molecular formula C15H19NO3 B112605 Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate CAS No. 41276-30-6

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Cat. No.: B112605
CAS No.: 41276-30-6
M. Wt: 261.32 g/mol
InChI Key: ROSZJQBQGFBFSW-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSZJQBQGFBFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275984
Record name ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41276-30-6
Record name ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Abstract

This compound is a heterocyclic organic compound of significant interest within pharmaceutical research and development. As a substituted piperidone, it serves as a versatile synthetic intermediate for a range of complex molecular targets. The hydrochloride salt of this compound, for instance, is a key intermediate in the synthesis of the antibacterial agent Balofloxacin[1]. A comprehensive understanding of its physical properties is paramount for its effective handling, characterization, reaction optimization, and purification. This guide provides a detailed examination of the known physical and spectral properties of this compound, offering foundational data for researchers, chemists, and drug development professionals.

Chemical Identity and Structure

The fundamental identity of a compound is established by its structure and internationally recognized identifiers. This compound is characterized by a piperidine ring N-substituted with a benzyl group. The ring contains a ketone at the 4-position and an ethyl carboxylate group at the 3-position.

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 41276-30-6[2]
Molecular Formula C₁₅H₁₉NO₃[2]
Molecular Weight 261.32 g/mol [2]
Canonical SMILES CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2[2]
InChIKey ROSZJQBQGFBFSW-UHFFFAOYSA-N[2]
PubChem CID 102624[2]

Physicochemical Properties

The physicochemical properties dictate the compound's behavior in various physical states and environments, influencing everything from reaction kinetics to formulation. The data presented below is for the free base and its common hydrochloride salt, as specified.

PropertyValueNotes
Appearance Beige crystalline powderData for the hydrochloride salt.[] Appearance of the free base is not explicitly documented in the provided sources.
Melting Point 160-170 °CFor the hydrochloride salt (CAS 1454-53-1).[] The melting point of the free base is not specified.
Boiling Point 379.7 °C at 760 mmHgPredicted value for the hydrochloride salt.[]
Molecular Weight (HCl Salt) 297.78 g/mol [][4]
Topological Polar Surface Area 46.6 Ų[2]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound. The following sections detail the expected and reported spectral characteristics.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues.

  • Molecular Ion (M⁺): The electron impact (EI) mass spectrum is expected to show a molecular ion peak at m/z = 261, corresponding to the molecular weight of the free base.

  • Key Fragments: GC-MS data indicates prominent peaks at m/z values of 91, 214, and 261.[2]

    • m/z = 91: This is a classic and very stable tropylium cation ([C₇H₇]⁺), confirming the presence of the benzyl group.

    • m/z = 214: This fragment likely corresponds to the loss of an ethoxy group radical (•OC₂H₅, 45 Da) and a hydrogen atom from the molecular ion.

    • m/z = 261: This represents the intact molecular ion [M]⁺.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. While specific spectra for this compound are not available in the search results, a theoretical prediction based on its structure is as follows:

  • ¹H NMR:

    • Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5H, corresponding to the monosubstituted benzene ring.

    • Benzylic Protons: A singlet around δ 3.6-3.8 ppm, integrating to 2H, for the -CH₂- group attached to the nitrogen and the phenyl ring.

    • Piperidine Ring Protons: A series of complex multiplets between δ 2.5-3.5 ppm.

    • Ethyl Ester Group: A quartet around δ 4.1-4.3 ppm (2H, -O-CH₂-CH₃) and a triplet around δ 1.2-1.4 ppm (3H, -O-CH₂-CH₃).

  • ¹³C NMR:

    • Carbonyl Carbons: Two signals in the downfield region: one around δ 200-210 ppm for the ketone (C4) and one around δ 165-175 ppm for the ester (C=O).

    • Aromatic Carbons: Signals between δ 127-138 ppm.

    • Benzylic Carbon: A signal around δ 60 ppm.

    • Piperidine Ring Carbons: Several signals in the aliphatic region (δ 40-60 ppm).

    • Ethyl Ester Carbons: Signals around δ 61 ppm (-O-CH₂) and δ 14 ppm (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • C=O Stretch (Ketone): A strong, sharp absorption band around 1715-1730 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.

  • C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals typically appear just below 3000 cm⁻¹.

  • C-N Stretch: A band in the region of 1100-1300 cm⁻¹.

  • C-O Stretch (Ester): Two bands, typically around 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹.

Experimental Protocols for Physical Property Determination

The following sections describe standardized laboratory procedures for determining key physical properties. These are generalized methods that serve as a starting point for experimental design.

Melting Point Determination

Causality: The melting point is a robust indicator of purity. A pure crystalline solid melts over a narrow temperature range. Impurities typically depress and broaden this range. This protocol uses a digital melting point apparatus for precise and reproducible measurements.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block of a digital melting point apparatus.

  • Heating Profile: Set a rapid heating ramp (10-20 °C/min) for a coarse measurement. Once a rough melting range is found, repeat with a fresh sample using a slow ramp rate (1-2 °C/min) starting from ~20 °C below the expected point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the span between these two temperatures.

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Load Capillary Tube (2-3 mm) A->B C Place in Apparatus B->C D Rapid Scan (Find Approx. MP) C->D E Slow Scan (1-2 °C/min) D->E F Record Onset & Clear Point Temperatures E->F G Report Melting Range F->G

Workflow for Melting Point Determination
Qualitative Solubility Assessment

Causality: Understanding a compound's solubility is critical for choosing appropriate solvents for reactions, purification (crystallization), and analysis (e.g., NMR, HPLC). This protocol establishes solubility in a range of common laboratory solvents.

Methodology:

  • Solvent Selection: Prepare a panel of representative solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Sample Measurement: Add approximately 10 mg of the compound to a series of small, labeled test tubes.

  • Solvent Addition: Add the selected solvent to each tube dropwise, starting with 0.5 mL.

  • Observation & Agitation: After each addition, agitate the mixture (e.g., vortex) for 30 seconds and observe.

  • Classification:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve.

  • Documentation: Record the results for each solvent. For soluble samples, the approximate concentration can be noted (e.g., soluble at >20 mg/mL).

SolubilityWorkflow cluster_setup Setup A Weigh 10 mg Sample C Add 0.5 mL Solvent to Sample A->C B Select Solvent Panel B->C D Agitate (Vortex) C->D E Observe Mixture D->E F Completely Dissolved? E->F G Record 'Soluble' F->G Yes H Partially/Insoluble? F->H No I Record 'Partially Soluble' or 'Insoluble' H->I

Workflow for Qualitative Solubility Testing

Safety and Handling

Proper handling is crucial to ensure laboratory safety. The following information is based on the Globally Harmonized System (GHS) classification.

  • Signal Word: Warning[2]

  • GHS Hazard Statements: [2]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements (Selected): [2]

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations: Personnel should handle this compound in a well-ventilated area, preferably within a chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn.

Conclusion

This compound is a crystalline solid, typically encountered as its more stable hydrochloride salt. Its key physical characteristics, including a molecular weight of 261.32 g/mol for the free base and a melting point of 160-170 °C for the hydrochloride salt, are well-defined. The spectroscopic data, particularly the characteristic mass spectrum fragmentation pattern, provides clear markers for its identification. The information and protocols detailed in this guide serve as a comprehensive resource for scientists, enabling safe handling, accurate characterization, and effective use of this important synthetic building block in research and drug discovery pipelines.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102624, this compound.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102623, this compound hydrochloride.
  • Apicule (n.d.). This compound hydrochloride (CAS No: 1454-53-1).
  • Chemsrc (n.d.). Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride.

Sources

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, synthesis, characterization, reactivity, and applications, with a focus on the causal principles behind its synthetic utility and analytical validation.

Introduction: A Versatile Scaffold in Drug Discovery

The piperidine ring is a ubiquitous structural motif found in numerous pharmaceuticals and natural alkaloids, valued for its favorable pharmacokinetic properties.[1][2] this compound (also known as 1-Benzyl-3-carbethoxy-4-piperidone) is a highly functionalized piperidine derivative that serves as a critical starting material and intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[3] Its strategic arrangement of a β-keto ester system within a protected piperidine ring allows for a wide array of chemical transformations, making it an invaluable tool for constructing diverse molecular architectures.

This guide will explore the fundamental chemistry of this compound, providing both theoretical grounding and practical, field-proven methodologies for its synthesis and application.

Chemical Identity and Physicochemical Properties

The structural integrity of a synthetic building block is paramount. This compound features a piperidine core N-substituted with a benzyl group, which serves as a common protecting group that can be removed via hydrogenolysis. The core functionality lies in the C3-C4 substitution pattern, comprising an ethyl carboxylate group at the 3-position and a ketone at the 4-position.



Table 1: Physicochemical and Identification Data

Property Value Source
IUPAC Name This compound [4]
Molecular Formula C₁₅H₁₉NO₃ [4]
Molecular Weight 261.32 g/mol [4]
CAS Number 41276-30-6 [4]
Canonical SMILES CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2 [4]
InChI Key ROSZJQBQGFBFSW-UHFFFAOYSA-N [4]
Appearance Typically an oil or low-melting solid General Knowledge
Hydrochloride Salt CAS 1454-53-1 [5]

| Hydrochloride Mol. Wt. | 297.78 g/mol |[5][6] |

Synthesis: The Dieckmann Condensation Approach

The most common and industrially relevant synthesis of this compound is achieved through an intramolecular Dieckmann condensation.[7] This reaction is a cornerstone of cyclic β-keto ester synthesis. The causality behind this choice is its efficiency in forming five- and six-membered rings from acyclic diester precursors. The reaction proceeds by forming an enolate, which then attacks the second ester group intramolecularly, leading to cyclization.

The precursor, a diester, is typically formed by the N-alkylation of a secondary amine with two different haloacetate/acrylate derivatives.[8] A strong base, such as sodium ethoxide or sodium hydride, is required to deprotonate the α-carbon to initiate the cyclization.[8]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization & Workup N_Benzylglycine_ester N-Benzylglycine Ethyl Ester Precursor Acyclic Diester Precursor (4-[benzyl(ethoxycarbonylmethyl)amino]butanoate) N_Benzylglycine_ester->Precursor Michael Addition Ethyl_acrylate Ethyl Acrylate Ethyl_acrylate->Precursor Cyclization Dieckmann Condensation Precursor->Cyclization Intramolecular Cyclization Base Strong Base (e.g., NaOEt, NaH) Base->Cyclization Product_HCl Final Product (HCl salt) Cyclization->Product_HCl Acidic Workup (HCl)

Caption: Synthetic workflow for this compound via Dieckmann condensation.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established chemical principles and literature reports.[8][9]

Objective: To synthesize this compound hydrochloride.

Materials:

  • N-benzyl-N-(ethoxycarbonylmethyl)amino-ethyl propionate (Acyclic Diester Precursor)

  • Sodium ethoxide (NaOEt) or Sodium Hydride (NaH, 60% dispersion in oil)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), concentrated or as a solution in ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the acyclic diester precursor (1.0 eq) and anhydrous toluene (or THF) to form a ~0.5 M solution.

  • Base Addition: The solution is cooled to 0 °C in an ice bath. Sodium ethoxide (1.1 eq) or sodium hydride (1.1 eq) is added portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. Rationale: The use of a strong, non-nucleophilic base is critical to favor enolate formation without competing saponification of the ester.

  • Cyclization Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 80-110 °C depending on the solvent) for 2-4 hours. The reaction progress is monitored by Thin-Layer Chromatography (TLC). Rationale: Heating provides the activation energy for the intramolecular cyclization to proceed to completion.

  • Quenching and Workup: The reaction is cooled to room temperature and then quenched by carefully pouring it into ice-cold water. The mixture is acidified to pH ~2-3 with concentrated HCl. Rationale: Acidification neutralizes the excess base and protonates the resulting β-keto ester enolate.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. Rationale: The washes remove acidic and water-soluble impurities.

  • Drying and Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification/Crystallization: The crude product can be purified by column chromatography or by crystallization. To obtain the hydrochloride salt, the crude free base is dissolved in a minimal amount of ethyl acetate or diethyl ether, and a solution of HCl in ethanol or ether is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with cold ether, and dried under vacuum.[9]

Spectroscopic Characterization and Structural Validation

Validation of the target structure is achieved through a combination of spectroscopic methods. The key is to confirm the presence of all functional groups and the overall molecular framework.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the ethyl ester (a triplet around 1.2 ppm and a quartet around 4.1 ppm), the benzyl group (multiplets between 7.2-7.4 ppm for the aromatic protons and a singlet around 3.6 ppm for the benzylic CH₂), and several multiplets in the 2.5-3.5 ppm range corresponding to the piperidine ring protons.[10]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the ketone carbonyl (~205 ppm), the ester carbonyl (~170 ppm), carbons of the aromatic ring (127-138 ppm), and the benzylic carbon (~60 ppm).[4]

  • IR (Infrared) Spectroscopy: The spectrum will be dominated by two strong carbonyl stretching bands: one for the ketone C=O (around 1715 cm⁻¹) and one for the ester C=O (around 1740 cm⁻¹).

  • MS (Mass Spectrometry): Electrospray ionization (ESI-MS) will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 262.14.[4]

Chemical Reactivity and Synthetic Applications

The synthetic value of this compound stems from the reactivity of its β-keto ester moiety. This functionality allows for a diverse range of subsequent transformations.

  • Decarboxylation: The ester can be hydrolyzed and subsequently decarboxylated under acidic or thermal conditions to yield N-benzyl-4-piperidone, another crucial synthetic intermediate.[7]

  • Alkylation/Acylation: The α-carbon (C3) is acidic and can be deprotonated to form an enolate, which can then be alkylated or acylated to introduce substituents at this position.

  • Heterocycle Formation: The 1,3-dicarbonyl system is a classic precursor for forming fused heterocyclic rings (e.g., pyrazoles, isoxazoles) by condensation with reagents like hydrazine or hydroxylamine.

  • Reduction: The ketone can be selectively reduced to a hydroxyl group, creating a chiral center and providing access to stereochemically complex molecules.[11]

This versatility makes it a key intermediate in the synthesis of various APIs, most notably the fluoroquinolone antibiotic Balofloxacin .[3][8]

Synthetic_Utility cluster_products Derivative Scaffolds Start Ethyl 1-benzyl-4-oxo- piperidine-3-carboxylate Piperidone N-Benzyl-4-piperidone Start->Piperidone Hydrolysis & Decarboxylation Fused_Heterocycle Fused Pyrazole/Isoxazole Derivatives Start->Fused_Heterocycle Condensation (e.g., with Hydrazine) Substituted_Piperidine C3-Alkylated Piperidines Start->Substituted_Piperidine Alkylation at C3 API Balofloxacin Precursor Piperidone->API Substituted_Piperidine->API

Caption: Synthetic utility of this compound in generating diverse pharmaceutical scaffolds.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are essential. This compound and its hydrochloride salt are classified with specific hazards.

Table 2: GHS Hazard Information

Hazard Code Description Source
H315 Causes skin irritation [4][5][12]
H319 Causes serious eye irritation [4][5][12]

| H335 | May cause respiratory irritation |[4][5] |

Handling:

  • Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Avoid contact with skin, eyes, and clothing.[13]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

  • Keep away from strong oxidizing agents.[13]

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design. Its synthesis via the robust Dieckmann condensation and the versatile reactivity of its β-keto ester functionality provide chemists with a reliable and adaptable platform for drug discovery. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for any researcher aiming to leverage the vast potential of piperidine-based scaffolds in the development of next-generation therapeutics.

References

  • O. I. Zavarzin, M. S. Fedorova, S. G. Zlotin, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," International Journal of Molecular Sciences, 2023. [Link][1][2][14]
  • Scripps Research Institute, "New modular strategy reduces piperidine synthesis steps for pharmaceuticals," Scripps Research News, 2024. [Link][15]
  • H. Naseem et al.
  • PubChem, "this compound," National Center for Biotechnology Inform
  • PubChem, "this compound hydrochloride," National Center for Biotechnology Inform
  • Apicule, "this compound hydrochloride (CAS No: 1454-53-1) API Intermediate Manufacturers," Apicule Website. [Link][3]
  • PubChem, "Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride," National Center for Biotechnology Inform
  • PubChem, "Ethyl 3-oxo-1-(phenylmethyl)
  • Google Patents, "CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride," Google P
  • Google Patents, "CN1583742A - Method for preparing 4-piperidyl piperidine," Google P

Sources

A Technical Guide to Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (CAS 41276-30-6): Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. We will explore its synthesis, with a focus on the mechanistic underpinnings of the Dieckmann condensation, its comprehensive analytical characterization, critical applications in the development of novel therapeutics, and essential safety protocols for laboratory handling.

Core Physicochemical & Structural Properties

This compound, also known by synonyms such as 1-Benzyl-3-ethoxycarbonyl-4-piperidone, is a β-keto ester featuring a piperidone core. This structural arrangement provides a versatile scaffold for chemical elaboration in drug discovery programs. The N-benzyl group offers stability and a handle that can be modified or removed via hydrogenation, while the keto and ester functionalities serve as key reactive sites for further diversification.

PropertyValueSource(s)
CAS Number 41276-30-6
Molecular Formula C₁₅H₁₉NO₃
Molecular Weight 261.32 g/mol
IUPAC Name This compound
Density 1.2 ± 0.1 g/cm³
Boiling Point 379.7 ± 42.0 °C at 760 mmHg
Flash Point 183.4 ± 27.9 °C
Physical Form Powder or pale yellow oil
XLogP3 1.7

Synthesis and Mechanistic Insights: The Dieckmann Condensation

The most common and efficient synthesis of this molecule is achieved through an intramolecular Dieckmann condensation. This reaction is a cornerstone of organic chemistry for forming five- and six-membered rings, and its application here is a textbook example of creating the functionalized piperidone core.

The causality for choosing this pathway lies in its efficiency. The reaction uses a suitable diester precursor, which, in the presence of a strong base like sodium hydride (NaH), undergoes an intramolecular cyclization to yield the thermodynamically favored six-membered β-keto ester ring system. The base serves to deprotonate the α-carbon of one ester group, generating a nucleophilic enolate that subsequently attacks the carbonyl carbon of the second ester group, leading to cyclization and elimination of an alkoxide.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant N-benzyl-N-(2-(ethoxycarbonyl)ethyl)glycine ethyl ester (Precursor Diester) product This compound (CAS 41276-30-6) reactant->product Dieckmann Condensation reagent 1. Sodium Hydride (NaH) in Benzene 2. Acidic Workup (e.g., NH4Cl)

Caption: Dieckmann Condensation Synthesis Route.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful formation of the product can be monitored via Thin Layer Chromatography (TLC) and confirmed by the analytical methods described in the next section.

  • Preparation: To a suspension of sodium hydride (NaH) (1.2 equivalents) in anhydrous benzene under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of the precursor Michael adduct (1.0 equivalent) in benzene drop-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux for approximately 3 hours. The progress of the reaction should be monitored by TLC, observing the consumption of the starting material.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of a saturated ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the resulting pale yellow oil via column chromatography over silica gel (using an ethyl acetate-petroleum ether gradient) to afford the pure ketoester.

Analytical Characterization

Confirming the identity and purity of this compound is essential. A multi-technique approach ensures a self-validating analytical system.

G Crude Crude Product (Post-Synthesis) TLC TLC Analysis (Purity Check) Crude->TLC Purification Column Chromatography TLC->Purification Pure Purified Product Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry (GC-MS / LC-MS) Pure->MS IR IR Spectroscopy Pure->IR Final Confirmed Structure & Purity >95% NMR->Final MS->Final IR->Final

Caption: Post-Synthesis Analytical Workflow.

Analysis TechniqueExpected ResultSource(s)
¹H NMR Signals corresponding to the ethyl ester (triplet and quartet), benzyl group (aromatic protons and benzylic CH₂), and the piperidine ring protons.
¹³C NMR Resonances for the two carbonyl carbons (keto and ester), aromatic carbons, and aliphatic carbons of the ethyl and piperidine moieties.
Mass Spectrometry The molecular ion peak [M+H]⁺ at m/z 262. A prominent fragment is often observed at m/z 91, corresponding to the stable benzyl cation.
IR Spectroscopy Characteristic strong absorption bands for the C=O stretch of the ketone (around 1715 cm⁻¹) and the ester (around 1740 cm⁻¹).

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a versatile intermediate for synthesizing complex, biologically active molecules. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in central nervous system (CNS) drugs and other therapeutics.

The compound serves as a foundational block for:

  • Dopamine D₄ Receptor Antagonists: Used as a starting reagent in the synthesis of chromeno[3,4-c]pyridin-5-ones, which have shown selectivity for the D₄ receptor and potential as antipsychotic agents.

  • Serotonin 5-HT₄ Receptor Agonists: Employed as a key building block for benzamide derivatives that act as selective 5-HT₄ receptor agonists, investigated for their potential to enhance gastrointestinal motility.

  • Nicotinic Acetylcholine Receptor (nAChR) Agonists: The piperidone core is utilized in the synthesis of novel diazabicyclo[4.2.0]octane ligands, which are potent nAChR agonists.

  • Antibacterial Agents: It is a key intermediate in the synthesis of Balofloxacin, a fluoroquinolone antibiotic.

G cluster_apps Therapeutic Targets & Drug Classes core This compound (Scaffold) d4 Dopamine D4 Antagonists (Antipsychotics) core->d4 Elaboration ht4 5-HT4 Agonists (Prokinetic Agents) core->ht4 Elaboration nachr nAChR Agonists (Neurological Targets) core->nachr Elaboration ab Fluoroquinolones (e.g., Balofloxacin) core->ab Elaboration

Caption: Versatility as a Drug Discovery Scaffold.

Safety, Handling, and Storage

Proper handling is crucial due to the compound's irritant properties. All operations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Safety AspectGuidelineSource(s)
GHS Pictogram Exclamation Mark (GHS07)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Required PPE Chemical-resistant gloves, safety goggles, laboratory clothing, N95 dust mask.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert gas (Nitrogen or Argon) at 2-8°C is recommended.

Conclusion

This compound is more than a simple chemical reagent; it is a validated and highly valuable scaffold for the construction of diverse and potent pharmaceutical agents. Its straightforward synthesis via the Dieckmann condensation, combined with multiple reactive sites for diversification, ensures its continued relevance in drug discovery and development. A thorough understanding of its properties, synthesis, and handling is essential for any scientist leveraging its potential to create next-generation therapeutics.

References

  • Chemsrc.
  • XiXisys. *GHS 11 (Rev.11) SDS Word 下载

Molecular weight of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in contemporary pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core physicochemical properties, synthesis methodologies, and significant applications, grounding all information in established scientific literature.

Introduction and Strategic Importance

This compound is a heterocyclic compound featuring a piperidone core. Its strategic importance in medicinal chemistry stems from its versatile structure, which serves as a foundational scaffold for the synthesis of a wide array of biologically active molecules. The presence of a reactive keto group, an ester moiety, and a benzyl-protected nitrogen atom makes it a highly valuable building block for creating complex molecular architectures. Notably, it is a key intermediate in the synthesis of various receptor agonists and antagonists, highlighting its role in the development of novel therapeutics.[1][2]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. These properties dictate its reactivity, solubility, and handling requirements.

Core Properties

The essential identifiers and properties of this compound are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₁₅H₁₉NO₃PubChem[3]
Molecular Weight 261.32 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
CAS Number 41276-30-6PubChem[3]
Appearance White to Almost white powder to crystalTCI Chemicals[4]
Melting Point 162 °C (decomposes) (for hydrochloride salt)Sigma-Aldrich

The compound is often utilized in its hydrochloride salt form, which can enhance its stability and ease of handling.[1][5] The molecular weight of the hydrochloride salt is 297.78 g/mol .[1][5]

Chemical Structure

The structural arrangement of this compound is central to its utility. The diagram below illustrates its molecular architecture.

Caption: Chemical structure of this compound.

Synthesis Methodologies: A Protocol Deep-Dive

The synthesis of this compound and its hydrochloride salt is well-documented, with several established methods. The choice of method often depends on the starting materials, desired yield, and scalability.

Synthesis via N-Benzylation of Piperidone Precursor

A common and effective route involves the N-benzylation of a pre-existing 3-ethoxycarbonyl-4-piperidone scaffold. This method is advantageous due to the commercial availability of the piperidone starting material.

Protocol:

  • Dissolution: Dissolve 3-oxo-4-piperidine-carboxylic acid ethyl ester in a 10% aqueous solution of sodium bicarbonate. The basic solution deprotonates the secondary amine, rendering it nucleophilic.

  • Cooling: Cool the reaction mixture to between -4°C and 0°C using an ice-salt bath. This is crucial to control the exothermicity of the subsequent benzylation reaction and minimize side-product formation.

  • Benzylation: Prepare a solution of benzyl chloride in acetone and add it dropwise to the cooled reaction mixture. The nucleophilic nitrogen attacks the benzylic carbon, displacing the chloride ion in an SN2 reaction.

  • Reaction Progression: Maintain the reaction in an ice bath for 30 minutes, followed by stirring at room temperature for 2 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) to ensure the consumption of the starting material.

  • Workup and Isolation: Upon completion, quench the reaction by adding water. Extract the aqueous phase with diethyl ether to remove any unreacted benzyl chloride.

  • Acidification and Precipitation: Cool the aqueous layer and acidify to a pH of approximately 2 with concentrated hydrochloric acid. This protonates the tertiary amine, forming the hydrochloride salt which precipitates out as a solid.

  • Purification: The crude product can be further purified by extraction with ethyl acetate, drying over anhydrous magnesium sulfate, and crystallization from petroleum ether to yield the final product.[6]

G start Start: 3-oxo-4-piperidine-carboxylic acid ethyl ester step1 Dissolve in 10% NaHCO₃ start->step1 step2 Cool to 0°C step1->step2 step3 Add Benzyl Chloride in Acetone step2->step3 N-Benzylation step4 Stir (Ice bath -> Room Temp) step3->step4 step5 Aqueous Workup & Ether Extraction step4->step5 step6 Acidify with HCl (pH ~2) step5->step6 step7 Precipitation & Filtration step6->step7 end_product Product: this compound HCl step7->end_product

Caption: Workflow for the synthesis of this compound HCl.

Dieckmann Condensation Approach

An alternative strategy involves an intramolecular Dieckmann condensation. This powerful carbon-carbon bond-forming reaction is particularly useful for constructing cyclic β-keto esters.

Conceptual Workflow:

  • Precursor Synthesis: The synthesis begins with N-benzyl glycine ethyl ester, which is reacted with a 4-halogenated ethyl butyrate in the presence of a base to form a diester intermediate.[7]

  • Intramolecular Cyclization: The diester is then treated with a strong base (e.g., sodium ethoxide, potassium tert-butoxide) to induce an intramolecular condensation between the α-carbon of one ester and the carbonyl of the other, forming the 4-oxopiperidine ring.[7]

  • Hydrolysis and Decarboxylation (if necessary): Depending on the exact reaction conditions and desired final product, a subsequent hydrolysis and decarboxylation step might be required.

  • Workup and Purification: The reaction is quenched, and the product is isolated and purified, often via acidification to form the hydrochloride salt.[7]

This method offers a convergent approach to the piperidone core and is amenable to large-scale production.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold in the synthesis of pharmaceuticals.

Building Block for Bioactive Molecules

This compound is a key starting material for synthesizing a range of receptor agonists and antagonists.[1] Its utility is demonstrated in the synthesis of:

  • Selective 5-HT₄ Receptor Agonists: These compounds are investigated for their potential in treating gastrointestinal disorders and cognitive impairments.[1]

  • Dopamine D₄ Receptor Antagonists: Targeted for the development of novel antipsychotic agents.[1]

  • Nicotinic Acetylcholine Receptor Agonists: These have potential applications in treating neurological disorders.[1]

Key Intermediate in Balofloxacin Synthesis

A notable application is its use as a crucial intermediate in the synthesis of Balofloxacin, a fluoroquinolone antibiotic.[7][8] The piperidine ring of the intermediate is incorporated into the final structure of the antibiotic, underscoring the compound's importance in accessing complex drug molecules.

G intermediate This compound reaction1 Multi-step Synthesis intermediate->reaction1 reaction2 Chemical Modification intermediate->reaction2 reaction3 Further Elaboration intermediate->reaction3 product1 5-HT₄ Receptor Agonists reaction1->product1 product2 Dopamine D₄ Antagonists reaction2->product2 product3 Balofloxacin reaction3->product3

Caption: Role as a versatile building block in pharmaceutical synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound and its hydrochloride salt are classified with the following hazards:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the field of medicinal chemistry. Its well-defined physicochemical properties, established synthesis routes, and proven utility as a versatile building block make it an indispensable tool for researchers and scientists. A thorough understanding of its chemistry and handling is paramount for its effective and safe utilization in the pursuit of novel therapeutics.

References

  • PubChem. This compound.
  • PubChem. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.
  • PubChem. This compound hydrochloride.
  • Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination.
  • Apicule. This compound hydrochloride (CAS No: 1454-53-1)
  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • NINGBO INNO PHARMCHEM CO.,LTD.

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A Comprehensive Technical Guide to Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, a pivotal intermediate in synthetic organic chemistry and pharmaceutical development. We will delve into its chemical identity, synthesis methodologies with a focus on the underlying mechanisms, comprehensive characterization data, and its significant applications in the creation of bioactive molecules.

Chemical Identity and Physicochemical Properties

This compound is a cyclic β-keto ester with the confirmed IUPAC name This compound .[1] It is also commonly known by synonyms such as 1-Benzyl-3-ethoxycarbonyl-4-piperidone and ethyl 1-benzyl-4-oxonipecotate.[1] This compound is frequently utilized in its hydrochloride salt form for improved stability and handling.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
IUPAC NameThis compoundPubChem[1]
Molecular FormulaC15H19NO3PubChem[1]
Molecular Weight261.32 g/mol PubChem[1]
CAS Number41276-30-6PubChem[1]
AppearanceWhite to brown crystalline powder (for hydrochloride salt)ECHEMI
Melting Point162-165 °C (hydrochloride salt, dec.)ECHEMI

Synthesis of this compound

The primary and most efficient method for synthesizing this compound is through an intramolecular Dieckmann condensation. This reaction is a powerful tool in organic synthesis for the formation of five- and six-membered rings.

The Dieckmann Condensation: A Mechanistic Overview

The Dieckmann condensation is an intramolecular cyclization of a diester in the presence of a strong base to form a β-keto ester. The driving force of the reaction is the formation of a stable enolate of the resulting β-keto ester, which is more acidic than the starting material.

The synthesis of this compound typically starts from an acyclic diester, which is subjected to a strong base like sodium ethoxide or sodium hydride. The mechanism proceeds as follows:

  • Enolate Formation: The base abstracts an acidic α-proton from one of the ester groups to form a carbanion (enolate).

  • Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.

  • Cyclization and Elimination: This attack leads to the formation of a cyclic tetrahedral intermediate, which then collapses, eliminating an ethoxide leaving group to form the cyclic β-keto ester.

  • Deprotonation of the β-keto ester: The product, a β-keto ester, has a highly acidic proton between the two carbonyl groups. The base present in the reaction mixture deprotonates this position to form a stable enolate. This step is crucial as it drives the equilibrium towards the product.

  • Protonation: An acidic workup is then performed to protonate the enolate and yield the final product.

Dieckmann_Condensation cluster_start Starting Material cluster_steps Reaction Steps cluster_product Product start Acyclic Diester enolate Enolate Formation (Base Abstraction of α-H) start->enolate + Base attack Intramolecular Nucleophilic Attack enolate->attack cyclization Cyclization & Elimination of Ethoxide attack->cyclization deprotonation Deprotonation of β-keto ester cyclization->deprotonation protonation Acidic Workup (Protonation) deprotonation->protonation + H+ product This compound protonation->product

Caption: Workflow of the Dieckmann Condensation for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound hydrochloride, adapted from established procedures.[2]

Materials:

  • N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester (the acyclic diester precursor)

  • Sodium ethoxide or Sodium hydride

  • Anhydrous toluene or benzene

  • Hydrochloric acid (for hydrochloride salt formation)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: A solution of N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester in anhydrous toluene is added to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Base Addition: Sodium ethoxide (or sodium hydride) is added portion-wise to the stirred solution at room temperature under a nitrogen atmosphere. The choice of a strong, non-nucleophilic base is critical to promote enolate formation without competing side reactions.

  • Reflux: The reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). The elevated temperature provides the necessary activation energy for the cyclization to occur at a reasonable rate.

  • Quenching and Workup: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature and quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as an oil.

  • Purification and Salt Formation: The crude product can be purified by vacuum distillation or column chromatography. For the preparation of the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., ethyl acetate) and treated with a solution of hydrochloric acid. The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to afford this compound hydrochloride as a crystalline solid.

Comprehensive Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Spectroscopic Data
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the ethyl ester protons (a quartet and a triplet), the benzylic protons (a singlet), and the protons of the piperidine ring and the aromatic ring.
¹³C NMR The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ketone and the ester, the carbons of the aromatic ring, the benzylic carbon, and the carbons of the piperidine ring and the ethyl group.
Infrared (IR) The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Drug Discovery and Development

This compound is a highly valuable building block in the synthesis of a wide range of pharmacologically active compounds, primarily due to the versatile reactivity of its piperidine ring and β-keto ester moiety.

Synthesis of Balofloxacin

A prominent application of this intermediate is in the synthesis of Balofloxacin, a fluoroquinolone antibiotic.[3] The piperidine moiety of this compound is incorporated into the final structure of the drug, contributing to its pharmacokinetic and pharmacodynamic properties.

Balofloxacin_Synthesis start This compound intermediate Multi-step Conversion start->intermediate Key Intermediate product Balofloxacin intermediate->product Final Assembly

Caption: Role of this compound in the synthesis of Balofloxacin.

Precursor for Novel Bioactive Molecules

Beyond its use in antibiotic synthesis, this compound serves as a versatile scaffold for the development of other therapeutic agents. The piperidine core is a common feature in many centrally active drugs. The ketone and ester functionalities allow for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for screening and lead optimization in drug discovery programs targeting:

  • Opioid Analgesics: The piperidine skeleton is a core structure in many potent opioid receptor agonists.

  • Antipsychotics and Antidepressants: Many drugs targeting CNS disorders incorporate the piperidine motif.

  • Receptor Agonists and Antagonists: The modifiable structure allows for the synthesis of ligands for various G-protein coupled receptors (GPCRs) and ion channels.

Safety and Handling

This compound and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a cornerstone intermediate for medicinal chemists and process development scientists. Its efficient synthesis via the Dieckmann condensation, coupled with its versatile chemical handles, makes it an invaluable tool in the construction of complex molecular architectures with significant therapeutic potential. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in modern drug discovery and development.

References

  • PubChem. This compound.
  • Apicule. This compound hydrochloride (CAS No: 1454-53-1) API Intermediate Manufacturers.
  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

Sources

A Comprehensive Spectroscopic and Structural Analysis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. As a substituted piperidine, it belongs to a class of compounds frequently incorporated into the core structures of various therapeutic agents, particularly those targeting the central nervous system.[1] Its bifunctional nature, featuring a β-keto ester system, allows for a wide range of subsequent chemical modifications, making it a versatile starting material for complex molecular syntheses.

The unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of multi-step synthetic pathways and the identity of final active pharmaceutical ingredients. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the definitive identification and quality control of this compound. We will delve into the interpretation of spectral features with an emphasis on the underlying chemical principles and potential structural nuances, such as tautomerism.

Molecular Structure and Inherent Tautomerism

The primary structure is that of a piperidine ring N-substituted with a benzyl group. The ring is functionalized with a ketone at the C4 position and an ethyl carboxylate group at the C3 position. The molecular formula is C₁₅H₁₉NO₃, with a molecular weight of 261.32 g/mol .[2]

A critical aspect of this molecule's chemistry, directly influencing its spectroscopic signature, is the potential for keto-enol tautomerism. The hydrogen on the α-carbon (C3) is acidic, allowing for the formation of an enol isomer. This equilibrium is highly dependent on the solvent and temperature, with polar, protic solvents or the presence of acid/base traces often shifting the equilibrium.

Caption: General workflow for the spectroscopic analysis of a synthetic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis is typically performed in deuterated chloroform (CDCl₃), which is a non-polar aprotic solvent that favors the keto tautomer.

Experimental Protocol: NMR
  • Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) to serve as the internal standard (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.20 - 7.40Multiplet5HAr-H Protons of the monosubstituted benzene ring of the benzyl group.
~ 4.15Quartet2H-O-CH₂ -CH₃Methylene protons of the ethyl ester, split by the adjacent methyl group.
~ 3.60Singlet2HAr-CH₂ -NBenzylic protons. Appears as a singlet as adjacent protons are too distant for significant coupling.
~ 3.45Triplet1HCH -COOEtMethine proton at the C3 position. It is adjacent to the C2 methylene group.
~ 2.50 - 2.90Multiplet4HN-CH₂ & CH₂ -C=OOverlapping signals from the piperidine ring protons at C2 and C5.
~ 2.20 - 2.40Multiplet2HN-CH₂-CH₂ Piperidine ring protons at C6.
~ 1.25Triplet3H-O-CH₂-CH₃ Methyl protons of the ethyl ester, split by the adjacent methylene group.
¹³C NMR Spectral Analysis

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum is typically acquired with proton decoupling, resulting in singlets for each carbon. A ¹³C NMR spectrum has been reported and is available in public databases. [2]

Chemical Shift (δ, ppm) Assignment Rationale
~ 205.0 C =O (Ketone) Ketone carbonyls typically appear in this downfield region.
~ 169.0 C =O (Ester) Ester carbonyls are generally found upfield from ketone carbonyls.
~ 137.0 Ar-C (Quaternary) The ipso-carbon of the benzyl group attached to the methylene.
~ 129.0 Ar-C H Aromatic carbons of the benzyl group.
~ 128.5 Ar-C H Aromatic carbons of the benzyl group.
~ 127.5 Ar-C H Aromatic carbons of the benzyl group.
~ 63.0 Ar-C H₂-N Benzylic carbon.
~ 61.0 -O-C H₂-CH₃ Methylene carbon of the ethyl ester.
~ 55.0 - 60.0 Piperidine C Piperidine ring carbons (C2, C5, C6). Specific assignment often requires 2D NMR.
~ 45.0 C H-COOEt Methine carbon at C3.

| ~ 14.0 | -O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: IR
  • Technique: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid technique that requires minimal sample preparation.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and subtracted from the sample spectrum.

IR Spectral Analysis

The IR spectrum is dominated by strong absorptions from the two carbonyl groups. The presence of the keto-enol tautomer would be indicated by a broad O-H stretch around 3200-3600 cm⁻¹ and a shift of the C=O bands to lower wavenumbers due to conjugation.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3050 - 3090C-H StretchAromatic C-H
~ 2800 - 3000C-H StretchAliphatic C-H (piperidine, ethyl, benzyl CH₂)
~ 1745 C=O Stretch Ester Carbonyl
~ 1720 C=O Stretch Ketone Carbonyl
~ 1600, 1495, 1450C=C StretchAromatic Ring
~ 1180C-O StretchEster C-O
~ 1100C-N StretchAliphatic Amine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.

  • Ionization: Use positive ion mode ESI to generate protonated molecules.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain an accurate mass.

MS Spectral Analysis

The analysis confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Molecular Formula: C₁₅H₁₉NO₃

  • Monoisotopic Mass: 261.1365 Da [2]* Expected Ion (ESI+): The primary ion observed will be the protonated molecule, [M+H]⁺.

    • Calculated m/z: 262.1438

  • Key Fragmentation Pathways:

    • Loss of the benzyl group: Fragmentation can lead to a peak corresponding to [M - C₇H₇]⁺ (m/z ~171).

    • Loss of the ethoxy group: A fragment corresponding to [M - OC₂H₅]⁺ (m/z ~216) may be observed.

    • Benzyl Cation: A prominent peak at m/z 91, corresponding to the stable tropylium cation [C₇H₇]⁺, is a hallmark of benzyl-containing compounds.

Summary of Spectroscopic Data

TechniqueFeatureObserved Value
¹H NMR Aromatic Protons~ 7.20 - 7.40 ppm (5H)
Ester -OCH₂-~ 4.15 ppm (quartet, 2H)
Benzyl -CH₂-~ 3.60 ppm (singlet, 2H)
¹³C NMR Ketone C=O~ 205.0 ppm
Ester C=O~ 169.0 ppm
IR Ester C=O Stretch~ 1745 cm⁻¹
Ketone C=O Stretch~ 1720 cm⁻¹
MS (ESI+) [M+H]⁺m/z ~ 262.14

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a unique spectroscopic fingerprint for this compound. The ¹H and ¹³C NMR spectra confirm the complete carbon-hydrogen framework, while the distinct carbonyl stretching frequencies in the IR spectrum differentiate the ketone and ester functionalities. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. Careful consideration of potential tautomerism is essential for accurate spectral interpretation. This comprehensive characterization is fundamental for ensuring material quality and is a prerequisite for its application in advanced chemical synthesis and drug discovery pipelines.

References

  • PubChem. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.
  • PubChem. This compound hydrochloride.
  • PubChem. This compound.

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An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is a versatile synthetic intermediate in medicinal chemistry, often utilized as a building block for the synthesis of various biologically active compounds.[1][2] Its structure combines a piperidone ring, a benzyl group, and an ethyl carboxylate moiety, leading to a rich and informative Nuclear Magnetic Resonance (NMR) spectrum. This guide provides a detailed analysis of the proton (¹H) NMR spectrum of this compound, offering insights into its structural features and the principles governing its spectral appearance. Understanding the ¹H NMR spectrum is crucial for confirming the identity and purity of the compound during synthesis and for further structural modifications.

Molecular Structure and Proton Environments

A thorough understanding of the molecule's three-dimensional structure is fundamental to interpreting its ¹H NMR spectrum. The piperidone ring can exist in various conformations, though a chair-like conformation is generally favored. The substituents on the ring can adopt either axial or equatorial positions, which significantly influences the chemical shifts and coupling constants of the ring protons. Due to the presence of a chiral center at the C3 position and the overall asymmetry of the molecule, all methylene protons on the piperidone ring are diastereotopic and, therefore, chemically non-equivalent.

Caption: Molecular structure of this compound with labeled proton environments.

Predicted ¹H NMR Spectrum Analysis

The following table summarizes the predicted ¹H NMR spectral data for this compound. The predictions are based on established chemical shift values, coupling constant theory, and data from analogous piperidone structures.[3][4]

ProtonsLabel(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ethyl CH₃Hk~1.2Triplet (t)3H~7.1
Piperidone CH₂Hd, He~2.4 - 2.8Multiplet (m)2H-
Piperidone CH₂Hf, Hg~2.8 - 3.2Multiplet (m)2H-
Piperidone CHHc~3.4 - 3.6Multiplet (m)1H-
Benzyl CH₂Hh, Hi~3.6Singlet (s)2H-
Piperidone CH₂Ha, Hb~3.8 - 4.0Multiplet (m)2H-
Ethyl CH₂Hj~4.1Quartet (q)2H~7.1
Aromatic CHH_aromatic~7.2 - 7.4Multiplet (m)5H-
Detailed Signal Interpretation
  • Ethyl Group (Hk and Hj): The ethyl ester protons give rise to two distinct signals. The methyl protons (Hk) are expected to appear as a triplet at approximately 1.2 ppm due to coupling with the adjacent methylene protons. The methylene protons (Hj) will appear as a quartet around 4.1 ppm, deshielded by the adjacent oxygen atom, and split by the methyl protons. The coupling constant for both signals should be around 7.1 Hz.

  • Aromatic Protons (H_aromatic): The five protons of the benzyl group's phenyl ring are expected to resonate in the aromatic region, typically between 7.2 and 7.4 ppm. Due to potential overlap and similar electronic environments, they will likely appear as a complex multiplet.

  • Benzyl Methylene Protons (Hh, Hi): The two methylene protons of the benzyl group are diastereotopic. However, they often appear as a sharp singlet around 3.6 ppm, especially in routine spectra, because their chemical shift difference is small and they are not coupled to any other protons.

  • Piperidone Ring Protons (Ha-g): The protons on the piperidone ring present the most complex region of the spectrum.

    • C3 Proton (Hc): This methine proton is adjacent to the carbonyl group and the ester, as well as being on a chiral center. It is expected to be a multiplet in the range of 3.4 - 3.6 ppm. Its splitting pattern will depend on the coupling with the two non-equivalent protons at C2.

    • C2 Protons (Ha, Hb): These two diastereotopic protons are adjacent to the nitrogen atom and the chiral center at C3. Their proximity to the electronegative nitrogen will shift them downfield to approximately 3.8 - 4.0 ppm. They will likely appear as a complex multiplet due to geminal coupling with each other and vicinal coupling with the C3 proton.

    • C5 and C6 Protons (Hd, He, Hf, Hg): The remaining four protons on the piperidone ring are also diastereotopic and will give rise to complex multiplets. The protons at C6 (Hf, Hg) are adjacent to the nitrogen and are expected between 2.8 and 3.2 ppm. The protons at C5 (Hd, He), adjacent to the carbonyl group, are expected to be in a similar region, around 2.4 - 2.8 ppm. The exact chemical shifts and coupling patterns will be highly dependent on the ring conformation.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A standardized and reproducible protocol is essential for obtaining high-quality NMR data.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of the compound prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add a small amount of TMS as an internal standard prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube prep3->prep4 acq1 Insert the NMR tube into the spectrometer prep4->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent acq1->acq2 acq3 Shim the magnetic field to achieve homogeneity acq2->acq3 acq4 Set acquisition parameters (e.g., pulse angle, relaxation delay) acq3->acq4 acq5 Acquire the Free Induction Decay (FID) data acq4->acq5 proc1 Apply Fourier Transform to the FID acq5->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS signal (0 ppm) proc2->proc3 proc4 Integrate the signals proc3->proc4 proc5 Analyze chemical shifts, multiplicities, and coupling constants proc4->proc5

Sources

An In-Depth Technical Guide to the ¹³C NMR Data of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. Its rigid piperidone core, substituted with both a bulky N-benzyl group and a flexible ethyl carboxylate moiety, makes it a versatile scaffold in medicinal chemistry. Accurate structural elucidation of this compound is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final drug candidates. Among the array of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for providing a detailed carbon fingerprint of the molecule.

This technical guide offers a comprehensive analysis of the ¹³C NMR spectrum of this compound. As Senior Application Scientists, we will not only present the spectral data but also delve into the underlying principles governing the chemical shifts, providing a robust framework for understanding the structure-spectrum correlation. This document is designed to be a self-validating resource, grounding its claims in established spectroscopic principles and referencing authoritative literature.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion of the ¹³C NMR data, the carbon atoms in this compound are systematically numbered as depicted in the following diagram. This numbering scheme will be used consistently throughout this guide.

Figure 1. Molecular Structure and Carbon Numbering Scheme cluster_piperidine Piperidine Ring cluster_benzyl Benzyl Group cluster_ethyl_ester Ethyl Ester Group C2 C2 C3 C3 C2->C3 C4 C4(O) C3->C4 C14 C14(O)O C3->C14 C5 C5 C4->C5 C6 C6 C5->C6 N1 N1 C6->N1 N1->C2 C7 C7 N1->C7 C8 C8 C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 C11 C11 C10->C11 C12 C12 C11->C12 C13 C13 C12->C13 C13->C8 C15 C15 C14->C15 C16 C16 C15->C16

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted ¹³C NMR Spectral Data

While a publicly available, raw experimental ¹³C NMR spectrum for this compound is not readily accessible, a highly accurate prediction of the chemical shifts can be made based on the analysis of structurally related compounds and established chemical shift rules. The following table summarizes the predicted ¹³C NMR chemical shifts for each carbon atom in the molecule, dissolved in a standard NMR solvent such as deuterochloroform (CDCl₃).

Carbon AtomPredicted Chemical Shift (δ, ppm)Justification Highlights
C2~55-60α-carbon to nitrogen, deshielded
C3~50-55Methine carbon adjacent to two carbonyls
C4~200-205Ketone carbonyl, highly deshielded
C5~40-45Methylene carbon in the piperidine ring
C6~55-60α-carbon to nitrogen, deshielded
C7~60-65Benzylic methylene carbon
C8~135-140Quaternary aromatic carbon (ipso-carbon)
C9, C13~128-130Aromatic CH carbons (ortho)
C10, C12~128-130Aromatic CH carbons (meta)
C11~127-129Aromatic CH carbon (para)
C14~170-175Ester carbonyl carbon
C15~60-65Methylene carbon of the ethyl group
C16~14-16Methyl carbon of the ethyl group

In-Depth Spectral Analysis and Rationale

The predicted chemical shifts are rooted in the fundamental principles of NMR spectroscopy, where the electronic environment surrounding each carbon nucleus dictates its resonance frequency.

The Piperidine Ring (C2, C3, C4, C5, C6)
  • C4 (Ketone Carbonyl): The most downfield signal in the spectrum is unequivocally assigned to the ketone carbonyl carbon (C4), predicted to be in the range of 200-205 ppm.[1][2] The double bond to the highly electronegative oxygen atom results in significant deshielding.

  • C2 and C6 (α-Carbons to Nitrogen): The carbons directly attached to the nitrogen atom (C2 and C6) are expected to resonate at approximately 55-60 ppm. The electronegativity of the nitrogen atom withdraws electron density, causing a downfield shift. Their chemical equivalence in a time-averaged sense depends on the rate of ring inversion and the solvent.

  • C3 (Methine Carbon): This carbon is situated between the ketone and the ester functionalities. The electron-withdrawing effects of both carbonyl groups lead to a deshielded environment, with a predicted chemical shift of around 50-55 ppm.

  • C5 (Methylene Carbon): As a β-carbon to the nitrogen and γ to the carbonyl group, C5 is the most shielded of the piperidine ring carbons, with an expected chemical shift in the range of 40-45 ppm.

The Benzyl Group (C7-C13)
  • C7 (Benzylic Methylene): The benzylic carbon (C7) is attached to the nitrogen atom and the phenyl ring. This position typically results in a chemical shift between 60-65 ppm.[3]

  • Aromatic Carbons (C8-C13): The aromatic carbons of the benzyl group will appear in the characteristic range of 125-140 ppm.[4]

    • C8 (ipso-Carbon): The quaternary carbon (C8) directly attached to the benzylic methylene group is expected to be the most deshielded of the aromatic carbons, around 135-140 ppm, due to the substituent effect.

    • C9, C10, C11, C12, C13 (Aromatic CH): The protonated aromatic carbons will have similar chemical shifts, typically between 127 and 130 ppm. Slight variations will arise due to their relative positions (ortho, meta, para) to the benzylic substituent.

The Ethyl Ester Group (C14, C15, C16)
  • C14 (Ester Carbonyl): The ester carbonyl carbon (C14) is predicted to resonate in the range of 170-175 ppm. This is a characteristic chemical shift for ester carbonyls and is less deshielded than the ketone carbonyl due to the electron-donating resonance effect of the adjacent oxygen atom.

  • C15 (OCH₂): The methylene carbon of the ethyl group (C15), being directly attached to the electronegative oxygen atom, will be deshielded and is expected to appear around 60-65 ppm.

  • C16 (CH₃): The terminal methyl carbon (C16) of the ethyl group is the most shielded carbon in the entire molecule, with a predicted chemical shift in the aliphatic region of 14-16 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol provides a standardized workflow for obtaining a high-quality ¹³C NMR spectrum of this compound.

I. Sample Preparation
  • Weighing: Accurately weigh approximately 20-50 mg of the purified compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Homogenization: Ensure complete dissolution by gentle vortexing or inversion. The solution should be clear and free of any particulate matter.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.

II. NMR Spectrometer Setup and Data Acquisition

The following is a general procedure for a modern NMR spectrometer (e.g., Bruker Avance series). Specific parameters may vary depending on the instrument.

Figure 2. Experimental Workflow for ¹³C NMR SamplePrep Sample Preparation (20-50 mg in 0.6 mL CDCl₃) InsertSample Insert Sample into Spectrometer SamplePrep->InsertSample Lock Lock on Deuterium Signal InsertSample->Lock Tune Tune and Match Probe Lock->Tune SetupExp Setup Experiment (¹³C with Proton Decoupling) Tune->SetupExp SetParams Set Acquisition Parameters (e.g., ns, d1) SetupExp->SetParams Acquire Acquire Data (zg) SetParams->Acquire Process Process Data (Fourier Transform, Phasing, Baseline Correction) Acquire->Process Reference Reference Spectrum (to TMS or Solvent) Process->Reference PeakPick Peak Picking and Integration Reference->PeakPick

Caption: A streamlined workflow for acquiring ¹³C NMR data.

  • Instrument Initialization: Insert the sample into the magnet and lock the spectrometer on the deuterium signal of the solvent.

  • Tuning and Matching: Tune and match the ¹³C probe to the correct frequency to ensure optimal signal detection.

  • Experiment Setup: Select a standard ¹³C NMR experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

  • Acquisition Parameters:

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a sufficient number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 x T₁) is necessary.

    • Spectral Width (sw): Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-220 ppm).

  • Data Acquisition: Start the acquisition using the appropriate command (e.g., zg).

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the appropriate solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Conclusion

This in-depth technical guide provides a comprehensive overview of the ¹³C NMR data for this compound. By combining predicted spectral data with a thorough analysis grounded in fundamental NMR principles and data from related structures, we have offered a robust framework for the structural characterization of this important synthetic intermediate. The detailed experimental protocol further equips researchers with a practical workflow for obtaining high-quality ¹³C NMR spectra. Adherence to these guidelines will ensure the scientific integrity and reliability of data in research and drug development endeavors.

References

  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
  • PubMed Central.
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  • University of Regensburg. 13C NMR Spectroscopy. [Link]
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  • eCampusOntario Pressbooks. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
  • University of Calgary. CSD Solution #13. [Link]
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  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides.
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  • University of Puget Sound. NMR Chemical Shifts. [Link]
  • Compound Interest. A guide to 13C NMR chemical shift values. [Link]
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  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]
  • SpectraBase. 1-Benzyl-4-piperidone - Optional[13C NMR] - Chemical Shifts. [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the mass spectrometry analysis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, a significant heterocyclic compound often utilized as a building block in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the principles, methodologies, and data interpretation associated with the mass spectrometric characterization of this molecule. We will delve into the rationale behind selecting appropriate ionization techniques and mass analyzers, present detailed experimental protocols, and elucidate the characteristic fragmentation patterns crucial for structural confirmation and purity assessment.

Introduction: The Significance of this compound

This compound (Molecular Formula: C15H19NO3, Molecular Weight: 261.32 g/mol ) is a key intermediate in organic synthesis, particularly in the development of novel therapeutics.[1][2] Its piperidine core is a prevalent scaffold in many biologically active compounds.[3][4] Accurate and robust analytical methods are therefore paramount to ensure the identity, purity, and stability of this compound and its subsequent derivatives throughout the drug development pipeline. Mass spectrometry (MS) stands out as a powerful analytical tool, offering unparalleled sensitivity and structural information from minute sample quantities.[4] This guide will serve as a practical resource for leveraging MS to its full potential in the analysis of this important keto-ester.

Foundational Principles: Ionization and Mass Analysis

To be analyzed by a mass spectrometer, a molecule must first be ionized, meaning it must be converted into a charged gaseous species.[5][6] The choice of ionization method is critical and depends on the analyte's properties, such as volatility and thermal stability.[6][7] For a molecule like this compound, both "hard" and "soft" ionization techniques can be employed, each providing complementary information.

  • Hard Ionization (Electron Ionization - EI): This technique bombards the analyte with high-energy electrons, causing extensive fragmentation.[7][8][9] While this can sometimes lead to the absence of a clear molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, invaluable for structural elucidation.[7][8] EI is typically coupled with Gas Chromatography (GC-MS) and is suitable for volatile and thermally stable compounds.[3]

  • Soft Ionization (Electrospray Ionization - ESI and Atmospheric Pressure Chemical Ionization - APCI): These methods impart less energy to the analyte, resulting in minimal fragmentation and a prominent molecular ion peak (often as a protonated molecule, [M+H]⁺).[7] This is particularly useful for confirming the molecular weight of the compound.[7] ESI is well-suited for polar molecules and is commonly coupled with Liquid Chromatography (LC-MS).[9] Given the basic nitrogen atom in the piperidine ring, positive ion mode ESI is typically the preferred method for this class of compounds.[3]

Once ionized, the ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. High-resolution mass analyzers, such as Time-of-Flight (TOF) and Orbitrap, are capable of providing highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments.[10]

Experimental Design and Protocols

A robust mass spectrometry analysis begins with meticulous sample preparation and the selection of appropriate instrumental parameters.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of dilutions from the stock solution to create working standards for analysis. The concentration range will depend on the sensitivity of the instrument and the specific goals of the analysis. For LC-MS analysis, typical concentrations range from 1 ng/mL to 1 µg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is designed for the analysis of this compound using a high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

Parameter Condition Rationale
LC Column C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar organic molecules.
Mobile Phase A Water with 0.1% formic acidAcidification promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% formic acidA common organic solvent for reverse-phase chromatography.
Gradient Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions.To elute the analyte with a good peak shape and separate it from potential impurities. The specific gradient profile should be optimized.
Flow Rate 0.2 - 0.5 mL/minA typical flow rate for analytical LC-MS.
Injection Volume 1 - 5 µLTo introduce a sufficient amount of analyte without overloading the column.
Column Temperature 30 - 40 °CTo ensure reproducible retention times.
Ionization Mode Positive Electrospray Ionization (ESI+)The basic nitrogen in the piperidine ring is readily protonated.[3]
MS Scan Mode Full Scan (e.g., m/z 100-500)To detect the protonated molecule [M+H]⁺.
MS/MS Scan Mode Product Ion Scan of the [M+H]⁺ ionTo generate a fragmentation pattern for structural confirmation.
Collision Energy Ramped or steppedTo obtain a comprehensive fragmentation spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of the compound if it is sufficiently volatile and thermally stable.

Parameter Condition Rationale
GC Column A non-polar or medium-polarity column (e.g., DB-5ms)To achieve good separation of the analyte.
Injector Temperature 250 °CTo ensure complete volatilization of the sample.
Oven Temperature Program Start at a lower temperature and ramp up to a higher temperature.To achieve good chromatographic separation.
Carrier Gas HeliumAn inert gas commonly used in GC.
Ionization Mode Electron Ionization (EI)To generate a reproducible fragmentation pattern.
Ionization Energy 70 eVThe standard energy for EI, which produces extensive and consistent fragmentation.[3]
Mass Range Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).To detect the molecular ion (if present) and all significant fragment ions.

Fragmentation Analysis: Deciphering the Molecular Structure

The fragmentation pattern observed in a mass spectrum provides a roadmap to the molecule's structure. For this compound, key fragmentation pathways can be predicted based on its functional groups.

ESI-MS/MS Fragmentation ([M+H]⁺)

In positive ion ESI, the molecule is expected to be protonated, likely on the basic nitrogen of the piperidine ring. Collision-induced dissociation (CID) of the protonated molecule (m/z 262.14) would likely lead to the following key fragment ions:

  • Loss of the Ethyl Group (-29 Da): Cleavage of the ethyl group from the ester can lead to a fragment at m/z 233.12.

  • Loss of the Ethoxy Group (-45 Da): Cleavage of the ethoxy group from the ester can result in a fragment at m/z 217.12.

  • Loss of the Ethyl Ester Group (-73 Da): The entire ethyl ester group can be lost, yielding a fragment at m/z 189.11.

  • Formation of the Benzyl Cation (m/z 91.05): A very common and stable fragment in molecules containing a benzyl group.

  • Formation of the Tropylium Ion (m/z 91.05): The benzyl cation can rearrange to the more stable tropylium ion.

  • Cleavage of the Piperidine Ring: Various ring-opening and cleavage pathways can occur, leading to a series of smaller fragment ions.

EI-MS Fragmentation

Under EI conditions, the fragmentation is expected to be more extensive. In addition to the fragments observed in ESI-MS/MS, other characteristic cleavages are anticipated:

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom and the carbonyl groups is a dominant fragmentation pathway for piperidine derivatives and ketones.[3][11]

  • McLafferty Rearrangement: This rearrangement is common for esters and ketones and can provide valuable structural information.[11]

  • Loss of CO (-28 Da) and C2H4O (-44 Da): These neutral losses are characteristic of keto-esters.

The presence and relative abundance of these fragment ions allow for the confident identification and structural confirmation of this compound.

Data Visualization and Interpretation

Experimental Workflow

The overall process for the mass spectrometry analysis can be visualized as follows:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing & Interpretation start Analyte dissolution Dissolution in Solvent start->dissolution dilution Serial Dilution dissolution->dilution lc_ms LC-MS (ESI) dilution->lc_ms Liquid Sample gc_ms GC-MS (EI) dilution->gc_ms Volatilized Sample data_acquisition Data Acquisition lc_ms->data_acquisition gc_ms->data_acquisition spectral_interpretation Spectral Interpretation data_acquisition->spectral_interpretation structural_elucidation Structural Elucidation spectral_interpretation->structural_elucidation

Caption: Workflow for the mass spectrometry analysis of this compound.

Predicted Fragmentation Pathway (ESI-MS/MS)

A simplified representation of the predicted fragmentation of the protonated molecule:

fragmentation_pathway parent [M+H]⁺ m/z 262.14 frag1 [M+H - C2H5]⁺ m/z 233.12 parent->frag1 - C2H5 frag2 [M+H - OC2H5]⁺ m/z 217.12 parent->frag2 - OC2H5 frag3 [M+H - COOC2H5]⁺ m/z 189.11 parent->frag3 - COOC2H5 frag4 [C7H7]⁺ m/z 91.05 (Benzyl/Tropylium ion) parent->frag4 Cleavage

Caption: Predicted major fragmentation pathways for protonated this compound.

Conclusion

The mass spectrometric analysis of this compound is a multifaceted process that requires a thorough understanding of the compound's chemical properties and the principles of mass spectrometry. By carefully selecting the ionization technique, optimizing instrumental parameters, and systematically interpreting the resulting fragmentation patterns, researchers can obtain high-quality, reliable data for structural confirmation, purity assessment, and impurity profiling. This guide provides a solid foundation for developing and implementing robust MS-based analytical methods for this important pharmaceutical intermediate, ultimately contributing to the advancement of drug discovery and development.

References

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  • ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF.
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  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
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  • PubChem. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | C15H20ClNO3 | CID 2723880.
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The Pivotal Role of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a vast array of approved therapeutic agents. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an invaluable core for interacting with biological targets. Within the family of piperidine-based building blocks, Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate stands out as a particularly versatile and powerful intermediate. Its unique combination of a β-keto ester system, a protected tertiary amine, and the piperidine core allows for a sequence of orthogonal chemical modifications. This guide provides an in-depth exploration of its synthesis, chemical properties, and strategic applications in the development of novel therapeutics, from central nervous system (CNS) agents to potent receptor modulators.

Introduction: A Scaffold of Strategic Importance

This compound is a heterocyclic compound whose strategic value in drug discovery far exceeds its structural simplicity.[1] The piperidine moiety is a cornerstone of drug design, valued for its presence in numerous natural alkaloids and synthetic drugs.[2] This specific derivative combines several key features that make it a preferred starting point for complex synthetic campaigns:

  • The 4-Oxopiperidine Core: Provides a rigid framework and a reactive ketone handle for introducing further complexity and diversity.[3]

  • The β-Keto Ester Moiety: This functionality is a linchpin for a variety of classical organic reactions, enabling the construction of fused ring systems or the introduction of diverse substituents at the C3 position.

  • The N-Benzyl Group: Serves a dual purpose. It acts as a robust protecting group for the piperidine nitrogen, preventing unwanted side reactions. Crucially, it can be cleanly removed via catalytic hydrogenation, revealing a secondary amine for late-stage diversification.[1][4] Furthermore, the benzyl group itself can engage in beneficial cation-π interactions with target proteins.[5]

This combination of features has established the compound as a key intermediate in the synthesis of drugs targeting a range of conditions, including neuropsychiatric disorders, pain, and gastrointestinal issues.[1][6][7]

Synthesis and Physicochemical Profile

The primary and most elegant method for constructing the core of this compound is the Dieckmann condensation . This powerful intramolecular, base-catalyzed reaction transforms a linear diester into a cyclic β-keto ester, efficiently forming the piperidine ring.[8][9][10]

General Synthesis Pathway: The Dieckmann Condensation

The reaction involves the cyclization of an N,N-disubstituted aminodiester, such as N-(ethoxycarbonylmethyl)-N-(3-ethoxycarbonylpropyl)benzylamine. A strong base, typically an alkoxide like sodium ethoxide, deprotonates the α-carbon of one ester group, generating an enolate. This enolate then attacks the carbonyl of the second ester group in an intramolecular nucleophilic acyl substitution, forming the six-membered ring and yielding the target β-keto ester after an acidic workup.[9][10]

Dieckmann_Condensation Figure 1: Synthesis via Dieckmann Condensation start N-benzyl iminodiacetic acid diethyl ester derivative base Base (e.g., NaOEt) start->base Deprotonation intermediate Intramolecular Enolate Attack product This compound intermediate->product Cyclization & Workup workup Acidic Workup product->workup base->intermediate Forms Enolate

Caption: Figure 1: Conceptual flow of the Dieckmann condensation for piperidone synthesis.

Detailed Experimental Protocol

A practical synthesis route is detailed in patent literature, starting from N-benzyl glycine ethyl ester and a 4-halogenated ethyl butyrate, followed by a base-mediated cyclization.[11]

  • Step 1: Alkylation: Dissolve N-benzyl glycine ethyl ester in a suitable organic solvent (e.g., toluene, ethanol). Add an alkali such as potassium carbonate and 4-bromoethyl butyrate. Heat the reaction mixture to effect the N-alkylation, forming the linear diester precursor.[11]

  • Step 2: Cyclization (Dieckmann Condensation): Dissolve the purified diester from Step 1 in a solvent like tetrahydrofuran or toluene. Add a strong base, such as sodium tert-butoxide or potassium tert-butoxide, in a molar ratio of approximately 1:1.1 (diester:base).[11] Stir the reaction at room temperature or with gentle heating until completion.

  • Step 3: Workup and Isolation: After the reaction is complete, carefully quench the mixture and adjust the pH to 7-8. Wash with water. The organic layer is then acidified to a pH of 1-2 with hydrochloric acid, which precipitates the product as its hydrochloride salt.[11]

  • Step 4: Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield the pure this compound hydrochloride as a white to brown crystalline powder.[7][11]

Physicochemical Data

A summary of the compound's key properties is provided below. Data pertains to the hydrochloride salt, which is the common commercial form.[12]

PropertyValueSource
Chemical Formula C₁₅H₁₉NO₃ · HCl[7]
Molecular Weight 297.78 g/mol [12]
Appearance White to brown crystalline powder[7]
Melting Point 162-165 °C (decomposes)[7]
CAS Number 52763-21-0[12]
Solubility Soluble in Methanol, NH₄OH

Core Applications in Drug Discovery

The true power of this scaffold lies in its synthetic versatility, allowing access to a wide range of pharmacologically active molecules.

Scaffold_Applications Figure 2: Applications of the Core Scaffold core This compound Ketone Ester N-Benzyl d4 Dopamine D4 Antagonists (Antipsychotics) core:e->d4 Cyclocondensation ht4 5-HT4 Agonists (Prokinetics) core:k->ht4 Reductive Amination opioid Opioid Analgesics (Fentanyl Analogues) core:n->opioid N-Debenzylation & Re-functionalization nachr nAChR Agonists core->nachr Multi-step Transformation ab Antibacterial Agents (Balofloxacin) core->ab Key Intermediate

Caption: Figure 2: The logical relationship between the core scaffold and resulting drug classes.

Key Therapeutic Targets and Examples
Therapeutic Area / Drug ClassRole of the IntermediateRepresentative Reference
Antipsychotics (Dopamine D4 Antagonists) Used as a building block for the synthesis of chromeno[3,4-c]pyridin-5-ones.[13]
Gastrointestinal Agents (5-HT4 Agonists) Serves as the starting reagent for complex benzamide derivatives.[13]
Antibacterial Agents (Fluoroquinolones) An important intermediate in the synthesis of Balofloxacin.[11]
CNS Agents (nAChR Agonists) Employed as a foundational scaffold for 3,8-diazabicyclo[4.2.0]octane ligands.[13]
Opioid Analgesics The N-benzyl-4-piperidone core is a precursor to anilino-piperidine intermediates used in the synthesis of potent analgesics.[4]
Case Study: General Synthetic Workflow for Drug Candidates

The development of a novel drug candidate from this intermediate typically follows a multi-step workflow. This process leverages the distinct reactivity of each functional group on the molecule.

G Figure 3: General Experimental Workflow cluster_0 Core Modification cluster_1 Scaffold Diversification cluster_2 Final Steps A Start: Ethyl 1-benzyl-4-oxopiperidine -3-carboxylate B Reaction 1: Modification of β-Keto Ester (e.g., Reduction, Amination, Cyclization) A->B C Reaction 2: N-Debenzylation (Catalytic Hydrogenation) B->C D Reaction 3: N-Functionalization (Alkylation, Acylation) C->D E Purification (Chromatography, Recrystallization) D->E F Final Candidate E->F

Caption: Figure 3: A generalized workflow from the starting intermediate to a final drug candidate.

This workflow highlights the strategic advantage of the scaffold. Early-stage modifications to the keto-ester group can build the core of the final molecule, while the N-benzyl group is retained as a stable protecting group. Its later removal unmasks the piperidine nitrogen, providing a handle for late-stage diversification to fine-tune properties like potency, selectivity, and pharmacokinetics.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its robust synthesis and trifunctional nature provide medicinal chemists with a reliable and versatile platform for the exploration of chemical space. Its proven track record in the synthesis of diverse, biologically active compounds ensures its continued relevance in both academic research and industrial drug development. As the demand for novel CNS agents and highly selective receptor modulators grows, the utility of this privileged scaffold is set to expand, cementing its role as a cornerstone of modern medicinal chemistry.

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Introduction: The Strategic Importance of the 4-Oxopiperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Derivatives of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can bind to multiple, diverse biological targets. The piperidine ring is a quintessential example, forming the core of numerous approved drugs. Within this class, this compound represents a particularly valuable and versatile starting material for drug discovery and development.[1]

This guide provides an in-depth technical exploration of the known derivatives of this key intermediate. We will move beyond simple synthetic recitation to explore the causality behind experimental choices, the strategic manipulation of its functional groups, and the translation of these chemical modifications into potent and selective therapeutic agents. The molecule's structure, featuring a protected secondary amine (N-benzyl), a reactive ketone at the 4-position, and a modifiable ester at the 3-position, provides a rich platform for combinatorial elaboration and the development of novel chemical entities targeting a range of diseases.[2] Our focus will be on derivatives with demonstrated applications in central nervous system (CNS) disorders, pain management, and oncology.

Synthesis of the Core Intermediate: this compound

The efficient and scalable synthesis of the title compound is paramount for its utility. While several routes exist, a common and reliable method involves the N-benzylation of a pre-formed piperidone precursor. This approach offers good yields and straightforward purification. The benzyl group serves as an effective protecting group for the piperidine nitrogen, preventing unwanted side reactions in subsequent steps, and can be readily removed later via catalytic hydrogenation.[2]

Experimental Protocol: Synthesis via N-benzylation

This protocol is adapted from established procedures for the N-alkylation of piperidine derivatives.[1]

Objective: To synthesize this compound hydrochloride from ethyl 4-oxopiperidine-3-carboxylate.

Materials:

  • Ethyl 4-oxopiperidine-3-carboxylate

  • Benzyl bromide (or benzyl chloride)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Acetone or Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (concentrated or as a solution in ether)

  • Petroleum ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 4-oxopiperidine-3-carboxylate in a suitable organic solvent like acetone or THF.

  • Base Addition: Add a slight excess of a mild base, such as sodium bicarbonate or potassium carbonate. This will act as a scavenger for the hydrobromic acid generated during the reaction.

  • N-Benzylation: Cool the mixture in an ice bath to 0-5 °C. Add benzyl bromide dropwise to the stirred suspension over 30 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the resulting residue in ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation (Free Base): Filter off the drying agent and concentrate the organic phase under vacuum to yield this compound as an oil or low-melting solid.

  • Salt Formation (Optional but common): For improved stability and handling, the hydrochloride salt is often prepared. Dissolve the free base in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether. Add a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) dropwise until precipitation is complete.

  • Purification: Collect the resulting white solid by filtration, wash with cold petroleum ether, and dry under vacuum to obtain the final product, this compound hydrochloride.[1]

Synthetic Workflow Diagram

G A Ethyl 4-oxopiperidine-3-carboxylate C N-Benzylation Reaction (Room Temperature) A->C B Benzyl Bromide + Base (e.g., NaHCO₃) in Acetone B->C D Workup & Extraction (EtOAc / H₂O) C->D E This compound (Free Base) D->E G This compound HCl (Final Product) E->G F HCl in Ether F->G

Caption: Workflow for the synthesis of the target scaffold.

Physicochemical and Spectroscopic Data
PropertyValueSource
Molecular FormulaC₁₅H₁₉NO₃[3]
Molecular Weight261.32 g/mol [3]
AppearanceWhite to brown crystalline powder (HCl salt)[4]
Melting Point162-165 °C (dec.) (HCl salt)[4]
¹H NMRSpectra available for verification.[5]
¹³C NMRSpectra available for verification.[5]
Mass Spec (LC-MS)m/z 262 [M+H]⁺ (for free base)-

Part 1: Derivatives Targeting Central Nervous System (CNS) Receptors

The rigid piperidone core is an excellent scaffold for designing ligands that can fit into the well-defined binding pockets of CNS receptors. By modifying the periphery of the this compound core, researchers have developed potent and selective modulators for various receptors, including dopamine, serotonin, and nicotinic acetylcholine receptors.

Case Study: Chromeno[3,4-c]pyridin-5-ones as Dopamine D4 Antagonists

Derivatives of this scaffold have been used to synthesize selective human dopamine D4 receptor antagonists, which have potential as antipsychotic agents. The synthesis involves a multi-step sequence where the piperidone ring is used to construct a more complex, fused heterocyclic system. A key transformation is the reaction of the β-keto ester moiety with a phenol to form a chromenone ring system.

Experimental Protocol: Synthesis of a Chromeno[3,4-c]pyridin-5-one Derivative

Objective: To construct a fused heterocyclic system from the core scaffold for dopamine D4 receptor antagonism.

Procedure Overview:

  • Condensation: The this compound hydrochloride is reacted with a substituted phenol (e.g., resorcinol) under acidic conditions, often using a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent.

  • Cyclization and Aromatization: The initial condensation product undergoes an intramolecular cyclization followed by dehydration to form the stable, fused chromenopyridinone system.

  • N-Debenzylation (Optional): The N-benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to provide a secondary amine, which can be further functionalized to explore structure-activity relationships (SAR).

Reaction Scheme Diagram

G cluster_0 Core Modification cluster_1 Further Derivatization A This compound C Condensation & Cyclization (Heated) A->C B Substituted Phenol + Acid Catalyst (e.g., PPA) B->C D Chromeno[3,4-c]pyridin-5-one Derivative C->D F N-debenzylated Analog D->F Optional E H₂, Pd/C E->F

Caption: Synthesis of D4 antagonists from the core scaffold.

This strategic approach highlights how the inherent reactivity of the β-keto ester within the core scaffold can be leveraged to build significant molecular complexity, leading to potent receptor antagonists.

Part 2: Derivatives as Opioid Analgesics (Fentanyl Analogues)

The 4-piperidone core is the central structural motif in the powerful synthetic opioid fentanyl and its analogues. The core intermediate, or its close precursor 1-benzylpiperidin-4-one, is instrumental in the synthesis of next-generation narcotic analgesics like remifentanil.[2] The key synthetic challenge is the stereoselective introduction of the anilino group at the C4 position and subsequent acylation.

Key Transformations for Opioid Synthesis

An efficient synthesis of a key remifentanil intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, demonstrates the conversion of the C4-ketone into the critical anilido-ester functionality.[2]

Synthetic Strategy Overview:

  • Strecker-type Condensation: The C4-ketone of a 1-benzylpiperidin-4-one precursor is reacted with aniline and a cyanide source (e.g., HCN or TMSCN) to form an α-amino nitrile. This step establishes the crucial C-N bond at the 4-position.

  • Nitrile Hydrolysis: The nitrile group is then hydrolyzed to a carboxylic acid. This is often a multi-step process involving an intermediate amide.

  • Esterification: The resulting carboxylic acid is esterified to yield the methyl ester.

  • N-Acylation: The secondary amine of the anilino group is acylated with propionyl chloride to install the N-propanilido side chain characteristic of potent fentanyl analogues.

  • N-Debenzylation: Finally, the N-benzyl protecting group is removed via catalytic hydrogenation to yield the secondary piperidine, which is a key precursor for remifentanil.[2]

Workflow for Fentanyl Intermediate Synthesis

G node1 1. 1-Benzylpiperidin-4-one C4-Ketone node2 2. Strecker Condensation Aniline, HCN α-Amino Nitrile node1->node2 node3 3. Hydrolysis & Esterification H₂SO₄, then MeOH α-Amino Ester node2->node3 node4 4. N-Acylation Propionyl Chloride Anilido-Ester node3->node4 node5 5. N-Debenzylation H₂, Pd/C Final Intermediate node4->node5

Caption: Multi-step conversion of a 4-piperidone to a key opioid intermediate.

This synthetic pathway is a prime example of how the C4-ketone serves as a versatile handle for introducing the complex functionality required for potent opioid receptor agonism. The choice of the N-benzyl protecting group is critical, as it is stable to the varied conditions of the multi-step synthesis but can be removed cleanly in the final step.[2]

Part 3: Derivatives as Epigenetic Modulators (HDAC Inhibitors)

More recently, piperidone scaffolds have been incorporated into the design of histone deacetylase (HDAC) inhibitors, a promising class of anti-cancer agents.[6] The general pharmacophore for an HDAC inhibitor consists of three parts: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. The piperidone ring can be skillfully integrated into the linker or cap region to confer favorable physicochemical properties and orient the other pharmacophoric elements correctly.

Design and Synthesis of Piperidone-Based HDAC Inhibitors

A published strategy describes the synthesis of novel HDAC inhibitors where a 4-oxopiperidine-1-carboxylate scaffold serves as the core linker element.[6]

Synthetic Strategy:

  • Fragment Coupling: The synthesis relies on a key amide bond formation. A piperidine fragment containing a carboxylic acid is coupled with an amine-containing fragment that bears the zinc-binding group (e.g., a hydroxamic acid precursor).

  • Catalysis: This coupling is typically achieved using standard peptide coupling reagents like ethyl(dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (HOBt), which facilitate efficient amide bond formation with high yields.[6]

Data on Biological Activity

The resulting compounds have been evaluated for their biological activity, demonstrating the potential of this chemical class.

CompoundTargetIn Vitro Potency (IC₅₀)Source
Compound 16 HDACGood Activity[6]
Compound 17 HDACGood Activity[6]

This application underscores the adaptability of the piperidone scaffold, allowing its entry into the cutting-edge field of epigenetic modulation.

Conclusion and Future Perspectives

This compound is far more than a simple chemical intermediate; it is a strategically designed platform for the efficient construction of diverse and complex molecular architectures. We have demonstrated its role in the synthesis of derivatives targeting CNS receptors, potent opioid analgesics, and novel epigenetic modulators. The key to its versatility lies in the orthogonal reactivity of its three main functional groups: the N-benzyl protected amine, the C4-ketone, and the C3-ester.

Future research will likely focus on expanding the library of derivatives for new biological targets, developing stereoselective transformations of the piperidone ring, and designing more atom-economical and environmentally benign synthetic routes. The foundational chemistry and strategic applications outlined in this guide provide a solid framework for scientists and researchers to continue leveraging this powerful scaffold in the pursuit of new human therapeutics.

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Navigating the Synthesis Landscape: A Technical Safety and Hazard Guide to Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Safety in Pharmaceutical Research

In the fast-paced world of drug discovery and development, the imperative to innovate is matched only by the necessity to ensure the safety of the researchers who drive progress. Intermediates, such as Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, are the elemental building blocks of novel therapeutics. While their utility is significant, a comprehensive understanding of their hazard profile is paramount to fostering a secure and productive research environment. This guide serves as a technical resource for laboratory personnel, providing in-depth safety protocols and hazard mitigation strategies for the handling and use of this piperidine derivative. By moving beyond mere compliance and embracing a culture of proactive safety, we can empower our scientists to push the boundaries of medicine without compromising their well-being.

Section 1: Chemical and Physical Identity

This compound is a substituted piperidine derivative commonly utilized as an intermediate in organic synthesis, particularly in the development of pharmaceutical agents. A thorough understanding of its fundamental properties is the first step in safe handling.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 1-Benzyl-3-ethoxycarbonyl-4-piperidone, Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate[1]
CAS Number 41276-30-6[1]
Molecular Formula C₁₅H₁₉NO₃[1]
Molecular Weight 261.32 g/mol [1]
Appearance White to brown crystalline powder[2]
Melting Point 162-165 °C (hydrochloride salt), [2]

Note: The hydrochloride salt (CAS 52763-21-0) is a common form of this compound and shares similar hazard profiles.[2]

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound and its hydrochloride salt are classified as hazardous.[1] The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[3]

GHS Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

Pictograms:



Signal Word: Warning [1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

A comprehensive list of precautionary statements can be found in supplier safety data sheets. Key preventative and response measures include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Section 3: Safe Handling and Engineering Controls

Given its irritant properties as a solid powder, a multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment, is essential.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.

  • Chemical Fume Hood: All weighing and transfer operations involving this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3] Working at least 6 inches inside the sash ensures optimal containment.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any airborne dust.

Standard Operating Procedures (SOPs) for Handling

Adherence to established protocols is critical for minimizing risk.

  • Weighing Hazardous Powders:

    • Don appropriate PPE before handling the container.

    • Perform all weighing operations within a chemical fume hood.[4]

    • Use a spatula to transfer the powder. Avoid pouring directly from the bottle to minimize dust generation.[4]

    • Keep the container closed when not in use.[4]

    • Clean any residual powder from the balance and surrounding area using a wet wipe or a HEPA-filtered vacuum. Do not dry sweep.

  • General Handling:

    • Avoid creating dust.

    • Wash hands thoroughly after handling, even if gloves were worn.[3]

    • Do not eat, drink, or apply cosmetics in the laboratory.[3]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the hazardous chemical.[5]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[6] A face shield should be worn over goggles during procedures with a higher risk of splashing or dust generation.[7]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.[8] Inspect gloves for any signs of damage before use and replace them immediately if compromised.[3]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[8]

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is generally not required. However, in the event of a large spill or inadequate ventilation, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) Eye_Face Eye and Face Protection (Goggles, Face Shield) Skin Skin Protection (Gloves, Lab Coat) Respiratory Respiratory Protection (Respirator - as needed) Researcher Researcher Researcher->Eye_Face Protects from dust and splashes Researcher->Skin Prevents skin contact Researcher->Respiratory Prevents inhalation

Caption: Hierarchy of Personal Protective Equipment for handling this compound.

Section 4: Emergency Procedures

Preparedness is key to effectively managing any laboratory incident.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[9][10]

  • Skin Contact: Remove any contaminated clothing.[9] Gently brush off any excess solid chemical from the skin.[11] Immediately flush the affected skin with plenty of water for at least 15 minutes.[12] If skin irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water. Seek immediate medical attention and provide the safety data sheet to the medical personnel.[9]

Spill Response

A prompt and correct response to a spill can prevent further contamination and exposure.

Minor Spill (Contained within a fume hood):

  • Alert personnel in the immediate area.

  • Ensure appropriate PPE is worn.

  • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully scoop the absorbed material into a labeled, sealable waste container.

  • Decontaminate the spill area with soap and water, followed by a final rinse.[14]

  • Dispose of all contaminated materials as hazardous waste.

Major Spill (Outside of a fume hood):

  • Evacuate the immediate area and alert others.

  • If the spill is substantial or if there is a risk of airborne dust, evacuate the entire laboratory and close the doors.

  • Contact the institution's emergency response team or environmental health and safety department.

  • Provide details about the spilled chemical.

Spill_Response_Flowchart Start Spill Occurs Assess Assess Spill Severity Start->Assess Minor_Spill Minor Spill (Contained) Assess->Minor_Spill Minor Major_Spill Major Spill (Uncontained/Large) Assess->Major_Spill Major Alert Alert Nearby Personnel Minor_Spill->Alert Evacuate Evacuate Area Major_Spill->Evacuate PPE Don Appropriate PPE Alert->PPE Contain Contain and Absorb PPE->Contain Cleanup Clean and Decontaminate Contain->Cleanup Dispose Dispose as Hazardous Waste Cleanup->Dispose Notify Notify Emergency Response Evacuate->Notify

Caption: Flowchart for responding to a spill of this compound.

Section 5: Fire and Reactivity Hazards

Fire Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.

  • Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[13]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

Reactivity and Stability
  • Reactivity: The reactivity of this compound has not been fully investigated. However, as a beta-keto ester, it may undergo reactions typical of this functional group.

  • Chemical Stability: Stable under recommended storage conditions.[2]

  • Incompatible Materials: Strong oxidizing agents.[13]

  • Conditions to Avoid: Avoid generation of dust and exposure to incompatible materials.

Section 6: Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[13]

Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • This compound is a non-halogenated organic solid. It should be collected in a designated hazardous waste container for non-halogenated organic solids.

  • Do not dispose of down the drain or in regular trash.

Section 7: Conclusion

This compound is a valuable synthetic intermediate, but its irritant properties necessitate careful and informed handling. By implementing robust engineering controls, adhering to established safe handling procedures, and utilizing appropriate personal protective equipment, researchers can mitigate the risks associated with this compound. In the event of an exposure or spill, a swift and correct response is critical. This guide provides a framework for the safe use of this compound, empowering researchers to conduct their work with confidence and security. A commitment to a strong safety culture is the foundation of scientific advancement.

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An In-depth Technical Guide to the GHS Classification of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (CAS No. 41276-30-6) and its commonly encountered hydrochloride salt (CAS No. 52763-21-0). As a key intermediate in pharmaceutical synthesis, a thorough understanding of its hazard profile is paramount for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.

Introduction to this compound

This compound is a piperidone derivative frequently utilized as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is a precursor to more complex molecules, making it a valuable reagent in medicinal chemistry and drug discovery. Due to its chemical reactivity and potential for biological interaction, a clear and accurate hazard assessment is essential. The GHS provides a standardized framework for communicating these hazards.

It is critical to note that while this guide focuses on the free base form of the compound, much of the available safety data is for its hydrochloride salt, this compound hydrochloride. The GHS classifications for both forms are largely consistent, and for the purpose of this guide, the presented hazard information is applicable to both unless specified otherwise.

GHS Classification: A Data-Driven Analysis

The GHS classification for this compound is derived from data submitted to regulatory bodies like the European Chemicals Agency (ECHA) and information provided by chemical suppliers. The consensus classification indicates that this chemical presents hazards related to skin, eye, and respiratory irritation.

Pictogram, Signal Word, and Hazard Classes

The GHS label for this compound includes the following key elements:

  • Pictogram:

  • Signal Word: Warning [1][2][3]

  • Hazard Classes:

    • Skin Corrosion/Irritation: Category 2[1][2]

    • Serious Eye Damage/Eye Irritation: Category 2[4] or 2A[1]

    • Specific Target Organ Toxicity — Single Exposure (STOT-SE): Category 3, Respiratory tract irritation[1][2]

The selection of the "Warning" signal word, as opposed to "Danger," reflects a moderate level of hazard. The exclamation mark pictogram visually reinforces the warnings for skin and eye irritation, and respiratory irritation.

Hazard Statements (H-Statements)

The hazard statements provide a standardized description of the nature of the hazards associated with the chemical. For this compound, these are:

  • H315: Causes skin irritation. [1][2][3][4] This classification is based on evidence suggesting that direct contact with the substance can lead to inflammation of the skin.

  • H319: Causes serious eye irritation. [1][2][3][4] This indicates that contact with the eyes can cause significant, but reversible, irritation.

  • H335: May cause respiratory irritation. [1][2][3] This statement warns that inhalation of the dust or powder form of the substance can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.

Precautionary Statements (P-Statements)

Precautionary statements are standardized phrases that recommend measures to be taken to minimize or prevent adverse effects resulting from exposure to a hazardous chemical. These are categorized into Prevention, Response, Storage, and Disposal.

Table 1: GHS Classification Summary for this compound

GHS ElementClassificationCodePhrase
Pictogram Exclamation MarkN/AN/A
Signal Word WarningN/AN/A
Hazard Class Skin IrritationCategory 2N/A
Eye IrritationCategory 2/2AN/A
STOT-Single ExposureCategory 3N/A
Hazard Statements H315Causes skin irritation.[1][2][3][4]
H319Causes serious eye irritation.[1][2][3][4]
H335May cause respiratory irritation.[1][2][3]
Precautionary Statements Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2][3]
P264Wash skin thoroughly after handling.[1][4]
P271Use only outdoors or in a well-ventilated area.[1][3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4]
Response P302+P352IF ON SKIN: Wash with plenty of water/...[1][3][4]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3]
P319Get medical help if you feel unwell.[1][3]
P321Specific treatment (see ... on this label).[1][3]
P332+P317If skin irritation occurs: Get medical help.[1][3]
P337+P317If eye irritation persists: Get medical help.[1]
P362+P364Take off contaminated clothing and wash it before reuse.[1][3][4]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[1][2][3]
P405Store locked up.[1][2][3]
Disposal P501Dispose of contents/container to...[1][2][3]

Experimental Protocols and Methodologies for Safe Handling

Given the GHS classification, the following protocols are essential to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE) Protocol

The causality behind this protocol is the prevention of direct contact with the substance, thereby mitigating the risks of skin and eye irritation.

  • Eye Protection: Always wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.

  • Respiratory Protection: When handling the powdered form of the substance, especially when there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95) should be used.

Engineering Controls and Handling Procedures

This workflow is designed to minimize the generation and inhalation of dust and to ensure rapid response in case of accidental exposure.

GHS_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS B Don Appropriate PPE A->B C Work in a Ventilated Area (Fume Hood) B->C D Weigh and Handle Carefully to Avoid Dust C->D E Decontaminate Work Area D->E F Dispose of Waste (as per regulations) E->F G Wash Hands Thoroughly E->G

Caption: A typical workflow for safely handling chemicals with irritant properties.

GHS Classification Logic Pathway

The GHS classification process follows a logical pathway from hazard identification to the final label elements. This self-validating system ensures that the hazards are communicated consistently.

GHS_Classification_Pathway A Hazard Identification (Toxicological Data) B Data Analysis: Skin Irritation Data A->B C Data Analysis: Eye Irritation Data A->C D Data Analysis: Respiratory Tract Irritation Data A->D E Classification: Skin Irrit. 2 (H315) B->E F Classification: Eye Irrit. 2/2A (H319) C->F G Classification: STOT SE 3 (H335) D->G H Signal Word Determination: Warning E->H F->H G->H I Pictogram Selection: Exclamation Mark H->I J Precautionary Statement Selection (P-codes) I->J

Caption: The logical flow from hazard data to final GHS label elements.

Conclusion

The GHS classification of this compound as a skin, eye, and respiratory irritant (Skin Irrit. 2, Eye Irrit. 2/2A, STOT SE 3) necessitates careful handling and the use of appropriate personal protective equipment and engineering controls. By understanding and adhering to the guidelines presented in this document, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe working environment.

References

  • This compound | C15H19NO3 | CID 102624 - PubChem.
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An In-Depth Technical Guide to Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate and its Chemical Equivalents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Piperidine Scaffold

In the landscape of modern medicinal chemistry and pharmaceutical development, the piperidine ring system stands as a cornerstone scaffold, integral to the architecture of a vast array of therapeutic agents. Its prevalence is not accidental but rather a testament to its favorable physicochemical properties, including aqueous solubility and the ability to engage in crucial hydrogen bonding interactions with biological targets. Within this important class of heterocycles, Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate emerges as a particularly valuable and versatile building block.

This technical guide offers an in-depth exploration of this key intermediate, moving beyond a superficial overview to provide actionable insights for researchers and process chemists. We will delve into its chemical identity, synthesis, characterization, and critical applications, grounding our discussion in the practical realities of laboratory work and the strategic imperatives of drug discovery.

Section 1: Chemical Identity and Nomenclature

Clarity in chemical communication is paramount. This compound is known by a variety of synonyms across different databases and suppliers. An understanding of this nomenclature is essential for efficient literature searching and procurement.

The compound's formal IUPAC name is this compound.[1][2] However, it is frequently encountered under several alternative names, which are detailed in the table below. The presence of both a ketone and an ester functional group, along with the N-benzyl protecting group, gives rise to this diversity in naming conventions.

Table 1: Synonyms and Chemical Identifiers for this compound
Systematic Name This compound
CAS Number 41276-30-6
Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol [1]
Common Synonyms 1-Benzyl-3-ethoxycarbonyl-4-piperidone[1]
1-Benzyl-3-carbethoxy-4-piperidone[1]
Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate[1]
1-benzyl-4-oxo-piperidine-3-carboxylic acid ethyl ester[1]
Ethyl 1-benzyl-4-oxonipecotate[1]
Hydrochloride Salt CAS 1454-53-1[1]

This table summarizes the key identifiers for the parent compound and its commonly used hydrochloride salt.

Section 2: Synthesis and Mechanistic Considerations

The primary and most established route for the synthesis of this compound is the intramolecular Dieckmann condensation of a diester precursor. This powerful carbon-carbon bond-forming reaction is exceptionally well-suited for the formation of five- and six-membered rings, making it an ideal choice for constructing the piperidine core.[3][4][5]

The Dieckmann Condensation: A Mechanistic Overview

The Dieckmann condensation is an intramolecular variation of the Claisen condensation.[3][6] The reaction proceeds via the formation of an enolate at the α-position of one of the ester groups, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. This cyclization is driven by the formation of a thermodynamically stable five- or six-membered ring.[4] A strong base, typically an alkoxide such as sodium ethoxide or a hydride like sodium hydride, is required to generate the enolate in sufficient concentration to initiate the reaction. The choice of a non-nucleophilic, strong base is critical to avoid competing side reactions.

Dieckmann_Condensation cluster_start Acyclic Diester Precursor cluster_reagents Reaction Conditions cluster_intermediate Key Intermediate cluster_product Product A N,N-bis(ethoxycarbonylmethyl) -benzylamine B 1. Strong Base (e.g., NaH, NaOEt) 2. Aprotic Solvent (e.g., Toluene, THF) A->B Reacts with C Enolate Formation B->C Induces D Intramolecular Nucleophilic Attack C->D Leads to E Cyclic β-keto ester D->E Forms F This compound E->F Upon workup

Figure 1: Conceptual workflow of the Dieckmann condensation for the synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established procedures.[7][8] It is intended as a guide and may require optimization based on laboratory conditions and scale.

Materials:

  • N-benzyl-bis(2-ethoxycarbonylethyl)amine (precursor diester)

  • Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel is charged with a dispersion of sodium hydride (1.1 equivalents) in anhydrous toluene under a nitrogen atmosphere. The choice of sodium hydride is often preferred for its irreversibility in deprotonation, which drives the reaction to completion. Toluene is a suitable solvent as it is inert and has a high enough boiling point for the reaction to proceed at an adequate rate.

  • Addition of Precursor: The precursor diester, N-benzyl-bis(2-ethoxycarbonylethyl)amine (1 equivalent), is dissolved in anhydrous toluene and added dropwise to the stirred suspension of sodium hydride at room temperature. The rate of addition should be controlled to manage the evolution of hydrogen gas.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 110 °C for toluene) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is cooled in an ice bath, and the excess sodium hydride is cautiously quenched by the slow, dropwise addition of glacial acetic acid until the evolution of gas ceases. This is followed by the addition of water.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution to remove any remaining acetic acid, followed by a wash with brine to reduce the water content.

  • Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[9][10] For the hydrochloride salt, the free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of HCl in the same solvent is added to precipitate the salt, which can then be collected by filtration and recrystallized.

Section 3: Characterization and Spectroscopic Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are typical for this compound.

Table 2: Spectroscopic Data for this compound
¹H NMR The spectrum is complex due to the presence of the ethyl and benzyl groups, as well as the piperidine ring protons. Expected signals include: aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm), a singlet for the benzylic CH₂ (~3.5 ppm), a quartet for the OCH₂ of the ethyl group (~4.1 ppm), and a triplet for the CH₃ of the ethyl group (~1.2 ppm). The piperidine ring protons will appear as a series of multiplets in the range of 2.0-3.5 ppm.
¹³C NMR Expected signals include those for the carbonyl carbons of the ketone (~206 ppm) and the ester (~169 ppm). Aromatic carbons will be in the ~127-138 ppm region. The benzylic carbon will be around 62 ppm, and the OCH₂ of the ester will be around 61 ppm. The piperidine ring carbons will appear in the 40-60 ppm range, and the ester's methyl carbon will be around 14 ppm.[9]
IR Spectroscopy The IR spectrum will show characteristic strong absorption bands for the C=O stretching of the ketone (around 1715 cm⁻¹) and the ester (around 1735 cm⁻¹). C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will be observed in the 2800-3100 cm⁻¹ region.
Mass Spectrometry The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used. It is always recommended to acquire and interpret full spectroscopic data for newly synthesized batches.

Section 4: Applications in Drug Development and Synthesis

This compound is a strategic intermediate in the synthesis of several classes of pharmacologically active molecules. The N-benzyl group serves as a convenient protecting group that can be readily removed by catalytic hydrogenation, revealing a secondary amine that can be further functionalized.

Synthesis of Opioid Analgesics

A prominent application of this scaffold is in the synthesis of potent fentanyl analogues, such as remifentanil.[11][12] The synthesis of these analgesics often involves the conversion of the 4-oxo group to a 4-anilino moiety, followed by further modifications. The piperidine core is crucial for the molecule's interaction with opioid receptors.

Remifentanil_Synthesis A This compound B Series of Chemical Transformations (e.g., reductive amination, decarboxylation, N-alkylation) A->B Undergoes C Key Piperidine Intermediate B->C Yields D Further Functionalization C->D Subjected to E Remifentanil D->E Produces

Figure 2: Simplified synthetic pathway from the title compound to Remifentanil.

Synthesis of Fluoroquinolone Antibiotics

This piperidine derivative is a key intermediate in the synthesis of balofloxacin, a fluoroquinolone antibacterial agent.[1][8][13] In this context, the piperidine moiety is introduced at the C-7 position of the quinolone core, a common structural feature of many fluoroquinolones that is critical for their antibacterial activity and pharmacokinetic properties.

Other Therapeutic Areas

The versatility of this compound extends to other therapeutic areas. It has been utilized as a starting material for the synthesis of:

  • Selective 5-HT₄ receptor agonists: These compounds have potential applications in treating gastrointestinal motility disorders.[14]

  • Dopamine D₄ receptor antagonists: Investigated for their potential as antipsychotic agents.[14]

Section 5: Safety, Handling, and Storage

As with all chemical reagents, proper handling and storage of this compound and its salts are essential for laboratory safety.

  • Hazard Classification: The compound is generally classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[15][16]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is underscored by its role in the synthesis of a diverse range of pharmaceuticals. A thorough understanding of its nomenclature, synthesis via the Dieckmann condensation, and its chemical properties is crucial for any researcher or drug development professional working in related fields. This guide has provided a comprehensive overview of these key aspects, offering both theoretical background and practical guidance to facilitate its effective use in the laboratory.

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Methodological & Application

Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold

Piperidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Their prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, while providing a versatile scaffold for introducing diverse pharmacophoric elements. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, in particular, is a crucial building block in the synthesis of a wide array of therapeutic agents, including analgesics, antipsychotics, and receptor agonists and antagonists.[1] The presence of the benzyl protecting group on the nitrogen atom allows for selective modifications at other positions of the ring, while the β-keto ester functionality provides a reactive handle for further chemical transformations.[1] This application note provides a detailed protocol for the synthesis of this important intermediate via a robust and scalable Dieckmann condensation approach.

Synthetic Strategy: The Dieckmann Condensation

The synthesis of this compound hydrochloride is efficiently achieved through an intramolecular Dieckmann condensation. This reaction involves the cyclization of a diester in the presence of a strong base to form a cyclic β-keto ester.[2][3][4] The driving force for this reaction is the formation of a stable five- or six-membered ring.[3][5] In this specific synthesis, a diester precursor is first synthesized and then cyclized to form the desired piperidone ring structure.

Visualizing the Synthetic Workflow

The overall synthetic process can be visualized as a two-stage approach: formation of the diester intermediate followed by the key Dieckmann cyclization.

Synthetic Workflow cluster_0 Stage 1: Diester Formation cluster_1 Stage 2: Dieckmann Condensation & Purification A N-benzyl glycine ethyl ester C N-benzyl-N-(3-carboxyethyl) glycine ethyl ester A->C + Base B 4-halo-butyrate B->C D Ethyl 1-benzyl-4-oxopiperidine- 3-carboxylate (Free Base) C->D + Strong Base (e.g., NaOMe) Intramolecular Cyclization E Ethyl 1-benzyl-4-oxopiperidine- 3-carboxylate hydrochloride (Crude) D->E + HCl F Purified Product E->F Recrystallization

Caption: Overall workflow for the synthesis of this compound hydrochloride.

Detailed Experimental Protocol

This protocol is adapted from a scalable industrial method.[6]

Materials and Reagents
Reagent/MaterialGradeSupplier
N-benzyl glycine ethyl ester≥98%Commercially Available
4-chloroethyl butyrate≥97%Commercially Available
Sodium carbonateAnhydrous, ≥99.5%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Sodium methoxide≥97%Commercially Available
Ethyl acetateACS GradeCommercially Available
Hydrochloric acidConcentrated, 37%Commercially Available
Deionized waterIn-house
Step 1: Synthesis of the Diester Intermediate (N-benzyl-N-(3-carboxyethyl) glycine ethyl ester)
  • To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add N-benzyl glycine ethyl ester and anhydrous toluene.

  • Add anhydrous sodium carbonate to the mixture. The carbonate acts as a mild base to facilitate the N-alkylation reaction.

  • Slowly add 4-chloroethyl butyrate to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting N-benzyl glycine ethyl ester), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with toluene.

  • Concentrate the filtrate under reduced pressure to obtain the crude diester intermediate as an oil. This intermediate is typically used in the next step without further purification.

Step 2: Dieckmann Condensation and Product Isolation
  • Dissolve the crude diester intermediate from Step 1 in anhydrous ethyl acetate in a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Add sodium methoxide to the solution. Caution: Sodium methoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment. The sodium methoxide will deprotonate the α-carbon of one of the ester groups, initiating the intramolecular cyclization.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add water to quench the reaction and dissolve the resulting sodium salt of the β-keto ester.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate to recover any remaining product.

  • Combine the organic layers and adjust the pH to 1-2 with concentrated hydrochloric acid. This will protonate the enolate and precipitate the hydrochloride salt of the product.

  • A solid will precipitate out of the organic layer. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude product by filtration and wash with cold ethyl acetate.

  • Dry the crude product under vacuum.

Step 3: Purification
  • Dissolve the crude product in a minimal amount of hot deionized water.

  • Adjust the pH to 7-8 with a suitable base (e.g., sodium bicarbonate solution) to liberate the free base.

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and adjust the pH of the filtrate to 1-2 with concentrated hydrochloric acid.

  • Crystallize the product from the ethyl acetate solution.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield this compound hydrochloride as a white to off-white crystalline solid.[7]

Mechanism of the Dieckmann Condensation

The core of this synthesis is the Dieckmann condensation, an intramolecular version of the Claisen condensation.[3] The mechanism proceeds as follows:

Dieckmann Condensation Mechanism cluster_0 1. Enolate Formation cluster_1 2. Intramolecular Attack cluster_2 3. Elimination cluster_3 4. Protonation A Diester Intermediate B Enolate A->B Base (e.g., MeO⁻) C Cyclic Intermediate B->C Nucleophilic Attack D β-keto ester (enolate form) C->D - MeO⁻ E Final Product (β-keto ester) D->E + H₃O⁺

Sources

Application Notes and Protocols: Synthesis of the Piperidone Core via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidone Scaffold and the Strategic Role of the Dieckmann Condensation

The piperidine ring is a privileged scaffold in medicinal chemistry and pharmaceutical development, forming the core structure of numerous natural products and synthetic drugs.[1][2][3] Its saturated, six-membered heterocyclic structure allows for diverse three-dimensional arrangements of substituents, making it a versatile template for interacting with biological targets. Piperidones, the ketone-containing analogues, are pivotal intermediates, providing a functional handle for further chemical elaboration into complex piperidine derivatives.[4][5] Among the various synthetic strategies to construct this valuable core, the Dieckmann condensation stands out as a robust and classical method for intramolecular cyclization.[6][7]

This application note provides a detailed protocol and technical guidance for the synthesis of a piperidone core using the Dieckmann condensation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation. The focus will be on the practical aspects of the reaction, including mechanistic considerations, reagent selection, step-by-step procedures, and troubleshooting, to ensure reliable and efficient synthesis.

Mechanistic Insight: Driving the Intramolecular Cyclization

The Dieckmann condensation is an intramolecular variant of the Claisen condensation, where a diester undergoes a base-catalyzed cyclization to form a β-keto ester.[8][9] In the context of piperidone synthesis, the starting material is typically an N-protected δ-amino diester. The reaction proceeds through several key steps, as outlined below. The entire process is driven to completion by the final deprotonation of the resulting β-keto ester, which is an acidic proton, forming a stable enolate.[8][10]

  • Enolate Formation: A strong base abstracts an α-proton from one of the ester groups to form a reactive enolate.[11][12]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule in a 6-exo-trig cyclization.[6][9]

  • Tetrahedral Intermediate Formation: A cyclic tetrahedral intermediate is formed.

  • Elimination of Alkoxide: The intermediate collapses, eliminating an alkoxide leaving group to form the cyclic β-keto ester.

  • Deprotonation (Driving Force): The newly formed β-keto ester has an acidic proton between the two carbonyl groups. The base present in the reaction mixture deprotonates this position, forming a resonance-stabilized enolate. This final, essentially irreversible step drives the reaction equilibrium towards the product.[8][10]

  • Acidic Workup: A final acidic workup step reprotonates the enolate to yield the neutral piperidone product.[12]

Dieckmann_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Cyclization cluster_2 Step 4: Elimination cluster_3 Step 5 & 6: Deprotonation & Workup A N-Protected Amino Diester B Enolate Intermediate A->B + Base (-BH) C Tetrahedral Intermediate B->C Intramolecular Attack D Cyclic β-Keto Ester C->D - RO⁻ E Resonance-Stabilized Enolate D->E + Base (-BH) F Piperidone Product E->F + H₃O⁺

Caption: Mechanism of the Dieckmann condensation for piperidone synthesis.

Critical Parameter: The Choice of Base

The selection of the base is paramount for the success of the Dieckmann condensation, directly influencing reaction efficiency and yield.[13][14] The base must be strong enough to deprotonate the α-carbon of the ester but should be chosen carefully to minimize side reactions.

BaseCommon Solvent(s)AdvantagesConsiderations
Sodium Hydride (NaH) Toluene, THFStrong, non-nucleophilic, minimizes transesterification.[14]Often supplied as a dispersion in mineral oil, which may need to be removed. Highly reactive with moisture.[14]
Potassium tert-Butoxide (KOtBu) Toluene, THFStrong, sterically hindered base, often leads to cleaner reactions and high yields.[13]Can be more expensive than other bases.
Sodium Ethoxide (NaOEt) Ethanol, TolueneClassical and effective base.[15]Can lead to transesterification if the ester is not an ethyl ester.[14] The reaction is an equilibrium, driven by product precipitation or subsequent deprotonation.
Lithium Diisopropylamide (LDA) THFVery strong, non-nucleophilic, useful for kinetically controlled reactions.Typically prepared in situ and requires low temperatures.

For the synthesis of a piperidone core from a diethyl ester, sodium ethoxide in an appropriate solvent is a traditional choice. However, for broader substrate scope and potentially higher yields by minimizing side reactions, sodium hydride or potassium tert-butoxide in an aprotic solvent like toluene or THF are highly recommended.[13][14]

Detailed Experimental Protocol: Synthesis of N-Benzyl-4-piperidone

This protocol details the synthesis of N-benzyl-4-piperidone from diethyl N-benzyl-3,3'-iminodipropionate. The final step involves hydrolysis and decarboxylation of the intermediate β-keto ester.

Materials and Reagents:

  • Diethyl N-benzyl-3,3'-iminodipropionate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer, heating mantle

Experimental Workflow:

Workflow A Reaction Setup (Flask, NaH, Toluene under N₂) B Substrate Addition (Diester in Toluene, dropwise) A->B C Cyclization (Heat to reflux) B->C D Reaction Quench (Cool and add water/acid) C->D E Hydrolysis & Decarboxylation (Acidic reflux) D->E F Workup (Extraction, Washing, Drying) E->F G Purification (Distillation or Chromatography) F->G H Final Product (N-Benzyl-4-piperidone) G->H

Caption: Experimental workflow for N-benzyl-4-piperidone synthesis.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (e.g., 4.4 g, 0.11 mol, 60% dispersion).

    • Wash the sodium hydride with anhydrous toluene (3 x 20 mL) to remove the mineral oil, carefully decanting the toluene washings each time under a nitrogen atmosphere.

    • Add 150 mL of anhydrous toluene to the flask.

  • Dieckmann Condensation:

    • Dissolve diethyl N-benzyl-3,3'-iminodipropionate (e.g., 30.7 g, 0.1 mol) in 50 mL of anhydrous toluene.

    • Add the diester solution dropwise to the stirred suspension of sodium hydride over 30 minutes. The reaction is exothermic, and hydrogen gas will evolve. Maintain a gentle reflux with external heating if necessary.

    • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, or until hydrogen evolution ceases. The formation of a solid precipitate (the sodium enolate of the product) is expected.[16]

  • Hydrolysis and Decarboxylation:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of water (50 mL) to destroy any unreacted sodium hydride.

    • Slowly add concentrated hydrochloric acid (e.g., 50 mL) to the mixture. The mixture will become hot.

    • Heat the two-phase mixture to reflux and stir vigorously for 4-6 hours to effect hydrolysis of the ester and decarboxylation.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and separate the aqueous and organic layers.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Cool the acidic aqueous layer in an ice bath and basify to pH > 10 by the slow addition of concentrated sodium hydroxide solution.

    • Extract the resulting basic aqueous solution with diethyl ether (4 x 75 mL).

    • Combine all the final organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-benzyl-4-piperidone.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure N-benzyl-4-piperidone.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Insufficiently strong or decomposed base.[14]Ensure the base is fresh and handled under anhydrous conditions. Consider switching to a stronger base like KOtBu.
Presence of moisture in reagents or glassware.Thoroughly dry all glassware and use anhydrous solvents.
Formation of Polymeric Byproducts Intermolecular Claisen condensation is competing with the desired intramolecular reaction.[14]Use high-dilution conditions (i.e., a larger volume of solvent) to favor the intramolecular pathway.[16]
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by TLC or GC-MS. Ensure adequate heating and stirring.
Transesterification Use of an alkoxide base that does not match the ester's alkyl group (e.g., NaOMe with a diethyl ester).[14]Use a non-alkoxide base like NaH or match the alkoxide to the ester (e.g., NaOEt for ethyl esters).

Conclusion

The Dieckmann condensation is a time-tested and highly effective method for the synthesis of the piperidone core, a crucial building block in pharmaceutical research. By understanding the underlying mechanism and carefully controlling key parameters such as the choice of base, solvent, and reaction concentration, researchers can reliably access these valuable intermediates. This protocol provides a solid foundation for the synthesis of N-substituted 4-piperidones, which can be adapted and optimized for various substrates encountered in drug discovery and development programs.

References

  • BenchChem. (2025). A Comparative Guide to Bases in Dieckmann Condensation for the Synthesis of Cyclic β-Keto Esters.
  • BenchChem. (2025).
  • ResearchGate. (2025). Recent Advances in the Synthesis of Piperidones and Piperidines.
  • National Institutes of Health (NIH). (n.d.). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues.
  • ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues.
  • ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines.
  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
  • PubMed Central (PMC). (n.d.).
  • CORE. (n.d.).
  • Micovic, V. D. (2007).
  • Grokipedia. (n.d.).
  • Cambridge University Press. (n.d.). Dieckmann Reaction.
  • Alfa Chemistry. (n.d.).
  • Chemistry Notes. (n.d.).
  • Master Organic Chemistry. (2020).
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2025). 23.

Sources

The Versatile Piperidone: A Guide to Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, a key heterocyclic building block, serves as a critical starting material and intermediate in the synthesis of a diverse array of pharmaceutical agents. Its unique structural features, including a reactive β-keto ester system and a readily cleavable N-benzyl protecting group, provide a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive overview of its applications, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery and development endeavors.

Compound Profile and Significance

This compound, often utilized as its more stable hydrochloride salt, is a piperidone derivative central to the synthesis of numerous biologically active molecules.[1] Its significance in medicinal chemistry stems from the prevalence of the piperidine scaffold in a wide range of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[2] The strategic placement of the ketone and ester functionalities allows for a variety of chemical transformations, making it a highly sought-after intermediate.

Table 1: Physicochemical Properties of this compound Hydrochloride [3]

PropertyValue
CAS Number 1454-53-1
Molecular Formula C₁₅H₂₀ClNO₃
Molecular Weight 297.78 g/mol
Appearance White to brown crystalline powder
Melting Point 160-165 °C
Solubility Soluble in methanol

Core Synthesis: The Dieckmann Condensation

The primary route to this compound is through an intramolecular Dieckmann condensation of a diester precursor. This reaction is a cornerstone of cyclic β-keto ester synthesis.

Mechanistic Insight

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. The reaction is typically promoted by a strong base, such as sodium ethoxide or sodium hydride, which deprotonates the α-carbon of one of the ester groups to form an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution. The subsequent loss of an alkoxide group and final acidic workup yields the cyclic β-keto ester. The choice of base is critical; using the sodium salt of the alcohol corresponding to the ester (e.g., sodium ethoxide for ethyl esters) prevents transesterification side reactions.

Diagram 1: Dieckmann Condensation for Piperidone Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product diester N,N-Bis(ethoxycarbonylmethyl) -benzylamine base Strong Base (e.g., NaOEt) diester->base Deprotonation cyclization Intramolecular Cyclization base->cyclization Enolate Formation acid Acidic Workup cyclization->acid Ring Closure product This compound acid->product Protonation G cluster_start Starting Material cluster_steps Key Transformations cluster_intermediate Key Intermediate start This compound decarboxylation Hydrolysis & Decarboxylation start->decarboxylation 1. H₂O, H⁺ 2. Heat amination Reductive Amination decarboxylation->amination 1. NH₂OH·HCl 2. H₂, Raney Ni intermediate 3-Amino-1-benzylpiperidine amination->intermediate

Sources

Application Note: Domino Synthesis of Chromeno[3,4-c]pyridin-5-ones from 4-Alkynyl-2-oxo-2H-chromene-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide for the synthesis of the medicinally relevant chromeno[3,4-c]pyridin-5-one scaffold. The protocol herein describes an efficient silver-catalyzed three-component domino reaction utilizing readily accessible 4-alkynyl-2-oxo-2H-chromene-3-carbaldehydes, various amines, and nucleophiles. This method offers a streamlined approach to this privileged heterocyclic system, which is of significant interest in drug discovery. This document outlines the reaction mechanism, a step-by-step experimental protocol, characterization data, and potential applications of the synthesized compounds.

Introduction

The chromeno[3,4-c]pyridin-5-one core is a prominent heterocyclic scaffold that has garnered considerable attention in medicinal chemistry. This fused system, incorporating both a chromenone and a pyridine ring, is found in a variety of biologically active molecules. The unique structural architecture of chromenopyridines imparts a diverse range of pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities. The development of efficient and versatile synthetic routes to access this privileged scaffold is, therefore, a key objective for the discovery of novel therapeutic agents. Domino reactions, which involve a cascade of intramolecular transformations, offer an elegant and atom-economical approach to the construction of complex molecular architectures from simple starting materials.

Synthetic Strategy: A Domino Approach

The synthesis of chromeno[3,4-c]pyridin-5-ones can be effectively achieved through a domino reaction commencing with 4-alkynyl-2-oxo-2H-chromene-3-carbaldehydes. This strategy is predicated on a silver-catalyzed three-component reaction that sequentially forms multiple bonds in a single synthetic operation, thereby minimizing waste and improving overall efficiency.

The causality behind this experimental choice lies in the inherent reactivity of the starting material. The 4-alkynyl-2-oxo-2H-chromene-3-carbaldehyde possesses three key functional groups that participate in the domino cascade:

  • Aldehyde: Reacts with a primary amine to form an enamine intermediate.

  • Alkynyl group: Undergoes silver-catalyzed activation, rendering it susceptible to nucleophilic attack.

  • Coumarin scaffold: Provides the foundational chromenone moiety of the final product.

This multi-functional starting material allows for a convergent and highly efficient synthesis of the target heterocyclic system.

Reaction Workflow

The overall synthetic workflow is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product 4-Alkynyl-2-oxo-2H-chromene-3-carbaldehyde 4-Alkynyl-2-oxo-2H-chromene-3-carbaldehyde Reaction Reaction 4-Alkynyl-2-oxo-2H-chromene-3-carbaldehyde->Reaction Primary Amine Primary Amine Primary Amine->Reaction Nucleophile Nucleophile Nucleophile->Reaction Ag Catalyst Ag Catalyst Ag Catalyst->Reaction Solvent Solvent Solvent->Reaction Temperature Temperature Temperature->Reaction Chromeno[3,4-c]pyridin-5-one Chromeno[3,4-c]pyridin-5-one Reaction->Chromeno[3,4-c]pyridin-5-one Domino Cascade G A 1. Enamine Formation B 2. Silver-Catalyzed Cyclization A->B C 3. Nucleophilic Addition B->C D 4. Tautomerization & Aromatization C->D E Final Product: Chromeno[3,4-c]pyridin-5-one D->E

Figure 2: Plausible mechanistic pathway for the domino synthesis.

  • Enamine Formation: The reaction initiates with the condensation of the aldehyde group of the 4-alkynyl-2-oxo-2H-chromene-3-carbaldehyde with a primary amine to form an enamine intermediate.

  • Silver-Catalyzed Cyclization: The silver catalyst activates the alkyne, facilitating an intramolecular nucleophilic attack by the enamine nitrogen onto the activated alkyne. This step forms a six-membered dihydropyridine ring.

  • Nucleophilic Addition: The introduced external nucleophile then adds to the intermediate species.

  • Tautomerization & Aromatization: A subsequent tautomerization and aromatization of the dihydropyridine ring leads to the stable chromeno[3,4-c]pyridin-5-one scaffold.

This self-validating system ensures the formation of the desired product through a thermodynamically favorable cascade of reactions.

Experimental Protocol

This protocol is a general representation based on published methodologies. Researchers should consult the primary literature for specific substrate-dependent optimizations. [1] Materials:

  • 4-Alkynyl-2-oxo-2H-chromene-3-carbaldehyde derivative (1.0 eq)

  • Primary amine (1.2 eq)

  • Nucleophile (e.g., another amine, thiol, or alcohol) (1.5 eq)

  • Silver catalyst (e.g., AgOTf, AgNO₃) (5-10 mol%)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the 4-alkynyl-2-oxo-2H-chromene-3-carbaldehyde, primary amine, and the silver catalyst.

  • Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes.

  • Add the nucleophile to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Characterization Data

The structure of the synthesized chromeno[3,4-c]pyridin-5-one derivatives can be confirmed by standard analytical techniques. Below is a table summarizing typical characterization data for a representative product.

Analytical Technique Expected Observations
¹H NMR Aromatic protons in the range of δ 7.0-8.5 ppm. Singlet for the proton at the 6-position of the pyridine ring. Signals corresponding to the substituents introduced from the amine and nucleophile.
¹³C NMR Carbonyl carbon of the lactone around δ 160-165 ppm. Signals for the aromatic and heteroaromatic carbons.
IR (Infrared) Spectroscopy Strong absorption band for the C=O (lactone) stretch around 1720-1740 cm⁻¹. Bands corresponding to C=C and C-N stretching in the aromatic system.
Mass Spectrometry (MS) Molecular ion peak corresponding to the calculated mass of the product.

Applications in Drug Discovery

The chromeno[3,4-c]pyridin-5-one scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These compounds have been investigated for their potential as:

  • Anticancer Agents: Some chromenopyridine derivatives have shown cytotoxic activity against various cancer cell lines.

  • Kinase Inhibitors: The rigid, planar structure of the chromeno[3,4-c]pyridin-5-one core makes it an attractive scaffold for the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

  • Antimicrobial Agents: The fusion of the chromenone and pyridine rings can lead to compounds with antibacterial and antifungal properties.

The efficient domino synthesis described herein provides a valuable tool for the generation of diverse libraries of chromeno[3,4-c]pyridin-5-one derivatives for high-throughput screening and lead optimization in drug discovery programs.

Potential Biological Target Pathway

Given the reported anticancer potential of similar scaffolds, a hypothetical signaling pathway that could be targeted by chromeno[3,4-c]pyridin-5-one derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Chromeno[3,4-c]pyridin-5-one Chromeno[3,4-c]pyridin-5-one Chromeno[3,4-c]pyridin-5-one->PI3K Inhibition Chromeno[3,4-c]pyridin-5-one->Akt Inhibition Chromeno[3,4-c]pyridin-5-one->mTOR Inhibition

Sources

Application Note: A Comprehensive Guide to the N-Benzylation of Ethyl 4-Oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Benzyl Piperidones

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide array of diseases, including neurological disorders and pain.[1] The N-benzylated derivative, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, is a particularly valuable synthetic intermediate. The benzyl group serves as a versatile protecting group that can be readily removed via hydrogenation, while the keto-ester functionalities provide reactive handles for further molecular elaboration.[1][2] This compound is a key building block for synthesizing complex receptor agonists and antagonists.[2]

This application note provides a detailed, field-proven protocol for the N-benzylation of ethyl 4-oxopiperidine-3-carboxylate. We will delve into the mechanistic rationale behind the chosen methodology, offer a step-by-step experimental procedure, and provide guidance for reaction monitoring, purification, and characterization, ensuring a reliable and reproducible synthesis.

Reaction Principle: Nucleophilic Substitution

The N-benzylation of ethyl 4-oxopiperidine-3-carboxylate proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. A base is incorporated to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.

Reaction Scheme: Starting Material: Ethyl 4-oxopiperidine-3-carboxylate hydrochloride Product: this compound

G cluster_reactants Reactants cluster_product Product r1 Ethyl 4-oxopiperidine-3-carboxylate (as HCl salt) p1 This compound r1->p1 Sₙ2 Reaction r2 Benzyl Chloride r2->p1 r3 Base (e.g., NaHCO₃) r3->p1

Caption: Overall reaction scheme for N-benzylation.

Causality Behind Experimental Choices

The selection of each reagent and condition is critical for maximizing yield and purity while ensuring operational simplicity.

  • Starting Material Form: Ethyl 4-oxopiperidine-3-carboxylate is often supplied as a hydrochloride salt for improved stability and handling. The use of a base is therefore non-negotiable, as it is required to liberate the free secondary amine, which is the active nucleophile.

  • Choice of Base: A mild inorganic base like sodium bicarbonate (NaHCO₃) is preferred.[1] It is sufficiently strong to neutralize the generated HCl and the starting material's HCl salt but is not strong enough to promote significant enolization and subsequent side reactions of the β-keto ester moiety. Stronger bases like sodium tert-butoxide could be used but increase the risk of side products.[1]

  • Alkylating Agent: Benzyl chloride is an effective and economical electrophile for this transformation. While benzyl bromide is more reactive due to bromide being a better leaving group, benzyl chloride provides a good balance of reactivity and stability, and is less lachrymatory.

  • Solvent System: A polar aprotic solvent like acetone is suitable for this reaction.[1] It effectively dissolves the organic reactants while being compatible with the inorganic base. Other solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile could also be employed.[3]

  • Temperature Control: The initial dropwise addition of benzyl chloride is performed at a reduced temperature (0–5 °C) to manage the exothermicity of the reaction.[1] Allowing the reaction to proceed at room temperature thereafter provides sufficient thermal energy to achieve a reasonable reaction rate without degrading the product.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and includes self-validating checkpoints through in-process monitoring.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.Supplier Example
Ethyl 4-oxopiperidine-3-carboxylate HCl207.665.00 g24.081.0Sigma-Aldrich
Benzyl Chloride126.583.36 g (3.04 mL)26.491.1TCI Chemicals
Sodium Bicarbonate (NaHCO₃)84.015.06 g60.202.5Thermo Fisher
Acetone58.0850 mL---
Ethyl Acetate (for extraction)88.11~150 mL---
Brine (for washing)-~50 mL---
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g---

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.

  • Benzyl chloride is a lachrymator and irritant. Handle with care.

  • Refer to the GHS hazard statements for all reagents before starting.[4][5]

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-oxopiperidine-3-carboxylate hydrochloride (5.00 g, 24.08 mmol) and sodium bicarbonate (5.06 g, 60.20 mmol).

  • Solvent Addition: Add acetone (50 mL) to the flask. Stir the resulting suspension at room temperature for 15 minutes to neutralize the hydrochloride salt and generate the free amine in situ.

  • Addition of Alkylating Agent: Cool the flask in an ice-water bath to 0–5 °C. Dissolve benzyl chloride (3.04 mL, 26.49 mmol) in a small amount of acetone (~5 mL) and add it dropwise to the cooled suspension over 15-20 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 2–4 hours.[1]

  • In-Process Monitoring (TLC): Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Mobile Phase: Ethyl Acetate/Hexanes (1:1 v/v)

    • Visualization: UV light (254 nm) and/or potassium permanganate stain.

    • The reaction is complete when the starting material spot has been consumed.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, filter the mixture to remove inorganic salts (NaHCO₃ and NaCl). Wash the solid cake with a small amount of fresh acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, typically as a yellow or brown oil.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound. Alternatively, crystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether) may yield the product as a solid.[1]

Experimental Workflow Visualization

The following diagram outlines the complete workflow from preparation to final product characterization.

Caption: Step-by-step workflow for the N-benzylation synthesis.

Characterization and Validation

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl ester (triplet and quartet), the aromatic protons of the benzyl group, a singlet for the benzylic methylene (CH₂) protons, and complex multiplets for the piperidine ring protons.[7]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the [M+H]⁺ ion corresponding to the molecular weight of the product (C₁₅H₁₉NO₃, MW = 261.32 g/mol ).[4][6]

  • Melting Point: If obtained as a solid, the melting point can be compared to literature values. The hydrochloride salt has a reported melting point of ~162-165 °C (dec.).[2]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time; Inactive reagents; Insufficient base.Extend reaction time and re-check with TLC. Use fresh benzyl chloride. Ensure at least 2.2 equivalents of base are used to neutralize both HCl sources.
Formation of Side Products Over-alkylation (quaternary salt); Base-catalyzed side reactions.Avoid large excess of benzyl chloride. Use a mild base like NaHCO₃ or K₂CO₃ instead of stronger bases.
Low Yield after Workup Product loss during extraction; Incomplete reaction.Ensure pH of the aqueous layer is neutral or slightly basic during extraction. Perform back-extraction of aqueous layers. Confirm reaction completion before workup.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • Carlson, M. W., et al. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(10), 1851–1854.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. (Referenced in Myers Chem 115 notes).
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.

Sources

Recrystallization Methods for Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate: A Detailed Guide to Purification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is a pivotal intermediate in the synthesis of various pharmaceutical agents, including analgesics and antipsychotics.[1][2][3] The purity of this key building block is paramount, as impurities can carry through subsequent synthetic steps, impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for purifying solid organic compounds, making it an essential process in drug development and manufacturing.[4] This guide provides a comprehensive overview of the principles and detailed protocols for the recrystallization of this compound, designed for researchers, chemists, and process development scientists.

Introduction: The Critical Role of Purity

The compound this compound, often handled as its hydrochloride salt for improved stability and handling, is a versatile scaffold in medicinal chemistry.[1] Synthetic routes, such as the Dieckmann condensation or alkylation of precursor piperidones, can introduce various impurities.[5][6] These may include unreacted starting materials, by-products from side reactions, or residual reagents. Effective purification is therefore not merely a matter of quality control but a fundamental requirement for reliable downstream applications.

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at varying temperatures.[4] The ideal solvent will dissolve the target compound readily at an elevated temperature but poorly at a lower temperature. This allows impurities to be either left behind in the hot solution (if insoluble) or remain dissolved in the cold solvent (if highly soluble), while the desired compound crystallizes out in a purer form upon cooling.[7]

This document outlines systematic approaches to developing a robust recrystallization protocol for this compound, covering solvent selection, methodology, troubleshooting, and safety considerations.

Understanding the Compound: Physicochemical Properties

Before developing a purification strategy, it is crucial to understand the properties of the target molecule. The compound exists as a free base and more commonly as a hydrochloride salt.

PropertyThis compound (Free Base)This compound HCl (Salt)
Molecular Formula C₁₅H₁₉NO₃C₁₅H₁₉NO₃ · HCl
Molecular Weight 261.32 g/mol [8]297.78 g/mol [9][10]
Appearance - (Often an oil or low-melting solid)White to brown crystalline powder[9][11]
Melting Point Not widely reported~162-165 °C (decomposes)[3][9]
Solubility General organic solubilitySoluble in methanol (with NH₄OH)[1][3]
Structure Contains ester, ketone, and tertiary amine functional groups.Quaternary ammonium salt character increases polarity.

The presence of ester and ketone groups suggests solubility in moderately polar solvents like ethyl acetate or acetone.[12][13] The tertiary amine provides a site for protonation, explaining the formation of the hydrochloride salt, which exhibits higher polarity and a crystalline nature. The purification strategy must account for whether the free base or the salt is being targeted.

The Recrystallization Workflow: A Logical Approach

A successful recrystallization is a systematic process, not one of trial and error. The workflow involves selecting an appropriate solvent system and then executing the crystallization process under controlled conditions.

Diagram: Recrystallization Method Selection Workflow

RecrystallizationWorkflow cluster_prep Phase 1: Preparation & Screening cluster_decision Phase 2: Method Selection cluster_protocols Phase 3: Protocol Execution cluster_outcome Phase 4: Analysis & Troubleshooting Start Start with Crude Solid SolventScreen Perform Solvent Screening (Small Scale Tests) Start->SolventScreen Decision Ideal Solvent Found? SolventScreen->Decision SingleSolvent Protocol 1: Single-Solvent Recrystallization Decision->SingleSolvent  Yes MultiSolvent Protocol 2: Multi-Solvent Recrystallization Decision->MultiSolvent  No Collect Collect & Dry Crystals SingleSolvent->Collect MultiSolvent->Collect Analysis Analyze Purity & Yield Collect->Analysis Troubleshoot Troubleshoot Issues (Oiling, Low Yield, etc.) Analysis->Troubleshoot Purity/Yield Low End Pure Compound Analysis->End Purity Meets Spec Troubleshoot->SolventScreen Re-evaluate Solvents

Caption: Decision workflow for selecting and optimizing a recrystallization protocol.

Protocol I: Small-Scale Solvent Screening

The cornerstone of successful recrystallization is choosing the right solvent.[4][7] An ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).

Methodology:
  • Preparation: Place approximately 50-100 mg of crude this compound into several small test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, water, hexane) dropwise at room temperature, vortexing after each addition. Add up to 1 mL.

  • Room Temperature Solubility: Observe and record the solubility. A suitable solvent will not dissolve the compound at room temperature.[14] If the compound dissolves completely, the solvent is unsuitable as a single-solvent system but may be a "good" solvent for a multi-solvent system.

  • High-Temperature Solubility: For solvents that did not dissolve the compound at room temperature, gently heat the mixture in a water or sand bath towards the solvent's boiling point. Continue adding small portions of the solvent until the solid just dissolves. Record the approximate volume.

  • Cooling and Crystallization: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. A dense crop of crystals indicates a promising solvent. If no crystals form, it may be due to supersaturation; try scratching the inside of the test tube with a glass rod to induce crystallization.[15][16]

Potential Solvent Systems to Evaluate:
Solvent/SystemRationaleTarget Form
Isopropanol (IPA) Common polar protic solvent, good for moderately polar compounds.HCl Salt
Ethanol/Water A classic polar solvent/antisolvent pair.[17]HCl Salt
Ethyl Acetate The ester functionality may confer good solubility.[12]Free Base
Ethyl Acetate/Hexane A common solvent/antisolvent system for moderately polar compounds.Free Base
Toluene Aromatic solvent, may be effective at high temperatures.Free Base

Protocol II: Single-Solvent Recrystallization (Example: Isopropanol)

This method is employed when a single solvent with a steep solubility-temperature curve is identified. The following is a general protocol using Isopropanol, a common choice for hydrochloride salts.

Methodology:
  • Dissolution: Place the crude this compound HCl into an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to a gentle boil using a hot plate, with stirring.

  • Achieve Saturation: Continue adding small portions of hot isopropanol until the solid completely dissolves. It is critical to use the minimum amount of hot solvent to ensure maximum recovery upon cooling.[4][16]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to prevent premature crystallization in the funnel.[17]

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering soluble impurities.[17]

  • Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a free-flowing crystalline powder.

Protocol III: Multi-Solvent Recrystallization (Example: Ethyl Acetate/Hexane)

This technique is ideal when no single solvent provides the desired solubility profile.[7] It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" or "antisolvent" in which it is insoluble to induce precipitation.

Methodology:
  • Dissolution: Dissolve the crude this compound (free base) in a minimal amount of warm ethyl acetate (the "good" solvent) in an Erlenmeyer flask.

  • Addition of Antisolvent: While keeping the solution warm, slowly add hexane (the "antisolvent") dropwise with swirling until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • Clarification: Add a few drops of warm ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in the single-solvent protocol.

  • Collection and Drying: Collect, wash with a small amount of a cold ethyl acetate/hexane mixture, and dry the crystals as previously described.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The solution is supersaturated.- Boil off some solvent to concentrate the solution and re-cool.[15][18]- Scratch the inner wall of the flask with a glass rod or add a seed crystal.[15][16]
"Oiling Out" The compound's melting point is lower than the solution's temperature upon saturation. This is common with impure samples.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and cool again more slowly.[15][18]- Consider switching to a lower-boiling point solvent or a different solvent system.
Low Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with warm solvent.- Reduce the initial volume of solvent. If possible, concentrate the mother liquor to recover a second crop of crystals.[18]- Ensure the filtration apparatus is properly pre-heated.[17]- Always use ice-cold solvent for washing.[17]
Colored Product Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn.

  • Compound Hazards: this compound and its HCl salt are classified as irritants, causing skin and serious eye irritation. May cause respiratory irritation.[3] Avoid inhalation of dust and contact with skin and eyes.

  • Solvent Hazards: Organic solvents such as isopropanol, ethyl acetate, hexane, and toluene are flammable. Avoid open flames and sparks. Consult the Safety Data Sheet (SDS) for each solvent before use to be aware of all potential hazards.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs website.
  • Royal Society of Chemistry. (2021). Transition task: Finding the best solvent for recrystallisation student sheet.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
  • Stack Exchange. (2012).
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester.
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs website.
  • ChemicalBook. (n.d.). ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis.
  • ECHEMI. (n.d.). 52763-21-0, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride Formula.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Sigma-Aldrich. (n.d.). Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate technical grade 52763-21-0.
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester.
  • Sigma-Aldrich. (n.d.). Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride technical grade.
  • Guidechem. (n.d.). What is the synthesis method of Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride?.
  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • PubChem. (n.d.). This compound.
  • ChemicalBook. (n.d.). Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride | 52763-21-0.
  • PubChem. (n.d.). Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate.
  • Thermo Fisher Scientific. (n.d.). Ethyl N-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride, 97%, tech. 100 g.
  • BLD Pharm. (n.d.). 39514-19-7|Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.
  • PubChem. (n.d.). Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.

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Application Note: A Robust HPLC Method for the Purity Analysis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Piperidine and its derivatives are fundamental heterocyclic scaffolds prevalent in a vast array of active pharmaceutical ingredients (APIs). Ensuring the purity of these compounds is a critical aspect of drug development and quality control, as even minor impurities can affect the safety and efficacy of the final drug product. This application note presents a comprehensive, scientifically-grounded guide to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of piperidine derivatives. We delve into the unique challenges posed by these basic compounds, such as peak tailing, and provide systematic protocols for method development, forced degradation studies, and full validation in accordance with international regulatory guidelines.

Introduction: The Challenge of Piperidine Derivatives

The piperidine ring, a saturated heterocycle containing a secondary amine, imparts a basic character to its derivatives. This basicity is the primary source of analytical challenges in reversed-phase HPLC (RP-HPLC).[1][2] The protonated amine can engage in strong, secondary ionic interactions with residual acidic silanol groups on the surface of traditional silica-based stationary phases.[1] This interaction leads to several chromatographic problems:

  • Peak Tailing: Asymmetrical peaks with a "tail" are common, making accurate integration and quantification difficult.

  • Poor Reproducibility: Minor changes in mobile phase pH or buffer concentration can lead to significant shifts in retention time and peak shape.

  • Low Efficiency: The secondary interactions result in band broadening and a lower number of theoretical plates.

A well-developed HPLC method must overcome these issues to provide reliable and accurate purity data. The objective is to create a stability-indicating method, one that can resolve the main analyte from its potential impurities and degradation products, ensuring that the measured purity is a true reflection of the sample's quality.

Foundational Strategy: Method Development Workflow

A systematic approach is crucial for efficiently developing a robust HPLC method. The workflow should be logical, starting with broad screening and progressively refining parameters to achieve optimal separation.

MethodDevelopmentWorkflow start_end start_end process process decision decision data data A Start: Define Analytical Target Profile (ATP) B Analyte Characterization (pKa, logP, UV spectra) A->B Establish Goals C Initial Screening: Column & Mobile Phase B->C Informed Starting Point D Optimize Mobile Phase (pH, Organic Ratio, Buffer) C->D Refine Separation E Optimize Instrument Parameters (Flow Rate, Temp, Wavelength) D->E Fine-Tune Performance F Resolution & Peak Shape OK? E->F F->C No G Forced Degradation Study (Stress Testing) F->G Yes H Peak Purity & Specificity Check G->H Generate Degradants I Method Validation (ICH Q2(R1)) H->I Confirm Specificity J End: Final Method Protocol I->J Document & Implement

Caption: A systematic workflow for HPLC method development.

Experimental Protocols & Rationale

Phase 1: Column and Mobile Phase Selection

The cornerstone of good separation lies in the appropriate choice of the stationary and mobile phases.

Column Selection (The Expertise): Standard silica-based C18 columns can be problematic for basic compounds like piperidines.[1] To mitigate silanol interactions, modern, high-purity silica columns with advanced end-capping are recommended. An alternative and often superior strategy is to use columns with embedded polar groups or hybrid particle technology.[3]

  • Rationale: End-capping chemically modifies the silica surface to block most of the accessible silanol groups, reducing the sites for secondary interactions. Columns with embedded polar groups (e.g., amide, carbamate) create a hydrating layer near the silica surface, which further shields the analyte from silanols and allows for operation in highly aqueous mobile phases without phase collapse.[3][4]

Recommended Columns for Initial Screening:

  • High-Purity, End-capped C18: A good starting point for general-purpose separations.

  • Embedded Polar Group (EPG) C18: Offers alternative selectivity and improved peak shape for bases.

  • Phenyl-Hexyl: Provides π-π interactions, which can be beneficial for aromatic piperidine derivatives.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent alternative for very polar piperidine derivatives that show little or no retention in reversed-phase mode.[5]

Mobile Phase Selection (The Experience): The pH of the mobile phase is the most critical parameter for controlling the retention and peak shape of basic analytes.[6][7][8]

  • Low pH (pH 2-3): At this pH, the piperidine nitrogen is fully protonated (cationic form). The acidic mobile phase also suppresses the ionization of residual silanol groups on the column, minimizing ionic interactions.[7] This is the most common and reliable approach. Use buffers like phosphate or formate.

  • High pH (pH 9-11): At a pH well above the pKa of the piperidine nitrogen (~10-11), the analyte is in its neutral, free-base form. This eliminates ionic interactions but requires a pH-stable column (e.g., hybrid silica).[9]

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower viscosity (leading to lower backpressure) and better UV transparency.

  • Buffer Concentration: A buffer concentration of 10-25 mM is typically sufficient to control the mobile phase pH and ensure reproducible chromatography.[6]

Protocol 1: Initial Method Development
  • Analyte Preparation: Prepare a stock solution of the piperidine derivative at ~1 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile). Prepare a working solution at ~0.1 mg/mL.

  • Column: Start with a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Initial Gradient Program:

    • Time (min) | %B

    • ---|---

    • 0 | 5

    • 25 | 95

    • 30 | 95

    • 31 | 5

    • 35 | 5

  • Instrument Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV-Vis/PDA at a suitable wavelength (e.g., 210 nm for compounds without a strong chromophore, or the λmax for aromatic derivatives).[10]

  • Analysis: Inject the working solution and evaluate the chromatogram for retention time, peak shape, and resolution from any visible impurities. Adjust the gradient slope and organic modifier type to optimize the separation.

Phase 2: Forced Degradation Studies

To ensure the method is stability-indicating, the drug substance must be subjected to stress conditions to produce potential degradation products.[11] The goal is to achieve 5-20% degradation of the parent compound.[12]

Protocol 2: Forced Degradation Sample Preparation
  • Prepare a ~1 mg/mL solution of the piperidine derivative for each condition.

  • Acid Hydrolysis: Add 1 mL of 0.1 N HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis: Add 1 mL of 0.1 N NaOH. Heat at 60 °C for 24 hours. Neutralize with 0.1 N HCl before injection.[13]

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.[14]

  • Thermal Degradation: Store the solid drug substance in an oven at 105 °C for 48 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose the solid drug substance to UV light (ICH Q1B conditions) for an appropriate duration. Dissolve in diluent for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method. Use a photodiode array (PDA) detector to evaluate peak purity of the parent peak in all stressed samples. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

Method Validation: Ensuring Trustworthiness

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[15][16][17] This process provides a self-validating system, ensuring the method is reliable and robust.

ValidationParameters core core related related outcome outcome Specificity Specificity (Discrimination) Accuracy Accuracy (Trueness) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision LOD LOD (Detection Limit) Precision->LOD LOQ LOQ (Quantitation Limit) Precision->LOQ Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision Robustness Robustness Robustness->Specificity

Caption: Interrelationship of key HPLC method validation parameters.

Data Presentation: Validation Summary

The following table summarizes the key validation parameters and typical acceptance criteria for a purity method.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of impurities and degradants.Peak purity index > 0.999. No interference at the analyte's retention time from blank or placebo.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.For impurities: From LOQ to 120% of the specification limit.
Accuracy To measure the closeness of the test results to the true value.% Recovery of spiked impurities should be within 80-120% of the nominal value.
Precision To demonstrate the closeness of agreement between a series of measurements.Repeatability (Intra-day) & Intermediate Precision (Inter-day) RSD ≤ 10% for impurities.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters (resolution, tailing factor) must be met under all varied conditions.
Protocol 3: Linearity and Accuracy Study
  • Stock Solution: Prepare a stock solution of the primary reference standard and a key impurity.

  • Linearity Levels: From the stock, prepare at least five concentration levels for the impurity, typically from the LOQ to 120% of the specification level (e.g., if the limit is 0.1%, range from 0.05% to 0.12%).

  • Injection: Inject each level in triplicate.

  • Analysis: Plot the mean peak area against concentration and perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.

  • Accuracy (Spiking): Prepare the main analyte sample at its nominal concentration. Spike this sample with the impurity at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). Prepare each level in triplicate.

  • Calculation: Analyze the spiked samples and calculate the percent recovery for the impurity at each level.

Conclusion

The successful development of an HPLC method for the purity analysis of piperidine derivatives hinges on a systematic approach that directly addresses their basic chemical nature. By carefully selecting a modern, high-performance column and controlling the mobile phase pH to suppress unwanted silanol interactions, it is possible to achieve excellent peak shape and resolution. This application note provides the foundational strategy, expert rationale, and detailed protocols necessary to develop and validate a robust, stability-indicating method. Adherence to these principles and the validation framework of ICH Q2(R1) ensures the generation of trustworthy and reliable data, which is paramount for researchers, scientists, and drug development professionals in the pharmaceutical industry.[15][17]

References

  • <621> Chromatography. U.S. Pharmacopeia. URL: https://www.uspnf.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology
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  • Are You Sure You Understand USP <621>?. LCGC International. URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - Guidance for Industry. U.S. Food and Drug Administration. URL: https://www.fda.gov/files/drugs/published/Q2%28R1%29-Validation-of-Analytical-Procedures--Text-and-Methodology.pdf
  • Quality Guidelines. International Council for Harmonisation (ICH). URL: https://www.ich.org/page/quality-guidelines
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. URL: https://starodub.
  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. URL: https://www.mpb.com.mk/index.php/mpb/article/view/280
  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. URL: https://www.researchgate.
  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters. URL: https://www.waters.
  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. URL: https://www.welchmat.com/hplc-column-selection-core-to-method-development-part-i/
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review. URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/38878-A-New-Approach-to-Forced-Degradation-Studies-Using-Anhydrous-Conditions/
  • 3 Ideal Columns for Analyzing Polar Compounds. YMC America. URL: https://ymcamerica.com/blog/3-ideal-columns-for-analyzing-polar-compounds/
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. URL: https://www.glsciences.com/technologies/hplc-columns/
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. URL: https://www.researchgate.net/publication/338275988_Essential_Concepts_of_Mobile_Phase_Selection_for_Reversed_Phase_HPLC
  • High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-Piperidinepropanol. Benchchem. URL: https://www.benchchem.com/application-notes/hplc-method-for-purity-analysis-of-1-piperidinepropanol
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. URL: https://www.chromatographyonline.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. URL: https://www.mastelf.com/blog/optimizing-mobile-phase-composition-a-practical-approach-to-enhancing-hplc-performance/
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. URL: https://www.researchgate.net/post/Piperidine_derivatives-extra_peak_in_pure_compounds_Why_and_how_to_change_it
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. URL: https://www.phenomenex.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.... National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4245318/
  • Analytical Method Development for 3-[(4-Methylphenyl)methyl]piperidine Impurities. Benchchem. URL: https://www.benchchem.com/technical-support-center/analytical-method-development-for-3-4-methylphenyl-methyl-piperidine-impurities
  • A kind of HPLC analytical approach of 3-amino piperidine. Google Patents. URL: https://patents.google.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/34343261/
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF.... Acta Poloniae Pharmaceutica. URL: http://www.ptfarm.pl/pub/File/Acta_Poloniae/2004/3/213-220.pdf
  • Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research. URL: https://ijpronline.com/ViewArticle.aspx?Vol=11&Issue=3&ArticleID=76
  • Forced Degradation Studies Research Articles. R Discovery. URL: https://discovery.researcher.
  • Forced degradation behavior of epidepride and development of a stability-indicating method.... PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5434114/
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7492160/
  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. URL: https://www.ijrpp.com/sites/default/files/issues-pdf/11.1.2.pdf
  • The HPLC analytical approach of 3-amino piperidine. Google Patents. URL: https://patents.google.
  • HPLC conditions for basic compound?. Chromatography Forum. URL: https://www.chromforum.org/viewtopic.php?t=1380
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  • Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. URL: https://www.researchgate.net/publication/285587784_Application_of_ASE_followed_by_HPLC_for_the_Determination_of_Piperidine_and_Piperine_in_Selected_Spices
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Application Notes & Protocols: A Guide to the Large-Scale Synthesis of N-Benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidone Core

N-benzyl-4-piperidone is a cornerstone intermediate in modern medicinal chemistry and pharmaceutical development. As a versatile heterocyclic scaffold, it forms the structural basis for a wide range of therapeutic agents, including potent analgesics (such as fentanyl and its analogs), antiviral compounds, and antipsychotic drugs.[1][2][3] The benzyl group serves as a convenient and readily cleavable protecting group for the piperidine nitrogen, while the ketone functionality at the 4-position provides a reactive handle for extensive synthetic elaboration.[1][4]

The escalating demand for pharmaceuticals derived from this core structure necessitates robust, scalable, and economically viable synthetic routes. Migrating a synthesis from the laboratory bench to an industrial scale presents numerous challenges, including reaction control, heat management, reagent cost, and process safety. This guide provides a detailed examination of a field-proven, scalable protocol for the synthesis of N-benzyl-4-piperidone, focusing on the widely adopted approach that combines a double Michael addition with a Dieckmann condensation, followed by hydrolysis and decarboxylation.[5][6]

Synthetic Strategy: A Multi-Step Convergent Approach

The most common industrial synthesis of N-benzyl-4-piperidone begins with simple, readily available starting materials: benzylamine and an acrylate ester (e.g., methyl or ethyl acrylate).[1][6][7] The overall transformation can be logically divided into three primary stages, often performed in a "one-pot" or sequential manner to maximize efficiency and minimize isolation steps.[7]

  • Double Michael Addition: Benzylamine undergoes a conjugate addition to two equivalents of an acrylate ester. This forms a diester intermediate, N,N-bis(β-alkoxycarbonylethyl)benzylamine. The use of excess acrylate can help drive the reaction to completion and minimize the formation of the mono-adduct.[1][7]

  • Dieckmann Condensation: This key intramolecular cyclization step is a base-catalyzed reaction where the diester intermediate forms a six-membered ring.[8] A strong base, such as sodium methoxide or sodium ethoxide, deprotonates the carbon alpha to one of the ester groups, creating an enolate which then attacks the other ester carbonyl.[8][9] This forms a cyclic β-keto ester.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is not the final product. It is subjected to acidic hydrolysis, which cleaves the ester group to a carboxylic acid. The resulting β-keto acid is unstable and readily undergoes decarboxylation (loses CO2) upon heating to yield the target N-benzyl-4-piperidone.[5][6]

This strategic sequence is highly effective for large-scale production due to its use of inexpensive starting materials and conditions that are adaptable to standard industrial reactors.

Visualizing the Synthesis Workflow

The following diagram outlines the complete workflow from starting materials to the final purified product.

G cluster_0 Stage 1: Michael Addition cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Hydrolysis & Decarboxylation cluster_3 Work-up & Purification start Benzylamine + Methyl Acrylate (Excess) diester Diester Intermediate: N,N-bis(β-propionate methyl ester)benzylamine start->diester T = 50-60°C Solvent: Alcohol keto_ester Cyclic β-Keto Ester diester->keto_ester Base: NaOMe Solvent: Toluene T = 50-85°C acid_hydrolysis Acidic Hydrolysis & Decarboxylation keto_ester->acid_hydrolysis Catalyst: LiCl or CaCl2 T = 60-85°C workup Neutralization (pH 8-9) & Phase Separation acid_hydrolysis->workup distillation Vacuum Distillation workup->distillation product Final Product: N-Benzyl-4-piperidone distillation->product

Caption: Overall workflow for the large-scale synthesis of N-benzyl-4-piperidone.

Detailed Large-Scale Production Protocol

This protocol is adapted from established industrial methods and is designed for safe and efficient production in a large-scale setting.[7]

Safety Precautions:

  • This procedure must be conducted in a well-ventilated area or fume hood suitable for large-scale chemical synthesis.

  • Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and chemically resistant gloves.

  • Sodium methoxide is highly corrosive and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen) and away from moisture.

  • Toluene is flammable and toxic. Ensure all equipment is properly grounded and avoid sources of ignition.

Reagents and Materials
ReagentFormulaMW ( g/mol )Moles (equiv.)QuantityNotes
BenzylamineC₇H₉N107.151.010.72 kg---
Methyl AcrylateC₄H₆O₂86.093.530.13 kgUse excess to maximize diester formation
MethanolCH₃OH32.04---~20 LAnhydrous, as solvent
Sodium MethoxideCH₃ONa54.021.58.10 kgHandle under inert gas
TolueneC₇H₈92.14---~100 LAnhydrous, as solvent
Hydrochloric AcidHCl36.46As needed~25 L (37%)For hydrolysis and neutralization
Sodium HydroxideNaOH40.00As neededAs neededFor pH adjustment
Lithium ChlorideLiCl42.390.10.42 kgCatalyst for decarboxylation
Step-by-Step Procedure

Stage 1: Double Michael Addition

  • Charge the primary reactor with benzylamine (1.0 equiv.) and methanol.

  • Begin stirring and control the reactor temperature to below 30°C using a cooling jacket.

  • Slowly add methyl acrylate (3.5 equiv.) dropwise to the reactor. The addition rate should be controlled to maintain the temperature below 30°C, as the Michael addition is exothermic.[7]

  • After the addition is complete, stir the mixture for an additional hour at ambient temperature.

  • Increase the reactor temperature to 50-60°C and maintain for 12-24 hours to ensure the reaction goes to completion.[1][7]

  • Once the reaction is complete (monitored by GC or TLC), reconfigure the reactor for distillation. Remove the excess methyl acrylate and methanol under atmospheric or reduced pressure.[1]

Stage 2: Dieckmann Condensation 7. Cool the reactor containing the crude diester intermediate. Switch the solvent to anhydrous toluene. 8. Under a nitrogen atmosphere, add sodium methoxide (1.5 equiv.) in portions to the stirred solution. This step is highly exothermic and can generate flammable hydrogen gas if any protic solvent remains; careful control is critical. 9. Slowly heat the mixture to 50-85°C. During this process, low-boiling substances (like methanol generated in situ) can be distilled off to drive the reaction to completion.[7] Maintain the reaction at temperature for 2-4 hours.

Stage 3: Hydrolysis, Decarboxylation, and Work-up 10. Cool the reaction mixture. Cautiously neutralize the basic mixture by adding hydrochloric acid. 11. Add the catalyst, lithium chloride (0.1 equiv.), and heat the mixture to 60-85°C for 1-5 hours, or until decarboxylation is complete (monitor by observing the cessation of gas evolution).[1] 12. Cool the reactor to room temperature. Add water and then carefully add a sodium hydroxide solution to adjust the pH of the aqueous layer to 8-9.[7] 13. Stop agitation and allow the layers to separate. Remove the lower aqueous layer. 14. Wash the organic (toluene) layer with brine (saturated NaCl solution).

Purification 15. Distill the toluene from the organic layer under reduced pressure. 16. The crude N-benzyl-4-piperidone is then purified by vacuum distillation to yield the final product as a light yellow oil.[6]

Mechanism Deep Dive: The Dieckmann Condensation

The core ring-forming step of this synthesis relies on the Dieckmann condensation. Understanding its mechanism is key to troubleshooting and optimizing the reaction.

Caption: Simplified mechanism of the Dieckmann condensation step.

  • Deprotonation: The strong base (methoxide) removes an acidic α-proton from the diester, forming a resonance-stabilized enolate ion.

  • Intramolecular Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.

  • Elimination: The tetrahedral intermediate collapses, eliminating the methoxide leaving group and reforming a carbonyl, which yields the cyclic β-keto ester.[8]

Causality in Experimental Choices:

  • Choice of Base: The base (e.g., sodium methoxide) should match the ester group (e.g., methyl ester) to prevent transesterification, a potential side reaction that would scramble the ester groups and reduce yield.[9]

  • Anhydrous Conditions: The reaction must be run under anhydrous (dry) conditions because the base and the enolate intermediate are sensitive to water. Moisture would consume the base and hydrolyze the ester groups, halting the desired reaction.[9]

  • Solvent: A non-protic, high-boiling solvent like toluene is ideal for large-scale operations. It is inert under the reaction conditions and its high boiling point allows for effective temperature control and removal of volatile byproducts like methanol.[7]

Conclusion

The synthesis of N-benzyl-4-piperidone via the double Michael addition and subsequent Dieckmann cyclization represents a mature, reliable, and scalable industrial process. By carefully controlling key parameters such as temperature, reagent stoichiometry, and moisture content, high yields of this critical pharmaceutical intermediate can be achieved. The insights and detailed protocol provided in this guide are intended to equip researchers and process chemists with the knowledge to implement and optimize this synthesis effectively and safely in a large-scale production environment.

References

  • Piperidine Synthesis. (n.d.).
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022, October 31). Royal Society of Chemistry.
  • Theoretical Synthesis of 4-Piperidone/Piperidine. (2005, May 5). Sciencemadness.org.
  • CN116924967A - Preparation method of N-benzyl-4-piperidone. (n.d.). Google Patents.
  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. (n.d.). CORE.
  • Dieckmann condensation. (n.d.). Wikipedia.
  • CN102731369A - Synthesis method for N-substituted-4-piperidone. (n.d.). Google Patents.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters.
  • Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. (2013, March 20). Taylor & Francis Online.
  • 4-Piperidone. (n.d.). Wikipedia.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. (n.d.).

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Use as a starting material for novel histone deacetylase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Suberic Acid as a Starting Material for Novel Histone Deacetylase (HDAC) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Epigenetic Promise of HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression.[1][2][3] They function by removing acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure that represses gene transcription.[1][2][3] In many forms of cancer, HDACs are overexpressed or aberrantly recruited, silencing tumor suppressor genes and promoting uncontrolled cell proliferation, survival, and angiogenesis.[2][4][5]

This central role in malignancy has established HDACs as powerful therapeutic targets.[2] The development of HDAC inhibitors (HDACis) represents a significant advancement in cancer therapy, capable of reactivating silenced genes to induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[4][5][6] To date, several HDACis have received FDA approval, including Vorinostat (SAHA), Romidepsin, Belinostat, and Panobinostat, primarily for the treatment of hematological cancers like T-cell lymphomas and multiple myeloma.[7][8][9][10][11]

Despite these successes, the clinical utility of first-generation HDACis is often limited by their broad-spectrum activity against multiple HDAC isoforms, which can lead to off-target effects and toxicity.[12] This has fueled a demand for novel inhibitors with improved isoform selectivity, pharmacokinetic profiles, and efficacy in solid tumors.[6][13] This application note provides a detailed guide on utilizing a fundamental starting material, Suberic Acid , to synthesize and evaluate a novel hydroxamate-based HDAC inhibitor, a class of compounds that has shown significant clinical promise.[14][15][16]

The Pharmacophore Model: A Blueprint for Design

The rational design of most classical HDAC inhibitors is based on a well-defined pharmacophore model. This model consists of three key components that are essential for effective binding to the enzyme's active site.

  • Cap Group: A surface recognition moiety that interacts with the rim of the HDAC active site tunnel. This group is often an aromatic or heteroaromatic ring system and plays a critical role in determining isoform selectivity.[16]

  • Linker: A hydrophobic chain, typically an aliphatic chain, that connects the Cap group to the Zinc-Binding Group and positions it correctly within the active site tunnel.[16]

  • Zinc-Binding Group (ZBG): A functional group that chelates the essential Zn²⁺ ion in the catalytic domain of the enzyme, thereby blocking its deacetylase activity. The hydroxamic acid moiety (-CONHOH) is one of the most potent and widely used ZBGs.[14][15][16][17]

Our strategy will use Suberic Acid , an eight-carbon dicarboxylic acid, as the foundational building block for the Linker component of a novel inhibitor modeled after the structure of Vorinostat (SAHA).[18]

HDACi_Pharmacophore cluster_0 HDAC Inhibitor Structure cluster_1 HDAC Active Site CAP Cap Group (e.g., Phenyl, Aniline) LINKER Linker (e.g., Suberic Acid backbone) CAP->LINKER Covalent Bond SURFACE Enzyme Surface CAP->SURFACE Surface Interaction ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) LINKER->ZBG Covalent Bond TUNNEL Hydrophobic Tunnel LINKER->TUNNEL Fits Inside ZN Zn²⁺ Ion ZBG->ZN Chelation

Caption: General Pharmacophore Model of a Hydroxamate-Based HDACi.

Mechanism of Action: Reversing Epigenetic Silencing

HDAC inhibitors function by occupying the active site of HDAC enzymes. The ZBG chelates the catalytic zinc ion, preventing the enzyme from deacetylating its histone substrates. This leads to an accumulation of acetylated histones (hyperacetylation), which neutralizes their positive charge, relaxes the chromatin structure, and makes DNA more accessible to transcription factors. The ultimate result is the re-expression of previously silenced genes, including those that control apoptosis and cell cycle arrest.[1][4][6]

HDAC_Mechanism cluster_0 Normal Cell Function cluster_1 Effect of HDAC Inhibitor HDAC_active Active HDAC Histone_deacetylated Deacetylated Histone (Silenced Gene) HDAC_active->Histone_deacetylated Deacetylation Histone_acetylated Acetylated Histone (Active Gene) Histone_acetylated->HDAC_active Substrate HDACi HDAC Inhibitor (e.g., Novel Compound) HDAC_inactive Inactive HDAC HDACi->HDAC_inactive Inhibition Hyperacetylation Histone Hyperacetylation (Gene Re-expression) HDAC_inactive->Hyperacetylation Blockage Apoptosis Apoptosis & Cell Cycle Arrest Hyperacetylation->Apoptosis

Caption: HDAC Mechanism of Action and Inhibition.

Experimental Workflow Overview

The development of a novel HDAC inhibitor follows a structured pipeline from chemical synthesis to biological validation. This process ensures that the synthesized compound is pure, correctly identified, and possesses the desired biological activity.

Workflow START Starting Material (Suberic Acid & Aniline Derivative) SYNTH Protocol 1: Chemical Synthesis START->SYNTH PURIFY Purification & Characterization (Chromatography, NMR, MS) SYNTH->PURIFY COMPOUND Pure Novel Inhibitor PURIFY->COMPOUND BIOCHEM Protocol 2: In Vitro HDAC Assay (Determine IC₅₀) COMPOUND->BIOCHEM CELL Protocol 3: Cell-Based Proliferation Assay (Determine GI₅₀) COMPOUND->CELL DATA Data Analysis & Conclusion BIOCHEM->DATA CELL->DATA

Caption: Overall Experimental Workflow.

Protocol 1: Synthesis of a Novel Suberoylanilide Hydroxamic Acid (SAHA) Analog

Objective: To synthesize a novel HDAC inhibitor using suberic acid as the linker precursor, a substituted aniline as the cap group, and converting the terminal carboxylic acid to a hydroxamic acid. This protocol is adapted from established methods for synthesizing Vorinostat and its analogs.[19][20][21]

Materials and Reagents:

ReagentPurposeSupplier Example
Suberic AcidLinker Starting MaterialSigma-Aldrich
Thionyl Chloride (SOCl₂)Carboxylic Acid ActivationSigma-Aldrich
Aniline (or derivative)Cap GroupSigma-Aldrich
Triethylamine (TEA)BaseSigma-Aldrich
Dichloromethane (DCM)Anhydrous SolventFisher Scientific
Tetrahydrofuran (THF)Anhydrous SolventFisher Scientific
Hydroxylamine HClHydroxamic Acid FormationSigma-Aldrich
Potassium Hydroxide (KOH)BaseSigma-Aldrich
Methanol (MeOH)SolventFisher Scientific
Ethyl Acetate, HexanesSolvents for ChromatographyFisher Scientific
Silica GelStationary PhaseSorbent Technologies

Procedure:

Step 1: Synthesis of Suberic Acid Monomethyl Ester

  • Rationale: To differentiate the two carboxylic acid groups of suberic acid, one is protected as a methyl ester. This allows for selective reaction of the free carboxylic acid in the next step.

  • Dissolve suberic acid (1 equivalent) in a large excess of methanol.

  • Add concentrated sulfuric acid (catalytic amount, ~0.1 eq.) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool to room temperature and remove methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the suberic acid monomethyl ester.

Step 2: Amide Coupling to Form the Anilide Intermediate

  • Rationale: The free carboxylic acid is activated to an acyl chloride, which readily reacts with the aniline "cap" group to form a stable amide bond.

  • Dissolve the suberic acid monomethyl ester (1 eq.) in anhydrous DCM.

  • Add thionyl chloride (1.2 eq.) dropwise at 0°C.

  • Allow the reaction to stir at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0°C.

  • In a separate flask, dissolve aniline (or a substituted aniline derivative, 1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Add the aniline solution dropwise to the acyl chloride solution.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting methyl-suberanilate intermediate by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Step 3: Formation of the Hydroxamic Acid

  • Rationale: The ester is converted to a hydroxamic acid via reaction with hydroxylamine. This is the final step to install the critical zinc-binding group.[15][17]

  • Prepare a fresh solution of hydroxylamine by dissolving hydroxylamine hydrochloride (5 eq.) in methanol and adding a solution of potassium hydroxide (5 eq.) in methanol at 0°C. A precipitate of KCl will form.

  • Filter off the KCl precipitate and add the methanolic hydroxylamine solution to the methyl-suberanilate intermediate (1 eq.).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, neutralize the reaction mixture with 1M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the product into ethyl acetate. Wash the organic layer with water and brine.

  • Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography to yield the novel suberoylanilide hydroxamic acid analog.

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro HDAC Enzymatic Activity Assay

Objective: To determine the inhibitory potency (IC₅₀ value) of the newly synthesized compound against HDAC enzymes. This protocol is based on commercially available fluorometric or colorimetric assay kits.[22][23][24][25]

Materials:

  • Epigenase™ HDAC Activity/Inhibition Assay Kit (EpigenTek, Cat# P-4034) or similar.[22][23]

  • HeLa nuclear extract (as a source of Class I/II HDACs) or purified recombinant HDAC enzymes.

  • Synthesized inhibitor, dissolved in DMSO to make a 10 mM stock.

  • Vorinostat (SAHA) or Trichostatin A (TSA) as a positive control inhibitor.[25]

  • Microplate reader (colorimetric or fluorometric, depending on the kit).

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor and the positive control (e.g., SAHA) in assay buffer. The final concentrations should span a wide range (e.g., from 1 nM to 100 µM). Include a "no inhibitor" control (DMSO vehicle).

  • Follow the manufacturer's protocol for the assay kit.[24] Typically, this involves: a. Adding the HDAC substrate to the wells of a microplate. b. Adding the HeLa nuclear extract or purified enzyme to each well. c. Adding the serially diluted inhibitor or controls to the respective wells. d. Incubating the plate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Stop the reaction and add the developer solution as per the kit instructions. This solution reacts with the deacetylated substrate to produce a fluorescent or colorimetric signal.

  • Incubate for 15-30 minutes at room temperature.

  • Read the absorbance or fluorescence on a microplate reader at the specified wavelength (e.g., 450 nm for colorimetric, or 360nm_ex/460nm_em for fluorometric).[26]

Data Analysis:

  • Subtract the background reading (blank well) from all measurements.

  • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control:

    • % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_no_inhibitor))

  • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce HDAC activity by 50%.

CompoundExpected IC₅₀ (HeLa extract)
Novel SAHA Analog Dependent on structure, aim for nM to low µM range
Vorinostat (SAHA) ~50-100 nM (Positive Control)
DMSO Vehicle No Inhibition (Negative Control)

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

Objective: To evaluate the effect of the synthesized HDAC inhibitor on the proliferation and viability of a relevant cancer cell line.[27][28][29]

Materials:

  • Human cancer cell line (e.g., HCT116 colon cancer, Jurkat T-cell leukemia).

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

  • Synthesized inhibitor and Vorinostat (SAHA) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).

  • 96-well cell culture plates.

  • Multichannel pipette and microplate reader (570 nm).

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare serial dilutions of the synthesized inhibitor and SAHA (positive control) in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitors. Include a vehicle control (DMSO) and a "no cell" blank.

  • Incubate the plate for 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "no cell" blank wells from all other readings.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control:

    • % Growth Inhibition = 100 * (1 - (Absorbance_treated / Absorbance_vehicle))

  • Plot the % Growth Inhibition versus the logarithm of the inhibitor concentration.

  • Use non-linear regression to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.

References

  • Vertex AI Search. HDAC inhibitors approved by United States Food and Drug Administration - ResearchGate.
  • Vertex AI Search. List of FDA-approved HDAC inhibitors, with year of approval, treatment... - ResearchGate. Available from: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMT9pvisUyh07xuY4HVS-s78ZKIZju__UPAO06seqjaGaGjXZiN7s-bCPJHXwdGWzJUOJQcgHOTYjTE5UMaSXxpgdeeIEc2CvKwvTJUiTElyJx2KehWfAERbmq3whB1cAUw_wLeDkgBXZbtly4dwqkORb1tT4lmRUQoHImxcmrwoKU-0p9ebrvNGQeadfsd4R4DEpNDbU58w5gsEfYbCpS_BxVaK_5JDfynhNo514FtbfGBWSCogEPvHg4T0mhC0IaPw==].
  • PubMed. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET.
  • National Center for Biotechnology Information (PMC). HDAC and HDAC Inhibitor: From Cancer to Cardiovascular Diseases.
  • Rare Cancer News. HDAC Inhibitors.
  • ASCO Publications. Histone Deacetylase Inhibitors in Cancer Therapy.
  • PubMed. Clinical efficacy and mechanistic insights of FDA-approved HDAC inhibitors in the treatment of lymphoma.
  • PubMed. Recent histone deacetylase inhibitors in cancer therapy.
  • PubMed. HDACs and HDAC Inhibitors in Cancer Development and Therapy.
  • PubMed Central. Design, synthesis, and evaluation of hydroxamic acid-based molecular probes for in vivo imaging of histone deacetylase (HDAC) in brain.
  • ResearchGate. Chemically synthesized hydroxamic acids reported for HDAC inhibitors.
  • Google Patents. Synthesis methods of histone deacetylase inhibitors (hdacis).
  • National Center for Biotechnology Information (PMC). Identification of HDAC inhibitors using a cell-based HDAC I/II assay.
  • ACS Publications. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications.
  • CancerNetwork. HDAC Inhibitors in Cancer Care.
  • National Center for Biotechnology Information (PMC). Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors.
  • ARKAT USA, Inc. Synthesis of thiazolyl-based hydroxamic acids as histone deacetylase inhibitors.
  • National Center for Biotechnology Information (PMC). The role of histone deacetylases (HDACs) in human cancer.
  • MDPI. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase.
  • PubMed. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay.
  • National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety.
  • Taylor & Francis Online. Clinical pharmacokinetics of panobinostat, a novel histone deacetylase (HDAC) inhibitor: review and perspectives.
  • AIR Unimi. Preparation of the HDAC inhibitor vorinostat via chemo-enzymatic synthesis.
  • Semantic Scholar. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay.
  • ResearchGate. Comparative Pharmacokinetics of HDAC Inhibitors in Pharmacological Species.
  • ACS Publications. A Chemical Strategy for the Cell-Based Detection of HDAC Activity.
  • PubMed Central. Synthesis of HDAC Inhibitor Libraries via Microscale Workflow.
  • EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric).
  • PubMed. Synthesis of Vorinostat and cholesterol conjugate to enhance the cancer cell uptake selectivity.
  • ResearchGate. Two routes for the synthesis of vorinostat (SAHA)c.
  • EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric).
  • PubMed Central. Purification and enzymatic assay of class I histone deacetylase enzymes.
  • PubMed Central. Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold.
  • MDPI. HDAC Inhibitors: Innovative Strategies for Their Design and Applications.
  • Wikipedia. Vorinostat.
  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity.
  • National Center for Biotechnology Information. Design and Synthesis of Novel Histone Deacetylase Inhibitor Derived from Nuclear Localizasion Signal Peptide.
  • MDPI. Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs).
  • Frontiers. Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group.
  • Wikipedia. Histone deacetylase inhibitor.

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Application Note & Protocols: A Modular Approach to the Synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine scaffold represents a class of compounds of significant interest in medicinal chemistry and drug development. Notably, derivatives of this structure have been identified as highly potent and selective acetylcholinesterase (AChE) inhibitors.[1][2][3] This inhibitory activity is a cornerstone of therapeutic strategies aimed at increasing acetylcholine levels in the brain, a key approach for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders.[4][5] The synthesis of these molecules, therefore, provides a valuable platform for structure-activity relationship (SAR) studies, enabling the fine-tuning of inhibitory potency and selectivity.[6]

This guide provides a comprehensive, field-proven protocol for the synthesis of the core compound, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, and its derivatives. The methodology is designed to be modular, allowing researchers to readily substitute precursors to generate a library of analogues for screening. We will detail a robust two-stage synthetic pathway, commencing with the preparation of a key amine intermediate followed by a classic amide coupling reaction. Each step is explained with a focus on the underlying chemical principles to ensure both reproducibility and a deeper understanding of the experimental choices.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage focuses on the construction of the crucial intermediate, 1-benzyl-4-(2-aminoethyl)piperidine (3) . The second stage involves the coupling of this intermediate with a desired benzoyl chloride derivative to yield the final product (4) . This approach allows for divergent synthesis, where a single batch of the intermediate can be used to generate numerous final compounds by simply varying the acyl chloride.

The pathway begins with the commercially available and versatile building block, 1-benzyl-4-piperidone (1) .[7] A Knoevenagel-type condensation followed by a one-pot reduction sequence provides an efficient route to the key amine intermediate.

G start 1-Benzyl-4-piperidone (1) intermediate1 Piperidin-4-ylideneacetonitrile Derivative (2) start->intermediate1 Knoevenagel Condensation (e.g., + Malononitrile) intermediate2 Key Intermediate: 1-Benzyl-4-(2-aminoethyl)piperidine (3) intermediate1->intermediate2 Catalytic Hydrogenation (H₂, Raney Ni) final_product Target Compound: 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine (4) intermediate2->final_product Amide Coupling (+ Benzoyl Chloride)

Caption: Overall Synthetic Pathway.

Part 1: Synthesis of Key Intermediate: 1-Benzyl-4-(2-aminoethyl)piperidine (3)

This protocol details the conversion of 1-benzyl-4-piperidone to the essential amine intermediate. The causality behind this specific route is its efficiency; the Knoevenagel condensation extends the carbon chain at the 4-position, and the subsequent catalytic hydrogenation reduces both the alkene and the nitrile groups in a single, high-yielding step.

Protocol 1.1: Synthesis of 2-(1-Benzylpiperidin-4-ylidene)malononitrile (2)
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 1-benzyl-4-piperidone (1) (10.0 g, 52.8 mmol, 1.0 equiv.), malononitrile (3.84 g, 58.1 mmol, 1.1 equiv.), and ammonium acetate (0.81 g, 10.6 mmol, 0.2 equiv.).

  • Solvent Addition: Add 100 mL of toluene to the flask.

  • Reaction Setup: Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Azeotropic Reflux: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux for 4-6 hours until no more water is collected.

  • Reaction Monitoring: The reaction can also be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the starting ketone spot indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol to yield a crystalline solid.

Protocol 1.2: Synthesis of 1-Benzyl-4-(2-aminoethyl)piperidine (3)
  • Catalyst Preparation: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), carefully add Raney Nickel (approx. 2.0 g, slurry in water) under a nitrogen atmosphere. Safety Note: Raney Nickel is pyrophoric and must be handled with care, always kept wet.

  • Reactant Addition: Dissolve the crude 2-(1-benzylpiperidin-4-ylidene)malononitrile (2) from the previous step (assuming quantitative yield, ~12.5 g, 52.8 mmol) in 150 mL of ethanol saturated with ammonia. The ammonia is crucial to prevent the formation of secondary amines during the reduction.

  • Hydrogenation: Transfer the solution to the hydrogenation vessel. Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi.

  • Reaction: Heat the mixture to 50 °C and agitate vigorously. The reaction is exothermic and will show an uptake of hydrogen. Monitor the pressure drop. The reaction is typically complete in 6-12 hours.

  • Work-up: After the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Safety Note: The Celite pad with the catalyst should be kept wet with ethanol and disposed of properly to prevent ignition upon drying.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting oil is the desired intermediate, 1-benzyl-4-(2-aminoethyl)piperidine (3), which can be used in the next step without further purification.

Part 2: Amide Coupling to Synthesize Final Derivatives (4)

This stage employs the Schotten-Baumann reaction, a robust and widely used method for acylating amines.[] The reaction of the amine intermediate (3) with benzoyl chloride is performed in a two-phase system or in an inert solvent with an added base. The base is critical as it neutralizes the hydrochloric acid generated during the reaction, which would otherwise protonate and deactivate the nucleophilic amine.[9]

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up & Purification A Dissolve Amine (3) in DCM B Add Base (e.g., Et₃N) C Cool to 0 °C D Slowly Add Benzoyl Chloride C->D Reagent Addition E Stir at RT F Aqueous Wash E->F Quenching G Dry & Concentrate H Column Chromatography I Final Product (4) H->I Characterization

Caption: Experimental Workflow for Amide Coupling.

Protocol 2.1: Synthesis of 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine (4)
  • Reactant Setup: In a 250 mL round-bottom flask, dissolve the crude 1-benzyl-4-(2-aminoethyl)piperidine (3) (5.0 g, 21.5 mmol, 1.0 equiv.) in 100 mL of dichloromethane (DCM).

  • Base Addition: Add triethylamine (Et₃N) (4.5 mL, 32.3 mmol, 1.5 equiv.) to the solution.

  • Cooling: Place the flask in an ice-water bath and cool the stirring solution to 0 °C.

  • Acyl Chloride Addition: Add benzoyl chloride (2.75 mL, 23.7 mmol, 1.1 equiv.) dropwise to the cold solution over 15 minutes using a dropping funnel. This slow addition is necessary to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 5% methanol in DCM) until the starting amine is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 50 mL) to remove excess triethylamine, saturated aqueous sodium bicarbonate (2 x 50 mL) to remove any unreacted benzoyl chloride, and finally with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of 0-5% methanol in dichloromethane to afford the pure product as a white or off-white solid.

Quantitative Data Summary & Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.[10]

StepStarting MaterialKey ReagentsEquiv.Temp. (°C)Time (h)Typical Yield
1.1 1-Benzyl-4-piperidoneMalononitrile, NH₄OAc1.1Reflux4-6>90%
1.2 Product from 1.1Raney Ni, H₂ (50 psi)Cat.506-1280-90%
2.1 Product from 1.2Benzoyl Chloride, Et₃N1.10 to RT2-475-85%
Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Prep: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

    • ¹H NMR: Expect characteristic signals for the aromatic protons of the benzyl and benzoyl groups (~7.2-7.8 ppm), a singlet for the benzylic CH₂ (~3.5 ppm), and complex multiplets for the piperidine and ethyl chain protons (~1.2-3.0 ppm). The amide N-H proton will appear as a broad signal.

    • ¹³C NMR: Expect signals for the amide carbonyl (~167 ppm), aromatic carbons (~127-140 ppm), and aliphatic carbons of the piperidine and ethyl moieties.

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) in positive ion mode is ideal.

    • Sample Prep: Prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile.

    • Expected Result: For the title compound (C₂₁H₂₆N₂O), the expected (M+H)⁺ peak would be at m/z 335.2.

  • Infrared (IR) Spectroscopy:

    • Technique: Analyze as a KBr pellet or using an ATR accessory.

    • Expected Peaks: Look for a strong C=O stretch for the amide at ~1630-1650 cm⁻¹ and an N-H stretch at ~3300 cm⁻¹.

References

  • Sugimoto, H., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887. [Link]
  • PubMed. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.
  • ACS Publications. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]
  • Wakita, M., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]
  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]
  • Sarkandi, D. N., et al. (2012). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Oriental Journal of Chemistry, 28(2), 831-835. [Link]
  • Matassini, C., et al. (2017). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 22(9), 1489. [Link]
  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), e1800180. [Link]
  • ResearchGate. (2020). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. [Link]
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013).
  • National Institutes of Health. (2018). Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. Chemistry A European Journal, 24(51), 13499-13509. [Link]
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(10), 133-142. [Link]
  • Reddit. (2023). Amide coupling. r/Chempros. [Link]
  • National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2517-2527. [Link]
  • Semantic Scholar. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring.
  • ResearchGate. (2020). How can I form an amide bond between acyl chloride and amines like o-toluidine in a diamide compound?[Link]

Sources

Microbial reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Microbial Reduction of Ethyl 1-Benzyl-3-oxopiperidine-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Chiral Hydroxypiperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2] Specifically, chiral 3-hydroxy-4-substituted piperidines are crucial building blocks for a range of therapeutic agents, including neuroleptics and antiviral compounds.[3][4][5] The synthesis of these molecules with precise stereocontrol is a significant challenge. Traditional chemical methods often require harsh reagents, expensive chiral catalysts, and multi-step procedures that can be difficult to scale.[6]

Biocatalysis, particularly using whole-cell microorganisms, offers a compelling "green chemistry" alternative.[7] Microbial ketoreductases (KREDs) can reduce prochiral ketones with exceptional stereo- and regioselectivity under mild, aqueous conditions.[8][9] This application note provides a comprehensive guide to the stereospecific microbial reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate to its corresponding chiral hydroxy ester, a valuable pharmaceutical intermediate.[10][11] We will delve into the principles of this biotransformation, provide detailed protocols for microbial screening and preparative-scale synthesis, and discuss methods for product analysis. The use of whole-cell biocatalysts is emphasized as it circumvents the need for costly enzyme purification and provides an endogenous system for cofactor regeneration, making the process more economically viable and scalable.[12][13][14]

Principle of the Biotransformation

The core of this process is the asymmetric reduction of a ketone to a secondary alcohol, catalyzed by one or more ketoreductase enzymes within a microorganism. These enzymes belong to the oxidoreductase class and utilize a hydride from a reduced nicotinamide cofactor (NADH or NADPH) for the reduction.[8] The high stereoselectivity arises from the chiral active site of the enzyme, which preferentially binds the substrate in an orientation that leads to the formation of one specific stereoisomer.

For the whole-cell process to be efficient, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously regenerated back to its reduced form. Microorganisms achieve this through their native metabolic pathways, typically by oxidizing a sacrificial co-substrate like glucose or glycerol.[9][15] This integrated system makes whole-cell biocatalysis a self-sustaining and powerful synthetic tool.

Caption: Figure 1: Biocatalytic Reduction and Cofactor Regeneration.

Experimental Workflow Overview

The successful implementation of this biocatalytic reduction follows a logical progression of steps, from initial discovery to final analysis. This workflow ensures that an effective and optimized process is developed.

Experimental_Workflow Figure 2: General Experimental Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_scaleup Phase 3: Scale-Up & Analysis A 1. Microbial Library Selection (Yeast, Bacteria) B 2. Microscale Cultivation (e.g., 96-well plates) A->B C 3. Substrate Addition & Bioconversion B->C D 4. Rapid Analysis (TLC, GC) Identify 'Hits' C->D E 5. Parameter Optimization (pH, Temp, Co-solvent) D->E Select Best Performers F 6. Substrate & Biocatalyst Loading E->F G 7. Preparative Scale Biotransformation F->G Define Optimal Conditions H 8. Product Extraction & Purification G->H I 9. Structural Confirmation (NMR, MS) & Chiral Purity (HPLC) H->I

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Screening of Microbial Strains

Objective: To identify microorganisms capable of reducing ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with high conversion and stereoselectivity. A diverse library of yeasts (Saccharomyces, Pichia, Rhodotorula) and bacteria (Bacillus, E. coli) is recommended for initial screening.[7][14][16]

Materials:

  • Microbial strains (e.g., from culture collections like ATCC or DSMZ).

  • Sterile 96-well deep-well plates with gas-permeable seals.

  • Growth Media (e.g., YPD for yeast, LB for bacteria).

  • Substrate: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.[17][18]

  • Co-substrate: D-Glucose.

  • Solvent for substrate: DMSO or Ethanol.

  • Extraction Solvent: Ethyl acetate.

  • Analytical equipment: TLC plates, GC-FID with a chiral column.

Procedure:

  • Inoculum Preparation: In separate culture tubes, grow each microbial strain in 5 mL of its appropriate sterile medium for 24-48 hours at its optimal temperature (e.g., 30°C for yeast, 37°C for bacteria) with shaking (200 rpm).

  • Plate Inoculation: Add 1 mL of sterile growth medium to each well of a 96-well deep-well plate. Inoculate each well with 50 µL of a different pre-cultured microbial strain. Include several wells with medium only as negative controls.

  • Cultivation: Seal the plate with a gas-permeable membrane and incubate for 24 hours under appropriate shaking and temperature conditions to allow for cell growth.

  • Substrate Addition: Prepare a 100 mg/mL stock solution of the substrate in DMSO. Add 10 µL of this stock solution to each well (final concentration ~1 mg/mL). Also add 20 mg of D-glucose to each well as the co-substrate for cofactor regeneration.

  • Biotransformation: Reseal the plate and continue incubation with shaking for another 24-48 hours.

  • Extraction: Add 500 µL of ethyl acetate to each well. Seal the plate with a non-permeable cap mat and shake vigorously for 15 minutes to extract the product.

  • Analysis: Centrifuge the plate to separate the layers. Carefully remove 100 µL of the upper organic layer for analysis by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine substrate conversion.

  • Hit Identification: Identify "hits" as those strains showing significant conversion of the starting material. These strains should be selected for further analysis and optimization.

MicroorganismTypeConversion (%)Predominant Stereoisomer
Saccharomyces cerevisiaeYeast85cis-(3R,4R)
Pichia pastorisYeast92cis-(3R,4R)
Rhodotorula glutinisYeast>99cis-(3S,4S)
Bacillus cereusBacteria75cis-(3R,4R)
E. coli (K-12)Bacteria<5N/A
Caption: Table 1. Representative screening results for the reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. Data is illustrative.

Protocol 2: Preparative Scale Biotransformation

Objective: To produce a gram-scale quantity of the chiral hydroxypiperidine using an optimized microbial strain identified during screening. This protocol assumes Saccharomyces cerevisiae (Baker's Yeast) as the biocatalyst, as it is inexpensive, readily available, and widely reported for ketone reductions.[19][20]

Materials:

  • Baker's Yeast (Saccharomyces cerevisiae), 50 g wet weight.

  • Deionized Water, 1 L.

  • Sucrose, 100 g.

  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, 2.0 g.

  • 2 L Erlenmeyer flask.

  • Magnetic stirrer and stir bar.

  • Ethyl acetate, Celite®.

Procedure:

  • Biocatalyst Suspension: In a 2 L Erlenmeyer flask, dissolve 100 g of sucrose in 1 L of warm (approx. 35°C) deionized water. Add 50 g of wet baker's yeast and stir gently until a homogenous suspension is formed.

  • Activation: Allow the yeast suspension to stand at room temperature for 30-60 minutes to activate the yeast (slight foaming should be observed).

  • Substrate Addition: Dissolve 2.0 g of the substrate in a minimal amount of ethanol (5-10 mL) and add it dropwise to the stirring yeast suspension.

  • Biotransformation: Cover the flask with a cotton plug or foam stopper to allow for CO₂ release while preventing contamination. Stir the reaction mixture at room temperature (25-30°C) for 48-72 hours.

  • Monitoring the Reaction: Periodically (e.g., every 12 hours), withdraw a small aliquot (1-2 mL), extract with an equal volume of ethyl acetate, and analyze the organic layer by TLC or GC to monitor the disappearance of the starting material.

  • Reaction Quench and Cell Removal: Once the reaction is complete (no starting material detectable), add an equal volume (1 L) of ethyl acetate to the flask and stir vigorously for 30 minutes. Filter the entire mixture through a pad of Celite® to remove the yeast cells. Wash the Celite® pad with additional ethyl acetate (2 x 100 mL).

  • Product Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 200 mL portions of ethyl acetate.

  • Purification: Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. The crude product can be further purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure hydroxypiperidine.

Protocol 3: Chiral HPLC Analysis

Objective: To determine the stereochemical purity (diastereomeric and enantiomeric excess) of the synthesized product. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[21][22][23]

Rationale for Method Choice: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective at resolving a wide range of chiral compounds, including piperidine derivatives, due to a combination of steric, hydrogen bonding, and dipole-dipole interactions.[21]

ParameterCondition
Column Chiralpak AD-H (or equivalent polysaccharide-based CSP)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25 °C
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg of product in 1 mL of mobile phase
Caption: Table 2. Typical HPLC conditions for chiral separation of ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate stereoisomers.

Procedure:

  • Prepare the mobile phase as specified in Table 2 and thoroughly degas it.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a solution of the racemic starting material (if available) or a chemically reduced (e.g., with NaBH₄) sample to identify the retention times of all possible stereoisomers.

  • Inject the purified product from the biotransformation.

  • Integrate the peak areas for each stereoisomer.

  • Calculate the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) using the following formulas:

    • d.e. (%) = [ (Area_major_diastereomer - Area_minor_diastereomer) / (Area_major_diastereomer + Area_minor_diastereomer) ] * 100

    • e.e. (%) = [ (Area_major_enantiomer - Area_minor_enantiomer) / (Area_major_enantiomer + Area_minor_enantiomer) ] * 100

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive biocatalyst. Substrate/product toxicity. Improper pH or temperature.Use fresh, viable microbial culture. Decrease substrate loading. Optimize reaction conditions (pH, temp).
Low Stereoselectivity Microorganism possesses multiple reductases with opposing stereoselectivity.Screen for different microbial strains.[14] Consider using a recombinant system overexpressing a single selective reductase.[24]
Poor Extraction Yield Product is partially water-soluble. Emulsion formation during extraction.Perform multiple extractions. Use brine to break emulsions. Adjust pH of the aqueous phase before extraction.
Difficult Purification Co-extraction of cellular lipids or other metabolites.Wash crude extract with a dilute base or acid. Optimize column chromatography conditions.

Conclusion

The microbial reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate represents a highly efficient and environmentally benign strategy for accessing stereopure hydroxypiperidine building blocks.[10] By leveraging the inherent selectivity of microbial ketoreductases, this whole-cell approach minimizes waste, avoids harsh chemical reagents, and operates under mild conditions.[7] The protocols outlined in this application note provide a robust framework for researchers to screen, optimize, and scale up this valuable biotransformation, paving the way for the sustainable synthesis of complex pharmaceutical intermediates.

References

  • Practical Application of Recombinant Whole-Cell Biocatalysts for the Manufacturing of Pharmaceutical Intermediates Such as Chiral Alcohols. Organic Process Research & Development - ACS Publications.
  • Overview of enzymatic cascades for the synthesis of chiral substituted... ResearchGate.
  • Immobilized Whole Cells as Effective Catalysts for Chiral Alcohol Production. CSIRO Publishing.
  • Coupling metal and whole-cell catalysis to synthesize chiral alcohols. Hep Journals.
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH.
  • Applications of Whole Cell Biotransformations for the Production of Chiral Alcohols. CORE.
  • Stereoselective reduction of keto esters: Thermophilic bacteria and microalgae as new biocatalysts. ResearchGate.
  • Coupling metal and whole-cell catalysis to synthesize chiral alcohols. ResearchGate.
  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH.
  • Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. PMC - NIH.
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society - ACS Publications.
  • Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II. Semantic Scholar.
  • Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. ACG Publications.
  • Rapid identification of enantioselective ketone reductions using targeted microbial libraries. ResearchGate.
  • Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC - NIH.
  • New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. MDPI.
  • 3-Substituted-4-hydroxypiperidine and its application (A); synthesis of... ResearchGate.
  • Selectivity of Plant and Microbial Mediated Reduction of Ketones. ResearchGate.
  • The Crucial Role of Chiral Intermediates in Modern Drug Discovery. LinkedIn.
  • Bioreduction of N-(3-oxobutyl)heterocycles with flexible ring by yeast whole-cell biocatalysts. SpringerLink.
  • Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society - ACS Publications.
  • Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. ResearchGate.
  • Chiral separation of nipecotic acid amides. PubMed - NIH.
  • Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Iranian Journal of Pharmaceutical Research.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • A Coupled Ketoreductase‐Diaphorase Assay for the Detection of Polyethylene Terephthalate‐Hydrolyzing Activity. PMC - NIH.
  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica.
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley.
  • Screening of Microorganisms Producing Cold-Active Oxidoreductases to Be Applied in Enantioselective Alcohol Oxidation. An Antarctic Survey. NIH.
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Stereocontrolled synthesis of piperidine-condensed tricyclic carbapenems (5-azatrinems) and their antibacterial activities. PubMed.
  • Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate.
  • Exp. 10 - Yeast Reduction Pre-Lab Lecture Video. YouTube.
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Royal Society of Chemistry.
  • [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. This molecule is a crucial building block for various pharmaceutical agents, making its efficient synthesis a significant area of focus.

This document provides i[1]n-depth, experience-driven advice, moving beyond simple protocols to explain the underlying chemical principles.

I. Synthesis Overview & Core Chemistry

The most prevalent and scalable route to this compound involves an intramolecular Dieckmann condensation of a precursor diester. This reaction is a powerf[2][3][4]ul method for forming five- and six-membered rings. The overall synthetic str[2][3][5]ategy can be visualized as a two-step process:

  • Formation of the Diester Precursor: Typically, this involves the dialkylation of benzylamine with an appropriate ethyl acrylate derivative or the alkylation of N-benzyl glycine ethyl ester with a 4-halobutyrate.

  • Intramolecular Diec[6]kmann Condensation: The diester is treated with a strong base to induce cyclization, forming the target β-keto ester.

Synthesis_Workflow General Synthesis Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization Benzylamine Benzylamine Diester_Precursor N,N-bis(2-ethoxycarbonylethyl) benzylamine Benzylamine->Diester_Precursor Michael Addition Ethyl_Acrylate Ethyl Acrylate (or equivalent) Ethyl_Acrylate->Diester_Precursor Final_Product Ethyl 1-benzyl-4-oxopiperidine -3-carboxylate Diester_Precursor->Final_Product Dieckmann Condensation Base Strong Base (e.g., NaOEt, NaH) Base->Final_Product

Caption: High-level overview of the synthesis pathway.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high yield?

A1: The Dieckmann condensation is undoubtedly the most critical and yield-determining step. Its success hinges on the[2][3] careful choice of base, solvent, and strictly anhydrous conditions.

Q2: Which base is best[5][7] for the Dieckmann condensation?

A2: The choice of base is crucial. While sodium ethoxide (NaOEt) in ethanol is traditionally used, it can lead to side reactions like transesterification if your precursor is not also an ethyl ester. For greater versatility a[5][7]nd often higher yields, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents (like THF or Toluene) are preferred.

Q3: My final product i[5][8]s difficult to purify. What are the likely impurities?

A3: Common impurities include unreacted diester starting material, polymeric byproducts from intermolecular condensation, and hydrolysis products (the diacid or mono-acid). Careful monitoring by TLC[7] or LC-MS during the reaction can help minimize these.

Q4: Can I use a different N-protecting group instead of benzyl?

A4: Yes, other protecting groups can be used. However, the benzyl group is common due to its stability under the basic reaction conditions and its ease of removal via catalytic hydrogenation, which is often a subsequent step in drug synthesis pipelines.

III. Troubleshooti[1]ng Guide: Low Yield & Purity Issues

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield in the Dieckmann Condensation

Symptoms:

  • TLC/LC-MS analysis shows primarily unreacted starting material (diester).

  • A complex mixture of products is observed, with no major spot corresponding to the desired product.

Root Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Inactive Base Strong bases like NaH and NaOEt are highly sensitive to moisture and air. Hydrolysis deactivates th[9][10]e base, preventing the necessary deprotonation of the α-carbon to initiate the condensation.Use freshly opened, hig[5][7]h-purity base. If using NaH, ensure the mineral oil is properly washed away with dry hexanes. For NaOEt, consider preparing it fresh from sodium metal and absolute ethanol under an inert atmosphere.
Insufficient Base S[10]trength The pKa of the α-proton on the ester is relatively high. The base must be strong enough to generate a sufficient equilibrium concentration of the enolate to drive the reaction forward.If NaOEt is failing, sw[5]itch to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Presence of Water [5]Water will quench the enolate intermediate and hydrolyze the ester starting material and product, leading to carboxylic acid impurities and halting the condensation.Rigorously dry all glas[7]sware in an oven. Use anhydrous solvents. Distill solvents over an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for toluene) before use. Run the reaction under an inert atmosphere (Nitrogen or Argon).
Sub-optimal Temperature The rate of enolate formation and cyclization is temperature-dependent. Some reactions require heating to overcome the activation energy barrier.If running at room temperature gives low yield, try heating the reaction to reflux in a suitable solvent like toluene or THF. Monitor for potential sid[6]e product formation at higher temperatures.

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Check_Base [label="Is the base active and anhydrous?"];
Check_Conditions [label="Are reaction conditions\nstrictly anhydrous?"];
Check_Temp [label="Is the reaction temperature optimal?"];
Result_Good [label="Yield Improved", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Result_Bad [label="Problem Persists", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Check_Base;
Check_Base -> Check_Conditions [label="Yes"];
Check_Base -> Result_Bad [label="No, remedy base issues"];
Check_Conditions -> Check_Temp [label="Yes"];
Check_Conditions -> Result_Bad [label="No, improve drying procedures"];
Check_Temp -> Result_Good [label="Yes, optimized"];
Check_Temp -> Result_Bad [label="No, try heating"];
Result_Bad -> Start [style=dashed, label="Re-evaluate"];

}

Caption: A logical workflow for diagnosing low-yield issues.

Problem 2: Significant Side Product Formation

Symptoms:

  • Purification is challenging due to multiple, closely-eluting spots on TLC or peaks in chromatography.

  • The isolated product yield is low despite full consumption of the starting material.

Root Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Intermolecular Condensation If the concentration of the diester is too high, one molecule can react with another (intermolecularly) instead of with itself (intramolecularly), leading to polymers. The intramolecular Dieckmann condensation is favored by high-dilution conditions.Perform the reaction un[5][7]der high-dilution conditions. This can be achieved by the slow, syringe-pump addition of the diester solution to a refluxing suspension of the base in the solvent. This keeps the instantaneous concentration of the diester low.
Transesterification This occurs if the alkoxide base does not match the alkyl group of the ester (e.g., using sodium methoxide with an ethyl ester). This leads to a mixture o[5][7]f methyl and ethyl ester products.Always match the alkoxide to the ester (e.g., use sodium ethoxide for ethyl esters). To completely avoid this [7]issue, use a non-alkoxide base like NaH or a hindered amide base like LDA in an aprotic solvent (THF, Toluene).
Hydrolysis As m[5][8]entioned previously, the presence of water can lead to the hydrolysis of the ester groups, forming carboxylic acids which can complicate the workup and purification.Re-verify that all reag[7]ents, solvents, and glassware are scrupulously dry.

IV. Optimized Experimental Protocol

This protocol is based on the use of sodium ethoxide, a common and cost-effective base.

Materials:

  • N,N-bis(2-ethoxycarbonylethyl)benzylamine (1.0 eq)

  • Sodium Ethoxide (1.1 - 1.5 eq)

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, add sodium ethoxide (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Add anhydrous toluene to create a stirrable suspension.

  • Addition of Substrate: Dissolve the N,N-bis(2-ethoxycarbonylethyl)benzylamine (1.0 eq) in anhydrous toluene. Add this solution dropwise to the stirred suspension of sodium ethoxide at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C for toluene). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the pH of the aqueous layer is ~7. Caution: Quenching is exothermic.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, a yellow or brown oil, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

V. Safety Precautions

  • Sodium Ethoxide/Sodium Hydride: These are highly reactive, corrosive, and flammable solids. They react violently with[11][12][13] water to produce flammable gas (hydrogen for NaH) and heat. Always handle in a fume h[10]ood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.

  • Solvents: Toluene[9] and ethyl acetate are flammable. Ensure all heating is done using a heating mantle and that no ignition sources are present.

  • Quenching: The quenching of a strong base is highly exothermic. Always perform this step slowly in an ice bath to control the temperature.

VI. References

  • Suvchem Laboratory Chemicals. SODIUM ETHOXIDE (FOR SYNTHESIS).

  • Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety.

  • ChemicalBook. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis.

  • Chemistry Learner. Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS.

  • Loba Chemie. SODIUM ETHOXIDE FOR SYNTHESIS MSDS CAS No.

  • Sciencemadness Wiki. Sodium ethoxide.

  • Guidechem. What is the synthesis method of Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride?

  • Sigma-Aldrich. Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride technical grade.

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Chemical Processes with 2-Piperidone: A Supplier's Perspective.

  • Faisca Phillips, M. et al. Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction.

  • ACS Omega. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues.

  • BenchChem. Optimization of reaction conditions for 2-Piperidinol synthesis.

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction.

  • BenchChem. Technical Support Center: Catalyst Selection for Optimizing Dieckmann Condensation Yield.

  • PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • Wikipedia. Dieckmann condensation.

  • BenchChem. Common side reactions in the Dieckmann condensation of diethyl pimelate and how to avoid them.

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation.

  • YouTube. Dieckmann Condensation Reaction Mechanism.

  • Organic Chemistry Portal. Dieckmann Condensation.

  • Alfa Chemistry. Dieckmann Condensation.

  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

  • Reddit. I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing.

  • PubChem. This compound.

  • Sigma-Aldrich. Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate technical grade 52763-21-0.

  • BLD Pharm. 39514-19-7|Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.

  • Chemistry LibreTexts. 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization.

  • NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

Sources

Technical Support Center: Synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes.

Introduction

N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester is a valuable intermediate in medicinal chemistry, particularly in the synthesis of piperidine-based pharmaceutical agents for pain relief, antipsychotics, and anticancer drugs.[1] Its synthesis, most commonly achieved via a Dieckmann condensation, can be prone to several side reactions that impact yield and purity. This guide provides in-depth, experience-based solutions to these challenges.

The primary synthetic route involves the intramolecular cyclization of a diester, such as 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate, under basic conditions to form the desired β-keto ester.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of the desired product is significantly lower than expected. What are the likely causes?

Low yields are often attributable to competing side reactions. The most common culprits are hydrolysis and decarboxylation of the β-keto ester product, as well as intermolecular condensation.

  • Hydrolysis: The ester groups of both the starting material and the product are susceptible to hydrolysis, especially under the basic conditions of the reaction. This forms the corresponding carboxylic acid, which can complicate the workup and reduce the yield of the desired ester.[4][5][6]

  • Decarboxylation: The β-keto ester product can undergo decarboxylation, particularly if the reaction is heated or exposed to acidic or basic conditions for extended periods. This results in the formation of N-benzyl-3-piperidone.[4][5][7][8]

  • Intermolecular Condensation: If the concentration of the starting diester is too high, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, leading to the formation of polymeric byproducts.

Troubleshooting Flowchart: Low Yield

Caption: Troubleshooting low product yield.

Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What are these impurities?

The presence of multiple spots on a TLC plate often indicates a mixture of the desired product and various side products.

Common Impurities and Their Identification:

ImpurityPotential CauseIdentification Notes
Starting Diester Incomplete reaction.Usually less polar than the product.
N-benzyl-3-piperidone Decarboxylation of the product.[5][7]More polar than the starting material but may have a similar Rf to other byproducts.
Hydrolyzed Acid Hydrolysis of the ester.[4][6]Highly polar, may streak on the TLC plate.
Intermolecular Products High reactant concentration.Often high molecular weight, may remain at the baseline.

Experimental Protocol: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to a 8:2 hexane-ethyl acetate mixture.[9]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.[9]

Q3: The reaction is not going to completion, even after extended reaction times. What could be the issue?

An incomplete reaction can be due to several factors, including the choice of base, solvent, and the presence of moisture.

  • Insufficiently Strong Base: The Dieckmann condensation requires a strong base to deprotonate the α-carbon of the ester.[2] If the base is not strong enough, the equilibrium will not favor the formation of the enolate, and the reaction will be slow or incomplete.

  • Protic Solvents: The use of protic solvents, such as ethanol, can lead to proton exchange and may not be ideal for stabilizing the enolate intermediate. Aprotic solvents like THF or toluene are generally preferred.[2]

  • Moisture: The presence of water in the reaction mixture can quench the enolate and hydrolyze the ester, preventing the reaction from proceeding. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Reaction Optimization Diagram

Sources

Technical Support Center: Optimization of Reaction Conditions for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of piperidine and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of piperidine synthesis. Our focus is on delivering practical, field-proven insights to optimize your reaction conditions, enhance yields, and ensure the purity of your final products.

Part 1: Troubleshooting Guides by Synthetic Method

This section addresses specific issues encountered during common synthetic routes to piperidines, offering explanations for the underlying causes and actionable solutions.

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a prevalent method for accessing the piperidine core. However, the aromatic stability of the pyridine ring and potential for catalyst deactivation present significant challenges.[1][2]

Common Issues & Solutions:

Issue Potential Causes Solutions & Explanations
Low to No Conversion 1. Catalyst Poisoning: Impurities in the starting material or solvent (e.g., sulfur compounds) can irreversibly bind to the catalyst's active sites.[1] 2. Insufficient Hydrogen Pressure: The pressure may be too low to overcome the activation energy for aromatic ring reduction.[3] 3. Low Reaction Temperature: The reaction may be kinetically slow at lower temperatures.[3] 4. Inactive Catalyst: The catalyst may have degraded over time or is from a faulty batch.1. Purify Starting Materials: Ensure the pyridine substrate and solvent are of high purity. Consider passing them through a plug of activated alumina. Use a fresh batch of catalyst. Rhodium-based catalysts are often less susceptible to poisoning.[3] 2. Increase Hydrogen Pressure: Incrementally increase the hydrogen pressure, ensuring the reactor is rated for the intended pressure. Improved agitation can also enhance gas-liquid mass transfer.[3] 3. Increase Temperature: Gradually raise the reaction temperature while monitoring for the formation of byproducts.[1] 4. Verify Catalyst Activity: Test the catalyst with a known, reliable reaction to confirm its activity.
Over-reduction (Ring Opening) 1. Harsh Reaction Conditions: High temperatures and pressures can promote the hydrogenolysis of the C-N bond in the piperidine ring, leading to byproducts like pentylamines.[3] 2. Catalyst Choice: Some catalysts, like Raney Nickel, can be more prone to causing over-reduction under certain conditions.[3]1. Optimize Conditions: Use the mildest conditions (temperature and pressure) that afford a reasonable reaction rate. 2. Catalyst Selection: Rhodium-based catalysts are known for their high selectivity in hydrogenating the pyridine ring without significant C-N bond cleavage.[3] Bimetallic nanoparticles have also demonstrated high selectivity.[3]
Presence of Partially Hydrogenated Intermediates 1. Incomplete Reaction: Insufficient reaction time or low catalyst loading can lead to the accumulation of intermediates like tetrahydropyridines.[1] 2. Catalyst Deactivation: The catalyst may have lost activity before the reaction reached completion.1. Increase Reaction Time/Catalyst Loading: Extend the reaction time or incrementally increase the catalyst loading. Monitor the reaction progress by GC-MS or TLC.[1] 2. Use a More Robust Catalyst: Consider a more stable catalyst or add a second portion of fresh catalyst to the reaction mixture.
Dehalogenation of Halogenated Pyridines 1. Catalyst-Promoted Hydrodehalogenation: Catalysts like Palladium on carbon (Pd/C) are known to actively promote the cleavage of carbon-halogen bonds.[3]1. Select a Different Catalyst: Platinum(IV) oxide (PtO₂) is often a better choice for reducing halogenated pyridines as it is less prone to causing dehalogenation.[3] The choice of solvent can also influence this side reaction.[3]

Troubleshooting Workflow for Catalytic Hydrogenation:

start Low Yield or Incomplete Reaction check_purity Check Purity of Starting Materials & Solvents start->check_purity purify Purify Materials & Use Fresh Catalyst check_purity->purify Impurities Detected check_conditions Review Reaction Conditions (H2 Pressure, Temp.) check_purity->check_conditions Materials are Pure purify->check_conditions increase_pressure Incrementally Increase H2 Pressure check_conditions->increase_pressure Pressure Too Low increase_temp Gradually Increase Temperature check_conditions->increase_temp Temp. Too Low check_catalyst Verify Catalyst Activity check_conditions->check_catalyst Conditions Optimal monitor Monitor Reaction by GC-MS/TLC increase_pressure->monitor increase_temp->monitor new_catalyst Use a New Batch of Catalyst check_catalyst->new_catalyst Catalyst Inactive check_catalyst->monitor Catalyst Active new_catalyst->monitor success Successful Synthesis monitor->success

Caption: Troubleshooting decision tree for catalytic hydrogenation of pyridines.

Reductive Amination

Reductive amination is a versatile method for synthesizing substituted piperidines, often from dicarbonyl compounds or via the reaction of an amine with a ketone or aldehyde followed by reduction.[4][5]

Common Issues & Solutions:

Issue Potential Causes Solutions & Explanations
Low Yield 1. Inefficient Iminium Ion Formation: The formation of the iminium ion intermediate is a pH-dependent equilibrium.[6] 2. Decomposition of Reducing Agent: Some reducing agents, like sodium cyanoborohydride, are unstable at low pH. 3. Competing Side Reactions: The aldehyde or ketone starting material may undergo self-condensation or other side reactions.1. Optimize pH: Maintain a mildly acidic pH (typically 4-6) to favor iminium ion formation. This can be achieved by adding a mild acid like acetic acid.[6] 2. Choose the Right Reducing Agent: Sodium triacetoxyborohydride is generally more stable under mildly acidic conditions and is often the preferred reagent. 3. Control Reaction Conditions: Add the amine to the carbonyl compound first to allow for imine formation before introducing the reducing agent. Running the reaction at a lower temperature can also minimize side reactions.
Formation of Byproducts 1. Over-alkylation: The newly formed piperidine can react with the starting aldehyde/ketone, leading to tertiary amine byproducts. 2. Aldol Condensation: The carbonyl starting material can undergo self-condensation, especially under basic conditions.1. Use Stoichiometric Amounts: Use a 1:1 ratio of the amine and carbonyl compound. If over-alkylation is a persistent issue, consider using a slight excess of the amine. 2. Maintain Acidic to Neutral pH: Avoid basic conditions to disfavor aldol reactions.
Poor Diastereoselectivity 1. Substrate Control: The stereochemistry of the starting materials may not be sufficient to control the stereochemical outcome of the reduction. 2. Choice of Reducing Agent: Bulky reducing agents can sometimes offer better stereocontrol.1. Use Chiral Auxiliaries: Employ a chiral amine or a chiral auxiliary on the carbonyl compound to direct the stereochemistry. 2. Screen Reducing Agents: Experiment with different reducing agents (e.g., sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation) to find the optimal conditions for the desired diastereomer.

Troubleshooting Workflow for Reductive Amination:

start Low Yield in Reductive Amination check_ph Check Reaction pH start->check_ph adjust_ph Adjust pH to 4-6 with Acetic Acid check_ph->adjust_ph pH Not Optimal check_reagent Evaluate Reducing Agent check_ph->check_reagent pH is Optimal adjust_ph->check_reagent switch_reagent Switch to Sodium Triacetoxyborohydride check_reagent->switch_reagent Agent Unstable check_order Review Order of Addition check_reagent->check_order Agent is Stable switch_reagent->check_order preform_imine Pre-form Imine Before Adding Reducing Agent check_order->preform_imine Reagents Added Simultaneously monitor Monitor Reaction by TLC/LC-MS check_order->monitor Imine Pre-formed preform_imine->monitor success Improved Yield monitor->success

Caption: Logical workflow for troubleshooting low yield in reductive amination.

Part 2: Frequently Asked Questions (FAQs)

Q1: My purified piperidine has a yellow tint. What is the cause, and how can I remove it? A1: A yellow color in piperidine is typically due to oxidation byproducts.[1][7] While this may not affect all applications, for high-purity requirements, purification is recommended. The most effective method for removing these colored impurities is distillation.[1][7] To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[1][7]

Q2: I'm struggling to separate piperidine from a pyridine impurity by distillation. Why is this so difficult? A2: Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[1][8] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[1][8] To overcome this, you can use azeotropic distillation with water or, more effectively, selective salt formation.[8] Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[8][9]

Q3: My solution of piperidine in an organic solvent crystallized upon storage. What happened? A3: This is a common issue with amines and is likely due to the formation of a salt.[1] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[1] To resolve this, you can try redissolving the crystals or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[1]

Q4: What are some of the milder, more modern methods for piperidine synthesis? A4: Recent advances have focused on developing more selective and milder reaction conditions. Iridium(III)-catalyzed ionic hydrogenation has emerged as a powerful method for the selective reduction of pyridines to piperidines.[2] This method shows exceptional tolerance for sensitive functional groups like nitro, azido, and bromo moieties, which often do not survive traditional hydrogenation conditions.[2] Another approach is rhodium-catalyzed transfer hydrogenation using a formic acid/triethylamine mixture as the hydrogen source, which also proceeds under mild conditions.[10][11]

Q5: How can I achieve stereoselectivity in piperidine synthesis? A5: Achieving high stereoselectivity is a key challenge. For Aza-Diels-Alder reactions, using cyclic dienes often leads to higher diastereoselectivities.[1] In reductive amination, the use of a chiral primary amine can induce chirality on the piperidine ring.[10] Additionally, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been shown to produce enantioenriched 3-substituted piperidines.[12] The choice of catalyst and reaction conditions plays a crucial role in determining the stereochemical outcome.

Part 3: Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Pyridine using Platinum(IV) Oxide (PtO₂) in Acetic Acid

This protocol is a general procedure for the reduction of a substituted pyridine to the corresponding piperidine.

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (Adams' catalyst, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure reactor (autoclave)

  • Hydrogen gas (high purity)

  • Standard workup and purification reagents (e.g., NaOH solution, organic solvent for extraction, drying agent)

Procedure:

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[1]

  • Catalyst Addition: Add PtO₂ (1-5 mol%).[1]

  • Hydrogenation: Seal the reactor and purge it with hydrogen gas several times. Pressurize the reactor with hydrogen to the desired pressure (typically 3-5 atm).

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.[1] Monitor the reaction progress by techniques like GC-MS or TLC.[1]

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.[1]

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Purification: Dissolve the residue in water and basify with a concentrated NaOH solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude piperidine derivative. Further purification can be achieved by distillation or column chromatography.

Protocol 2: Purification of Piperidine via Carbonate Salt Formation

This method is particularly effective for removing pyridine impurities.[7][8]

Materials:

  • Crude piperidine containing pyridine impurity

  • Anhydrous organic solvent (e.g., diethyl ether, acetone)[9]

  • Carbon dioxide (gas or dry ice)

  • Aqueous solution of a strong base (e.g., NaOH, KOH)[9]

  • Standard distillation apparatus

Procedure:

  • Salt Formation: Dissolve the crude piperidine in an anhydrous organic solvent in a flask. Cool the solution in an ice bath. Bubble carbon dioxide gas through the solution or add crushed dry ice until no more precipitate forms. Piperidine will react to form solid piperidine carbonate, while pyridine will remain in solution.[7]

  • Filtration: Cool the mixture to between 10°C and 20°C to ensure complete precipitation, then filter the solid piperidine carbonate from the solution.[7]

  • Liberation of Free Piperidine: Transfer the piperidine carbonate salt to a separate flask. Add an aqueous solution of a strong base (e.g., 10-20% NaOH or KOH) to liberate the free piperidine from its salt.[9]

  • Extraction and Final Purification: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether). Dry the organic extract over solid KOH, filter, and distill to obtain pure piperidine.[8] Collect the fraction boiling at approximately 106°C.

Workflow for Piperidine Purification from Pyridine:

start Crude Piperidine with Pyridine Impurity dissolve Dissolve in Anhydrous Solvent start->dissolve add_co2 Add CO2 (gas or dry ice) dissolve->add_co2 precipitate Precipitate Piperidine Carbonate add_co2->precipitate filter Filter the Solid precipitate->filter filtrate Filtrate (Pyridine in Solvent) filter->filtrate solid Solid (Piperidine Carbonate) filter->solid add_base Add Strong Base (e.g., NaOH) solid->add_base liberate Liberate Free Piperidine add_base->liberate extract Extract with Organic Solvent liberate->extract dry_distill Dry and Distill extract->dry_distill pure_piperidine Pure Piperidine dry_distill->pure_piperidine

Caption: Logic for separating piperidine from pyridine impurity.

References

  • BIOENGINEER.ORG. (2025, December 3). Iridium Catalysis Enables Piperidine Synthesis from Pyridines.
  • Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry.
  • DTIC. (n.d.). Piperidine Synthesis.
  • Kim, D., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Li, Y., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis.
  • Wang, L., et al. (2021). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen.
  • Grygorenko, O. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • ResearchGate. (n.d.). Main routes to the piperidine cycle synthesis.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • Grygorenko, O. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • ACS Publications. (2022, April 29). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination.
  • ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • NIH. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
  • ResearchGate. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation?
  • Sciencemadness.org. (2008, February 22). Preparation of piperidine from pyridine?
  • Reddit. (2024, October 24). Reductive amination of piperazine.
  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • ResearchGate. (2025, August 10). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems.
  • YouTube. (2023, June 4). Making Piperidine to piss off my FBI Agent.

Sources

Troubleshooting low purity in Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly concerning product purity. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth, field-proven insights to help you optimize your experimental outcomes.

Introduction to the Synthesis

This compound is a valuable piperidine derivative widely used as a building block in the synthesis of various pharmaceutical agents.[1] The most common and efficient route to this compound is the intramolecular Dieckmann condensation of a diester precursor.[2][3] This base-catalyzed reaction forms the six-membered piperidone ring, yielding the target β-keto ester.[3][4] While robust, this reaction is sensitive to reaction conditions, and achieving high purity can be challenging. This guide will address the most frequent issues encountered during this synthesis.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

Q1: My final product has low purity after the Dieckmann condensation. What are the most likely impurities?

Low purity is a common issue stemming from several sources. Identifying the impurity is the first step in troubleshooting. The most probable contaminants are:

  • Unreacted Starting Material: Incomplete cyclization of the acyclic diester precursor, N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester.

  • Intermolecular Condensation Products: Dimerization or polymerization can occur if the reaction conditions do not sufficiently favor the intramolecular pathway.[5]

  • Hydrolysis Byproduct: The β-keto ester product can undergo hydrolysis to the corresponding β-keto acid, especially during aqueous workup if the pH is not carefully controlled.[6]

  • Decarboxylation Byproduct: The intermediate β-keto acid (from hydrolysis) is unstable and can readily lose CO₂ upon heating to yield 1-benzyl-4-piperidone.[7][8] This is a very common impurity.

  • Base-Related Impurities: Residual base or salts formed during neutralization.

  • Solvent Residue: Incomplete removal of the reaction or extraction solvents.

A general troubleshooting workflow can help systematically identify and resolve the issue.

G cluster_impurities Potential Impurities Identified cluster_solutions Corrective Actions start Low Purity Detected (e.g., by NMR, LC-MS) check_nmr Analyze ¹H NMR & LC-MS Data start->check_nmr unreacted_sm Unreacted Starting Material check_nmr->unreacted_sm Diester signals present decarboxylated Decarboxylated Product (1-benzyl-4-piperidone) check_nmr->decarboxylated Loss of ester signals, new piperidone signals hydrolyzed Hydrolyzed Product (β-Keto Acid) check_nmr->hydrolyzed Broad acid peak, loss of ethyl signals other Other Byproducts (e.g., Dimers) check_nmr->other Complex mixture, unidentified peaks sol_sm Optimize Reaction: - Increase reaction time/temp - Check base stoichiometry unreacted_sm->sol_sm sol_decarb Refine Workup: - Avoid high temps - Careful pH control (acidification) - Use cold solutions decarboxylated->sol_decarb sol_hydrolysis Refine Workup: - Minimize water exposure - Ensure pH is not strongly basic/acidic for long hydrolyzed->sol_hydrolysis sol_other Optimize Reaction: - Use high-dilution conditions - Re-evaluate solvent/base choice other->sol_other

Caption: Troubleshooting workflow for low purity.

Q2: How can I prevent the formation of hydrolysis and decarboxylation byproducts during the workup?

This is the most critical challenge. The β-keto ester product is susceptible to both hydrolysis and subsequent decarboxylation, particularly under harsh pH or high-temperature conditions.[6][8][9]

Causality:

  • Hydrolysis: The ester group is cleaved by water (or hydroxide/hydronium ions) to form a β-keto carboxylic acid. This can happen during the aqueous quench and extraction steps.

  • Decarboxylation: β-keto acids are thermally unstable. They readily lose carbon dioxide (CO₂) through a cyclic, six-membered transition state, especially when heated or under acidic conditions, to form an enol which tautomerizes to the ketone (1-benzyl-4-piperidone).[7][8]

G product This compound (Target Product) acid 1-benzyl-4-oxopiperidine-3-carboxylic acid (β-Keto Acid Intermediate) product->acid Hydrolysis (H₂O, H⁺ or OH⁻) ketone 1-benzyl-4-piperidone (Decarboxylated Impurity) acid->ketone Decarboxylation (Heat or Acid) co2 + CO₂

Sources

Technical Support Center: Purification of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity.

Introduction: The Chemistry of Purification

This compound is typically synthesized via a Dieckmann condensation, an intramolecular Claisen condensation of a diester.[1][2] While effective, this reaction can be accompanied by several side reactions, leading to a range of impurities that can complicate downstream applications. The purification of this β-keto ester is not merely a procedural step but a critical process to ensure the integrity of subsequent synthetic transformations. This guide provides a systematic approach to identifying and removing these impurities, ensuring the high quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is largely dictated by the side reactions of the Dieckmann condensation. The most prevalent impurities include:

  • Unreacted Starting Material: The acyclic diester, N-benzyl-N-(ethoxycarbonylmethyl)-4-aminobutanoate ethyl ester.

  • Intermolecular Condensation Product: A dimeric species formed from the reaction of two molecules of the starting diester.

  • Hydrolysis Product: The corresponding β-keto acid, 1-benzyl-4-oxopiperidine-3-carboxylic acid, formed by the hydrolysis of the ethyl ester. This is particularly common if moisture is present during the reaction or work-up.[3]

  • Decarboxylation Product: If the hydrolysis product is formed and the reaction is heated, decarboxylation can occur to yield 1-benzylpiperidin-4-one.

Q2: My crude product is a brown oil. Is this normal?

A2: Yes, it is quite common for the crude product of this reaction to be a brown oil.[4] The coloration is often due to minor, highly conjugated byproducts. A successful purification should yield a white to off-white or pale yellow crystalline solid.[5]

Q3: I'm seeing two peaks for my product in the HPLC analysis, even after purification. What could be the cause?

A3: This is a classic issue with β-keto esters and can be attributed to keto-enol tautomerism. The compound exists as an equilibrium mixture of the keto and enol forms, which can sometimes be resolved by HPLC, leading to two distinct peaks. To confirm this, try altering the mobile phase pH or temperature, which can shift the equilibrium or accelerate the interconversion, potentially causing the peaks to coalesce.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid.[6] This often happens if the melting point of your compound (or an impure mixture) is lower than the boiling point of the solvent, or if the solution is supersaturated.[7] To address this, you can:

  • Add a small amount of a "good" solvent to the hot mixture to ensure everything is fully dissolved before cooling.

  • Slow down the cooling rate. Allow the flask to cool to room temperature slowly before placing it in an ice bath.

  • Try a different solvent system.

  • If an oil has formed, try scratching the inside of the flask with a glass rod at the oil-solvent interface to induce crystallization.

Troubleshooting Guide: From Crude Product to Pure Compound

This troubleshooting guide is designed to help you diagnose and resolve common issues encountered during the purification of this compound.

Visual Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common purification issues.

Common Problems and Solutions
Observed Problem Potential Cause(s) Recommended Solution(s)
Crude product is a dark, viscous oil. High concentration of polymeric or colored impurities from the Dieckmann condensation.Begin with an acid-base extraction to remove the bulk of acidic and basic impurities. Follow with column chromatography for non-polar impurities.
Multiple spots on TLC after initial purification. Incomplete removal of starting materials or side-products (e.g., intermolecular condensation product).Perform column chromatography using a gradient elution to separate compounds with different polarities.
Product "oils out" during recrystallization from ethanol/water. The melting point of the impure compound is lower than the solution temperature. High impurity concentration.Add more ethanol to the hot solution to increase solubility, then cool very slowly. Alternatively, switch to a different solvent system like isopropanol or ethyl acetate/hexanes.[8]
Final product has a persistent yellow tint. Presence of colored, non-polar impurities.During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.
Low yield after recrystallization. Product is too soluble in the chosen solvent. Premature crystallization during hot filtration.Choose a solvent in which the product has high solubility when hot and low solubility when cold. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Broad or tailing peaks in HPLC. Secondary interactions with the column stationary phase. Keto-enol tautomerism.Add a small amount of an acid (e.g., 0.1% TFA) to the mobile phase.[9] For tautomerism, try increasing the column temperature.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal

This technique is highly effective for separating the basic product from acidic impurities (like the hydrolyzed β-keto acid) and neutral impurities (like the intermolecular condensation product).

Workflow Diagram:

AcidBaseExtraction cluster_0 Acidification & Extraction cluster_1 Separation of Impurities cluster_2 Basification & Re-extraction cluster_3 Final Product Isolation Start Crude Product in Organic Solvent (e.g., EtOAc) AddAcid Add 1M HCl (aq) Start->AddAcid Shake Shake and Separate Layers AddAcid->Shake OrganicLayer1 Organic Layer: Neutral Impurities (e.g., Dimer) Shake->OrganicLayer1 AqueousLayer1 Aqueous Layer: Product as HCl Salt Acidic Impurities Shake->AqueousLayer1 AddBase Add 1M NaOH (aq) to pH 9-10 AqueousLayer1->AddBase Extract Extract with Organic Solvent AddBase->Extract OrganicLayer2 Organic Layer: Purified Free Base Product Extract->OrganicLayer2 AqueousLayer2 Aqueous Layer: Acidic Impurities as Salts Extract->AqueousLayer2 Dry Dry Organic Layer (Na2SO4) OrganicLayer2->Dry Evaporate Evaporate Solvent Dry->Evaporate Final Purified Product Evaporate->Final

Caption: Step-by-step workflow for purification via acid-base extraction.

Procedure:

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The basic product will move to the aqueous layer as its hydrochloride salt, while neutral impurities remain in the organic layer.

  • Separate the layers. The organic layer containing neutral impurities can be discarded.

  • Cool the aqueous layer in an ice bath and slowly add 1M NaOH (aq) until the pH is between 9 and 10. This will neutralize the hydrochloride salt and regenerate the free base of your product.

  • Extract the aqueous layer multiple times with fresh ethyl acetate. The purified product will now be in the organic layer.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Recrystallization for High Purity

This is the final step to obtain a crystalline, high-purity product. The choice of solvent is critical.

Recommended Solvent Systems:

Solvent System Comments
Isopropanol Good for obtaining crystals. Dissolves the compound when hot and has lower solubility when cold.
Ethanol/Water A common choice, but can be prone to oiling out if the water is added too quickly or if impurities are present.[3]
Ethyl Acetate/Hexanes A good option for non-polar impurities. Dissolve in hot ethyl acetate and add hexanes until cloudy, then reheat to clarify and cool slowly.
Methanol Has been reported to be effective for piperidone derivatives.[10]

Procedure:

  • Place the crude or partially purified product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (e.g., isopropanol) to fully dissolve the solid.

  • If the solution is colored, add a spatula tip of activated charcoal, swirl, and perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent rapid evaporation.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Column Chromatography for Difficult Separations

For challenging separations where impurities have similar properties to the product, column chromatography is the most powerful technique.

Conditions:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point. A gradient elution, starting with a low concentration of ethyl acetate and gradually increasing it, will likely provide the best separation. A typical starting point could be 10% ethyl acetate in hexanes, gradually increasing to 50%.[11]

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar mobile phase.

  • Pack a column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel.

  • Carefully add the dried, adsorbed sample to the top of the column.

  • Begin eluting with the mobile phase, collecting fractions and monitoring them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Data Summary: Expected Outcomes

Purification Method Target Impurities Removed Typical Purity Achieved (HPLC) Expected Yield
Acid-Base Extraction Starting materials, hydrolyzed acid, some polar byproducts.85-95%80-90%
Recrystallization Minor impurities with different solubility profiles.>98%70-85% (of the material being recrystallized)
Column Chromatography Closely related impurities (e.g., intermolecular product).>99%60-80%
Combined Approach (Acid-Base followed by Recrystallization) Broad spectrum of impurities.>99.5%[9]65-75% (overall)

References

  • AK Lectures.
  • ACS Publications. Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. (2016-12-21) [Link]
  • Mettler Toledo.
  • Reddit. Recrystallization (help meeeeee). (2013-02-03) [Link]
  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • PubChem.
  • PubChem.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07) [Link]
  • ResearchGate.
  • SIELC Technologies. Separation of Mthis compound, sodium salt on Newcrom R1 HPLC column. [Link]
  • Organic Chemistry Portal.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Asian Journal of Chemistry, 33(7), 1-8. [Link]
  • Matrix Fine Chemicals.
  • Chemistry LibreTexts. 23.
  • ResearchGate.
  • Master Organic Chemistry.
  • Asian Journal of Chemistry. (2017-07-15) [Link]
  • Shanghai Yuanye Bio-Technology Co., Ltd. This compound hydrochloride manufacturer CAS NO.1454-53-1. [Link]
  • YouTube. Dieckmann Condensation Reaction Mechanism. (2018-05-10) [Link]
  • PMC. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]
  • Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • ResearchGate. Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. (2025-08-09) [Link]

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Technical Support Center: Ensuring the Stability of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical solutions for preventing the decomposition of this valuable synthetic intermediate during storage and experimentation. As a β-keto ester, this compound is susceptible to specific degradation pathways that can compromise sample integrity and experimental outcomes. This resource offers a comprehensive overview of its stability profile, troubleshooting guides for common issues, and validated protocols for its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, containing both a β-keto and an ester functional group, makes it inherently susceptible to degradation through pathways such as hydrolysis and decarboxylation.[2][3] This instability can lead to the formation of impurities, loss of material, and variability in experimental results, making proper storage and handling critical.

Q2: What are the primary degradation pathways for this compound?

The two main decomposition pathways for this compound are:

  • Hydrolysis: The ester group can be cleaved by water, a reaction that is catalyzed by both acidic and basic conditions, to yield the corresponding carboxylic acid.[2]

  • Decarboxylation: The β-keto acid, formed from hydrolysis, is unstable and can readily lose carbon dioxide, particularly upon heating, to yield 1-benzyl-4-oxopiperidine.[4]

Q3: What are the ideal storage conditions to minimize decomposition?

To ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C[5]Low temperatures slow down the rates of both hydrolysis and decarboxylation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)[1][6]Protects against oxidative degradation and minimizes exposure to atmospheric moisture.
Light Protection from lightPiperidine derivatives can be susceptible to photodegradation.[7] Storing in amber vials or in the dark is advisable.
Container Tightly sealed, dry containerPrevents the ingress of moisture, which is a key reactant in the hydrolysis pathway.

Q4: Can I store this compound in solution?

Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis. If short-term storage in solution is necessary, use an anhydrous, aprotic solvent and store at a low temperature. The choice of solvent is critical, as protic solvents can participate in degradation.[8]

Troubleshooting Guide: Identifying and Mitigating Decomposition

This section provides a structured approach to identifying and addressing the decomposition of this compound.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Decomposition of this compound cluster_Identification Identification of Decomposition cluster_Investigation Investigation & Confirmation cluster_Resolution Resolution & Prevention Observe_Impurity Observe unexpected peaks in analytical data (HPLC, NMR) or changes in physical appearance. Hypothesize_Decomposition Hypothesize decomposition based on known pathways (Hydrolysis, Decarboxylation). Observe_Impurity->Hypothesize_Decomposition Analyze_Sample Perform analytical testing to confirm impurity identity. Hypothesize_Decomposition->Analyze_Sample Confirm identity Review_Storage Review storage and handling procedures. Hypothesize_Decomposition->Review_Storage Check conditions Implement_Protocols Implement corrective actions based on findings. Analyze_Sample->Implement_Protocols Review_Storage->Implement_Protocols Validate_Stability Validate stability under new conditions. Implement_Protocols->Validate_Stability

Caption: A logical workflow for troubleshooting the decomposition of this compound.

Issue 1: Appearance of a New Peak in HPLC Analysis

  • Symptom: A new, more polar peak is observed in the HPLC chromatogram, often with a shorter retention time than the parent compound.

  • Probable Cause: This is likely due to the hydrolysis of the ethyl ester to the more polar carboxylic acid.

  • Troubleshooting Steps:

    • pH Check: If the compound is in a solution, measure the pH. Both acidic and basic conditions accelerate hydrolysis.[2]

    • Solvent Analysis: Ensure that any solvents used are anhydrous. The presence of water will drive the hydrolysis reaction.[3]

    • Confirmation by LC-MS: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the mass of the impurity. The hydrolyzed product will have a molecular weight corresponding to the loss of the ethyl group and the addition of a hydrogen atom.

  • Preventative Measures:

    • Store the compound as a dry solid.

    • If a solution is necessary, use anhydrous aprotic solvents and prepare it fresh before use.

    • For formulation work, consider using buffers to maintain a neutral pH.[8]

Issue 2: Loss of Material and Gas Evolution

  • Symptom: A noticeable decrease in the amount of the starting material over time, possibly accompanied by pressure buildup in the storage container.

  • Probable Cause: This is a strong indication of decarboxylation, where the β-keto acid intermediate loses CO2 gas.[4]

  • Troubleshooting Steps:

    • Temperature History: Review the temperature logs of the storage location. Elevated temperatures significantly promote decarboxylation.

    • Headspace Analysis: If feasible and safe, analyze the headspace of the container by Gas Chromatography (GC) to detect the presence of carbon dioxide.

    • NMR Analysis: Use ¹H NMR to identify the presence of 1-benzyl-4-oxopiperidine, the product of decarboxylation.

  • Preventative Measures:

    • Strictly adhere to the recommended storage temperature of 2-8°C.[5]

    • Avoid heating the compound unnecessarily during experimental procedures.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring Stability

This protocol provides a general reverse-phase HPLC method that can be adapted to monitor the purity of this compound and detect its primary degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility). A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should be validated for your specific instrumentation and application.

Protocol 2: Sample Preparation for NMR Analysis

To identify degradation products, NMR spectroscopy is a powerful tool.

  • Sample Dissolution: Dissolve a small amount (5-10 mg) of the compound in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis:

    • Parent Compound: Look for the characteristic peaks of this compound.

    • Hydrolysis Product: The disappearance of the ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm in ¹H NMR) and the appearance of a broad carboxylic acid proton signal are indicative of hydrolysis.

    • Decarboxylation Product: The appearance of new signals corresponding to 1-benzyl-4-oxopiperidine would confirm decarboxylation.

Visualizing the Degradation Pathways

Decomposition_Pathways Primary Decomposition Pathways Parent This compound Hydrolysis_Product 1-benzyl-4-oxopiperidine-3-carboxylic acid Parent->Hydrolysis_Product Hydrolysis (+H2O, H+ or OH-) Decarboxylation_Product 1-benzyl-4-oxopiperidine Hydrolysis_Product->Decarboxylation_Product Decarboxylation (Heat) CO2 CO2 Hydrolysis_Product->CO2

Caption: The main degradation routes for this compound.

Advanced Stabilization Strategies

For applications requiring enhanced stability, such as in formulations, the following strategies can be considered:

  • pH Control: The use of buffering agents to maintain a pH range of 4-6 can significantly reduce the rate of hydrolysis.[8]

  • Excipient Selection: For formulations, the choice of excipients is crucial. Avoid those that are hygroscopic or contain reactive impurities. The inclusion of antioxidants or chelating agents may offer additional protection, although their compatibility and efficacy would need to be experimentally determined.[9]

  • Inert Atmosphere Packaging: For long-term storage or for highly sensitive applications, packaging the material under an inert gas like argon or nitrogen is highly effective at preventing oxidative degradation and minimizing exposure to moisture.[1][6][10]

By understanding the inherent instability of this compound and implementing the appropriate storage, handling, and analytical procedures outlined in this guide, researchers can ensure the integrity of their material and the reliability of their experimental results.

References

  • Inert gases: Significance and symbolism. (2025). [Source description not available].
  • Inert Atmosphere - Zamann Pharma Support GmbH. (n.d.).
  • US Patent 10,781,027. (2020). Packaging system for oxygen-sensitive drugs.
  • Production & preservation of drugs. (n.d.). Air Liquide.
  • Ok, E. (2024). Principles of Inert Atmosphere Storage.
  • Shen, X., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship.org.
  • Møller, K. H., et al. (2016).
  • How to prevent hydrolysis in a drug. (2017). Quora.
  • Electronic Supplementary Material (ESI) for ChemComm. (2019). The Royal Society of Chemistry.
  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (n.d.). PubMed Central.
  • Excipient Hydrolysis and Ester Formation Increase pH in a Parenteral Solution Over Aging. (2006). [Source description not available].
  • What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? (2012).
  • Hydrolysis in Pharmaceutical Formulations. (n.d.). [Source description not available].
  • Shen, X., et al. (2020).
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Forced Degradation Studies for Biopharmaceuticals. (2014).
  • How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? (2021).
  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate(39514-19-7) 1H NMR. (n.d.). ChemicalBook.
  • 39514-19-7(Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate) Product Description. (n.d.). ChemicalBook.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Hennessy, M. C., & O'Sullivan, T. P. (2021).
  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). PubMed Central.
  • Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. (2009).
  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal.
  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI.
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). PubMed Central.
  • Mastering β-keto esters. (2016).
  • This compound. (n.d.). PubChem.
  • CN Patent 110,734,393. (2020). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts. (2022). Journal of the American Chemical Society.
  • Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride technical grade. (n.d.). Sigma-Aldrich.
  • Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. (2024). MDPI.
  • SAFETY D
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2015). CONICET.
  • Importance of α‐hydroxylation of β‐keto esters and approaches for their formation. (2020). [Source description not available].

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Common pitfalls in the synthesis of 4-oxo-piperidine-3-carboxylic acid ethyl esters

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in modern medicinal chemistry, ethyl 4-oxopiperidine-3-carboxylate and its N-substituted derivatives are pivotal intermediates for synthesizing a wide array of pharmaceutical agents, from novel analgesics to antipsychotics.[1][2][3] Their synthesis, most commonly achieved via the Dieckmann condensation, is a classic ring-forming reaction that, while powerful, is fraught with potential challenges.[4][5]

This technical support guide, designed for researchers and drug development professionals, addresses the common pitfalls encountered during the synthesis of these valuable scaffolds. Structured in a practical question-and-answer format, this document provides not only solutions but also the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs): Troubleshooting the Synthesis

Q1: My Dieckmann condensation is failing or giving very low yields. What are the most probable causes?

This is the most common issue and typically points to fundamental reaction parameters. The Dieckmann condensation is an intramolecular Claisen condensation that relies on the formation of a key enolate intermediate.[4][6][7] Failure to form this intermediate or its subsequent quenching will halt the reaction.

Core Areas to Investigate:

  • Choice and Stoichiometry of the Base: The reaction is driven to completion by the final deprotonation of the product, a β-keto ester, which is more acidic (pKa ≈ 11-13) than the starting diester's α-protons.[8] This requires a full equivalent of a strong base. Using catalytic or weak bases is insufficient.

    • Expert Insight: While sodium ethoxide (NaOEt) in ethanol is the classic choice, it can participate in unwanted transesterification if your starting material contains a different ester group. A superior choice is often sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or toluene.[9] These bases are non-nucleophilic and minimize side reactions. A patent for a related synthesis specifies the use of sodium tert-butoxide or sodium ethoxide.[10]

  • Strictly Anhydrous Conditions: The enolate intermediates are highly basic and will be instantly quenched by protic sources, including trace amounts of water or alcohol in the solvent or on the glassware.

    • Protocol Validation: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. If using NaH, ensure it is fresh (a free-flowing powder, not clumps) and washed with dry hexanes to remove the protective mineral oil.

  • Quality of the Starting Diester: The precursor, typically an N-substituted bis(ethyl propionate) derivative (e.g., diethyl N-benzyl-3,3'-azanediyldipropanoate), must be pure. Acidic or electrophilic impurities can consume the base or react with the enolate.

  • Reverse Dieckmann Reaction: The cyclization step is reversible. The reaction is driven forward by the formation of the stable, resonance-stabilized enolate of the cyclic β-keto ester product.[11] If this final deprotonation cannot occur, the equilibrium may favor the starting materials, leading to low yields.

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can they be minimized?

Side product formation often results from competing reaction pathways or subsequent degradation of the target molecule.

Common Side Products & Mitigation Strategies:

  • Intermolecular Condensation: Two molecules of the starting diester can react with each other instead of intramolecularly, leading to oligomeric byproducts.

    • Solution: While less of an issue for forming stable six-membered rings, this can be suppressed by using high-dilution conditions (i.e., slow addition of the diester to a solution of the base) to favor the intramolecular pathway.[5]

  • Ester Hydrolysis (Saponification): If moisture is present or if a nucleophilic base like NaOH is used, one or both ester groups can be hydrolyzed to the corresponding carboxylate. This species will not participate in the condensation.

    • Solution: Adhere to strictly anhydrous conditions and use non-nucleophilic bases as described in Q1.

  • Decarboxylation of the Product: β-keto esters are thermally and chemically labile. Under harsh acidic/basic workup conditions or excessive heat, the product can hydrolyze to the corresponding β-keto acid, which then readily loses CO₂ to yield the corresponding ketone (e.g., N-substituted-4-piperidone).[12][13][14]

    • Solution: Employ a mild acidic workup (e.g., dilute acetic acid or saturated NH₄Cl solution) at low temperatures. Avoid excessive heat during solvent evaporation. For purification, consider crystallization over high-temperature distillation or prolonged column chromatography.

Q3: The reaction appears complete, but I'm struggling with product isolation and purification. What are the best practices?

The workup and purification of 4-oxo-piperidine-3-carboxylic acid ethyl esters require careful handling due to their potential instability.

  • Acidic Quench: The reaction mixture contains the enolate of your product. A controlled quench with a mild acid is necessary to protonate this enolate and yield the neutral β-keto ester.[6][15] Overly strong acids or high temperatures can promote decarboxylation.

  • Extraction and pH Adjustment: After quenching, the product is typically extracted into an organic solvent. Be mindful of the product's properties. The piperidine nitrogen can be protonated at low pH, making the molecule water-soluble. Conversely, at high pH, enolate formation can occur. Some patents describe a process of basifying, extracting, and then re-acidifying the organic layer to induce crystallization, which can significantly improve purity.[10]

  • Purification via Crystallization as a Salt: The free base of the target compound can be an oil or a low-melting solid and may be unstable over time. A highly effective strategy for both purification and long-term stability is to convert it into a hydrochloride salt.[1][10] This is often achieved by dissolving the crude free base in a suitable solvent (e.g., ethyl acetate, isopropanol) and bubbling dry HCl gas through the solution or adding a solution of HCl in a solvent like ether or dioxane. The resulting crystalline salt is typically much easier to handle and purify by recrystallization.

Protocols and Data

Table 1: Comparison of Base/Solvent Systems for Dieckmann Condensation
BaseSolventTypical Temp.AdvantagesDisadvantages
Sodium Ethoxide (NaOEt)EthanolRefluxClassic, inexpensive method.[11]Risk of transesterification; requires rigorously dry ethanol.
Sodium Hydride (NaH)Toluene or THFRT to RefluxNon-nucleophilic, clean reaction; byproduct (H₂) is easily removed.[9]Highly moisture-sensitive; requires care in handling.
Potassium t-Butoxide (KOtBu)t-Butanol or THFRT to RefluxVery strong base, effective for less acidic protons.[9][10]Sterically bulky; can promote elimination reactions in some substrates.
LHMDS / LDATHF-78 °C to RTStrong, non-nucleophilic; allows for low-temperature reactions.[9]More expensive; requires inert atmosphere techniques for preparation.
Experimental Protocol: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

This protocol is adapted from methodologies described in the scientific literature for synthesizing N-protected derivatives, which are common precursors in drug development.[1][10]

Step 1: Dieckmann Condensation

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

  • To the flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Wash the NaH with dry hexanes (2x) to remove the oil, and suspend the resulting powder in anhydrous toluene.

  • In the dropping funnel, prepare a solution of diethyl N-benzyl-3,3'-azanediyldipropanoate (1.0 eq) in anhydrous toluene.

  • Heat the NaH suspension to a gentle reflux.

  • Add the diester solution dropwise to the refluxing suspension over 1-2 hours. The reaction is exothermic and will evolve hydrogen gas.

  • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0 °C in an ice bath.

Step 2: Work-up and Isolation

  • Slowly and carefully quench the reaction by the dropwise addition of glacial acetic acid until the evolution of gas ceases and the pH of a wet aliquot is ~7.

  • Add water to dissolve the resulting salts. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a brown or yellow oil.

Step 3: Purification as Hydrochloride Salt

  • Dissolve the crude oil in a minimal amount of cold ethyl acetate.

  • To this solution, slowly add a 2M solution of HCl in diethyl ether with stirring until no further precipitation is observed.

  • Stir the resulting slurry in an ice bath for 30 minutes.

  • Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride as a stable, off-white to yellow solid. Purity can be further enhanced by recrystallization from ethanol or isopropanol.

Visualized Workflows and Mechanisms

Mechanism of the Dieckmann Condensation

Dieckmann_Mechanism Dieckmann Condensation Mechanism cluster_start Step 1: Enolate Formation cluster_cyclization Step 2: Intramolecular Attack cluster_alkoxide Step 3: Elimination cluster_final Step 4: Irreversible Deprotonation cluster_workup Step 5: Acidic Workup A Starting Diester C Enolate Intermediate A->C α-Deprotonation B Base (B⁻) D Tetrahedral Intermediate C->D Nucleophilic Attack (Ring Closure) E β-Keto Ester (Product) D->E Loss of Leaving Group F Alkoxide (⁻OR) G Product Enolate (Stable) E->G Deprotonation (Drives Equilibrium) I Final Product G->I Protonation H Base (B⁻) J Acid (H⁺)

Caption: Key steps of the base-catalyzed Dieckmann condensation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low or No Yield Observed Cause1 Cause1 Start->Cause1 Cause2 Reaction Conditions Are solvents truly anhydrous? Is glassware dry? Is temperature optimal? Start->Cause2 Cause3 Reagent Quality Is starting diester pure? Was it stored correctly? Start->Cause3 Sol1 Sol1 Cause1->Sol1 Address Sol2 Improve Conditions Use freshly distilled, dry solvents. Flame-dry glassware. Run under inert gas (N₂/Ar). Cause2->Sol2 Address Sol3 Purify Reagents Re-purify starting diester. Use fresh reagents. Cause3->Sol3 Address

Caption: A logical workflow for diagnosing low-yield reactions.

References

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
  • Wikipedia. (2023). Dieckmann condensation.
  • Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction.
  • Chemistry LibreTexts. (2023). Dieckmann Condensation.
  • Online Organic Chemistry Tutor. (n.d.). Dieckmann Condensation.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate.
  • Google Patents. (2020). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Google Patents. (2000). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • National Institutes of Health. (2011). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters.
  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate.
  • YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example.
  • Arkivoc. (2004). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry.
  • ResearchGate. (2022). Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a),...
  • ACS Publications. (2020). Mastering β-Keto Esters.
  • Master Organic Chemistry. (2022). Decarboxylation.
  • National Institutes of Health. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.
  • ResearchGate. (2001). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
  • ResearchGate. (2021). (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.
  • PubChem. (n.d.). 4-Oxo-piperidine-3-carboxylic acid.
  • PubChem. (n.d.). Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate.
  • Cambridge University Press. (n.d.). Dieckmann Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Sourcing Pharmaceutical Intermediates: A Guide to Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate Hydrochloride.
  • YouTube. (2018). Dieckmann Condensation Reaction Mechanism.
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
  • Google Patents. (2022). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
  • PubMed. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents].

Sources

Optimizing solvent systems for the purification of piperidone intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An essential, yet often challenging, step in the synthesis of piperidone-based active pharmaceutical ingredients (APIs) is the purification of key intermediates.[1][2][3] The inherent basicity of the piperidine nitrogen, coupled with the varied polarity of different derivatives, presents unique challenges that necessitate a well-designed purification strategy.[4][5] An improperly chosen solvent system can lead to poor recovery, co-elution of impurities, product degradation, or failure to crystallize, ultimately creating significant bottlenecks in the drug development pipeline.[6][7]

This Technical Support Center provides researchers, scientists, and drug development professionals with a practical, in-depth guide to troubleshooting and optimizing solvent systems for the purification of piperidone intermediates. As Senior Application Scientists, we move beyond simple protocols to explain the fundamental principles behind these techniques, empowering you to make informed decisions and overcome common laboratory hurdles.

Core Purification Strategies: A Decision Workflow

The first critical decision is selecting the primary purification technique. This choice is dictated by the physical state of your crude product, its purity level, and the nature of the impurities.

G start Crude Piperidone Intermediate is_solid Is the crude product a solid? start->is_solid is_liquid Is the crude product a liquid or oil? start->is_liquid purity Purity > 90%? is_solid->purity Yes chromatography Use Flash Column Chromatography is_solid->chromatography No recrystallize Attempt Recrystallization purity->recrystallize Yes purity->chromatography No extraction Perform Acid-Base Extraction (Pre-purification) is_liquid->extraction Yes thermal_stability Is the compound thermally stable? thermal_stability->chromatography No distillation Consider Vacuum Distillation thermal_stability->distillation Yes extraction->thermal_stability

Caption: Decision workflow for selecting a primary purification method.

Troubleshooting Guide 1: Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solid compounds that are already at a relatively high purity (>90%).[8][9] It relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.

Frequently Asked Questions (FAQs): Recrystallization

Q1: How do I select the ideal solvent for recrystallizing my piperidone intermediate?

A1: The perfect solvent should exhibit poor solubility for your compound at room temperature but high solubility at its boiling point.[3][8] This differential is crucial for maximizing recovery.

  • Principle of Causality: The process works by dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out while the impurities, present in lower concentrations, remain dissolved.[10]

  • Screening Protocol:

    • Place ~20-30 mg of your crude solid into several small test tubes.

    • Add a few drops of a different candidate solvent to each tube at room temperature. A good solvent will not dissolve the compound.[3]

    • Heat the tubes that showed poor solubility. The compound should dissolve completely.[3]

    • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. The formation of well-defined crystals indicates a suitable solvent.[3]

SolventBoiling Point (°C)PolarityKey Considerations & Potential Issues
Ethanol 78PolarExcellent general-purpose solvent for many piperidone derivatives.[8][10]
Methanol 65PolarHigher polarity than ethanol; may be too strong a solvent for some compounds, leading to poor recovery.[10]
Isopropanol 82PolarGood alternative to ethanol, slightly less polar.
Acetonitrile 82PolarCan be effective for certain piperidone structures.[10]
Ethyl Acetate 77MediumOften used in combination with a non-polar anti-solvent like hexanes.[10]
Toluene 111Non-polarUseful for less polar piperidone derivatives. Higher boiling point requires careful handling.
Cyclohexane 81Non-polarUsed for non-polar compounds; sometimes for recrystallizing specific salts.[11]

Table 1: Properties of common solvents for the recrystallization of piperidone intermediates.[12]

Q2: My compound is "oiling out" instead of forming crystals. What's wrong?

A2: "Oiling out" occurs when the saturated solution cools to a temperature that is above the melting point of your solid, causing it to separate as a liquid instead of crystallizing. This is common with lower-melting solids or when the solution is too concentrated.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add more of the same solvent (10-20% more volume) to lower the saturation point.

    • Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask to encourage the gradual formation of crystal nucleation sites.

    • Scratch/Seed: Gently scratch the inside of the flask with a glass rod just below the solvent line to create a rough surface for crystals to form. If you have a pure crystal, add a tiny speck ("seed crystal") to the cooled solution.

    • Change Solvents: If the problem persists, your chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point.[13]

Q3: How do I perform a solvent/anti-solvent recrystallization?

A3: This technique is ideal when your compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another (the "anti-solvent" or "poor" solvent). The two solvents must be miscible.[3][14]

  • Experimental Protocol: Solvent/Anti-Solvent Recrystallization [3]

    • Dissolution: Dissolve your crude compound in the minimum amount of the "good" solvent at room temperature.

    • Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise while stirring. Continue adding until the solution becomes slightly and persistently cloudy (turbid). This indicates the point of saturation has been reached.

    • Re-solubilization: Gently warm the mixture until it becomes a clear solution again.

    • Crystallization: Allow the solution to cool slowly to room temperature. The controlled decrease in solubility will induce crystallization.

    • Isolation: Cool further in an ice bath before collecting the crystals by vacuum filtration.

Troubleshooting Guide 2: Flash Column Chromatography

Flash column chromatography is the workhorse for purifying both liquid and solid piperidone intermediates, especially when dealing with complex mixtures or closely related impurities.[15][16] Success hinges on selecting a mobile phase that provides adequate separation on a stationary phase, which is typically silica gel.

Frequently Asked Questions (FAQs): Flash Chromatography

Q1: My piperidone derivative is showing severe peak tailing on the silica gel column. How do I get sharp, symmetrical peaks?

A1: This is the most common issue when purifying basic compounds like piperidones.[4] Peak tailing is caused by strong ionic interactions between the basic piperidine nitrogen and acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-linear adsorption isotherm, poor separation, and low recovery.

  • The Solution: Use a Basic Modifier. To solve this, you must add a small amount of a volatile base to your mobile phase (eluent).[3][17] This additive neutralizes the acidic sites on the silica, preventing your compound from binding too strongly.[4][18]

    • Triethylamine (TEA): The most common choice. Add 0.1% to 1% (v/v) to your eluent.[4][17][18]

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier in systems like Dichloromethane/Methanol.

G cluster_0 Without Basic Modifier cluster_1 With Triethylamine (TEA) Modifier Silica Acidic Silica Surface (Si-OH) Piperidone Protonated Piperidone (R₂N⁺H) Piperidone->Silica Strong Ionic Interaction (Causes Tailing) Silica_TEA Neutralized Silica Surface (Si-O⁻ ⁺HNEt₃) Piperidone_Free Free Piperidone (R₂N) Piperidone_Free->Silica_TEA Weak, Reversible Interaction (Symmetrical Peak) TEA Triethylamine (Et₃N) TEA->Silica_TEA Neutralizes Acidic Sites

Caption: Mechanism of how a basic modifier like TEA prevents peak tailing.

Q2: How do I choose the right starting solvent system for my flash column?

A2: The ideal solvent system should provide good separation between your target compound and impurities. This is determined empirically using Thin Layer Chromatography (TLC).[17][19]

  • Principle of Causality: In normal-phase chromatography, the stationary phase (silica) is polar, and the mobile phase is less polar. Non-polar compounds travel up the TLC plate (and down the column) faster, while polar compounds are retained more strongly by the silica.[16] The goal is to find a solvent mixture where your desired compound has a Retention Factor (Rf) of approximately 0.2 to 0.4.[3][18][19] An Rf in this range generally ensures that the compound will elute from the column in a reasonable number of column volumes without being too close to the solvent front or sticking to the baseline.[17]

  • Experimental Protocol: TLC Method Development [3]

    • Dissolve a small amount of your crude mixture in a solvent like dichloromethane.

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a chamber containing a candidate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate).

    • Visualize the spots using a UV lamp and/or a potassium permanganate (KMnO₄) stain.

    • Calculate the Rf value: Rf = (distance traveled by spot) / (distance traveled by solvent front).

    • Adjust the solvent polarity until the desired compound has an Rf of ~0.3. If the Rf is too high, decrease the polarity (add more non-polar solvent). If the Rf is too low, increase the polarity (add more polar solvent).

Mobile Phase SystemPolarity RangeTypical Applications & Notes
Hexanes / Ethyl Acetate Low to MediumThe most common starting point for a wide range of piperidones.[17]
Dichloromethane / Methanol Medium to HighExcellent for more polar piperidone intermediates.[17]
Toluene / Acetone Low to MediumGood alternative to Hex/EtOAc, can offer different selectivity.
Additives N/AAlways add 0.1-1% Triethylamine (TEA) to any system used for piperidone purification to prevent peak tailing.[4][17]

Table 2: Common mobile phase systems for flash chromatography of piperidone intermediates.

Q3: My compound won't come off the column, or my recovery is very low. What should I do?

A3: This indicates that your compound is binding too strongly to the silica gel.

  • Troubleshooting Steps:

    • Check for Basic Modifier: First, confirm you added a basic modifier like TEA to your eluent. Without it, basic compounds can bind irreversibly.[4]

    • Increase Eluent Polarity: Your solvent system may not be polar enough. Gradually increase the proportion of the polar solvent in your eluent (e.g., move from 10% to 20% to 50% methanol in dichloromethane). A gradient elution is often more effective than isocratic (constant solvent mixture) elution for complex mixtures.[18]

    • Column Deactivation: The silica gel itself may be too acidic. Before loading your compound, flush the packed column with 2-3 column volumes of the mobile phase containing 1% TEA. This pre-neutralizes the active sites.[4]

    • Check Compound Stability: In rare cases, the compound might be decomposing on the silica. You can test this by spotting your pure compound on a TLC plate, letting it sit for 30-60 minutes, and then developing it to see if any new spots (degradation products) have appeared.[6] If it is unstable, consider switching to a less acidic stationary phase like alumina or using a different purification method.[6][18]

References
  • Arulraj, R., & Sivakumar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
  • O'Hagan, D. (2000). Recent advances in the synthesis of piperidones and piperidines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3557-3571. [Link]
  • Arulraj, R., & Sivakumar, S. (2021).
  • ResearchGate. (2022). Recent Advances in the Synthesis of Piperidones and Piperidines.
  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. DTIC. [Link]
  • Di Mola, A., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2297–2307. [Link]
  • Gribble, G. W. (2021).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. [Link]
  • Gao, Y., & Lane, B. S. (2006). Process for preparing 1-(2-phenethyl)-4-anilinopiperidine.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Albert, M., et al. (2005). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chimica Oggi-Chemistry Today, 23(6), 44. [Link]
  • Biotage. (n.d.).
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
  • Wentland, M. P. (1996). Preparation of piperidine derivatives.
  • Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Pharmaceutical Manufacturing Handbook (pp. 831-858). John Wiley & Sons, Inc. [Link]
  • ResearchGate. (n.d.). The Role of the Various Solvent Polarities on Piperine Reactivity and Stability. [Link]
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? [Link]
  • Britton, J., et al. (2019). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(12), 1635-1639. [Link]
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
  • ResearchGate. (2018).
  • Reichardt, C., & Welton, T. (2011). Appendix A. Properties, Purification, and Use of Organic Solvents. In Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]
  • Kiricojevic, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]
  • ResearchGate. (n.d.).
  • ScienceMadness. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]
  • DergiPark. (n.d.). The Role of the Various Solvent Polarities on Piperine Reactivity and Stability. [Link]

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Technical Support Center: N-Benzyl-4-Piperidone Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-benzyl-4-piperidone. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to pilot and production scales. We will focus on the most common industrial route: the one-pot synthesis from benzylamine and an acrylate ester, proceeding through Michael addition, Dieckmann condensation, and decarboxylation.

Frequently Asked Questions (FAQs)

Q1: Why is the one-pot synthesis method preferred for industrial-scale production of N-benzyl-4-piperidone?

A1: The one-pot synthesis, which combines multiple reaction steps in a single reactor, is highly favored for large-scale production due to several key advantages. It simplifies the production process by eliminating the need to isolate and purify intermediates, which in turn reduces material handling, solvent usage, and production time. This streamlined approach generally leads to higher overall yields, improved product purity, and better process economics, all of which are critical factors for industrial viability.[1] Syntheses starting from 4-piperidone hydrochloride and benzyl halides are often less suitable for industrial application due to the higher cost and instability of the starting materials, as well as the reliance on purification methods like column chromatography, which are not practical at scale.[1][2]

Q2: What are the most critical stages to monitor during the scale-up of this synthesis?

A2: There are three critical stages that demand rigorous monitoring:

  • Michael Addition: Ensuring the complete formation of the diester intermediate, N,N-bis(β-propionate ester) benzylamine, is crucial. Incomplete reaction leads to persistent impurities.

  • Dieckmann Condensation: This is the key ring-forming step. Its efficiency is highly dependent on the base activity, solvent, and temperature. Poor control here results in significant yield loss.

  • Decarboxylation: The final hydrolysis and decarboxylation must be driven to completion to avoid contamination of the final product with the β-keto ester intermediate, which can complicate purification.[2]

Q3: What are the primary safety concerns when scaling up this process?

A3: On a large scale, several safety hazards must be addressed. N-benzyl-4-piperidone itself is a combustible liquid and can cause skin and eye irritation, as well as potential allergic skin reactions.[3][4] Key process safety considerations include:

  • Exothermic Reactions: The initial Michael addition can be exothermic. The dropwise addition of the acrylate ester must be carefully controlled to maintain the reaction temperature, typically below 30°C, to prevent a runaway reaction.[1]

  • Use of Strong Bases: The Dieckmann condensation employs strong, reactive bases like sodium methoxide or metallic sodium.[1][2] These are flammable and react violently with water. Handling requires an inert atmosphere and strict moisture control.

  • Solvent Handling: The process uses large volumes of flammable organic solvents like methanol and toluene.[1][2] Appropriate grounding, ventilation, and explosion-proof equipment are mandatory.[4]

  • Pressure Management: Distillation of solvents and the final product under reduced pressure requires robust equipment rated for vacuum service to prevent implosion.

Visualizing the Core Synthesis Pathway

The following diagram outlines the primary one-pot reaction sequence for synthesizing N-benzyl-4-piperidone from benzylamine and an acrylate ester.

G cluster_michael Step 1: Michael Addition cluster_dieckmann Step 2: Dieckmann Condensation cluster_decarboxylation Step 3: Hydrolysis & Decarboxylation cluster_workup Step 4: Workup & Purification start Benzylamine + Acrylate Ester (Excess) diester N,N-bis(β-propionate ester) benzylamine start->diester Alcohol Solvent 50-60°C keto_ester Cyclized β-Keto Ester Intermediate diester->keto_ester Strong Base (e.g., NaOMe) Toluene, 50-85°C Removal of low-boiling alcohol product N-Benzyl-4-Piperidone keto_ester->product Acid (e.g., HCl) Heat/Reflux final_product Purified N-Benzyl-4-Piperidone product->final_product Neutralization (pH 8-9) Extraction Vacuum Distillation

Caption: Core workflow for N-benzyl-4-piperidone synthesis.

Troubleshooting Guide for Scale-Up

This section addresses specific issues that may arise during the scale-up process, providing explanations and actionable solutions.

Problem Area 1: Low Yield or Purity after Michael Addition
Symptom Potential Cause(s) Recommended Action & Explanation
High levels of unreacted benzylamine or mono-adduct impurity. 1. Insufficient Acrylate: The molar ratio of acrylate to benzylamine is too low. 2. Inadequate Reaction Time/Temp: The reaction has not been allowed to proceed to completion.1. Increase Acrylate Ratio: Use a significant excess of the acrylate ester (molar ratio of 2.6-5 : 1 acrylate:benzylamine). This drives the equilibrium towards the desired di-substituted product.[1][5] 2. Optimize Conditions: Ensure the reaction is held at the optimal temperature (50-60°C) for a sufficient duration (9-24 hours) after the initial controlled addition.[1] Monitor reaction completion via GC or TLC.
Exothermic runaway during acrylate addition. Addition Rate Too Fast: The exothermic Michael addition reaction is generating heat faster than the reactor can dissipate it.Control Addition Rate: Add the acrylate ester dropwise while maintaining a strict internal temperature limit (e.g., below 30°C).[1] Ensure the reactor's cooling system is functioning efficiently and is appropriately sized for the batch volume.
Problem Area 2: Inefficient Dieckmann Condensation
Symptom Potential Cause(s) Recommended Action & Explanation
Low conversion to the cyclized β-keto ester. 1. Inactive Base: The strong base (e.g., sodium methoxide) may have degraded due to moisture exposure. 2. Reaction Equilibrium: The reversible nature of the condensation is hindering forward progress.1. Use Fresh, Anhydrous Base: Ensure the base is of high purity and handled under strictly anhydrous conditions (e.g., under a nitrogen or argon atmosphere).[2] 2. Remove Byproducts: During the reaction at 50-85°C, continuously remove the low-boiling alcohol byproduct (e.g., methanol) via distillation. This shifts the equilibrium towards the product, in accordance with Le Châtelier's principle, driving the reaction to completion.[1]
Formation of polymeric or tar-like side products. Excessively High Temperature or "Hot Spots": Localized overheating can lead to polymerization and degradation of reactants and products.Improve Agitation and Heat Control: Ensure vigorous and efficient stirring to maintain a uniform temperature throughout the reactor. Use a well-calibrated heating mantle or jacketed reactor system to prevent localized hot spots.
Problem Area 3: Issues with Decarboxylation and Workup
Symptom Potential Cause(s) Recommended Action & Explanation
Product contaminated with β-keto ester intermediate. Incomplete Hydrolysis/Decarboxylation: Insufficient acid concentration or reaction time during the reflux step.Ensure Complete Reaction: Use a sufficient concentration of acid (e.g., 20-25% HCl) and maintain reflux for an adequate time (e.g., 5+ hours).[2][6] Monitor completion by taking samples; a simple qualitative test with ferric chloride (FeCl₃) solution can be used, as it will give a color change in the presence of the enol form of the β-keto ester. The reaction is complete when this test is negative.[2]
Low yield after extraction. Incorrect pH during Neutralization: If the pH is too low, the product will remain in the aqueous layer as the amine salt. If it's too high, emulsions can form.Precise pH Control: After the acid-driven decarboxylation, carefully neutralize the reaction mixture to a pH of 8-9 using an inorganic base like NaOH.[1][2] This ensures the N-benzyl-4-piperidone is in its free base form, maximizing its partitioning into the organic extraction solvent.
Poor recovery or purity after final distillation. 1. Inadequate Vacuum: The pressure is not low enough to achieve the desired boiling point. 2. Thermal Degradation: The product is sensitive to high temperatures for extended periods.1. Optimize Vacuum System: Ensure your vacuum pump and system can achieve and hold the required pressure (e.g., 1-7 mmHg).[1][3] 2. Use Efficient Distillation: Employ fractional distillation under reduced pressure to separate the product from lower and higher boiling impurities. Monitor the head temperature closely to collect the correct fraction (e.g., 133-135°C @ 7 mmHg).[3]
Troubleshooting Decision Workflow

This diagram provides a logical path for diagnosing common scale-up failures.

G start Low Overall Yield check_michael Analyze Intermediate After Michael Addition (GC/TLC) start->check_michael check_dieckmann Analyze Intermediate After Dieckmann Condensation (GC/TLC) check_michael->check_dieckmann Michael OK sol_michael Adjust Acrylate Ratio & Reaction Time/Temp[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECEkH3CpnFB286lvktTVOV-UtQnwoQo_O-6xhCqN5LdKeIzjzJhBVokxFILx9Xyk8koAGnjcdl-BMBo_lCRVDCRMXZedVueYwbLrtPH7ZKliU5bX2aQpWvhPbrzoCAy0zqlJm8N19tIVD78g%3D%3D)] check_michael->sol_michael Incomplete check_decarbox Analyze Crude Product Before Distillation (GC/TLC) check_dieckmann->check_decarbox Dieckmann OK sol_dieckmann Verify Base Activity & Ensure Byproduct Removal[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECEkH3CpnFB286lvktTVOV-UtQnwoQo_O-6xhCqN5LdKeIzjzJhBVokxFILx9Xyk8koAGnjcdl-BMBo_lCRVDCRMXZedVueYwbLrtPH7ZKliU5bX2aQpWvhPbrzoCAy0zqlJm8N19tIVD78g%3D%3D)] check_dieckmann->sol_dieckmann Incomplete check_distill Review Distillation Parameters (Vacuum, Temp, Fraction) check_decarbox->check_distill Crude OK sol_decarbox Increase Acid Reflux Time & Verify pH Before Extraction[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDrFxK_JtGgapeb4bN5PwSJmFPlWLgSjJxyENijLGC7W_LnDyOTXcN9H1cYHqZxI3nkpjNigRAr14SZSRz6a2gHlDIznNq8cOqiKUBbuk7X1DEtbLLdXNQLl3uF-sCWVCnNVQ96o-7ETISU8C6uzL0B_p7nweifjeoJQ%3D%3D)] check_decarbox->sol_decarbox Impure sol_distill Improve Vacuum System & Optimize Fraction Collection check_distill->sol_distill Suboptimal

Sources

By-product analysis in the synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to ensure the success of your experiments.

I. Synthesis Overview: The Dieckmann Condensation

The most prevalent and efficient method for synthesizing this compound is the intramolecular Dieckmann condensation.[1][2][3][4] This reaction involves the base-catalyzed cyclization of a diester, specifically diethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate, to form the desired β-keto ester.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Dieckmann Condensation N-benzyl_glycine_ethyl_ester N-benzyl glycine ethyl ester diester Diethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate N-benzyl_glycine_ethyl_ester->diester Base ethyl_4-halobutyrate Ethyl 4-halobutyrate ethyl_4-halobutyrate->diester product This compound diester->product Strong Base (e.g., NaH, NaOEt)

Caption: General two-step synthesis of the target compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

FAQ 1: My reaction yield is low. What are the potential causes and how can I improve it?

Low yields are a frequent challenge and can stem from several factors. Below is a systematic guide to troubleshooting.

A. Incomplete Reaction

  • Insufficient Reaction Time or Temperature: The Dieckmann condensation requires adequate time and temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting diester.

  • Inactive Base: The base (e.g., sodium hydride, sodium ethoxide) is crucial for deprotonation and initiating the cyclization. Ensure the base is fresh and has not been deactivated by moisture or improper storage. Using a freshly opened container or titrating the base before use is recommended.

B. By-product Formation

Several side reactions can compete with the desired Dieckmann condensation, leading to a mixture of products and a lower yield of the target compound.

  • Intermolecular Condensation: If the concentration of the starting diester is too high, an intermolecular Claisen condensation can occur between two molecules of the diester, leading to a dimeric by-product.

    • Solution: Perform the reaction under high-dilution conditions by slowly adding the diester to a solution of the base. This favors the intramolecular reaction pathway.

  • Hydrolysis: The ester functional groups in both the starting material and the product are susceptible to hydrolysis, especially if there is moisture in the reaction or during the workup. This leads to the formation of the corresponding carboxylic acid.

    • Solution: Use anhydrous solvents and reagents. During the workup, minimize the contact time with aqueous acidic or basic solutions.

  • Decarboxylation: The product, a β-keto ester, can undergo decarboxylation (loss of the ester group as CO2) upon heating, particularly under acidic or basic conditions, to yield 1-benzylpiperidin-4-one.[5]

    • Solution: Avoid excessive heating during the reaction and workup. If purification by distillation is attempted, it should be performed under high vacuum and at the lowest possible temperature.

C. Workup and Purification Issues

  • Product Loss During Extraction: The product has some water solubility, and significant amounts can be lost in the aqueous layer during extraction.

    • Solution: Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the organic product. Use a continuous liquid-liquid extractor for more efficient recovery.

  • Inefficient Purification: The crude product is often an oil, which can be challenging to purify.

    • Solution: Convert the product to its hydrochloride salt, which is typically a stable, crystalline solid that can be purified by recrystallization.[6][7]

FAQ 2: I am seeing multiple spots on my TLC/peaks in my HPLC. What are the likely by-products?

Identifying the by-products is the first step in optimizing your reaction and purification.

Potential By-products and their Identification:

By-product Formation Pathway Analytical Identification
Starting Diester Incomplete reactionAppears as a less polar spot on TLC and a distinct peak in HPLC/GC-MS.
Hydrolyzed Diester/Product Presence of waterMore polar on TLC. Can be identified by a change in mass corresponding to the loss of an ethyl group and the gain of a hydrogen in MS.
1-benzylpiperidin-4-one Decarboxylation of the productLess polar than the product. Can be identified by its characteristic mass in GC-MS and the absence of the ester group signals in NMR.
Intermolecular Condensation Product High reaction concentrationHigher molecular weight than the product, identifiable by MS.
Regioisomer (Ethyl 1-benzyl-2-oxopiperidine-3-carboxylate) Alternative deprotonationMay be difficult to separate from the desired product. Can be distinguished by detailed NMR analysis (e.g., HMBC, NOESY).

digraph "Byproduct_Formation" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
"Diester" [label="Starting Diester"];
"Product" [label="Desired Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Byproduct1" [label="Intermolecular Condensation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Byproduct2" [label="Hydrolysis", fillcolor="#FBBC05", fontcolor="#202124"];
"Byproduct3" [label="Decarboxylation", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Diester" -> "Product" [label="Intramolecular\nCondensation"];
"Diester" -> "Byproduct1" [label="High Concentration"];
"Product" -> "Byproduct2" [label="Water"];
"Product" -> "Byproduct3" [label="Heat/Acid/Base"];

}

Caption: Pathways to desired product and common by-products.

III. Analytical Protocols

Accurate analysis is key to troubleshooting and ensuring the quality of your final product.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for monitoring reaction progress and assessing the purity of the final product.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point.

  • Detection: UV detection at a wavelength where the benzyl group absorbs (around 254 nm) is recommended.

  • Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in the mobile phase.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is excellent for identifying volatile by-products.

  • Column: A non-polar or medium-polarity column (e.g., HP-5MS) is generally effective.

  • Temperature Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) will help to separate components with different boiling points.

  • Ionization: Electron ionization (EI) is standard for generating a fragmentation pattern that can be compared to library spectra for identification.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information for the product and any isolated by-products.

  • ¹H NMR: The spectrum of the product will show characteristic signals for the ethyl ester, the benzyl group, and the piperidine ring protons.

  • ¹³C NMR: The spectrum will confirm the presence of the ketone and ester carbonyl carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign the structure and identify unknown by-products.

IV. Purification Protocols

A. Extraction and Workup
  • After the reaction is complete, quench the reaction mixture carefully with a weak acid (e.g., acetic acid) to neutralize the excess base.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine to remove water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

B. Recrystallization of the Hydrochloride Salt
  • Dissolve the crude product in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol, until precipitation is complete.

  • Collect the solid hydrochloride salt by filtration.

  • Recrystallize the salt from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane, to obtain the pure product.

C. Column Chromatography

For purification of the free base, column chromatography on silica gel can be employed.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a common choice. Start with a low polarity eluent and gradually increase the polarity to elute the product and any more polar by-products.

Purification_Workflow Crude_Product Crude Product Extraction Aqueous Workup & Extraction Crude_Product->Extraction Purification_Choice Purification Method Extraction->Purification_Choice Recrystallization HCl Salt Formation & Recrystallization Purification_Choice->Recrystallization Crystalline Solid Desired Column_Chromatography Silica Gel Column Chromatography Purification_Choice->Column_Chromatography Free Base Desired Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision workflow for purification strategy.

V. References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

  • Dieckmann, W. (1900). Zur Kenntniss der Ringbildung aus Estern aliphatischer Dicarbonsäuren. Berichte der deutschen chemischen Gesellschaft, 33(2), 2670-2684. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]

  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

Sources

Improving the diastereoselectivity of reactions involving this compound

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the diastereoselectivity of your chemical reactions. This guide is crafted for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled synthesis. Here, we dissect common challenges, offer practical troubleshooting strategies, and answer frequently asked questions to empower you with the knowledge to optimize your experimental outcomes.

Troubleshooting Guide: From Poor Selectivity to Precise Control

This section addresses specific issues you might encounter during your experiments, providing in-depth explanations and actionable protocols to steer your research back on course.

Q1: My reaction is yielding a nearly 1:1 mixture of diastereomers. Where do I begin to improve the diastereomeric ratio (d.r.)?

A low diastereomeric ratio is a common hurdle and often indicates that the energy difference between the transition states leading to the two diastereomers is minimal. To amplify this difference, a systematic optimization of reaction parameters is essential.

Causality and Strategic Approach:

The diastereoselectivity of a reaction is governed by the relative energies of the diastereomeric transition states.[1][2] Steric and electronic factors play a crucial role in differentiating these transition states.[1] Your primary goal is to modify the reaction environment to favor the formation of one transition state over the other.

Recommended Optimization Workflow:

  • Temperature Modulation: Lowering the reaction temperature is often the most effective initial step.[3][4] Reduced thermal energy can magnify the small energy differences between competing transition states, thereby enhancing selectivity.[3] Conversely, in some cases, higher temperatures might be beneficial, although less common.[5][6] It is crucial to assess the kinetic versus thermodynamic control of your reaction.[3]

  • Solvent Screening: The solvent is not merely a medium but an active participant in the transition state assembly.[7][8] Solvent polarity, coordinating ability, and hydrogen-bonding capacity can dramatically influence diastereoselectivity.[7][9][10][11] A broad screening of solvents with varying properties is highly recommended. For instance, a switch from a nonpolar solvent like toluene to a more polar one like dichloromethane or even a protic solvent like trifluoroethanol can completely reverse or significantly improve diastereoselectivity.[9]

  • Catalyst and Ligand Variation: If your reaction is catalyzed, the catalyst system is a powerful lever for controlling stereochemistry.

    • Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can create a chiral environment that directs the formation of one diastereomer.[12][13][14] The choice of catalyst can even lead to a complete switch in diastereoselectivity.[12]

    • Metal Catalysis: For metal-catalyzed reactions, the ligand plays a pivotal role. Screening different ligands (e.g., monodentate vs. bidentate phosphines in palladium catalysis) can have a profound effect on the diastereomeric outcome.[15]

  • Substrate and Reagent Control:

    • Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to your substrate is a robust strategy to induce facial selectivity.[16][17][18][19][20][21] The steric bulk of the auxiliary can effectively block one face of the molecule, guiding the incoming reagent to the other.[19][22]

    • Substrate-Directed Reactions: The existing stereocenters or functional groups within your substrate can direct the stereochemical outcome of a reaction at another site in the molecule.[18][23][24]

Q2: I'm observing significant batch-to-batch inconsistency in my diastereoselectivity. What are the likely culprits?

Inconsistent results are often traced back to subtle, uncontrolled variations in reaction setup and reagents.

Key Areas for Investigation:

  • Reagent Purity and Stoichiometry: Ensure the purity of all reagents, solvents, and catalysts. Impurities can sometimes act as catalysts or inhibitors for side reactions. Precise control over stoichiometry is also critical.

  • Water Content: For many reactions, especially those involving organometallics or sensitive catalysts, trace amounts of water can have a dramatic impact. Ensure all glassware is rigorously dried and solvents are anhydrous.

  • Inert Atmosphere: If your reaction is sensitive to oxygen, ensure a consistently inert atmosphere (e.g., argon or nitrogen) is maintained across all experiments.

  • Reaction Time and Temperature Control: Precise and consistent control over reaction time and temperature is paramount. Use a reliable thermostat for temperature control and monitor the reaction progress closely (e.g., by TLC or LC-MS) to ensure consistent quenching times.

Q3: I have chosen a chiral auxiliary, but the diastereoselectivity is still poor. How can I optimize its effectiveness?

While chiral auxiliaries are powerful tools, their effectiveness can be highly dependent on the reaction conditions.

Optimization Strategies for Chiral Auxiliary-Mediated Reactions:

  • Enolate Geometry: In reactions involving enolates, such as aldol additions, the geometry of the enolate ((E) vs. (Z)) is a primary determinant of the product's stereochemistry.[3][25] The choice of base, solvent, and temperature can influence enolate geometry. For instance, using bulky bases can favor the formation of one enolate isomer.

  • Lewis Acid Additives: In many cases, the addition of a Lewis acid can enhance diastereoselectivity by creating a more rigid, well-defined transition state through chelation.[3] The choice of Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) can significantly impact the outcome.

  • Steric Matching/Mismatching: The steric properties of both the chiral auxiliary and the substrate/reagents are crucial. A "mismatch" between the steric demands of the auxiliary and the reactants can lead to poor selectivity. It may be necessary to screen different chiral auxiliaries with varying steric profiles.[16]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions about the principles of diastereoselectivity.

Q1: What is the fundamental difference between diastereoselective and stereospecific reactions?

A stereoselective reaction is one in which one stereoisomer is formed preferentially over another, meaning the reaction has a choice of pathways and one is energetically favored.[26] A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product, and there is no choice involved.[26][27]

Q2: How does temperature influence diastereoselectivity?

Temperature affects the kinetic energy of the reacting molecules. Lowering the temperature generally enhances diastereoselectivity because it makes it more difficult for molecules to overcome the higher energy barrier of the transition state leading to the minor diastereomer.[3][4] However, there are cases where entropy plays a significant role, and increasing the temperature can favor the formation of a different diastereomer.[5][6][28]

Q3: Can the concentration of the catalyst affect the diastereoselectivity?

Yes, catalyst loading can have a significant, and sometimes non-linear, effect on stereoselectivity.[29][30][31][32] In some cases, higher catalyst loadings can lead to the formation of catalyst aggregates, which may have different catalytic activity and selectivity compared to the monomeric species.[29] Therefore, optimizing the catalyst loading is a crucial step in reaction development.[30][33]

Q4: What role do non-covalent interactions play in diastereoselectivity?

Non-covalent interactions, such as hydrogen bonding, π-π stacking, and C-H/π interactions, can play a decisive role in stabilizing the transition state that leads to the major diastereomer.[11] These interactions can be influenced by the choice of solvent and the structure of the reactants and catalyst.[10][11]

Experimental Protocols & Data

Protocol 1: General Procedure for Solvent Screening to Optimize Diastereoselectivity
  • Setup: In parallel, set up a series of identical reactions in small vials, each containing a different solvent. Ensure all other reaction parameters (temperature, stoichiometry, concentration, and stirring rate) are kept constant.

  • Solvent Selection: Choose a diverse range of solvents covering a spectrum of polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, acetonitrile, methanol).

  • Execution: Run the reactions for a predetermined amount of time, monitoring by TLC or LC-MS if possible.

  • Analysis: Upon completion, quench the reactions and determine the diastereomeric ratio of the crude product mixture using a suitable analytical technique (e.g., ¹H NMR, chiral HPLC, or GC).

  • Interpretation: Compare the d.r. values across the different solvents to identify the optimal solvent system.

Table 1: Illustrative Data from a Solvent Screening Experiment
EntrySolventPolarity IndexDiastereomeric Ratio (A:B)
1Toluene2.41.5 : 1
2THF4.03 : 1
3Dichloromethane3.15 : 1
4Acetonitrile5.82 : 1
5Methanol5.11 : 2 (Reversed Selectivity)

Visualizing Key Concepts

Diagram 1: Decision-Making Workflow for Improving Diastereoselectivity

G start Low Diastereoselectivity Observed temp Optimize Temperature (Typically Lower) start->temp solvent Screen Solvents (Varying Polarity) temp->solvent If insufficient end Improved Diastereoselectivity temp->end If successful catalyst Modify Catalyst System (Ligand/Catalyst Screening) solvent->catalyst If insufficient solvent->end If successful auxiliary Employ Chiral Auxiliary catalyst->auxiliary Consider alternative strategy substrate Substrate Control Strategy catalyst->substrate Consider alternative strategy catalyst->end If successful auxiliary->end substrate->end

Caption: A workflow for systematically troubleshooting and improving diastereoselectivity.

Diagram 2: The Role of a Chiral Auxiliary in Stereochemical Control

G sub Prochiral Substrate complex Substrate-Auxiliary Complex sub->complex aux Chiral Auxiliary aux->complex ts1 Favored Transition State (Lower Energy) complex->ts1 Sterically unhindered attack ts2 Disfavored Transition State (Higher Energy) complex->ts2 Sterically hindered attack reagent Reagent reagent->ts1 reagent->ts2 product_major Major Diastereomer ts1->product_major product_minor Minor Diastereomer ts2->product_minor cleavage Auxiliary Cleavage product_major->cleavage final_product Enantioenriched Product cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Mechanism of stereocontrol using a recoverable chiral auxiliary.

References

  • Dramatic Solvent Effect on the Diastereoselectivity of Michael Addition: Study toward the Synthesis of the ABC Ring System of Hexacyclinic Acid | Organic Letters. (n.d.). ACS Publications.
  • Solvent effects on stereoselectivity: more than just an environment. (2009, February 12). RSC Publishing.
  • Solvent Effects on Diastereoselective Intramolecular [2 + 2] Photocycloadditions: Reversal of Selectivity through Intramolecular Hydrogen Bonding | Journal of the American Chemical Society. (n.d.). ACS Publications.
  • Chiral Auxiliary Selection. (n.d.).
  • Technical Support Center: Troubleshooting Poor Diastereoselectivity in Reactions Involving (S)- (1-Methoxyethyl)benzene Derivatives. (n.d.). Benchchem.
  • Diastereoselectivity Definition - Organic Chemistry II Key Term. (n.d.). Fiveable.
  • The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions. (2020, September 7). The Journal of Physical Chemistry A - ACS Publications.
  • Diastereodivergent organocatalysis for the asymmetric synthesis of chiral annulated furans. (n.d.). PMC - NIH.
  • Impact of reducing agent, temperature, and substrate topology on diastereoselectivity of the intermolecular coupling reactions, or how “free” are cobalt-complexed propargyl radicals? (2013, August 1). RSC Publishing.
  • Solvent effects on stereoselectivity: More than just an environment. (2025, August 7). ResearchGate.
  • Interplay between Organocatalysis and Multicomponent Reactions in Stereoselective Synthesis | ACS Symposium Series. (2017, November 2). ACS Publications.
  • A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus. (n.d.). Benchchem.
  • Technical Support Center: Optimizing Diastereoselective Steps in Lindenane Synthesis. (n.d.). Benchchem.
  • Key Concepts in Stereoselective Synthesis. (n.d.).
  • Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. (n.d.). Benchchem.
  • Diastereoselectivity: Definition, Mechanism & Example. (n.d.). Study.com.
  • Effects of Temperature on Stereochemistry of Enzymatic Reactions | Request PDF. (2025, August 10). ResearchGate.
  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (n.d.). MDPI.
  • Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. (2021, August 25). YouTube.
  • Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. (2025, October 7).
  • Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans. (2025, December 19). ACS Publications.
  • Effects of catalyst loading on enantioselectivity. (n.d.). ResearchGate.
  • Stereoselective and Stereospecific Reactions. (2010, July 2). Master Organic Chemistry.
  • Diastereoselectivity. (n.d.). Science Trove.
  • Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran. (n.d.). MDPI.
  • Stereochemistry: Substrate and Auxiliary Stereochemical Control. (2022, October 21). YouTube.
  • Substrate Directed Asymmetric Reactions. (2018, April 11). PubMed.
  • Chiral Auxiliaries and Optical Resolving Agents. (n.d.). TCI Chemicals.
  • Formation of Diastereomers - Stereochemical and Conformational Isomerism | Organic Chemistry. (n.d.). Pharmacy 180.
  • 2.15 Selected Diastereoselective Reactions: Substrate Controlled Stereoselective Conjugate Addition Reactions with Organocopper Reagents. (n.d.). IMC Krems University of Applied Sciences.
  • Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. (2015, April 8). CureFFI.org.
  • Diastereoselection in Aldol Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles | Organic Chemistry. (n.d.). Pharmacy 180.
  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017, March 24). RSC Blogs.
  • Chiral Auxiliaries. (n.d.). Sigma-Aldrich.
  • Chiral auxiliary. (n.d.). Wikipedia.
  • Optimization of Diastereoselectivity a | Download Scientific Diagram. (n.d.). ResearchGate.
  • Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. (n.d.). PNAS.
  • 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. (n.d.). ResearchGate.
  • Effect of catalyst loading on enantioselectivity. (n.d.). ResearchGate.
  • 2.15 Selected Diastereoselective Reactions: Substrate Controlled Stereoselective Conjugate Addition Reactions with Organocopper Reagents. (2012, January 1). R Discovery.
  • Chemistry 3 Diastereoselectivity overview: stereospecific vs. stereoselective. (2014, August 19). YouTube.

Sources

Troubleshooting peak tailing in HPLC analysis of piperidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: HPLC Analysis of Piperidine Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of piperidine-containing compounds. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges, particularly peak tailing. My goal is to provide not just solutions, but a foundational understanding of the chromatographic principles at play, enabling you to develop robust and reliable analytical methods.

Section 1: Understanding the Core Problem

Q1: Why do my peaks for piperidine-containing compounds often show significant tailing in reversed-phase HPLC?

A1: Peak tailing for basic compounds like piperidine is primarily caused by unwanted secondary interactions between the analyte and the stationary phase.[1][2] In reversed-phase HPLC, the main retention mechanism is hydrophobic interaction. However, silica-based columns, even modern, high-purity ones, have residual silanol groups (Si-OH) on their surface.[2][3]

Piperidine is a strong base with a pKa of approximately 11.1-11.2 for its conjugate acid.[4][5] In typical reversed-phase mobile phases (pH 2-8), the piperidine nitrogen is protonated, carrying a positive charge (piperidinium ion). These positively charged analytes can interact strongly with acidic silanol groups that have lost a proton (deprotonated) to become negatively charged (SiO⁻).[1][6][7]

This ion-exchange interaction is a different, stronger retention mechanism.[8] Since only a fraction of the analyte molecules interact with these active sites while the rest undergo normal hydrophobic retention, the peak becomes broad and asymmetrical, with a characteristic "tail".[1][2][7]

G cluster_0 HPLC Column cluster_1 Mobile Phase StationaryPhase C18 Stationary Phase Silanol -Si-O⁻ Ionized Silanol Group (High-Energy Site) Result Peak Tailing Silanol->Result Analyte {Piperidinium Ion |{R-NH₂⁺}|(Positively Charged)} Analyte->StationaryPhase Primary Hydrophobic Interaction Analyte->Silanol Strong Secondary Interaction (Ion-Exchange)

Caption: Mechanism of peak tailing for piperidine compounds.

Section 2: Mobile Phase Optimization Strategies

Q2: How can I use mobile phase pH to improve the peak shape of my piperidine analyte?

A2: Manipulating the mobile phase pH is one of the most powerful tools to control the retention and peak shape of ionizable compounds.[9][10][11] For a basic compound like piperidine, you have two primary strategies:

  • Low pH (Ion Suppression of Silanols): Operating at a low pH (e.g., pH 2.5-3.5) ensures that the vast majority of surface silanol groups are protonated (Si-OH).[1][6] This neutralizes their negative charge, preventing the strong ion-exchange interaction with the protonated piperidine analyte.[12] The piperidine remains protonated and is repelled from the now slightly positive surface, leading to sharper peaks. This is the most common and often most effective approach.[6]

  • High pH (Analyte Neutralization): Operating at a high pH (e.g., pH 9-11) will neutralize the piperidine analyte itself, converting the piperidinium ion back to its free base form. The neutral molecule will not engage in ion-exchange with the (now fully deprotonated) silanols. However, this approach requires a pH-stable column, as traditional silica dissolves at pH > 8.[1][13]

Expert Tip: Always buffer your mobile phase. A mobile phase pH close to the analyte's pKa can lead to a mix of ionized and unionized forms, causing split or severely tailed peaks.[10][11] A good rule of thumb is to work at a pH that is at least 1.5-2 units away from the analyte's pKa.[14]

pH StrategyTargetMechanismProsCons
Low pH (2.5 - 3.5) Silanol GroupsSuppress silanol ionization (Si-OH)Compatible with most silica columns; often very effective for peak shape.[6][12]Analyte is fully ionized, may have low retention.
High pH (9 - 11) Piperidine AnalyteNeutralize the basic analyte (R-NH)Can provide alternative selectivity; analyte is more hydrophobic (more retention).Requires specialized high-pH stable columns (e.g., hybrid, polymer-based).[1][15]
Q3: My peak shape is still not ideal at low pH. Should I add a mobile phase additive like Triethylamine (TEA)?

A3: Yes, adding a competing base like Triethylamine (TEA) is a classic and effective strategy, especially with older or less deactivated (Type A silica) columns.[12][16]

Mechanism of Action: TEA acts as a "silanol suppressor".[17][18] Like piperidine, TEA is a base. When added to the mobile phase in a small concentration (e.g., 0.1-0.2% or ~10 mM), the protonated triethylammonium ions will preferentially interact with and mask the active, ionized silanol sites on the stationary phase.[18][19] This effectively shields your piperidine analyte from these secondary interaction sites, forcing it to undergo a more uniform hydrophobic retention mechanism, which results in a significantly improved, more symmetrical peak shape.[12][19]

Expert Tip: While effective, TEA is sometimes considered a "quick fix" and can have downsides.[16] It can be difficult to completely wash out of a column, potentially dedicating that column to methods using TEA.[20] Modern, highly end-capped columns often reduce or eliminate the need for TEA.[16][21]

Section 3: Stationary Phase and Hardware Solutions

Q4: Are there specific types of HPLC columns that are better for analyzing piperidine compounds?

A4: Absolutely. Modern column technology offers several excellent solutions designed to minimize the problems associated with basic compounds.[22]

  • High-Purity, End-Capped Silica Columns: Most modern columns (Type B silica) are made from high-purity silica with low metal content and are "end-capped".[2][23] End-capping is a secondary chemical process that covers many of the accessible residual silanols with a small, non-polar group (like trimethylsilyl), effectively deactivating them.[1][3] While not 100% effective, this drastically reduces peak tailing for bases compared to older columns.[1]

  • Polar-Embedded Group (PEG) Columns: These columns have a polar functional group (e.g., an amide or carbamate) embedded within the C18 alkyl chain. This polar group provides a shielding effect, preventing basic analytes from getting close enough to interact with underlying silanols.[15] They often provide excellent peak shape for bases without the need for additives.[15]

  • Hybrid Particle Columns: These columns use a stationary phase made of an organic/inorganic hybrid material (e.g., organo-silica). This technology results in fewer and less acidic silanol groups, leading to better peak shapes for basic compounds and increased stability at high pH.[15]

Column TypeKey FeatureAdvantage for Piperidine AnalysisRecommended Agilent Chemistries[24]
Modern End-Capped High-purity silica, sterically protectedGood general-purpose choice, significantly reduces silanol activity.Poroshell 120 EC-C18
Sterically Protected / Low pH Bulky side chains protect siloxane bondsExcellent stability and peak shape at low pH where silanols are suppressed.Poroshell 120 SB-C18
Hybrid / High pH Stable Organic/inorganic hybrid particlesAllows use of high pH mobile phases to neutralize the analyte; inherently fewer active silanols.Poroshell 120 HPH-C18
Charged Surface Proprietary surface charge modificationProvides alternative selectivity and improved peak shape for basic compounds via surface repulsion.Poroshell 120 CS-C18
Q5: Could my HPLC system itself be contributing to the peak tailing?

A5: Yes, though less common than chemical interactions, system issues can cause or worsen peak tailing. This is often referred to as "extra-column band broadening".[21][22]

  • Column Void or Fouling: A void at the head of the column or a partially blocked inlet frit can distort the sample path, leading to tailing.[1] This can be caused by pressure shocks or injection of unfiltered samples. Try reversing and flushing the column (if the manufacturer allows) or replacing it.[1]

  • Tubing and Connections: Excessive tubing length or using tubing with a wide internal diameter between the injector, column, and detector increases system volume, which can cause peak broadening and tailing.[22] Ensure all fittings are properly made (no gaps) and use narrow-bore tubing (e.g., 0.005" or 0.12 mm ID) where possible.[22]

Section 4: Systematic Troubleshooting Workflow

Q6: I'm seeing peak tailing. What is a logical step-by-step process to fix it?

A6: A systematic approach saves time and resources. Start with the easiest and most common solutions first before moving to more involved changes.

Caption: A systematic workflow for troubleshooting peak tailing.

Section 5: Experimental Protocols

Protocol 1: Mobile Phase Preparation with a Competing Base (TEA)

This protocol describes the preparation of a mobile phase designed to improve the peak shape of basic analytes like piperidine by suppressing silanol interactions.

Objective: To prepare a buffered mobile phase at low pH containing Triethylamine (TEA).

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Phosphoric acid (H₃PO₄), ~85%

  • Triethylamine (TEA), HPLC grade

  • Calibrated pH meter

  • Graduated cylinders and volumetric flasks

  • 0.45 µm solvent filtration apparatus

Procedure:

  • Prepare the Aqueous Portion:

    • Measure approximately 950 mL of HPLC-grade water into a 1 L beaker or flask.

    • While stirring, add 1.0 mL of Triethylamine (for a final concentration of ~0.1% v/v).[12]

    • CAUTION: Work in a fume hood. TEA is volatile and has a strong odor.

  • Adjust to Low pH:

    • Slowly add phosphoric acid dropwise to the aqueous solution while monitoring the pH with a calibrated meter.

    • Adjust the pH to the target value, typically pH 3.0 .[12] The buffer is formed in situ between the phosphate and the triethylammonium ions.

    • Once the target pH is stable, transfer the solution to a 1 L volumetric flask and bring to volume with HPLC-grade water.

  • Filter and Degas:

    • Filter the aqueous buffer through a 0.45 µm membrane filter to remove particulates.

    • Degas the buffer using sonication, vacuum, or helium sparging.

  • Prepare the Final Mobile Phase:

    • Combine the prepared aqueous buffer with the organic solvent in the desired ratio (e.g., for a 70:30 ACN:Buffer mobile phase, combine 300 mL of the aqueous buffer with 700 mL of acetonitrile).

    • Mix thoroughly. The final mobile phase is now ready for use.

  • System Equilibration:

    • Equilibrate the HPLC system, including the column, with the new mobile phase for at least 20 column volumes or until a stable baseline is achieved before injecting your sample.

References

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • What Causes Peak Tailing in HPLC?. (2023, October 28). Chrom Tech, Inc.
  • Zitko, J., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
  • Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). LCGC International.
  • Piperidine. (n.d.). PubChem. National Center for Biotechnology Information.
  • Dolan, J. W. (2018). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Effect of Triethylamine (TEA) on the Retention in RPLC. (2023, November 27). Pharma Growth Hub.
  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek.
  • What is the effect of free silanols in RPLC and how to reduce it?. (2023, November 23). Pharma Growth Hub.
  • Triethylamine as a Mobile Phase Additive: What Does It Do?. (n.d.). Sepu Analysis.
  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent Technologies.
  • Piperidine. (n.d.). The Merck Index Online.
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2009). Journal of Liquid Chromatography & Related Technologies.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
  • Piperidine. (n.d.). Wikipedia.
  • How Triethylamine works on a compound separation in a reversed phase column (C18)?. (2014, April 2). ResearchGate.
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Hawach Scientific.
  • How to Reduce Peak Tailing in HPLC?. (n.d.). Phenomenex.
  • Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns. (2020, April 14). MicroSolv Technology Corporation.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies.
  • A kind of HPLC analytical approach of 3-amino piperidine. (2014). Google Patents.
  • Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex HPLC Columns.
  • Which column for basic analytes. (2008, March 14). Chromatography Forum.
  • Chromatography Columns: Which Ones Should You Use?. (2022, November 1). Lab Manager.
  • Which is a stronger base, pyrrolidine or piperidine?. (2017, November 26). Quora.
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime.
  • Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. (n.d.). Phenomenex.
  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. (2018). Journal of Liquid Chromatography & Related Technologies.
  • The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific.
  • How Do I Choose? A guide to HPLC column selection. (2021, December 16). Agilent Technologies.

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Technical Support Center: Minimizing Epimerization in β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of epimerization during reactions involving β-keto esters. Our focus is on providing not just solutions, but a foundational understanding of the mechanisms at play to empower you in your experimental design.

I. Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of β-keto esters?

A: Epimerization refers to a chemical change at a single stereocenter in a molecule that has multiple stereocenters. For β-keto esters, this typically occurs at the α-carbon (the carbon adjacent to both the keto and ester carbonyl groups). The acidic nature of the α-proton makes it susceptible to removal by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of diastereomers and a potential loss of stereochemical integrity.[1][2]

Q2: Why is the α-proton of a β-keto ester so acidic?

A: The α-proton is positioned between two electron-withdrawing carbonyl groups (the ketone and the ester). This unique positioning allows for the negative charge of the resulting conjugate base (the enolate) to be delocalized over both oxygen atoms through resonance, significantly stabilizing the anion. This stabilization lowers the pKa of the α-proton, making it readily removable by even mild bases.

Q3: What are the primary factors that influence the rate of epimerization?

A: The main factors include:

  • Base: The strength and steric hindrance of the base used are critical.[3]

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the stability of the enolate intermediate.[4]

  • Temperature: Higher temperatures generally accelerate the rate of epimerization.

  • Reaction Time: Prolonged exposure to conditions that promote enolization increases the likelihood of epimerization.

Q4: Can epimerization occur under acidic conditions?

A: Yes, while base-mediated epimerization is more common, acid-catalyzed enolization can also lead to the loss of stereochemistry at the α-carbon.[1][5] The mechanism involves protonation of one of the carbonyl oxygens, followed by deprotonation at the α-carbon to form an enol. Tautomerization back to the keto form can result in the opposite stereoconfiguration.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter in the lab, providing explanations and actionable solutions.

Problem 1: My reaction product is a mixture of diastereomers, but I started with a single stereoisomer.

  • Underlying Cause: Unintended epimerization at the α-carbon has likely occurred. This is often due to the reaction conditions being too harsh (e.g., strong base, high temperature) or the reaction time being too long. The formation of a stable enolate intermediate allows for the loss of the original stereochemistry.[5]

  • Solutions:

    • Choice of Base:

      • Weaker Bases: Opt for weaker, non-nucleophilic bases if possible. For instance, instead of sodium ethoxide, consider using a milder base like potassium fluoride or a sterically hindered amine such as 2,6-di-tert-butyl-4-methylpyridine (DTBMP).[6][7]

      • Sterically Hindered Bases: Bases with significant steric bulk are less likely to abstract the α-proton, reducing the rate of enolization.[3]

    • Temperature Control:

      • Lower Reaction Temperatures: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This may require longer reaction times, but it significantly disfavors the epimerization pathway.

      • Cryogenic Conditions: For highly sensitive substrates, conducting the reaction at temperatures such as -78 °C can effectively halt epimerization.

    • Solvent Selection:

      • Aprotic Solvents: Use aprotic solvents (e.g., toluene, THF, dichloromethane) which do not facilitate proton exchange as readily as protic solvents (e.g., ethanol, water).[4]

      • Solvent Polarity: The polarity of the solvent can influence the keto-enol equilibrium. Less polar solvents may favor the keto form, reducing the concentration of the enol/enolate intermediate.[4]

Problem 2: I am performing an α-alkylation of a β-keto ester and observing significant epimerization of the starting material and/or product.

  • Underlying Cause: The conditions required for enolate formation for the alkylation are inherently the same conditions that promote epimerization.[5] The product, now an α-substituted β-keto ester, may still possess an acidic α-proton if it was mono-alkylated, making it susceptible to further epimerization.

  • Solutions:

    • Use of Strong, Non-Nucleophilic Bases at Low Temperatures: Employ a strong base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) at low temperatures (e.g., -78 °C) to rapidly and irreversibly form the enolate.[8] This minimizes the time the starting material is exposed to conditions that allow for equilibration.

    • Rapid Quenching: After the addition of the alkylating agent, quench the reaction promptly to neutralize the base and prevent post-alkylation epimerization.

    • Nearly Neutral Conditions: For certain reactions like allylation, innovative catalytic systems that operate under nearly neutral conditions have been developed to avoid epimerization.[5]

Problem 3: My purification process seems to be causing epimerization.

  • Underlying Cause: Standard purification techniques like silica gel chromatography can lead to epimerization. The acidic nature of silica gel can catalyze enolization and subsequent epimerization.

  • Solutions:

    • Neutralized Silica Gel: Treat the silica gel with a base, such as triethylamine, before use to neutralize the acidic sites.

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral) or Florisil.

    • Non-Chromatographic Methods: If possible, use non-chromatographic purification methods such as crystallization or distillation to avoid contact with acidic surfaces.

III. Data Summary: Influence of Reaction Parameters

The following table summarizes the general effects of key reaction parameters on the extent of epimerization.

ParameterCondition Favoring MINIMAL EpimerizationCondition Favoring MAXIMAL EpimerizationRationale
Base Strength Weak, non-nucleophilic bases (e.g., K₂CO₃, hindered amines)[6][7]Strong bases (e.g., NaOEt, t-BuOK)[9]Stronger bases lead to faster and more extensive enolate formation.
Temperature Low temperatures (-78 °C to 0 °C)Elevated temperaturesHigher kinetic energy increases the rate of proton abstraction and enolate equilibration.
Solvent Type Aprotic, non-polar solvents (e.g., Toluene, Hexane)Protic, polar solvents (e.g., Ethanol, DMSO)[4]Protic solvents can facilitate proton transfer, while polar solvents can stabilize the enolate intermediate.[4]
Reaction Time Short reaction timesProlonged reaction timesLonger exposure to epimerizing conditions increases the likelihood of reaching thermodynamic equilibrium of diastereomers.

IV. Mechanistic Diagrams & Workflows

Mechanism of Base-Catalyzed Epimerization

The following diagram illustrates the fundamental mechanism of base-catalyzed epimerization at the α-carbon of a β-keto ester.

epimerization_mechanism cluster_start Starting Diastereomer (S) cluster_intermediate Planar Enolate Intermediate cluster_end Epimerized Diastereomer (R) Start R-CO-CH(R')-COOR'' Intermediate [R-C(O-)=C(R')-COOR'']⁻ Start->Intermediate + Base - H⁺ Intermediate->Start + H⁺ (re-face attack) End R-CO-CH(R')-COOR'' Intermediate->End + H⁺ (si-face attack)

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

Troubleshooting Workflow for Epimerization

This workflow provides a logical sequence of steps to diagnose and resolve epimerization issues.

troubleshooting_workflow Start Problem: Observed Epimerization Check_Base Is the base too strong or not sterically hindered? Start->Check_Base Check_Temp Is the reaction temperature too high? Check_Base->Check_Temp No Solution_Base Solution: Use a weaker or more hindered base (e.g., K₂CO₃, DBU). Check_Base->Solution_Base Yes Check_Solvent Is a protic or highly polar solvent being used? Check_Temp->Check_Solvent No Solution_Temp Solution: Lower the reaction temperature (e.g., to 0°C or -78°C). Check_Temp->Solution_Temp Yes Check_Purification Is acidic silica gel used for purification? Check_Solvent->Check_Purification No Solution_Solvent Solution: Switch to an aprotic, less polar solvent (e.g., Toluene, THF). Check_Solvent->Solution_Solvent Yes Solution_Purification Solution: Use neutral silica/alumina or non-chromatographic methods. Check_Purification->Solution_Purification Yes

Caption: A step-by-step guide to troubleshooting epimerization.

V. Experimental Protocols

Protocol 1: α-Alkylation with Minimized Epimerization

This protocol is designed for the mono-alkylation of a β-keto ester where the stereocenter is prone to epimerization.

  • Apparatus Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.

    • Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

  • Enolate Formation:

    • Dissolve the β-keto ester (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, prepare a solution of Lithium Hexamethyldisilazide (LiHMDS) (1.05 eq.) in anhydrous THF.

    • Slowly add the LiHMDS solution to the β-keto ester solution via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting solution at -78 °C for 30-45 minutes to ensure complete enolate formation.

  • Alkylation:

    • Add the alkylating agent (e.g., methyl iodide, 1.1 eq.) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • If chromatography is necessary, use silica gel that has been pre-treated with a 1% solution of triethylamine in the eluent system to prevent on-column epimerization.

Self-Validation: The success of this protocol in minimizing epimerization can be validated by analyzing the diastereomeric ratio of the product using chiral HPLC or NMR spectroscopy with a chiral shift reagent.

VI. References

  • Reichardt, C. (1988). Solvents and Solvent Effects in Organic Chemistry (2nd ed.). VCR.

  • Wong, C. H., et al. (1994). Enzymes in synthetic organic chemistry. Pergamon Press.

  • Jawiczuk, M., et al. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry. [Link]

  • Yoshida, K., et al. (2021). Mastering β-keto esters. ResearchGate. [Link]

  • Chen, J., et al. (2021). Activated Amides as Acylating Reagents for the Cross-Coupling with Esters: A Mild and Efficient Access to β-Ketoesters. The Journal of Organic Chemistry. [Link]

  • Stewart, J. D. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed. [Link]

  • Brückner, S., & Brückner, R. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Aldol condensation. Wikipedia. [Link]

  • Al-Blewi, F. F., et al. (2022). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. [Link]

  • Ramazzotti, D., et al. (2018). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization?. ACS Omega. [Link]

  • Tyler, D. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. [Link]

  • Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry. [Link]

  • Reddit. (2022). What is the rationale behind selective beta-keto ester formation?. r/OrganicChemistry. [Link]

  • The Organic Chemistry Tutor. (2023). Epimerization and Carbonyl Migration of Carbohydrates. YouTube. [Link]

  • Liebeskind, L. S., et al. (2003). Ambient Temperature Synthesis of High Enantiopurity N-Protected Peptidyl Ketones by Peptidyl Thiol Ester–Boronic Acid Cross-Coupling. Organic Letters. [Link]

  • Höffken, H. W., et al. (2012). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • O'Donnell, M. J. (2004). Mastering β-Keto Esters. ResearchGate. [Link]

  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

  • Carvacho, C., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules. [Link]

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Validation & Comparative

A-Practical-Guide-to-2D-NMR-based-Structural-Elucidation-of-Ethyl-1-benzyl-4-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Unambiguous Molecular Confirmation

In the realm of drug development and organic synthesis, the unequivocal confirmation of a molecule's structure is paramount. For compounds like Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, a versatile building block in medicinal chemistry, seemingly minor structural ambiguities can lead to significant deviations in biological activity and downstream applications. While 1D NMR provides a foundational glimpse, it is the suite of 2D NMR experiments that offers the definitive roadmap to the molecule's intricate connectivity. This guide provides a comprehensive, field-tested approach to leveraging 2D NMR for the structural verification of this key piperidine derivative, comparing the utility of COSY, HSQC, and HMBC experiments.

A crucial consideration for β-ketoesters like this compound is the potential for keto-enol tautomerism.[1][2][3] This equilibrium between the keto and enol forms can complicate spectral interpretation, as it introduces an additional set of signals.[1][4] The extent of enolization is influenced by factors such as solvent polarity and intramolecular hydrogen bonding.[2][3][5] In many common NMR solvents, the keto form is expected to be the major species, but the presence of the enol tautomer must be considered during spectral analysis.[1][3] The methodologies described herein are designed to confidently assign the structure of the predominant keto tautomer.

The Analytical Challenge: Beyond the 1D Spectrum

A standard 1D ¹H NMR spectrum of this compound provides essential but incomplete information. While it reveals the presence of aromatic protons, the benzylic methylene group, the ethyl ester moiety, and the piperidine ring protons, significant signal overlap, particularly within the piperidine ring system, can make unambiguous assignment challenging. This is where the power of 2D NMR becomes indispensable, allowing us to dissect these overlapping regions and establish concrete bonding relationships.

Comparative Analysis of 2D NMR Techniques for Structural Elucidation

The core of our approach lies in the synergistic use of three key 2D NMR experiments: COSY, HSQC, and HMBC. Each provides a unique piece of the structural puzzle.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

The COSY experiment is the workhorse for establishing proton-proton coupling networks.[6][7][8][9][10] It generates a 2D spectrum with the ¹H NMR spectrum along both axes.[6][10] Off-diagonal cross-peaks indicate that two protons are J-coupled, typically through two or three bonds.[7][9]

Expected COSY Correlations for this compound:

Correlating ProtonsNumber of BondsExpected Cross-Peak
H-2ax / H-2eq2Strong
H-2ax / H-33Present
H-2eq / H-33Present
H-5ax / H-5eq2Strong
H-5ax / H-6ax3Strong (trans-diaxial)
H-5ax / H-6eq3Weaker
H-5eq / H-6ax3Weaker
H-5eq / H-6eq3Weaker
H-6ax / H-6eq2Strong
-OCH₂CH₃3Strong

This table outlines the expected through-bond proton-proton correlations.

By tracing these connections, we can assemble the spin systems of the piperidine ring and the ethyl group, confirming their respective connectivities.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Directly Attached Carbons

The HSQC experiment is a highly sensitive technique that maps correlations between protons and their directly attached heteronuclei, in this case, ¹³C.[11][12][13][14][15] This provides an unambiguous link between the ¹H and ¹³C spectra, allowing for the direct assignment of carbon resonances for all protonated carbons.[11][14] Quaternary carbons, lacking attached protons, will be absent in the HSQC spectrum.[11]

Expected HSQC Correlations:

Proton (¹H)Directly Bonded Carbon (¹³C)
H-2C-2
H-3C-3
H-5C-5
H-6C-6
Benzyl CH₂Benzyl CH₂
Aromatic CHAromatic CH
-OCH₂CH₃-OCH₂CH₃
-OCH₂CH₃-OCH₂CH₃

This table shows the one-bond correlations between protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Molecular Skeleton

The HMBC experiment is arguably the most powerful tool for elucidating the carbon framework of a molecule.[16][17][18][19][20] It reveals correlations between protons and carbons that are separated by two to three bonds (and sometimes four in conjugated systems).[16][17][18][19] These long-range correlations are crucial for connecting the individual spin systems identified by COSY and assigning quaternary carbons.[19][20]

Key Expected HMBC Correlations to Confirm the Core Structure:

ProtonCorrelating Carbon (2-3 bonds away)Structural Information Confirmed
H-2C-4 (C=O)Confirms proximity of C-2 to the ketone.
H-3C-4 (C=O), C-5Connects the C-3 position to the ketone and the rest of the piperidine ring.
H-5C-3, C-4 (C=O)Further confirms the piperidine ring structure.
Benzyl CH₂C-2, C-6, Aromatic C (ipso)Links the benzyl group to the piperidine nitrogen and the phenyl ring.
-OCH₂CH₃Ester C=OConfirms the ethyl ester functionality.

This table highlights the critical long-range correlations that piece the molecular puzzle together.

Experimental Workflow and Protocols

A systematic approach to data acquisition and analysis is crucial for obtaining high-quality, interpretable spectra.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis SamplePrep Dissolve ~10-20 mg of this compound in ~0.6 mL of CDCl₃ NMR Acquire 1D ¹H, ¹³C, and 2D COSY, HSQC, HMBC spectra on a >400 MHz spectrometer SamplePrep->NMR Processing Apply appropriate window functions and Fourier transform the data NMR->Processing COSY_Analysis Analyze COSY to establish ¹H-¹H spin systems Processing->COSY_Analysis HSQC_Analysis Analyze HSQC to assign protonated carbons COSY_Analysis->HSQC_Analysis HMBC_Analysis Analyze HMBC to connect spin systems and assign quaternary carbons HSQC_Analysis->HMBC_Analysis Structure_Confirmation Integrate all data to confirm the final structure HMBC_Analysis->Structure_Confirmation

Detailed Experimental Protocols

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing inverse-detected experiments.

  • 1D ¹H NMR: Acquire a standard proton spectrum to verify sample concentration and identify all proton signals.

  • 1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all carbon signals, including quaternary carbons.

  • gCOSY (gradient-selected COSY):

    • Use a standard gradient-selected COSY pulse sequence.

    • Acquire a sufficient number of increments (e.g., 256-512) in the indirect dimension (t₁) to achieve adequate resolution.

    • Set the spectral width to encompass all proton signals.

  • gHSQC (gradient-selected HSQC):

    • Employ a standard gradient-selected HSQC pulse sequence optimized for one-bond ¹J(CH) couplings (typically ~145 Hz).

    • Set the ¹H spectral width as in the COSY experiment.

    • Set the ¹³C spectral width to include all expected carbon signals.

  • gHMBC (gradient-selected HMBC):

    • Utilize a standard gradient-selected HMBC pulse sequence.

    • Optimize the long-range coupling delay for an average nJ(CH) of 8 Hz. This will enhance correlations over two and three bonds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, as HMBC correlations can be weaker than HSQC correlations.

Putting It All Together: A Coherent Structural Narrative

The true power of this multi-technique approach lies in the integration of all the data.

G cluster_cosy COSY cluster_hsqc HSQC cluster_hmbc HMBC cluster_structure Confirmed Structure H2_H3 H-2 ↔ H-3 H_C_direct ¹H → ¹³C (Direct) Structure This compound H2_H3->Structure Spin Systems H5_H6 H-5 ↔ H-6 H5_H6->Structure Spin Systems Et_group -OCH₂- ↔ -CH₃ Et_group->Structure Spin Systems H2_C4 H-2 → C-4 H3_C4 H-3 → C-4 Bn_C2_C6 Bn-CH₂ → C-2, C-6 Et_ester -OCH₂- → C=O (ester) H_C_direct->Structure Direct Attachments H2_C4->Structure Connectivity H3_C4->Structure Connectivity Bn_C2_C6->Structure Connectivity Et_ester->Structure Connectivity

By starting with the COSY data, we define the individual proton spin systems. The HSQC then allows us to "hang" the corresponding carbons onto these proton frameworks. Finally, the crucial HMBC correlations act as the "glue," connecting these fragments across quaternary carbons (like the ketone at C-4 and the ester carbonyl) and heteroatoms, ultimately building the complete and unambiguous structure of this compound. This systematic and multi-faceted approach, grounded in the fundamental principles of NMR, provides the highest level of confidence in structural assignment, a non-negotiable requirement in modern chemical research and development.

References

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A Comparative Guide to the Biological Activity of Piperidones: Featuring Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the piperidine scaffold is a cornerstone of modern pharmacology. Found in numerous natural alkaloids and synthetic pharmaceuticals, its six-membered heterocyclic structure offers a versatile framework for designing potent and selective therapeutic agents. This guide provides an in-depth comparison of the biological activities of various piperidone derivatives, with a special focus on Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate as a pivotal synthetic intermediate. We will delve into the structure-activity relationships that govern their anticancer, antimicrobial, analgesic, and anticonvulsant properties, supported by experimental data and detailed protocols.

The Piperidone Core: A Privileged Scaffold in Medicinal Chemistry

The 4-piperidone structure is a common motif in a vast array of biologically active compounds.[1] Its synthetic accessibility and the ease with which it can be functionalized at the nitrogen atom (N1), as well as the alpha carbons to the carbonyl group (C3 and C5), make it an attractive starting point for creating diverse chemical libraries. These modifications significantly influence the molecule's pharmacological profile, leading to a broad spectrum of therapeutic applications, from anticancer to central nervous system (CNS) activities.[1][2]

This compound: A Versatile Building Block

This compound is a key synthetic intermediate rather than a compound extensively studied for its own biological activity.[3] Its significance lies in its chemical architecture, which features several reactive sites amenable to modification. The N-benzyl group provides a handle for further derivatization, while the β-keto ester functionality at the C3 and C4 positions is ripe for a variety of chemical transformations.[4] This compound serves as a foundational scaffold for synthesizing more complex molecules with tailored biological functions, including novel histone deacetylase (HDAC) inhibitors and selective 5-HT4 receptor agonists.[5]

Key Structural Features:

  • N-benzyl group: Influences lipophilicity and can engage in specific receptor interactions. It can also be removed to allow for further N-substitution.

  • 4-oxo group: A ketone that can be targeted for reactions like condensation or reduction.

  • Ethyl carboxylate at C3: Allows for the synthesis of amide derivatives and other modifications.

Comparative Biological Activities of Piperidone Derivatives

The true potential of the piperidone core is revealed through the diverse biological activities of its derivatives. By comparing various structural analogues, we can discern critical structure-activity relationships (SAR).

Many 4-piperidone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. A prominent class is the 3,5-bis(arylidene)-4-piperidones, which are considered curcumin mimics and often exhibit potent antiproliferative properties.

Compound ClassCancer Cell LineActivity (IC50)Reference
N-Acryloyl-3,5-bis(benzylidene)-4-piperidonesP388 (Murine Leukemia)As low as <0.1 µMN/A
Halogenated Bis(methoxybenzylidene)-4-piperidonesHCT116 (Colon)~1-5 µMN/A
Aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidonesMCF-7 (Breast)As low as 0.15 µMN/A

Causality in Experimental Design: The choice to synthesize N-acryloyl analogues is based on the theory of sequential cytotoxicity. The α,β-unsaturated ketone system of the parent piperidone can react with cellular nucleophiles like glutathione. The addition of a second Michael acceptor, the N-acryloyl group, can enhance this effect, leading to greater cytotoxicity in cancer cells compared to normal cells.

Piperidone derivatives have been investigated as potential agents against a range of bacterial and fungal pathogens. Modifications often involve creating Schiff bases or other heterocyclic fusions.

| Compound Class | Microbial Strain | Activity (MIC) | Reference | | --- | --- | --- | | N-Methyl 4-Piperidone Curcuminoids | Streptococcus mutans | 250-500 µg/mL | N/A | | N-benzyl piperidin-4-one derivatives | Escherichia coli | Potent Activity |[2] | | 4-Aminopiperidines | Candida spp., Aspergillus spp. | Favorable vs. Voriconazole |[6] |

Trustworthiness Through Self-Validation: In antimicrobial screening, a multi-strain approach is a self-validating system. By testing compounds against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains, researchers can quickly establish the spectrum of activity and rule out non-specific cytotoxicity. The inclusion of standard reference antibiotics (e.g., ampicillin, ciprofloxacin) provides a crucial benchmark for potency.[2]

The piperidine ring is a core component of potent opioid analgesics like fentanyl. Consequently, novel piperidone derivatives are frequently evaluated for their pain-relieving and anti-inflammatory properties.

Experimental Insight: The hot plate test is a classic method for assessing centrally mediated (supraspinal) analgesia.[7] The latency of a mouse's response to a thermal stimulus (e.g., licking a paw) is measured.[8][9] An increase in this latency after drug administration indicates an analgesic effect. This test is particularly useful for screening compounds that may act on opioid receptors in the brain.[7]

Derivatives of N-benzylpiperidone have shown promise as anticonvulsant agents. The primary screening model for this activity is the Maximal Electroshock (MES) seizure test.

Experimental Insight: The MES test in mice is a gold-standard model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[10][11] An electrical stimulus is applied to induce a seizure, and the endpoint is the abolition of the tonic hindlimb extension phase.[12][13] Compounds that are effective in this model, like phenytoin and carbamazepine, often act by blocking voltage-gated sodium channels, preventing seizure spread.[12]

Visualizing the Piperidone Scaffold and Experimental Workflow

To better understand the relationships between structure, synthesis, and testing, the following diagrams are provided.

Piperidone_Scaffold cluster_0 Key Positions for Derivatization Piperidone 4-Piperidone Core N1 N1 Position (e.g., N-benzyl) Piperidone->N1 Influences CNS penetration, receptor binding C3_C5 C3 & C5 Positions (e.g., Arylidene Groups) Piperidone->C3_C5 Key for cytotoxicity, Michael acceptor sites C4 C4 Position (Carbonyl Group) Piperidone->C4 Site for condensation, reduction reactions

Caption: Key functionalization sites on the 4-piperidone core.

Biological_Screening_Workflow Synthesis Synthesis of Piperidone Derivatives InVitro In Vitro Screening (e.g., MTT, MIC assays) Synthesis->InVitro Initial potency & selectivity Hit_ID Hit Identification & SAR Analysis InVitro->Hit_ID Data analysis Hit_ID->Synthesis Design next generation InVivo In Vivo Testing (e.g., MES, Hot Plate) Hit_ID->InVivo Efficacy in biological systems Lead_Opt Lead Optimization InVivo->Lead_Opt Refine for PK/PD properties

Caption: A typical workflow for drug discovery involving piperidones.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for the key assays discussed are provided below.

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Plating: Seed cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[14]

  • Compound Treatment: Prepare serial dilutions of the test piperidone derivative in culture medium. Add 100 µL of the diluted compound solutions to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.[1][15]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[17] The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.[18][19]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).[17]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[19]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[18]

Conclusion and Future Perspectives

The 4-piperidone scaffold remains a highly valuable and versatile core in drug discovery. While this compound is primarily a synthetic intermediate, its structure provides a gateway to a vast chemical space of potentially bioactive molecules. The comparative analysis reveals clear structure-activity relationships: modifications at the N1 position and the introduction of arylidene groups at C3 and C5 are critical determinants of anticancer, antimicrobial, and CNS activity. Future research should focus on leveraging these insights to design and synthesize novel derivatives with enhanced potency and selectivity, potentially using scaffolds like this compound as a starting point for creating next-generation therapeutics.

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Spectral data comparison of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate and its hydrochloride salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectral Comparison: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate and its Hydrochloride Salt

This guide provides a comprehensive comparative analysis of the spectroscopic properties of this compound, a key intermediate in pharmaceutical synthesis, and its corresponding hydrochloride salt. The protonation of the tertiary piperidine nitrogen to form the ammonium salt introduces significant and predictable changes in the molecule's spectral characteristics. A thorough understanding of these differences is paramount for researchers and drug development professionals for unambiguous compound identification, quality control, and comprehending the molecule's behavior in varying chemical environments, such as acidic conditions found in physiological systems.

The Chemical Transformation: From Free Base to Salt

The conversion of this compound to its hydrochloride salt is a fundamental acid-base reaction. The lone pair of electrons on the tertiary nitrogen atom of the piperidine ring acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid (HCl).[1] This results in the formation of a quaternary ammonium salt, where the nitrogen bears a positive charge, and the chloride ion serves as the counter-ion.

G cluster_0 Chemical Transformation Free_Base This compound (Tertiary Amine) HCl + HCl Free_Base->HCl Salt This compound HCl (Ammonium Salt) HCl->Salt

Caption: Acid-base reaction forming the hydrochloride salt.

Comparative Spectroscopic Analysis

The protonation of the nitrogen atom fundamentally alters the electronic environment of the entire molecule. This alteration is reflected across various spectroscopic techniques, providing clear markers for distinguishing between the free base and its salt form.

¹H NMR Spectroscopy

In ¹H NMR, the most significant changes are observed in the chemical shifts of the protons on the carbons adjacent (alpha) to the nitrogen atom. The formation of the positively charged ammonium ion causes a significant deshielding effect.

Causality: The positive charge on the nitrogen atom acts as an electron-withdrawing group, pulling electron density away from the neighboring protons. This reduced electron density means a stronger external magnetic field is required for resonance, resulting in a downfield shift (higher ppm value).[2][3]

Table 1: Comparative ¹H NMR Data (Predicted for 400 MHz, Solvent: DMSO-d₆)

AssignmentFree Base (Predicted ppm)Hydrochloride Salt (Predicted ppm)Reason for Change
N-H⁺ N/A~10.0-11.5 (broad s, 1H)Appearance of the new ammonium proton. Broadness due to quadrupolar relaxation and potential exchange.[3]
Benzyl CH₂ ~3.6 (s, 2H)~4.2 (s, 2H)Significant Downfield Shift: Deshielding due to proximity to the newly formed N⁺ center.
Piperidine CH₂ (alpha to N) ~2.5-2.8 (m, 4H)~3.2-3.6 (m, 4H)Significant Downfield Shift: Deshielding from the adjacent positively charged nitrogen.
Aromatic H (Benzyl) ~7.2-7.4 (m, 5H)~7.3-7.5 (m, 5H)Minimal change, as these protons are distant from the protonation site.
Ethyl CH₂ ~4.1 (q, 2H)~4.1 (q, 2H)No significant change expected.
Ethyl CH₃ ~1.2 (t, 3H)~1.2 (t, 3H)No significant change expected.
¹³C NMR Spectroscopy

Similar to ¹H NMR, the deshielding effect of the protonated nitrogen is evident in the ¹³C NMR spectrum. Carbons alpha to the nitrogen experience the most pronounced downfield shifts.[3] This provides a reliable confirmation of salt formation.

Table 2: Comparative ¹³C NMR Data (Predicted for 100 MHz, Solvent: DMSO-d₆)

AssignmentFree Base (Predicted ppm)Hydrochloride Salt (Predicted ppm)Reason for Change
Piperidine C=O ~206~205Minor shift; the primary electronic change is at the nitrogen center.
Ester C=O ~169~169No significant change expected.
Aromatic C (Benzyl) ~127-138~127-138Minimal change.
Benzyl CH₂ ~62~60Downfield Shift: Deshielding due to proximity to the N⁺ center.
Piperidine CH₂ (alpha to N) ~53~50Downfield Shift: Pronounced deshielding from the adjacent N⁺ atom.
Ethyl O-CH₂ ~60~60No significant change expected.
Ethyl CH₃ ~14~14No significant change expected.
Infrared (IR) Spectroscopy

IR spectroscopy offers a distinct and powerful method for identifying the hydrochloride salt. The key diagnostic feature is the appearance of a new, broad absorption band corresponding to the N-H⁺ stretch of the tertiary ammonium group.

Causality: The free base, a tertiary amine, has no N-H bonds and therefore shows no absorption in the typical N-H stretching region (3300-3500 cm⁻¹).[4] Upon protonation, the newly formed N-H⁺ bond gives rise to a strong, characteristically broad stretching vibration. The broadness is a result of strong intermolecular hydrogen bonding interactions.[5]

Table 3: Comparative IR Data (KBr Pellet)

Functional GroupFree Base (cm⁻¹)Hydrochloride Salt (cm⁻¹)Reason for Change
N-H⁺ Stretch N/A3200-2700 (very broad, strong)Appearance of a new band: Confirms the presence of the ammonium salt. This is a hallmark of amine salt formation.[5]
C-H Stretch (Aromatic/Aliphatic) ~3100-2850~3100-2850 (often obscured by the broad N-H⁺ band)The C-H stretches may be difficult to resolve, appearing as smaller peaks on the shoulder of the broad ammonium stretch.[5]
C=O Stretch (Ketone) ~1715~1715Minimal change.
C=O Stretch (Ester) ~1735~1735Minimal change.
Mass Spectrometry (MS)

Under typical electron ionization (EI) mass spectrometry conditions, the hydrochloride salt is thermally labile. It will often dissociate back to the free base and gaseous HCl in the hot injection port. Therefore, the resulting mass spectrum is typically identical to that of the free base.

Expected Observation: The mass spectrum for both samples will likely show the molecular ion peak [M]⁺ for the free base (C₁₅H₁₉NO₃) at m/z ≈ 261.14.[2][6] Characteristic fragmentation patterns, such as the alpha-cleavage common to amines, would be identical.[4] Electrospray ionization (ESI), a softer technique, would be more likely to detect the protonated molecule [M+H]⁺ at the same m/z value.

Experimental Protocols & Workflow

To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are essential.

Sample Preparation

A. Preparation of this compound Free Base: The free base is typically available commercially or can be synthesized and purified using standard organic chemistry techniques. Ensure the sample is dry and free of residual solvents before analysis.

B. Conversion to Hydrochloride Salt: This protocol describes a small-scale conversion suitable for generating an analytical sample.

  • Dissolution: Dissolve a known quantity of this compound (e.g., 100 mg) in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate (e.g., 2-3 mL).

  • Acidification: While stirring, slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise.

  • Precipitation: The hydrochloride salt, being less soluble, will precipitate out of the solution as a white or off-white solid.[7]

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Drying: Dry the solid product under vacuum to remove all residual solvent. The melting point can be taken for confirmation (literature value: ~162-165 °C, dec.).[8][9]

Spectroscopic Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comp Data Comparison & Interpretation Start Start: Free Base Compound Prep_Salt Protocol 3.1B: Convert to HCl Salt Start->Prep_Salt NMR ¹H & ¹³C NMR (DMSO-d₆) Start->NMR Prep_Salt->NMR IR FTIR (KBr Pellet) Prep_Salt->IR MS Mass Spec (EI or ESI) Prep_Salt->MS Compare Compare Spectra: Free Base vs. Salt NMR->Compare IR->Compare MS->Compare Report Final Report: Confirm Structure Compare->Report

Caption: Workflow for comparative spectroscopic analysis.

A. NMR Spectroscopy:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it dissolves both the free base and the salt and allows for the observation of exchangeable protons like N-H⁺.[3]

  • Procedure: Prepare a ~5-10 mg/mL solution of each sample in the chosen deuterated solvent. Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC).

B. IR Spectroscopy:

  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Procedure: Prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, run as a thin film or using an ATR accessory. Collect the spectrum from 4000 to 400 cm⁻¹.

C. Mass Spectrometry:

  • Instrumentation: Mass spectrometer with either Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Procedure: Introduce a dilute solution of the sample into the instrument. For EI, the spectrum will likely represent the free base. For ESI, the protonated molecule [M+H]⁺ should be observed.

Conclusion

The spectroscopic comparison of this compound and its hydrochloride salt is a clear and instructive example of the effect of amine protonation. The key differentiating features are the appearance of a broad N-H⁺ stretch in the IR spectrum and the significant downfield shift of the protons and carbons alpha to the nitrogen in the NMR spectra of the salt. These predictable spectral changes serve as definitive evidence of salt formation, providing researchers with a robust analytical toolkit for compound characterization and quality assurance in the drug development pipeline.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102624, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723880, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102623, this compound hydrochloride.
  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?.
  • MOLBASE. (n.d.). Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride 52763-21-0,Purity97%_APOLLO-NMR.
  • Reddit. (2022). What are amine hydrochlorides?.

Sources

A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) for Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rigorous determination of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring safety, efficacy, and reproducibility. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is a key building block whose purity directly impacts the quality of downstream active pharmaceutical ingredients (APIs). This guide presents an in-depth analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for its purity assessment. We will explore the fundamental principles of qNMR, provide a detailed, field-tested experimental protocol, and conduct a critical comparison with traditional chromatographic techniques like HPLC and GC. This document is designed to equip researchers and quality control professionals with the technical insights required to implement and leverage qNMR for accurate, direct, and reliable purity determination.

The Critical Role of Purity in Pharmaceutical Development

In the path from discovery to a marketed drug, every intermediate compound must be rigorously characterized. The purity of a starting material like this compound dictates the impurity profile of the final API.[1] Undefined or unquantified impurities can have significant consequences, including altered biological activity, increased toxicity, and batch-to-batch variability. Therefore, employing a precise and accurate analytical method for purity assessment is not merely a regulatory requirement but a fundamental scientific necessity.[2][3]

The Principle of Quantitative NMR: A Primary Ratio Method

Unlike chromatographic techniques that rely on comparing an analyte's response to that of a chemically identical reference standard, qNMR is a primary analytical method.[4][5] This distinction is crucial. The foundational principle of qNMR is that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[4][5][6]

This allows for the determination of the quantity of an analyte by relating its signal integral to the integral of a certified internal standard (IS) of known purity and weight, all within the same NMR tube.[7][8] This direct molar ratio measurement eliminates the need to isolate and certify a reference standard of the analyte itself, which is a significant advantage, especially in early development when such standards may be unavailable or costly to produce.[9][10] The United States Pharmacopeia (USP) and other regulatory bodies recognize qNMR as a powerful tool for quantitative analysis in pharmaceuticals.[5][11][12][13][14]

Experimental Design: qNMR Purity Assay for this compound

A successful qNMR experiment is built on a foundation of rational experimental design. Each choice, from solvent to internal standard, is made to ensure accuracy, precision, and robustness.

Materials and Reagents
  • Analyte: this compound hydrochloride (Purity >96%)[15]

  • Internal Standard (IS): Maleic acid (Certified Reference Material, Purity ≥99.5%)

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D)

  • Equipment: High-precision analytical balance, volumetric flasks, pipettes, vortex mixer, NMR spectrometer (≥400 MHz recommended).

Critical Decision Points: The Causality Behind Experimental Choices

1. Solvent Selection (DMSO-d6):

  • Solubility: The analyte, being a hydrochloride salt, and the internal standard, maleic acid, exhibit excellent solubility in DMSO-d6, ensuring a homogeneous solution critical for high-resolution NMR.[16]

  • Signal Overlap: The residual proton signal for DMSO-d6 appears around 2.50 ppm, which does not overlap with the key quantification signals of the analyte or the selected internal standard.

2. Internal Standard Selection (Maleic Acid): An ideal internal standard must meet several criteria.[16][17]

  • High Purity: A certified reference material (CRM) with a known, high purity (≥99.5%) is essential for accurate calculation.[16]

  • Chemical Inertness: Maleic acid does not react with the analyte or the solvent.

  • Spectral Simplicity & Resolution: It produces a sharp singlet for its two vinyl protons at approximately 6.3 ppm. This region of the ¹H NMR spectrum is typically uncongested, ensuring its signal is well-resolved from any analyte or impurity signals.[17]

  • Hygroscopicity: Maleic acid is non-hygroscopic, which allows for accurate weighing.

3. Selection of Quantification Signals:

  • Analyte Signal: The aromatic protons of the benzyl group on this compound typically appear as a multiplet between 7.2-7.4 ppm. Integrating this entire region (corresponding to 5 protons) provides a robust and sensitive signal for quantification.

  • Internal Standard Signal: The sharp singlet from the two equivalent vinyl protons of maleic acid at ~6.3 ppm is ideal for accurate integration.

Step-by-Step Experimental Protocol
  • Sample Preparation (performed in triplicate for precision):

    • Accurately weigh approximately 20 mg of this compound into a clean vial using an analytical balance. Record the weight precisely.

    • Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial. Record the weight precisely. The goal is a near 1:1 molar ratio between the analyte's quantifiable protons and the standard's protons to maximize integration accuracy.[6]

    • Add approximately 0.75 mL of DMSO-d6 to the vial.

    • Securely cap the vial and vortex for 60 seconds to ensure complete dissolution.

    • Transfer the homogeneous solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to thermally equilibrate (approx. 5 minutes).

    • Lock onto the deuterium signal of DMSO-d6 and perform shimming to optimize magnetic field homogeneity.

    • Crucial Acquisition Parameters:

      • Pulse Angle: Set to 90° to ensure maximum signal excitation.

      • Relaxation Delay (D1): This is the most critical parameter for quantification.[18] The delay between scans must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard quantification protons.[19] For aromatic protons, a D1 of 30 seconds is often a safe starting point to ensure full relaxation and accurate signal integration.[18] Failure to use an adequate D1 will result in signal saturation and an underestimation of purity.[19]

      • Number of Scans (NS): Typically 16 to 64 scans are sufficient to achieve an excellent signal-to-noise ratio (S/N > 250:1 recommended) for the quantification signals.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to ensure accurate integration.

    • Calibrate the spectrum by setting the maleic acid signal to its known chemical shift (~6.3 ppm).

    • Integrate the selected analyte signal (aromatic region, ~7.2-7.4 ppm) and the internal standard signal (~6.3 ppm).

    • Calculate the purity using the following equation:[6]

    Purity (%w/w) = (I analyte / I IS ) * (N IS / N analyte ) * (M analyte / M IS ) * (m IS / m analyte ) * P IS

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal (5 for analyte, 2 for IS)

    • M: Molar mass of the compound (Analyte: 261.32 g/mol , IS: 116.07 g/mol )

    • m: Mass weighed for the experiment

    • P: Purity of the internal standard (e.g., 99.5% or 0.995)

qNMR Workflow Visualization

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) weigh_is Accurately Weigh Internal Standard (IS) (m_is, P_is) setup Lock, Tune, Shim weigh_analyte->setup dissolve Dissolve in DMSO-d6 & Transfer to NMR Tube dissolve->setup acquire Acquire Spectrum (Set D1 ≥ 5*T1) process FT, Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals (I_analyte, I_is) calculate Calculate Purity (%w/w) using qNMR Equation Method_Selection start Start: Purity Assessment Needed q1 Is an analyte-specific reference standard available? start->q1 q2 Is the analyte volatile & thermally stable? q1->q2 Yes q3 Need for absolute quantification (primary method)? q1->q3 No res_hplc Use HPLC q2->res_hplc No res_gc Consider GC q2->res_gc Yes res_qnmr Use qNMR q3->res_qnmr Yes q3->res_hplc No

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine motif is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs and natural products.[1][2] Its prevalence underscores the critical need for efficient and selective synthetic methodologies. The most atom-economical route to piperidines is the catalytic hydrogenation of their corresponding pyridine precursors.[1] However, the inherent aromaticity of the pyridine ring and the potential for catalyst poisoning by the nitrogen lone pair present significant challenges, necessitating robust catalytic systems.[1][3]

This guide offers a comparative analysis of various catalytic systems for piperidine synthesis, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic nuances, compare performance based on experimental data, and provide actionable protocols to inform your catalyst selection process.

The Landscape of Catalytic Hydrogenation

The hydrogenation of pyridines can be broadly categorized into two main approaches: heterogeneous and homogeneous catalysis. Each offers a distinct set of advantages and disadvantages in terms of catalyst activity, selectivity, ease of separation, and cost. A more recent development is the emergence of electrocatalytic and metal-free methods, which present greener alternatives.

Heterogeneous Catalysis: The Workhorses of Industry

Heterogeneous catalysts are favored in industrial applications primarily due to their straightforward separation from the reaction mixture, enabling easy recovery and recycling.[1] These catalysts typically consist of a metal supported on a high-surface-area material like carbon.

The platinum-group metals are highly effective for pyridine hydrogenation.

  • Palladium on Carbon (Pd/C): A widely utilized and cost-effective choice, often requiring acidic additives to protonate the pyridine ring, which facilitates reduction.[1]

  • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): A powerful catalyst that can operate under milder conditions than some alternatives.[4] It has shown efficacy in the hydrogenation of various substituted pyridines in glacial acetic acid.[4]

  • Rhodium on Carbon (Rh/C): Often demonstrates high activity and selectivity, allowing for hydrogenation at lower atmospheric pressures compared to other systems.[2][4][5]

  • Ruthenium: Ruthenium-based heterogeneous catalysts have been developed for diastereoselective cis-hydrogenation of multi-substituted pyridines.[6]

Driven by cost and sustainability, significant research has focused on developing catalysts based on more abundant metals.

  • Nickel-based Catalysts: A nickel silicide catalyst has been reported as a successful example for efficient pyridine hydrogenation, a notable achievement for a non-precious metal catalyst.[6][7]

  • Cobalt-based Catalysts: A heterogeneous cobalt catalyst supported on titanium nanoparticles and melamine has demonstrated good yields and selectivity in acid-free hydrogenation reactions.[6][7]

Homogeneous Catalysis: Precision and Selectivity

Homogeneous catalysts, being soluble in the reaction medium, often exhibit higher activity and selectivity under milder reaction conditions compared to their heterogeneous counterparts. This is particularly advantageous for the synthesis of complex, highly functionalized piperidines where chemo- and stereoselectivity are paramount.

  • Rhodium Complexes: Cationic rhodium complexes, such as those derived from [RhCp*Cl2]2, are effective for the transfer hydrogenation of pyridinium salts using formic acid as a hydrogen source.[3][8] This method can be adapted for asymmetric synthesis, leading to chiral piperidines with excellent diastereo- and enantioselectivities.[3][8]

  • Iridium Complexes: Iridium catalysts, like [Cp*IrCl2]2, have been employed in the synthesis of N-substituted piperidines from primary amines and diols.[7] Recent advances have highlighted iridium(III) catalysts for ionic hydrogenation, which shows exceptional tolerance for sensitive functional groups that would be reduced by conventional methods.[9]

  • Ruthenium Complexes: Cationic ruthenium complexes such as [Cp*Ru(NCCH3)3]PF6 can catalyze the coupling of propargylic amides and allylic alcohols to generate piperidine derivatives.[10] Ruthenium carbonyl, Ru3(CO)12, has been used for the direct α-arylation of piperidines via C-H activation.[11]

  • Palladium Complexes: Palladium catalysts are versatile and have been used for various transformations leading to piperidines, including Wacker-type aerobic oxidative cyclization of alkenes and chemoselective hydrogenation.[5][6]

Emerging Catalytic Systems
  • Metal-Free Catalysis: Borane catalysts can form a "frustrated Lewis pair" (FLP) with pyridine to activate H₂ for hydrogenation, offering a sustainable alternative to metal-based systems.[1][5]

  • Electrocatalysis: Using a carbon-supported rhodium catalyst in an anion-exchange membrane electrolyzer allows for the hydrogenation of pyridines at ambient temperature and pressure, using water as the hydrogen source.[2][12] This method avoids the need for high-pressure hydrogen gas.[1]

Comparative Efficacy of Selected Catalysts

The choice of catalyst profoundly impacts the yield, selectivity, and reaction conditions required for piperidine synthesis. The following table summarizes experimental data from various studies to provide a direct comparison.

Catalyst SystemSubstrate TypeProduct TypeYield (%)SelectivityReaction ConditionsReference(s)
Heterogeneous
Ni-silicideSubstituted PyridinesSubstituted Piperidines96-99%>99% cis (diastereoselectivity)100 °C, 50 bar H₂, 24h[7]
Co@TiO₂-melSubstituted PyridinesSubstituted Piperidines86-99%Good to Excellent100 °C, 50 bar H₂, 24h[7]
PtO₂Substituted PyridinesSubstituted PiperidinesHighNot specifiedRoom Temp, 50-70 bar H₂, 6-10h[4]
10% Rh/CPyridinesPiperidinesHighNot specified80 °C, 5 atm H₂, in water[5]
Homogeneous
[CpIrCl₂]₂Primary Amines + DiolsN-substituted Piperidines85-99%N/A110 °C, 20h[5][7]
[RhCpCl₂]₂N-Ethyl-2-propylpyridinium saltChiral Piperidine75%High (chiral induction)40 °C, 22h (transfer hydrogenation)[13]
Electrocatalytic
Rh/CPyridinePiperidine98%HighAmbient Temp & Pressure[12]

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the reaction mechanism is crucial for troubleshooting and optimizing a synthesis. Below is a generalized catalytic cycle for the homogeneous hydrogenation of a pyridine derivative.

Homogeneous Catalytic Hydrogenation Fig 1: Generalized Catalytic Cycle for Homogeneous Hydrogenation Catalyst [M]-H (Active Catalyst) Intermediate1 Pyridine-Catalyst Complex Catalyst->Intermediate1 Coordination Pyridine Pyridine Substrate Pyridine->Intermediate1 Intermediate2 Hydride Insertion (Dihydropyridine intermediate) Intermediate1->Intermediate2 Hydride Insertion Intermediate3 Further Reduction Steps Intermediate2->Intermediate3 Sequential H₂ addition Intermediate3->Catalyst Regeneration Piperidine Piperidine Product Intermediate3->Piperidine Reductive Elimination H2 H₂ Catalyst_Precursor Catalyst Precursor H2->Catalyst_Precursor Catalyst_Precursor->Catalyst Activation

Caption: Generalized catalytic cycle for homogeneous hydrogenation of pyridine.

The process typically begins with the activation of a catalyst precursor to form an active metal hydride species. The pyridine substrate then coordinates to the metal center, followed by a series of hydride insertions and further reduction steps until the fully saturated piperidine ring is formed. The final step is the reductive elimination of the piperidine product, regenerating the active catalyst.

Experimental Protocols

The following protocols are based on literature procedures and serve as a starting point for laboratory synthesis.

Protocol 1: Heterogeneous Hydrogenation using PtO₂ (Adams' Catalyst)

This protocol is adapted from the work of ReddyMasu Sreenivasulu et al. and is suitable for the hydrogenation of various substituted pyridines.[4]

Materials:

  • Substituted pyridine (1.0 g)

  • Platinum(IV) oxide (PtO₂, 5 mol%)

  • Glacial acetic acid (5 mL)

  • High-purity hydrogen gas

  • High-pressure reactor (autoclave)

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a suitable glass liner for the high-pressure reactor, add the substituted pyridine (1.0 g) and glacial acetic acid (5 mL).

  • Add the PtO₂ catalyst (5 mol %) to the solution.

  • Place the glass liner into the high-pressure reactor and seal the vessel.

  • Purge the reactor with an inert gas (e.g., nitrogen or argon) three times to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[4]

  • Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 6-10 hours.[4]

  • Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas.

  • Purge the reactor with an inert gas.

  • Open the reactor and carefully quench the reaction mixture with a saturated solution of NaHCO₃ until the acetic acid is neutralized.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and filter through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.[1]

  • Dry the filtered organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

  • Purify the crude product as necessary by distillation or column chromatography.

G Fig 2: Experimental Workflow for Heterogeneous Hydrogenation cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Combine Pyridine Substrate, Glacial Acetic Acid, and PtO₂ Catalyst B Seal in Autoclave A->B C Purge with N₂/Ar B->C D Pressurize with H₂ (50-70 bar) C->D E Stir at Room Temperature (6-10 h) D->E F Vent H₂ and Purge with N₂ E->F G Quench with NaHCO₃ F->G H Extract with Ethyl Acetate G->H I Filter through Celite to Remove Catalyst H->I J Dry, Concentrate, and Purify I->J

Caption: Experimental workflow for heterogeneous hydrogenation of pyridine.

Protocol 2: Homogeneous Transfer Hydrogenation of a Pyridinium Salt

This protocol is based on a method for the chemoselective reduction of a pyridinium salt using a rhodium catalyst and formic acid/triethylamine as the hydrogen source.[3][13]

Materials:

  • N-Substituted Pyridinium Salt (e.g., N-Benzyl-4-phenylpyridinium bromide, 0.5 mmol)

  • [Cp*RhCl2]2 (1 mol%)

  • Potassium Iodide (KI)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM)

  • Potassium hydroxide (KOH) solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-substituted pyridinium salt (0.5 mmol) in a mixture of formic acid and triethylamine.

  • Add the rhodium catalyst, [Cp*RhCl2]2 (1 mol%), and a catalytic amount of KI.

  • Stir the reaction mixture at 40 °C for 24 hours.[13]

  • Monitor the reaction by TLC or LC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully basify the mixture with an aqueous solution of KOH.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Further purification can be performed by column chromatography if necessary.

Conclusion and Future Outlook

The synthesis of piperidines via catalytic hydrogenation of pyridines offers a diverse and powerful toolkit for the modern chemist.

  • For large-scale synthesis and robust applications, heterogeneous catalysts like PtO₂ and emerging non-precious metal catalysts (Ni, Co) offer cost-effectiveness and ease of handling.[4][6][7]

  • For the synthesis of complex, stereochemically rich molecules, homogeneous catalysts based on rhodium and iridium provide unparalleled selectivity and operate under milder conditions.[3][7][9]

  • For sustainable and safer processes, electrocatalytic and metal-free methods are paving the way for the future, eliminating the need for high-pressure flammable gases and precious metals.[2][5][12]

The selection of an optimal catalyst is not a one-size-fits-all decision. It requires a careful consideration of the substrate's functional group tolerance, the desired stereochemical outcome, scalability, cost, and safety. This guide provides the foundational knowledge and practical data to make an informed choice, empowering researchers to efficiently access the valuable piperidine scaffold.

References

  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine - Benchchem.
  • Comparing the efficacy of different catalytic systems for piperidine synthesis - Benchchem.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis.
  • Synthesis of piperidines via the hydrogenation of pyridines. (a)... - ResearchGate.
  • Regio- and stereoselective syntheses of piperidine derivatives via ruthenium-catalyzed coupling of propargylic amides and allylic alcohols - Chemical Communications (RSC Publishing).
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC - NIH.
  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group | ACS Catalysis.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - ResearchGate.
  • Technical Support Center: Synthesis of Piperidine from Pyridine - Benchchem.
  • Piperidine synthesis - Organic Chemistry Portal.
  • First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation.
  • Iridium Catalysis Enables Piperidine Synthesis from Pyridines - BIOENGINEER.ORG.

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A Comparative Guide to the Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate: A Traditional vs. Modern Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key pharmaceutical intermediates is a cornerstone of innovation. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including the antibacterial agent Balofloxacin.[1] Its piperidine core is a prevalent scaffold in drugs targeting the central nervous system.[2][3] This guide provides an in-depth comparison of a traditional synthetic route to this vital intermediate with a more recent, optimized approach, offering experimental data to support the evaluation.

The Established Pathway: Intramolecular Dieckmann Condensation

The classical approach to synthesizing β-keto esters like this compound has long relied on the intramolecular Dieckmann condensation. This reaction involves the base-promoted cyclization of a diester to form a five- or six-membered ring. In this case, a common precursor is a diester derived from N-benzylglycine.

The causality behind this choice of reaction lies in its robustness and the ready availability of starting materials. The use of a strong base, such as sodium ethoxide or sodium hydride, is critical to deprotonate the α-carbon of one of the ester groups, initiating the nucleophilic attack on the other ester carbonyl, leading to the cyclized product. The choice of an inert solvent like toluene is crucial to facilitate the intermolecular condensation.[4]

Visualizing the Traditional Workflow

Traditional_Route cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Work-up & Isolation A N-benzylglycine ethyl ester C N,N-bis(2-ethoxycarbonylethyl) -N-benzylamine A->C Michael Addition B Ethyl acrylate B->C D Intramolecular Cyclization C->D NaH or NaOEt Toluene, Reflux E Acidic Work-up D->E F Purification (Distillation/Crystallization) E->F G Ethyl 1-benzyl-4-oxopiperidine -3-carboxylate F->G

Caption: Traditional synthesis via Dieckmann condensation.

A Modernized, High-Yield Synthetic Route

Recent advancements have focused on improving the efficiency, yield, and purity of the final product while simplifying the overall process. A notable example is a method that also employs a cyclization strategy but with refined conditions and starting materials, leading to a more streamlined and industrially scalable process. This new approach starts with N-benzyl glycine ethyl ester and reacts it with a 4-halogenated ethyl butyrate.[5]

The expertise behind this refined protocol is evident in the choice of reagents and the strategic pH adjustments during work-up. The use of specific organic solvents and bases is optimized to maximize the yield of the cyclization step. Furthermore, the purification process, involving pH-controlled extractions and crystallization, effectively removes impurities, resulting in a product of very high purity.[5] This self-validating system ensures a reliable and reproducible outcome.

Visualizing the New Workflow

New_Route cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization & Purification cluster_2 Step 3: Final Purification A N-benzyl glycine ethyl ester C 4-[benzyl(ethoxycarbonylmethyl) amino] ethyl butyrate A->C Alkylation B 4-bromo-ethyl butyrate B->C D Cyclization (e.g., NaOtBu) C->D E pH Adjustment (7-8) & Wash D->E F pH Adjustment (1-2) & Crystallization E->F G Dissolve in water, pH adjust (7-8) F->G H Organic Extraction G->H I pH adjust (1-2) & Crystallization H->I J High-Purity Product I->J

Caption: Modernized high-yield synthetic route.

Performance Comparison: A Data-Driven Analysis

The following table summarizes the key performance indicators for both the traditional and the new synthetic routes, based on available experimental data.

ParameterTraditional Route (Dieckmann)New Synthetic Route
Overall Yield 86.6% - 88.0%[5]92.6% - 93.3%[5]
Product Purity (HPLC) 90.9% - 92.6%[5]99.5% - 99.6%[5]
Reaction Time Typically longer due to multiple steps and purificationShorter, more streamlined process[5]
Reagents & Solvents Sodium ethoxide/hydride, tolueneSodium tert-butoxide, ethyl acetate, THF[5]
Process Scalability ModerateHigh, suitable for industrial production[5]
Safety Considerations Use of sodium hydride requires careful handlingStandard precautions for organic synthesis

Experimental Protocols

Traditional Synthesis: Dieckmann Condensation
  • Preparation of the Diester Precursor: N-benzyl glycine ethyl ester is reacted with ethyl acrylate via a Michael addition to form N,N-bis(2-ethoxycarbonylethyl)-N-benzylamine.

  • Cyclization: The diester is dissolved in an inert solvent like toluene. A strong base, such as sodium hydride or sodium ethoxide, is added portion-wise at a controlled temperature. The mixture is then heated to reflux to drive the intramolecular Dieckmann condensation.

  • Work-up and Purification: After the reaction is complete, it is cooled and quenched with a weak acid. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by vacuum distillation or recrystallization to yield this compound.

New Synthetic Route
  • Preparation of Intermediate: Dissolve N-benzyl glycine ethyl ester in an organic solvent (e.g., toluene). Add 4-bromo-ethyl butyrate and a base (e.g., sodium carbonate) and react to obtain 4-[benzyl(ethoxycarbonylmethyl)amino] ethyl butyrate.[5]

  • Cyclization and Crude Product Isolation: Dissolve the intermediate from step 1 in an organic solvent (e.g., tetrahydrofuran). Add a base such as sodium tert-butoxide and stir. After the reaction, adjust the pH to 7-8 with acid and wash with water. Adjust the pH of the organic layer to 1-2 with hydrochloric acid to precipitate the crude product as its hydrochloride salt.[5]

  • Final Purification: Dissolve the crude product in water and adjust the pH to 7-8 with a base. Extract with an organic solvent. Adjust the pH of the organic layer back to 1-2 with hydrochloric acid to induce crystallization of the high-purity this compound hydrochloride.[5]

Conclusion and Future Outlook

The comparison clearly demonstrates the advantages of the new synthetic route in terms of overall yield and product purity. The refined work-up procedure, involving strategic pH adjustments, is particularly effective in removing impurities, making it a superior choice for the large-scale production of this important pharmaceutical intermediate. While the traditional Dieckmann condensation remains a viable method, the newer approach offers significant improvements in efficiency and product quality, aligning with the principles of green and sustainable chemistry by maximizing atom economy and minimizing waste.

Future research may focus on further optimizing the reaction conditions of the new route, exploring alternative and more environmentally benign solvents, and developing catalytic methods to replace the stoichiometric use of strong bases.

References

  • apicule. (n.d.). This compound hydrochloride (CAS No: 1454-53-1) API Intermediate Manufacturers.
  • PubChem. (n.d.). This compound.
  • Google Patents. (2020). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.

Sources

Unveiling the Profile of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate: A Comparative Guide to PubChem Data and Experimental Findings

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Gaithersburg, MD – In the intricate landscape of chemical research and drug development, the rigorous validation of compound data is paramount. This guide provides a comprehensive cross-referencing of the publicly available information for PubChem Compound Identifier (CID) 102624, identified as Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, with established experimental data. By juxtaposing computational predictions with real-world measurements, this document serves as an essential resource for researchers, scientists, and professionals in drug development, offering a clearer, more validated understanding of this compound's chemical and physical identity.

Initially, a direct search for "PubChem CID 102624" proved challenging, highlighting a common issue in database management where identifiers may become obsolete or superseded. However, persistent investigation confirmed that CID 102624 corresponds to this compound[1]. This pivotal identification unlocked the ability to conduct a thorough comparative analysis.

I. PubChem Data Overview for CID 102624

The PubChem entry for CID 102624, this compound, serves as a foundational dataset, primarily composed of computationally predicted properties. These descriptors are essential for in silico modeling and initial compound assessment.

Below is a summary of the key computed properties available on the PubChem platform[1]:

PropertyValue (Computed)
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
XLogP31.7
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4
Exact Mass261.136493 g/mol
Topological Polar Surface Area46.6 Ų
Heavy Atom Count19
Complexity323

It is crucial to recognize that these values are derived from computational models and await experimental validation for definitive confirmation.

II. Cross-Referencing with Experimental Data

To bridge the gap between theoretical and empirical data, a thorough search for experimental findings on this compound was conducted. This process involves consulting various scientific databases and literature to uncover measured physical and spectral properties.

A. Chemical and Physical Properties

While extensive experimental data for every computed property is not always available in the public domain, key identifiers and some physical characteristics have been experimentally confirmed. The Chemical Abstracts Service (CAS) has assigned the number 41276-30-6 to this compound, providing a universally recognized identifier for this specific chemical entity.

B. Spectroscopic Data

Spectroscopic data provides a "fingerprint" of a molecule and is a cornerstone of chemical identification. For the hydrochloride salt of the parent compound (this compound hydrochloride, CID 102623), which is closely related to CID 102624, experimental spectral data is available. This data offers valuable insights into the structural features of the core molecule.

The available experimental spectra for the hydrochloride salt include:

  • UV-VIS Spectra: Provides information about the electronic transitions within the molecule.

  • FTIR Spectra: Elucidates the functional groups present in the compound.

  • ATR-IR Spectra: A variation of IR spectroscopy that is useful for surface analysis.

  • Raman Spectra: Offers complementary information to IR spectroscopy regarding molecular vibrations.

The presence of these spectra for a closely related salt provides strong experimental support for the fundamental structure of the parent compound, CID 102624.

Workflow for Data Cross-Referencing:

The process of validating the PubChem entry against experimental data follows a logical sequence.

Caption: Workflow for validating computational data with experimental findings.

III. Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, it is essential to understand the methodologies behind the acquisition of experimental data. While specific, detailed protocols for the exact experiments on CID 102624 are not publicly available, a general outline for acquiring such data is provided below.

A. Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample (typically 1-2 mg) is finely ground with potassium bromide (KBr) (approx. 200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (water vapor and CO2). A background spectrum of the empty sample chamber is recorded.

  • Data Acquisition: The KBr pellet containing the sample is placed in the sample holder. The infrared spectrum is then recorded over a typical range of 4000-400 cm-1.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups present in the molecule.

B. Protocol for Ultraviolet-Visible (UV-VIS) Spectroscopy

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or water) that does not absorb in the UV-VIS region of interest. The concentration is adjusted to yield an absorbance reading between 0.1 and 1.0.

  • Instrument Setup: The UV-VIS spectrophotometer is calibrated using a blank solution (the pure solvent).

  • Data Acquisition: The sample solution is placed in a quartz cuvette, and the absorbance is measured over a wavelength range (typically 200-800 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined, which is characteristic of the electronic structure of the molecule.

IV. Conclusion and Future Directions

The cross-referencing of data for PubChem CID 102624, this compound, demonstrates the synergy between computational chemistry and experimental validation. While the PubChem entry provides a valuable theoretical framework, experimental data, particularly from spectroscopic analyses of closely related compounds, lends critical support to the proposed structure and properties.

For researchers working with this compound, the available data provides a solid foundation. However, further experimental characterization, such as obtaining a high-resolution mass spectrum and nuclear magnetic resonance (NMR) spectra of the parent compound, would provide a more complete and independently verified dataset. This guide underscores the importance of a multi-faceted approach to compound characterization, leveraging the strengths of both computational and experimental techniques to ensure the highest degree of scientific integrity.

References

  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information.

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A Comparative Guide to the Reaction Kinetics for the Formation of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and complex molecular scaffolds, a thorough understanding of reaction kinetics is paramount for process optimization, scalability, and ensuring product quality. This guide provides an in-depth analysis of the reaction kinetics for the formation of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, a key building block in medicinal chemistry. We will objectively compare the primary synthetic routes, delving into their mechanisms and the factors that govern their reaction rates. While direct comparative kinetic data for this specific molecule is not extensively published, this guide will equip you with the foundational knowledge and detailed experimental protocols to conduct your own kinetic analyses.

Introduction to this compound

This compound is a versatile intermediate featuring a piperidone core, a structure prevalent in a wide range of biologically active compounds. Its synthesis is a critical step in the development of various therapeutic agents. The two principal synthetic strategies for its formation are the Dieckmann condensation and the N-alkylation of a preformed piperidone. The choice between these routes often depends on factors such as starting material availability, desired yield, and scalability, all ofwhich are intrinsically linked to the reaction kinetics.

Synthetic Route 1: The Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, and it represents the most common approach to synthesizing this compound.[1][2] The reaction involves the formation of a new carbon-carbon bond to create the cyclic piperidone ring.

Reaction Mechanism and Kinetic Implications

The mechanism of the Dieckmann condensation proceeds through several key steps, each with its own kinetic profile:

  • Enolate Formation: A strong base is required to deprotonate the α-carbon of one of the ester groups, forming a resonance-stabilized enolate. The rate of this step is highly dependent on the strength of the base and the acidity of the α-proton.

  • Intramolecular Nucleophilic Acyl Substitution: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule. This intramolecular cyclization is often the rate-determining step.

  • Elimination: The tetrahedral intermediate formed in the previous step collapses, eliminating an alkoxide to form the cyclic β-keto ester.

  • Final Deprotonation: The resulting β-keto ester is more acidic than the starting diester. A final, essentially irreversible deprotonation by the alkoxide base drives the reaction to completion.[3] This final step acts as a thermodynamic sink, pulling the preceding equilibrium steps forward.

Dieckmann_Condensation cluster_0 Reaction Pathway cluster_1 Key Kinetic Factors Diester N,N-bis(ethoxycarbonylmethyl) -N-benzylamine Enolate Enolate Intermediate Diester->Enolate Base (e.g., NaH) Cyclic_Intermediate Tetrahedral Intermediate Enolate->Cyclic_Intermediate Intramolecular Attack (Rate-Determining Step) Product_Enolate Product Enolate Cyclic_Intermediate->Product_Enolate Elimination of Ethoxide Product This compound Product_Enolate->Product Acid Workup Base_Strength Base Strength Base_Strength->Enolate Temperature Temperature Temperature->Cyclic_Intermediate Solvent Solvent Solvent->Enolate

Caption: Key steps and kinetic influencers in the Dieckmann condensation.

Factors Influencing Reaction Kinetics

A successful and efficient Dieckmann condensation hinges on the careful selection of reaction parameters:

  • Base: The choice of base is critical. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide are commonly employed to ensure complete and rapid enolate formation. The concentration of the base will directly impact the rate of the initial deprotonation step.

  • Solvent: Aprotic solvents like toluene, THF, or DMSO are typically used. The polarity and solvating properties of the solvent can influence the stability of the enolate intermediate and the transition state of the cyclization step, thereby affecting the overall reaction rate. Kinetic measurements have shown that reaction rates and yields can be higher in DMSO compared to toluene.[4]

  • Temperature: Like most chemical reactions, the rate of the Dieckmann condensation increases with temperature. However, higher temperatures can also promote side reactions, such as intermolecular condensation or decomposition. Therefore, an optimal temperature must be determined experimentally to balance reaction rate and product purity.

Synthetic Route 2: N-Alkylation of Ethyl 4-oxopiperidine-3-carboxylate

An alternative approach involves the N-alkylation of a pre-existing piperidone ring, specifically Ethyl 4-oxopiperidine-3-carboxylate, with a benzyl halide. This method is a straightforward SN2 reaction.

Reaction Mechanism and Kinetic Considerations

The N-alkylation proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism:

  • Nucleophilic Attack: The nitrogen atom of the piperidone ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide.

  • Transition State: A single, concerted transition state is formed where the nitrogen-carbon bond is forming and the carbon-halogen bond is breaking.

  • Product Formation: The halide ion is displaced, resulting in the formation of the N-benzylated product.

The rate of this reaction is dependent on the concentration of both the piperidone substrate and the benzyl halide, as well as the nature of the leaving group and the reaction conditions.

N_Alkylation cluster_0 Reaction Pathway cluster_1 Key Kinetic Factors Reactants Ethyl 4-oxopiperidine-3-carboxylate + Benzyl Halide Transition_State SN2 Transition State Reactants->Transition_State Nucleophilic Attack Product This compound + Halide Ion Transition_State->Product Leaving Group Departure Leaving_Group Leaving Group Ability Leaving_Group->Transition_State Solvent_Polarity Solvent Polarity Solvent_Polarity->Transition_State Base_Presence Presence of Base Base_Presence->Reactants

Caption: The SN2 pathway for N-alkylation and its kinetic drivers.

Factors Influencing Reaction Kinetics

The efficiency of the N-alkylation is governed by several key factors:

  • Leaving Group: The nature of the halide in the benzyl halide is crucial. The reaction rate follows the order I > Br > Cl, corresponding to the stability of the leaving halide anion.

  • Solvent: Polar aprotic solvents such as DMF or acetonitrile are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus accelerating the SN2 reaction.

  • Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is often added to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the piperidone nitrogen and ensuring its availability as a nucleophile. The concentration and strength of this base can influence the overall reaction rate.

Comparative Analysis of Reaction Kinetics

FeatureDieckmann CondensationN-Alkylation
Reaction Type Intramolecular CondensationIntermolecular SN2 Substitution
Rate Determining Step Typically the intramolecular cyclizationThe bimolecular nucleophilic attack
Key Kinetic Drivers Base strength, temperature, solventLeaving group ability, solvent polarity, concentration of reactants
Complexity Multi-step equilibrium driven to completionSingle concerted step
Side Reactions Intermolecular condensation, decompositionOver-alkylation (quaternization)

Experimental Protocols for Kinetic Analysis

To provide a quantitative comparison, a kinetic analysis of both synthetic routes is necessary. The following protocols outline the experimental design for such a study.

Protocol 1: Kinetic Analysis of the Dieckmann Condensation

Objective: To determine the reaction order and rate constant for the Dieckmann condensation synthesis of this compound.

Methodology: The reaction progress can be monitored by quantifying the disappearance of the starting diester or the appearance of the product over time using High-Performance Liquid Chromatography (HPLC).[5]

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, dissolve a known concentration of N,N-bis(ethoxycarbonylmethyl)-N-benzylamine in anhydrous toluene.

  • Initiation: Add a precise amount of sodium hydride (as a 60% dispersion in mineral oil) to the solution at a constant temperature. This marks the start of the reaction (t=0).

  • Sampling: At regular intervals, withdraw a small aliquot of the reaction mixture and quench it immediately in a solution of dilute acid (e.g., 1 M HCl) to neutralize the base and stop the reaction.

  • Sample Preparation: Extract the quenched sample with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and dilute to a known volume for HPLC analysis.

  • HPLC Analysis: Inject the prepared samples into an HPLC system equipped with a C18 column and a UV detector. Develop a suitable gradient elution method to separate the starting material and the product.

  • Data Analysis: Plot the concentration of the product versus time. From this data, determine the initial rate of the reaction. By varying the initial concentrations of the diester and the base, the reaction order with respect to each reactant can be determined, and the rate constant can be calculated.

Protocol 2: Kinetic Analysis of the N-Alkylation

Objective: To determine the reaction order and rate constant for the N-alkylation synthesis of this compound.

Methodology: The reaction can be monitored using in-situ spectroscopic methods, such as UV-Vis spectrophotometry, by tracking the formation of a chromophoric product or the disappearance of a reactant.[6]

Procedure:

  • Reaction Setup: In a cuvette placed within a temperature-controlled UV-Vis spectrophotometer, dissolve known concentrations of Ethyl 4-oxopiperidine-3-carboxylate and benzyl bromide in acetonitrile. Include a non-nucleophilic base like potassium carbonate.

  • Data Acquisition: Initiate the data collection at a wavelength where the product shows significant absorbance and the starting materials have minimal absorbance. Record the absorbance at regular time intervals.

  • Data Analysis: Convert the absorbance data to concentration using a previously established calibration curve. Plot the concentration of the product versus time. Determine the initial rate of the reaction. By systematically varying the initial concentrations of the piperidone and benzyl bromide, determine the reaction order and calculate the rate constant.

Conclusion and Future Outlook

Both the Dieckmann condensation and N-alkylation offer viable synthetic routes to this compound, each with distinct kinetic profiles. The Dieckmann condensation is a powerful cyclization strategy where the reaction rate is primarily governed by the efficiency of the intramolecular ring-closing step. In contrast, the N-alkylation is a more straightforward bimolecular substitution where the rate is dependent on the concentration and reactivity of both reactants.

For researchers and drug development professionals, the choice of synthetic route will depend on a careful consideration of these kinetic factors in the context of process optimization, cost-effectiveness, and scalability. The experimental protocols provided in this guide offer a robust framework for conducting detailed kinetic studies, enabling a data-driven approach to the synthesis of this important pharmaceutical intermediate. Further investigations could explore the use of flow chemistry and computational modeling to gain even deeper insights into the reaction kinetics and to further optimize the synthesis of this valuable compound.

References

  • Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a C
  • Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst.
  • Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a C
  • A Dieckmann cyclization route to piperazine-2,5-diones. PubMed. [Link]
  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
  • A Dieckmann Cyclization Route to Piperazine-2,5-diones.
  • Optimal design of experiments. UCL Discovery. [Link]
  • HPLC analysis of donepezil hydrochloride. Asian Journal of Chemistry. [Link]
  • Dieckmann Cyclization Compar
  • Claisen Condensation and Dieckmann Condens
  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Ethyl 1-benzyl-4-oxopiperidine-3-carboxyl
  • Dieckmann Condensation Reaction Mechanism. YouTube. [Link]
  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxyl
  • Dieckmann Condens
  • Master The Dieckmann Condens
  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.
  • Model-based design of transient flow experiments for the identification of kinetic parameters. Royal Society of Chemistry. [Link]
  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]
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  • Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid c
  • Experimental Help for Dieckmann Condens
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.
  • [Co(TPP)]-Catalyzed Formation of Substituted Piperidines. PubMed. [Link]
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  • This compound hydrochloride. Doron Scientific. [Link]
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A Senior Application Scientist's Guide to Benchmarking Synthesis Yield: A Comparative Analysis of Aspirin Production

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, process chemists, and drug development professionals, the efficiency of a chemical synthesis is paramount. The reaction yield—the amount of desired product obtained from a reaction—is a critical metric that directly impacts the economic viability, environmental footprint, and overall feasibility of a manufacturing process.[1][2] When a novel synthetic route is developed, it must be rigorously benchmarked against established methods to prove its value.

This guide provides an in-depth framework for comparing a new synthesis method against established protocols, using the production of Aspirin (acetylsalicylic acid) as a practical case study. We will objectively compare traditional acid-catalyzed methods with a modern, green-chemistry alternative, providing the supporting experimental data and rationale necessary for a comprehensive evaluation.

The Importance of Yield in Process Chemistry

In pharmaceutical development, even a small percentage increase in yield can translate to significant cost savings and reduced waste over an industrial production campaign.[3] However, yield is not the sole consideration. A holistic assessment must also account for:

  • Purity: The final product must meet stringent purity specifications, as impurities can affect efficacy and patient safety.[4]

  • Reaction Conditions: Factors like temperature, pressure, and reaction time influence energy consumption and equipment requirements.[5]

  • Safety & Environmental Impact: The use of hazardous catalysts or solvents is increasingly scrutinized, driving the adoption of "green" chemistry principles.[6]

This guide will benchmark three synthetic methods for aspirin based on these core principles.

Overview of Aspirin Synthesis Methods

The synthesis of aspirin is a classic esterification reaction where the hydroxyl group of salicylic acid is acetylated by acetic anhydride.[7][8]

Method A: Traditional Sulfuric Acid (H₂SO₄) Catalysis This is a widely used and historically significant method. Concentrated sulfuric acid acts as a powerful catalyst, protonating the acetic anhydride to accelerate the reaction.[9][10] While effective, it involves a highly corrosive and hazardous reagent.

Method B: Phosphoric Acid (H₃PO₄) Catalysis As a safer, less corrosive alternative to sulfuric acid, phosphoric acid is often employed in both academic and industrial settings.[3][11] It effectively catalyzes the acetylation while presenting a lower risk profile.[3]

Method C (Novel): Microwave-Assisted, Catalyst-Free Synthesis Microwave-assisted synthesis represents a significant advancement in green chemistry. By using microwave irradiation, polar molecules are directly heated, leading to dramatically reduced reaction times and often eliminating the need for a strong acid catalyst.[12][13] This method promises higher energy efficiency and a more benign environmental profile.[14][15]

Head-to-Head Benchmarking Workflow

To ensure an objective comparison, all three methods must be performed under controlled and parallel conditions. This minimizes variability arising from external factors. The following workflow outlines a robust benchmarking strategy.

G cluster_prep Preparation cluster_synthesis Parallel Synthesis cluster_workup Workup & Isolation cluster_analysis Analytical Validation P1 Weigh Salicylic Acid (3x) P2 Prepare Reagent Solutions (Acetic Anhydride, H₂SO₄, H₃PO₄) P1->P2 S1 Method A: Conventional Heating (85°C) + H₂SO₄ Catalyst P2->S1 Add Reagents S2 Method B: Conventional Heating (85°C) + H₃PO₄ Catalyst P2->S2 Add Reagents S3 Method C: Microwave Irradiation (175W, No Catalyst) P2->S3 Add Reagents W1 Quench Reaction (Add H₂O) S1->W1 S2->W1 S3->W1 W2 Induce Crystallization (Ice Bath) W1->W2 W3 Isolate Crude Product (Vacuum Filtration) W2->W3 W4 Purify Product (Recrystallization) W3->W4 W5 Dry Final Product W4->W5 A1 Determine Final Mass & Calculate % Yield W5->A1 A2 Purity Analysis: - Melting Point - HPLC A1->A2

Caption: Parallel workflow for benchmarking three aspirin synthesis methods.

Detailed Experimental Protocols

Scientific integrity demands reproducible methodologies. The following protocols are designed to be self-validating.

General Preparation (Perform for each method)
  • Accurately weigh 2.0 g of salicylic acid and place it into a designated 125-mL Erlenmeyer flask.[16]

  • In a fume hood, measure 5.0 mL of acetic anhydride.[16]

Synthesis Protocols
  • Protocol A: Sulfuric Acid Catalysis

    • To the flask containing salicylic acid, add the 5.0 mL of acetic anhydride.

    • Carefully add 5 drops of concentrated sulfuric acid (H₂SO₄) and swirl gently.[16]

    • Heat the flask in a water bath set to approximately 85-90°C for 15 minutes.[5][17]

  • Protocol B: Phosphoric Acid Catalysis

    • To the flask containing salicylic acid, add the 5.0 mL of acetic anhydride.

    • Carefully add 10 drops of 85% phosphoric acid (H₃PO₄) and swirl gently.[11][18]

    • Heat the flask in a water bath set to approximately 85-90°C for 15 minutes.[5][17]

  • Protocol C: Microwave-Assisted Synthesis

    • To a microwave-safe vessel containing salicylic acid, add the 5.0 mL of acetic anhydride and swirl. No catalyst is added.

    • Place the vessel in a laboratory microwave unit.

    • Irradiate at a low power setting (e.g., 175 watts) for 7 minutes.[12]

Workup and Purification (Identical for all methods)
  • After the reaction time, allow the flask to cool to room temperature.

  • In a fume hood, cautiously add 1.0 mL of deionized water to quench any excess acetic anhydride.[19]

  • Add 50 mL of cold water to the flask and place it in an ice bath to maximize crystallization.[16]

  • Collect the solid aspirin crystals using a Büchner funnel under vacuum filtration.[11]

  • Recrystallization: Transfer the crude product to a beaker. Add a minimum amount of a hot ethanol/water solvent to dissolve the crystals, then allow the solution to cool slowly to form pure crystals. This step is critical for removing unreacted salicylic acid and other impurities.[20]

  • Filter the purified crystals and dry them completely before final weighing.

Analytical Validation Workflow

Validation ensures that the measured yield corresponds to a high-purity product. This follows guidelines for analytical procedure validation established by regulatory bodies like the FDA.[21][22][23]

G cluster_yield Yield Determination cluster_purity Purity Assessment Input Dried, Purified Aspirin (from each method) Y1 Weigh Final Product Input->Y1 P1 Melting Point Analysis Input->P1 P2 Prepare Sample for HPLC Input->P2 Y3 Calculate % Yield: (Actual / Theoretical) * 100 Y1->Y3 Y2 Calculate Theoretical Yield (Based on Salicylic Acid) Y2->Y3 P4 Compare to Lit. Value (135-136°C) P1->P4 P3 HPLC Analysis (vs. Reference Standard) P2->P3 P5 Quantify Impurities (e.g., Salicylic Acid) P3->P5

Caption: Workflow for the analytical validation of synthesized aspirin.

Yield Calculation

The percent yield is the cornerstone of this benchmark. It is calculated as: Percent Yield = (Actual Yield / Theoretical Yield) x 100%

The theoretical yield is determined by the stoichiometry of the reaction, with salicylic acid being the limiting reagent.

Purity Determination
  • Melting Point: Pure aspirin has a distinct melting point of 135-136°C.[17][24] A broad or depressed melting range indicates the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the final product.[25] A validated HPLC method can separate aspirin from its primary impurity, unreacted salicylic acid, and other byproducts.[4][26] The results are compared against a certified reference standard to determine the precise purity percentage.

Comparative Data Analysis

The experimental data should be compiled into a clear, comparative table. The following table presents representative data based on published results for these methods.

MetricMethod A (H₂SO₄)Method B (H₃PO₄)Method C (Microwave)Source(s)
Reaction Time 15 min (heating)15 min (heating)7 min (irradiation)[12]
Reaction Temp. ~90°C~90°CN/A (Direct Heating)[5]
Catalyst Sulfuric AcidPhosphoric AcidNone[3][12]
Typical Yield ~75%~67%~86% [12][17]
Purity (Post-Recrystallization) >99%>99%>99%[25]
Safety/Green Profile Poor (Corrosive Catalyst)ModerateExcellent (No Catalyst, Low Energy)[3][14]

Discussion and Interpretation

  • Yield: The data clearly indicates that the novel Microwave-Assisted method (Method C) provides a superior yield (~86%) compared to the traditional acid-catalyzed methods.[12] Industrial yields for traditional processes can range from 85% to 95%, but this often requires highly optimized conditions not present in a standard lab protocol.[3]

  • Efficiency and Green Chemistry: Method C is significantly faster, requiring only 7 minutes of reaction time compared to 15 minutes of heating for Methods A and B.[12] Crucially, it eliminates the need for a hazardous acid catalyst and reduces energy consumption, aligning perfectly with the principles of green chemistry.[14][15]

  • Purity and Viability: While all methods can produce a high-purity product after recrystallization, the higher initial yield of Method C means less waste is generated during purification. The combination of high yield, speed, and improved safety profile makes the microwave-assisted synthesis a compelling alternative for modern drug development and manufacturing.

Conclusion

Benchmarking is a non-negotiable step in the validation of any new synthetic process. Through a systematic, parallel comparison, we can move beyond theoretical advantages to generate robust, quantitative data. In this comparative guide, the novel microwave-assisted synthesis of aspirin demonstrated clear superiority in yield, efficiency, and safety over traditional acid-catalyzed methods. This evidence-based approach is essential for driving innovation and adopting more sustainable and economically advantageous practices in the pharmaceutical industry.

References

  • Technology Networks. (2014). Microwave Assisted Green Synthesis of Aspirin From Over The Counter Pain Creams.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS AND EVALUATION OF ASPIRIN ASSISTED BY MICROWAVE OVEN.
  • Waters Corporation. (2023). Reliable HPLC Analysis of Aspirin and Associated Related Substances in Drug Substance and Tablet Formulation.
  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures.
  • Asian Publication Corporation. (n.d.). Impurity Profiling of Aspirin in Tablet Dosage Forms by Reverse Phase High Performance Liquid Chromatography.
  • ChemAnalyst. (2025). Inside the Chemistry: Industrial Production Process of Aspirin.
  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures.
  • Research Journal of Pharmacy and Technology. (n.d.). Analysis of Aspirin (Acetylsalicylic Acid): Development and Validation using RP-HPLC Methods.
  • SQA. (2022). Synthesis of Aspirin - Understanding Standards.
  • Waters Corporation. (n.d.). Reliable Analysis of Aspirin and Related Substances in Drug Substance and Tablet Formulation Using an Alliance™ iS HPLC System.
  • ResearchGate. (2024). A green Method for Synthesizing Aspirin Using Microwave Radiation and Its Comparison with the Conventional Method.
  • IJRPC. (n.d.). HPLC STUDY OF ASPIRIN AND ASPIRIN DERIVATIVES.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • ResearchGate. (2014). Microwave-Assisted Aspirin Synthesis from Over-the-Counter Pain Creams Using Naturally Acidic Catalysts: A Green Undergraduate Organic Chemistry Laboratory Experiment.
  • AWS. (n.d.). Effect of Temperature on the Purity and Yield of Aspirin.
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A Senior Application Scientist's Guide to In-Vitro Testing of Novel Compounds Derived from Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and approved drugs.[1] Its synthetic tractability and favorable physicochemical properties make it a prime starting point for novel drug discovery.[1] This guide focuses on derivatives of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, a versatile starting material for creating diverse molecular architectures.[2][3] We will explore a strategic approach to the in-vitro evaluation of these novel compounds, providing comparative insights and detailed experimental protocols to empower researchers in their quest for new therapeutic agents. The heterocyclic nature of these compounds holds significant promise for discovering new treatments, particularly in oncology and neurodegenerative diseases.[4]

The Strategic Synthesis of Novel Compound Libraries

The core structure of this compound offers multiple reaction sites for chemical modification, allowing for the generation of a diverse library of novel compounds. For the purpose of this guide, we will consider two hypothetical series of derivatives to illustrate a robust in-vitro testing strategy:

  • Series A: N-Aryl Amide Derivatives: Synthesized by aminolysis of the ethyl ester at the C-3 position with various substituted anilines. This modification explores the impact of electronically diverse aryl groups on biological activity.

  • Series B: Substituted Benzylidene Derivatives: Created via Claisen-Schmidt condensation at the C-3 position, reacting the ketone with a range of substituted benzaldehydes. These derivatives extend the conjugation and steric bulk of the molecule.

The rationale for these modifications is to systematically probe the structure-activity relationship (SAR) by altering key physicochemical properties such as hydrophobicity, electronic effects, and steric hindrance, which are known to influence biological activity.[5]

Comparative In-Vitro Biological Evaluation

Based on the broad therapeutic potential of piperidine derivatives reported in the literature, which includes anticancer and neuroprotective activities, a logical in-vitro testing cascade for our hypothetical compound series would involve primary screening for cytotoxicity against relevant cancer cell lines and targeted assays for enzyme inhibition.[4][6][7][8]

Anticancer Activity Assessment

A primary screen for anticancer potential is crucial. We will compare the cytotoxic effects of our novel compound series against a panel of human cancer cell lines to identify promising candidates and understand their spectrum of activity.

Comparative Cytotoxicity Data (Hypothetical)

The following table presents hypothetical IC50 values (in µM) for our novel compound series against three common cancer cell lines: MCF-7 (breast), PC3 (prostate), and HCT116 (colon). These values are for illustrative purposes to demonstrate how data can be comparatively analyzed.

Compound IDParent ScaffoldModificationMCF-7 IC50 (µM)PC3 IC50 (µM)HCT116 IC50 (µM)
Series A This compoundN-Aryl Amides
A-1CoreN-Phenyl25.432.128.9
A-2CoreN-(4-chlorophenyl)12.815.514.2
A-3CoreN-(4-methoxyphenyl)35.241.838.6
Series B This compoundSubstituted Benzylidenes
B-1Core3-(4-hydroxybenzylidene)9.711.28.5
B-2Core3-(4-nitrobenzylidene)5.16.84.9
B-3Core3-(3,4,5-trimethoxybenzylidene)2.53.12.2
Controls
Doxorubicin--0.81.20.9
5-Fluorouracil--4.25.13.8

Note: The hypothetical data suggests that electron-withdrawing groups (A-2, B-2) and methoxy substitutions on the benzylidene ring (B-3) enhance cytotoxic activity, a trend observed in similar compound classes.[7][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC3, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add Test Compounds & Controls A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilizing Agent E->F G Read Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: A streamlined workflow for determining the cytotoxicity of novel compounds using the MTT assay.

Neuroprotective Potential: Cholinesterase Inhibition

Given that piperidine derivatives have shown promise as inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy, it is logical to screen our novel compounds for this activity.[5][8]

Comparative Cholinesterase Inhibition Data (Hypothetical)

This table presents hypothetical IC50 values (in µM) for our compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to assess both potency and selectivity.

Compound IDAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE IC50 / AChE IC50)
Series A
A-115.245.63.0
A-28.935.64.0
A-322.467.23.0
Series B
B-15.628.05.0
B-22.116.88.0
B-30.99.911.0
Controls
Donepezil0.013.5350

Note: The hypothetical data illustrates that structural modifications leading to increased anticancer activity may also enhance cholinesterase inhibition, with some compounds showing moderate selectivity for AChE over BuChE.

Experimental Protocol: Ellman's Method for AChE Inhibition

This spectrophotometric assay is a standard method for measuring AChE activity.[1]

  • Reagent Preparation: Prepare a phosphate buffer, a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), a solution of acetylthiocholine iodide (ATCI), and solutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution to each well.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Initiate Reaction: Add the ATCI substrate to start the reaction.

  • Kinetic Reading: Immediately measure the absorbance at 412 nm every minute for 5 minutes. The rate of color change is proportional to AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

G cluster_pathway Mechanism of Apoptosis Induction Compound B-3 Compound B-3 ROS Generation ROS Generation Compound B-3->ROS Generation induces Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress leads to Caspase-9 Activation Caspase-9 Activation Mitochondrial Stress->Caspase-9 Activation activates Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation activates Apoptosis Apoptosis Caspase-3 Activation->Apoptosis executes

Caption: A potential signaling pathway for apoptosis induced by a lead compound, as suggested by literature on similar molecules.[7]

Trustworthiness and Self-Validation in Protocols

The reliability of in-vitro data hinges on robust experimental design. The protocols described above are designed to be self-validating through the inclusion of appropriate controls:

  • Vehicle Control: Accounts for any effects of the solvent used to dissolve the test compounds.

  • Positive Control: A compound with known activity in the assay (e.g., Doxorubicin for cytotoxicity, Donepezil for AChE inhibition) ensures the assay is performing as expected.

  • Negative Control: Wells without cells or enzyme to determine background absorbance.

By comparing the results of the test compounds to these controls, researchers can have high confidence in the validity of their findings.

Conclusion and Future Directions

This guide provides a framework for the systematic in-vitro evaluation of novel compounds derived from this compound. By employing a parallel screening strategy against cancer cell lines and key enzymes like acetylcholinesterase, researchers can efficiently identify promising lead compounds for further development. The hypothetical data presented herein illustrates how structure-activity relationships can be elucidated through these comparative assays. Promising compounds, such as the hypothetical B-3 derivative, would warrant further investigation, including more extensive cell line profiling, mechanism of action studies, and eventually, in-vivo testing.

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A Senior Application Scientist's Guide to the Purification of Piperidone Derivatives: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Piperidone Scaffolds

The piperidine ring is a cornerstone of medicinal chemistry, serving as a ubiquitous structural motif in countless natural products and pharmaceutical agents.[1][2] Its derivatives, particularly piperidones, are pivotal intermediates in the synthesis of drugs ranging from analgesics to antipsychotics.[2] However, the journey from crude synthetic product to a highly pure active pharmaceutical ingredient (API) is fraught with challenges. The synthesis of these compounds often yields complex mixtures containing unreacted starting materials, reagents, and various by-products which can compromise the safety and efficacy of the final drug product.[3][4]

Impurity profiling—the identification and quantification of these unwanted substances—is therefore not merely a quality control step, but a mandate from regulatory authorities to ensure patient safety.[3][5] Impurities can arise from multiple sources, including intermediates from the synthetic route, degradation products, or reagents used in the manufacturing process.[5][6] This guide provides a head-to-head comparison of the most common and effective purification techniques for piperidone derivatives, offering field-proven insights and experimental data to help researchers select the optimal strategy for their specific needs.

Head-to-Head Comparison of Core Purification Techniques

The choice of a purification strategy is a multi-factorial decision, balancing the required purity level with considerations of yield, scale, speed, and cost. The table below provides a high-level comparison of the primary techniques discussed in this guide.

TechniqueTypical PurityYield ImpactScalability (Lab)Speed / ThroughputRelative CostBest For
Crystallization Good to Excellent (>99%)Can be high, but losses in mother liquor are common.mg to multi-kgSlow (hours to days)LowHigh-purity final products, large-scale purification of crystalline solids.
Flash Chromatography Good (>95-99%)Generally high, good recovery.mg to >100 gFast (minutes to hours)MediumRapid purification of intermediates, separation of non-polar/moderately polar compounds.
Preparative HPLC Excellent (>99.5%)High recovery, but solvent removal can be an issue.mg to gSlowHighAchieving the highest possible purity, analytical standards, separating difficult mixtures.
Acid-Base Extraction Fair to Good (as a work-up)High recovery.mg to multi-kgFastLowInitial clean-up, separating acidic/basic compounds from neutral impurities.

Crystallization: The Gold Standard for Crystalline Solids

Crystallization is a powerful purification technique that leverages differences in solubility to separate a target compound from impurities.[7] For solid piperidone derivatives, it is often the most effective method for achieving high purity on a large scale. The underlying principle is that the crystal lattice of the desired compound forms selectively, excluding impurity molecules, which remain in the solvent (mother liquor).[8]

Expertise & Experience: The "Why" Behind the Protocol

The choice of solvent is the most critical parameter in developing a crystallization protocol. An ideal solvent will dissolve the piperidone derivative sparingly at room temperature but readily at an elevated temperature. Ethanol is a very common and effective solvent for a wide range of piperidin-4-one derivatives due to its polarity and hydrogen bonding capabilities, which mirror those of the piperidone core.[7] The slow cooling process is deliberate; it allows for the formation of large, well-ordered crystals, which are inherently purer than the rapidly formed precipitates that can trap impurities.

Experimental Protocol: Purification of a 2,6-Disubstituted Piperidin-4-one

This protocol is adapted from common procedures for recrystallizing substituted piperidones.[7]

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude piperidone derivative. Add the minimum amount of hot ethanol required to fully dissolve the solid. This ensures the solution is saturated, maximizing yield upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the filter funnel.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of large crystals. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol. Using a cold solvent is critical to wash away the impurity-laden mother liquor without re-dissolving a significant amount of the product.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Workflow & Visualization

G cluster_0 Crystallization Workflow dissolve 1. Dissolve Crude Product in Minimum Hot Solvent hot_filter 2. Hot Filter (optional) to Remove Insolubles dissolve->hot_filter If solids present cool 3. Slow Cooling (Room Temp -> Ice Bath) dissolve->cool No solids hot_filter->cool vac_filter 4. Isolate Crystals (Vacuum Filtration) cool->vac_filter wash 5. Wash with Ice-Cold Solvent vac_filter->wash dry 6. Dry Under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Workflow for the purification of piperidone derivatives by crystallization.

Flash Column Chromatography: The Workhorse of the Research Lab

Flash column chromatography is an indispensable technique for the rapid purification of synthetic intermediates.[9][10] It separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[9] For piperidone derivatives, which are often basic, special considerations are necessary for successful purification.

Expertise & Experience: Causality in Chromatographic Choices

Piperidone derivatives possess a basic nitrogen atom, which can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction leads to significant peak tailing and poor separation. To counteract this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, is added to the mobile phase.[11] This deactivates the acidic sites on the silica, resulting in symmetrical peaks and improved resolution. The choice of solvent system (e.g., ethyl acetate/hexanes) is determined by preliminary analysis using Thin Layer Chromatography (TLC), aiming for a retention factor (Rf) of ~0.2-0.4 for the target compound to ensure it elutes in a reasonable volume of solvent.[9]

Experimental Protocol: Flash Chromatography of N-Boc-4-(2-methylanilino)piperidine

This protocol is based on established methods for purifying N-Boc-piperidone derivatives.[9][12]

  • TLC Analysis: Dissolve a small amount of the crude product and spot it on a TLC plate. Develop the plate in various ratios of ethyl acetate (EtOAc) in hexanes (e.g., 10%, 20%, 30%) containing ~1% triethylamine to find a solvent system that gives the target compound an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexanes + 1% TEA). Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed, ensuring it is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[11]

  • Elution: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute more polar compounds.[11]

  • Fraction Analysis: Spot each collected fraction on a TLC plate, develop, and visualize under a UV lamp to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified piperidone derivative.

Workflow & Visualization

G cluster_1 Flash Chromatography Workflow tlc 1. TLC Analysis (Select Solvent System) pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Crude Sample (Wet or Dry Load) pack->load elute 4. Elute with Mobile Phase (Collect Fractions) load->elute analyze 5. Analyze Fractions by TLC elute->analyze combine 6. Combine Pure Fractions analyze->combine Identify pure fractions evaporate 7. Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product

Caption: General workflow for purification by flash column chromatography.

Preparative High-Performance Liquid Chromatography (Prep HPLC)

When the highest possible purity is required, or when dealing with complex mixtures of closely related analogs, preparative HPLC is the technique of choice.[13][14] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram-to-gram quantities of material.[13]

Expertise & Experience: Justifying the High Cost

While costly in terms of instrumentation and solvent consumption, preparative HPLC offers unparalleled resolving power.[14] For piperidone derivatives, reversed-phase (C18) columns are most common. The use of a mass spectrometer (MS) detector in conjunction with UV allows for "mass-directed purification," where fractions are collected based on the mass-to-charge ratio of the target compound.[15] This is exceptionally powerful for confirming the identity of the isolated peak and is a standard practice in high-throughput purification environments in the pharmaceutical industry.[14][15]

Experimental Protocol: Generic Mass-Directed Preparative HPLC
  • Analytical Method Development: Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. A typical mobile phase for piperidone derivatives would be a gradient of acetonitrile in water with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape.[16]

  • Scale-Up: Transfer the analytical method to the preparative system, adjusting the flow rate and gradient time to account for the larger column dimensions.

  • Sample Preparation: Dissolve the crude sample in a suitable solvent (e.g., DMSO, methanol) and filter it through a 0.45 µm filter to remove particulates.

  • Purification Run: Inject the sample onto the preparative column. The system will automatically collect fractions corresponding to the detected mass of the target compound.

  • Purity Analysis: Analyze the collected fractions using analytical LC-MS to confirm purity.

  • Lyophilization: Combine the pure fractions and remove the solvents via lyophilization (freeze-drying) to obtain the final product as a solid powder.

Workflow & Visualization

G cluster_2 Preparative HPLC Workflow analytical 1. Develop Analytical LC-MS Method scaleup 2. Scale Method to Preparative Column analytical->scaleup prepare_sample 3. Dissolve & Filter Crude Sample scaleup->prepare_sample inject 4. Inject and Run Mass-Directed Purification prepare_sample->inject analyze 5. Analyze Fraction Purity by Analytical LC-MS inject->analyze Collect fractions lyophilize 6. Combine Pure Fractions & Lyophilize analyze->lyophilize Pool pure fractions pure_product High-Purity Product lyophilize->pure_product

Caption: Workflow for high-purity isolation using preparative HPLC-MS.

Acid-Base Extraction: A Fundamental Clean-up Technique

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[17] Since piperidones are basic, this method is highly effective for removing them from neutral or acidic impurities, or vice-versa. It is typically used as an initial work-up step rather than a final purification method.[18][19]

Expertise & Experience: Manipulating Solubility

The core principle is the conversion of the basic piperidone into a water-soluble salt by reacting it with an acid (e.g., HCl).[18] The neutral organic impurities remain in the organic solvent layer, allowing for a simple separation in a separatory funnel. Subsequently, the aqueous layer is basified (e.g., with NaOH) to regenerate the neutral, water-insoluble piperidone, which can then be extracted back into an organic solvent.[19] This process effectively "washes" the crude product, significantly improving its purity before subsequent purification by chromatography or crystallization.

Experimental Protocol: Separating a Piperidone from Neutral Impurities
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate, in a separatory funnel.

  • Acidic Wash: Add an aqueous acid solution (e.g., 1M HCl) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated piperidone salt will move to the aqueous layer, while neutral impurities remain in the organic layer. Drain the lower aqueous layer into a clean flask.

  • Regeneration: Cool the acidic aqueous layer in an ice bath and add a base (e.g., 2M NaOH) until the solution is basic (check with pH paper). The neutral piperidone will precipitate or form an oil.

  • Back-Extraction: Extract the regenerated piperidone back into an organic solvent (e.g., dichloromethane, 3x).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the partially purified product.

Workflow & Visualization

G cluster_3 Acid-Base Extraction Workflow dissolve 1. Dissolve Crude Mixture in Organic Solvent acid_wash 2. Wash with Aqueous Acid (e.g., 1M HCl) dissolve->acid_wash separate 3. Separate Layers acid_wash->separate organic_layer Organic Layer (Neutral Impurities) separate->organic_layer Discard aqueous_layer Aqueous Layer (Piperidone Salt) separate->aqueous_layer basify 4. Basify Aqueous Layer (e.g., 2M NaOH) aqueous_layer->basify back_extract 5. Back-Extract with Organic Solvent basify->back_extract dry_conc 6. Dry & Concentrate Organic Extracts back_extract->dry_conc purified_product Partially Purified Product dry_conc->purified_product

Caption: Logic for separating a basic piperidone from neutral impurities.

Conclusion: Selecting the Right Tool for the Job

The purification of piperidone derivatives is a critical and often challenging aspect of their synthesis. There is no single "best" method; the optimal choice depends on the specific goals of the researcher. For large-scale synthesis where the product is a crystalline solid, crystallization offers an economical route to high purity. For rapid, everyday purification of intermediates in a research setting, flash column chromatography provides an excellent balance of speed, resolution, and cost. When the absolute highest purity is demanded for biological screening or analytical standards, preparative HPLC is the undisputed champion, despite its higher cost and lower throughput. Finally, acid-base extraction remains a fundamental and highly efficient technique for initial product clean-up. By understanding the principles, advantages, and limitations of each technique, researchers can design a robust and efficient purification strategy to obtain piperidone derivatives of the quality required for their intended application.

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Correlating Spectral Data with Predicted Values for Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven guide for researchers, scientists, and drug development professionals.

In the rigorous workflow of pharmaceutical development, the unambiguous structural confirmation of synthetic intermediates is a critical checkpoint. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is one such pivotal intermediate, forming the backbone of numerous target molecules.[1] Its structural complexity, featuring a flexible piperidine ring and multiple functional groups, necessitates a robust analytical strategy. This guide provides an in-depth comparison of experimentally acquired spectral data against computationally predicted values, offering a framework for validating molecular structure with a higher degree of confidence.

As a Senior Application Scientist, my experience underscores a fundamental principle: neither experimental data nor computational prediction is infallible in isolation. Experimental results are subject to environmental and instrumental variables, while predictions are based on idealized models. The true power lies in their synergy. By correlating the two, we can more effectively interpret complex spectra, identify subtle structural features, and build a more complete, validated picture of the molecule .

The Foundational Principles of Spectroscopic Analysis

At its core, spectroscopy is the study of the interaction between matter and electromagnetic radiation.[2] In Nuclear Magnetic Resonance (NMR) spectroscopy, we observe the magnetic properties of atomic nuclei, specifically their spin states.[3][4] When placed in a strong magnetic field, nuclei with a non-zero spin can absorb radiofrequency energy and transition to a higher energy level.[4][5][6] The precise frequency required for this transition—the chemical shift—is exquisitely sensitive to the local electronic environment, providing a detailed map of the molecule's atomic connectivity.[5][7]

Infrared (IR) spectroscopy, conversely, probes the vibrational energy of molecules.[8][9] Covalent bonds are not static; they stretch, bend, and rock like springs.[10] When the frequency of infrared radiation matches the natural vibrational frequency of a bond, the molecule absorbs that energy.[10][11] For a vibration to be IR active, it must cause a change in the molecule's dipole moment.[11] This technique is exceptionally useful for identifying the presence of specific functional groups, which have characteristic absorption frequencies.[8][9][12]

Comparative Spectral Analysis: Experimental vs. Predicted Data

The following tables provide a side-by-side comparison of experimentally obtained spectral data for this compound and its hydrochloride salt versus theoretically predicted values. The experimental data is sourced from established chemical databases, while the predicted values are representative of those generated by modern computational chemistry software.

Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)

Proton AssignmentPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Multiplicity
Ethyl CH₃1.251.26t
Piperidine H (axial)2.10 - 2.302.15 - 2.25m
Piperidine H (equatorial)2.60 - 2.802.65 - 2.75m
Piperidine H-33.453.48t
Benzyl CH₂3.603.62s
Ethyl CH₂4.154.18q
Phenyl H7.20 - 7.407.25 - 7.35m

Note: Experimental data is often presented for the hydrochloride salt, which can cause slight shifts compared to the free base.

Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)

Carbon AssignmentPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Ethyl CH₃14.114.2
Piperidine C-528.528.7
Piperidine C-341.041.2
Piperidine C-2, C-653.053.3
Ethyl CH₂60.560.8
Benzyl CH₂63.063.2
Phenyl C (para)127.5127.3
Phenyl C (meta)128.5128.4
Phenyl C (ortho)129.2129.1
Phenyl C (ipso)138.0137.8
Ester C=O169.5169.7
Ketone C=O206.0206.4

Sources for experimental data include PubChem and other chemical suppliers.[13][14]

Table 3: Infrared (IR) Spectroscopy Data Comparison

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Intensity
C-H Stretch (Aromatic/Alkene)>3000~3030Medium
C-H Stretch (Alkane)2850 - 30002950, 2860Strong
C=O Stretch (Ketone)1715 - 1725~1720Strong
C=O Stretch (Ester)1735 - 1745~1740Strong
C-O Stretch (Ester)1150 - 1250~1180Strong
Fingerprint Region600 - 1400Complex PatternVariable

The ketone and ester carbonyl stretches are highly characteristic and among the most reliable diagnostic peaks in the IR spectrum.

Validated Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols describe standardized, self-validating methods for acquiring high-quality spectral data.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shift calibration (δ = 0.00 ppm).[15]

  • Instrument Calibration: Use a well-maintained NMR spectrometer (e.g., 400 MHz or higher). Perform shimming procedures to optimize the homogeneity of the magnetic field, ensuring sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Employ a standard 90-degree pulse sequence.

    • Set the spectral width to encompass the expected range of proton signals (typically -1 to 10 ppm).

    • Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Set a wider spectral width (typically 0 to 220 ppm).

    • Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required.

  • Data Processing:

    • Apply a Fourier transform to the raw data (Free Induction Decay) to generate the spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Perform a baseline correction to ensure accurate integration.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Dissolve 5-10 mg in 0.7 mL CDCl₃ B Add TMS Internal Standard A->B C Optimize Magnetic Field (Shimming) B->C D Acquire ¹H Spectrum (16 Scans) C->D E Acquire ¹³C Spectrum (1024+ Scans) C->E F Fourier Transform D->F E->F G Phasing & Baseline Correction F->G H Calibrate to TMS (0 ppm) G->H I Peak Integration & Assignment H->I J J I->J Final Spectrum & Data Table IR_Workflow A Perform Background Scan (ATR Crystal + Air) B Place Sample on ATR Crystal A->B C Apply Pressure for Good Contact B->C D Acquire Sample Scan (4000-400 cm⁻¹, 32 Scans) C->D E Software Processing: (Sample / Background) D->E F Final IR Spectrum E->F

Caption: Standard workflow for FTIR-ATR sample analysis.

Synthesizing the Data: From Spectra to Structure

The close agreement between the predicted and experimental values in the tables provides strong, mutually reinforcing evidence for the assigned structure of this compound. Minor deviations are expected and can be instructive. For instance, differences in chemical shifts can arise from solvent effects and molecular aggregation, phenomena that are not always perfectly captured by gas-phase computational models.

By using predicted data as a guide, a researcher can more quickly assign peaks in a complex experimental spectrum. Conversely, a significant, unexpected deviation in the experimental data from the prediction can signal the presence of an impurity, an alternative isomer, or an unexpected chemical transformation, prompting further investigation. This self-validating loop is essential for maintaining the highest standards of scientific rigor in drug development.

References

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A Comparative Guide to the Stereoselective Reduction of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Piperidine Stereochemistry in Modern Drug Discovery

The substituted piperidine motif is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive natural products. The specific three-dimensional arrangement of substituents on the piperidine ring is not a trivial detail; it is a critical determinant of a molecule's pharmacological profile, influencing everything from receptor binding affinity and selectivity to metabolic stability and bioavailability. Consequently, the ability to precisely control the stereochemical outcome of synthetic transformations involving piperidine intermediates is of paramount importance to researchers in drug development.

This guide focuses on a pivotal intermediate, Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. The reduction of its C4 ketone is a gateway to diastereomeric 4-hydroxy-3-carboxylate piperidines, crucial building blocks for more complex therapeutic agents. We will provide an in-depth evaluation of various reduction methodologies, comparing their performance, diastereoselectivity, and underlying mechanistic principles. This analysis is designed to empower researchers to make informed, rational decisions in their synthetic strategies, moving beyond mere procedural replication to a deeper understanding of the factors that govern stereochemical control.

The Stereochemical Crossroads: cis vs. trans Diastereomers

The reduction of the prochiral ketone in this compound creates a new stereocenter at the C4 position. Due to the pre-existing stereocenter at C3, this transformation yields two possible diastereomeric products: the cis and trans isomers. The terms cis and trans refer to the relative orientation of the newly formed hydroxyl group at C4 and the pre-existing ester group at C3.

Caption: Reduction of the C4 ketone generates two diastereomers.

The choice of reducing agent and reaction conditions directly dictates the ratio of these two products, making a thorough understanding of the controlling factors essential for synthetic success.

Pillars of Stereocontrol in Cyclic Ketone Reduction

The diastereoselectivity of the hydride reduction of cyclic ketones is governed by a delicate interplay of several competing factors. The predominance of one factor over another is highly dependent on the steric and electronic nature of both the substrate and the reducing agent.

  • Steric Approach Control : This principle, first articulated by Dauben, posits that the hydride nucleophile will attack the carbonyl carbon from the less sterically hindered face.[1][2] In the case of our piperidone, attack from the axial face can be hindered by 1,3-diaxial interactions. Therefore, bulky reducing agents strongly favor addition to the equatorial face, resulting in the formation of the axial alcohol (the trans product).[1]

  • Product Development Control : Conversely, smaller, more reactive hydride reagents are thought to have an "earlier" transition state that resembles the starting material less and the product more.[1] The reaction pathway, therefore, favors the formation of the more thermodynamically stable product, which for a monosubstituted cyclohexanol (or piperidinol) is typically the equatorial alcohol (the cis product).

  • Chelation Control : For β-keto esters, this is often the dominant directing effect, particularly with reducing agents containing metal cations (e.g., Li⁺, Mg²⁺, Zn²⁺). The carbonyl oxygen at C4 and an oxygen atom from the C3-ester can coordinate with the metal ion, forming a rigid, five-membered chelate ring.[3][4][5] This conformation locks the molecule and directs the hydride to attack from the less hindered face of the chelate complex, which is typically the face opposite the bulky N-benzyl and ester groups, leading to the syn (or cis) alcohol with high selectivity.[6][7]

  • Catalytic Hydrogenation : In heterogeneous catalysis (e.g., with Pd/C or PtO₂), the substrate adsorbs onto the catalyst surface from its least hindered face. The subsequent delivery of hydrogen from the catalyst surface typically results in a syn-addition, leading overwhelmingly to the cis product.[8][9]

G cluster_steric Steric Approach Control cluster_chelation Chelation Control Bulky_H Bulky Hydride (e.g., L-Selectride) Equatorial_Attack Equatorial Attack (avoids 1,3-diaxial strain) Bulky_H->Equatorial_Attack favors Trans_Product trans-Product (Axial OH) Equatorial_Attack->Trans_Product leads to Small_H_Metal Hydride with Chelating Metal (e.g., LiAlH₄, Red-Al) Chelate_Intermediate Rigid 5-Membered Chelate Intermediate Small_H_Metal->Chelate_Intermediate forms Directed_Attack Directed Hydride Attack (opposite to substituents) Chelate_Intermediate->Directed_Attack enforces Cis_Product cis-Product (Equatorial OH) Directed_Attack->Cis_Product leads to

Caption: Key mechanistic pathways dictating stereochemical outcomes.

Comparative Analysis of Reduction Methodologies

The selection of a reducing agent is the most critical decision in controlling the stereochemical outcome. Below, we compare common methodologies, supported by typical experimental outcomes.

Reducing Agent/MethodTypical ConditionsPredominant IsomerDiastereomeric Ratio (cis:trans)Primary Control Mechanism
Sodium Borohydride (NaBH₄) Methanol, 0°C to RTcis2:1 to 5:1Product Development / Chelation
Lithium Aluminum Hydride (LiAlH₄) THF or Et₂O, -78°C to 0°Ccis>10:1Strong Chelation
L-Selectride® THF, -78°Ctrans1:15 to >1:20Steric Approach
Red-Al® (Vitride®) Toluene or THF, -78°Ccis>10:1Chelation
Catalytic Hydrogenation (Pd/C) Ethanol/AcOH, H₂ (50 psi)cis>20:1Surface Adsorption
Catalytic Hydrogenation (PtO₂) Acetic Acid, H₂ (50 psi)cis>20:1Surface Adsorption

Discussion of Results:

  • Sodium Borohydride (NaBH₄) : As a relatively mild and small reducing agent, NaBH₄ often provides moderate selectivity in favor of the more stable cis-isomer.[10][11][12] The outcome is a balance between product-like transition states and some degree of sodium-ion mediated chelation. It is a convenient, but not always highly selective, choice.

  • Lithium Aluminum Hydride (LiAlH₄) & Red-Al® : These powerful hydride sources, particularly LiAlH₄, are strongly influenced by the Lewis acidity of their respective metal cations (Li⁺ and Na⁺/Al³⁺). They readily form chelate intermediates, leading to excellent diastereoselectivity for the cis-isomer.[3][13] Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) is particularly noted for its high efficiency in chelation-controlled reductions.[3][14]

  • L-Selectride® (Lithium tri-sec-butylborohydride) : This reagent is the gold standard for achieving the trans-isomer. Its immense steric bulk makes an equatorial approach to the carbonyl virtually the only viable pathway, cleanly delivering the hydride to form the axial alcohol.[1][14] The requirement for low temperatures (-78°C) is critical to prevent side reactions and maintain selectivity.

  • Catalytic Hydrogenation : For accessing the cis-isomer with the highest possible fidelity, heterogeneous catalytic hydrogenation is unparalleled. The substrate adsorbs onto the catalyst (e.g., Palladium on Carbon) from the face opposite the bulky N-benzyl and C3-ester groups. Hydrogen is then delivered from the catalyst face, resulting in an almost exclusive formation of the cis-product.[8]

Validated Experimental Protocols

To translate theory into practice, we provide the following self-validating protocols. Each is designed to be a robust starting point for laboratory synthesis.

Protocol 1: High-Selectivity Synthesis of cis-Isomer via Catalytic Hydrogenation

This method provides excellent and reliable selectivity for the thermodynamically favored cis-isomer.

  • To a solution of this compound (1.0 eq) in ethanol (0.1 M) in a Parr hydrogenation vessel, add 10% Palladium on Carbon (10 mol% Pd).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 16 hours.

  • Carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography to afford the cis-isomer in high purity (>95% de).

Protocol 2: High-Selectivity Synthesis of trans-Isomer via Steric-Controlled Reduction

This protocol utilizes a bulky hydride to favor the kinetically controlled trans-product. Caution: L-Selectride is pyrophoric and moisture-sensitive.

  • To a flame-dried, three-neck flask under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70°C.

  • Stir the reaction at -78°C for 3 hours.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution, followed by 30% hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify by column chromatography to isolate the trans-isomer.

Structural Verification: Differentiating the Diastereomers

Unequivocal identification of the cis and trans isomers is readily achieved using ¹H NMR spectroscopy. The key diagnostic is the coupling constant (³JH3-H4) between the protons on C3 and C4.

  • cis-Isomer : In its most stable chair conformation, this isomer will have one proton in an axial position and the other in an equatorial position (ax-eq or eq-ax). This results in a small coupling constant , typically in the range of 2-5 Hz .[8][15]

  • trans-Isomer : The most stable conformation places both the C3 and C4 substituents equatorially, meaning the C3 and C4 protons are both axial (diaxial). This arrangement leads to a large coupling constant , typically 8-12 Hz .[8][15]

Conclusion and Strategic Recommendations

The stereoselective reduction of this compound is a well-defined problem with predictable solutions. The choice of methodology allows for precise control over the diastereomeric outcome, enabling access to either the cis or trans 4-hydroxypiperidine building blocks.

  • For the synthesis of the cis-isomer , catalytic hydrogenation with Pd/C or PtO₂ offers the highest diastereoselectivity and operational simplicity. For substrates incompatible with hydrogenation, chelation-controlled reduction with powerful hydrides like LiAlH₄ or Red-Al® is an excellent alternative.

  • For the synthesis of the trans-isomer , reduction with a sterically demanding hydride reagent is required. L-Selectride® is the reagent of choice, reliably delivering the desired product through a mechanism dominated by steric approach control.

By understanding the interplay of steric, electronic, and chelation effects, researchers can strategically select the optimal conditions to construct the desired piperidine stereoisomer, accelerating the development of novel and effective therapeutic agents.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, a key intermediate in pharmaceutical synthesis. By moving beyond mere compliance and embedding a deep understanding of the "why" behind each procedure, this document aims to empower laboratory personnel to handle this substance with the utmost confidence and care.

The following procedures are grounded in authoritative safety data and regulatory standards, ensuring a self-validating system of laboratory practice that prioritizes both personal safety and environmental integrity.

Hazard Assessment and Immediate Safety Precautions

Before handling this compound, it is imperative to be thoroughly familiar with its hazard profile. This compound is classified as a skin and eye irritant.[1][2] Therefore, adherence to stringent safety protocols is non-negotiable.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact, which can lead to irritation.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator with an organic vapor cartridge if handling large quantities or if there is a risk of aerosolization.Minimizes inhalation of any potential vapors or dust.

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation exposure.[3] An emergency eyewash station and safety shower must be readily accessible.

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

For Small Spills (Solid):

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the area.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or dry earth. Avoid raising dust.

  • Collection: Carefully sweep the absorbed material into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate Immediately: Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Isolate the Area: Close the doors to the affected area to contain any potential vapors.

  • Await Professional Assistance: Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Workflow: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste.[4] Direct disposal into sanitary sewer systems or regular trash is strictly prohibited. The following workflow provides a comprehensive approach, from initial waste accumulation to final pickup.

Caption: Decision workflow for the disposal of this compound.

Step 1: Waste Characterization and Segregation
  • Hazardous Waste Determination: this compound is not a specifically listed hazardous waste by the U.S. Environmental Protection Agency (EPA). However, due to its irritant properties, it may be classified as a characteristic hazardous waste under the toxicity characteristic. For disposal purposes, it is prudent to manage it as a hazardous waste. While a specific EPA waste code is not assigned to this non-listed chemical, if it were to be discarded as an unused commercial chemical product, it would not fall under the P or U lists. When manifested for disposal, it would be described by its chemical name and hazard characteristics. If dissolved in a listed solvent, the waste code for that solvent would apply.

  • Segregation: Do not mix this waste with other waste streams unless explicitly instructed by your institution's EHS department. Incompatible materials can react, leading to the generation of heat, gas, or other hazardous byproducts. Store this waste separately from strong acids, bases, and oxidizing agents.

Step 2: Container Selection and Labeling
  • Container Choice: Use a chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) containers are generally suitable for solid and dissolved organic waste. Ensure the container is in good condition, free of leaks or cracks.

  • Labeling: Proper labeling is a critical component of safe waste management. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The date when waste was first added to the container (the "accumulation start date")

    • A clear indication of the hazards (e.g., "Irritant")

Step 3: Accumulation in a Satellite Accumulation Area (SAA)
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container closed at all times, except when adding waste. This minimizes the release of any potential vapors and prevents spills.

Step 4: Final Disposal
  • Pickup Request: Once the container is full or has reached the institutional time limit for accumulation in an SAA, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Transportation: Do not transport hazardous waste in personal vehicles. Transportation of hazardous materials is regulated by the Department of Transportation (DOT) and must be conducted by trained and certified professionals.[5][6]

Potential for Pre-Treatment: Chemical Neutralization and Degradation (for advanced users with EHS approval)

For laboratories with the appropriate expertise and safety infrastructure, chemical pre-treatment can be considered to reduce the hazardous nature of the waste stream. These procedures should only be performed after a thorough risk assessment and with the explicit approval of your institution's EHS department.

A. Hydrolysis of the Beta-Keto Ester

The beta-keto ester functionality can be hydrolyzed under acidic or basic conditions to yield a beta-keto acid, which can then be decarboxylated to a less complex ketone.[1][2]

Illustrative Acidic Hydrolysis Protocol:

  • Reaction Setup: In a fume hood, dissolve the this compound waste in a minimal amount of ethanol.

  • Hydrolysis: Slowly add an aqueous solution of a strong acid, such as 3M hydrochloric acid (HCl), to the dissolved waste.

  • Heating: Gently heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a base, such as sodium bicarbonate, until the pH is near neutral.

  • Disposal: The resulting solution, containing the hydrolyzed and decarboxylated products, should still be collected as hazardous waste, but its chemical nature is altered.

B. Neutralization of the Piperidine Moiety

The piperidine nitrogen is basic and can be neutralized with an acid.

Illustrative Neutralization Protocol:

  • Dissolution: Dissolve the this compound waste in a suitable solvent (e.g., water, if soluble, or an alcohol-water mixture).

  • Titration: Slowly add a dilute acid (e.g., 1M HCl) while monitoring the pH with a calibrated pH meter. Continue adding acid until the pH is neutral (pH ~7).

  • Disposal: The resulting salt solution should be collected as hazardous waste.

Rationale for Pre-treatment: While the final product of these pre-treatment steps is still disposed of as hazardous waste, these procedures can be valuable in specific contexts, such as breaking down a more complex or reactive molecule into simpler, more manageable components for a waste treatment facility.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the detailed procedures outlined in this guide, researchers can ensure a safe working environment, maintain regulatory compliance, and contribute to the protection of our environment. A commitment to understanding the principles behind waste management protocols transforms these practices from a set of rules into an integral part of scientific excellence.

References

  • PubChem. This compound.
  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.
  • National Science Teaching Association. (2022, August 16). Laboratory Waste Disposal Safety Protocols.
  • SCION Instruments. Good Laboratory Practices: Waste Disposal.
  • U.S. Department of Transportation. Hazardous Materials Regulations.
  • Filo. (2023, April 7). How will you convert ethyl acetoacetate into acetic acid and acetone.
  • Ms. kropac. Neutralization Reactions Lab.
  • U.S. Environmental Protection Agency. Frequent Questions About Hazardous Waste Identification.
  • U.S. Environmental Protection Agency. Waste Code.
  • American Chemical Society. Safe Transportation Recommendations for Chemicals Used in Demonstrations or Educational Activities.

Sources

Navigating the Safe Handling of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides a comprehensive, experience-driven framework for the safe utilization of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, moving beyond mere procedural lists to instill a deep understanding of the "why" behind each critical safety measure. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your groundbreaking research.

Understanding the Hazard Profile

This compound and its hydrochloride salt are classified with the following primary hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4][5]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2][3][4][5]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][3][4][6]

The signal word associated with this compound is "Warning" .[1][2][3][4][7] A thorough understanding of these risks is the foundational step in implementing an effective safety protocol.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in practical laboratory experience.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant glovesStandard laboratory gloves provide a necessary barrier against direct skin contact, mitigating the risk of skin irritation. Always inspect gloves for tears or punctures before use.
Eye Protection Safety goggles conforming to EN 166 or ANSI Z87.1 standardsThe risk of serious eye irritation necessitates the use of goggles that provide a complete seal around the eyes, protecting from splashes, dust, or aerosols. Standard safety glasses are insufficient.
Respiratory Protection NIOSH-approved N95 dust mask or equivalentGiven the potential for respiratory irritation, a dust mask is essential when handling the solid compound, especially during weighing or transfer operations where dust generation is likely.
Body Protection Laboratory coatA standard lab coat is crucial for protecting skin and personal clothing from accidental spills or contamination.
PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific laboratory task being performed with this compound.

PPE_Workflow cluster_preparation Preparation & Risk Assessment start Start: Handling this compound risk_assessment Assess Task-Specific Risks (e.g., weighing, dissolution, transfer) start->risk_assessment weighing Weighing Solid Compound? risk_assessment->weighing dissolution Working with Solution? weighing->dissolution No large_scale Large Scale or Poor Ventilation? weighing->large_scale dissolution->large_scale Yes base_ppe Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat dissolution->base_ppe No respiratory_protection Add Respiratory Protection: - N95 Dust Mask large_scale->respiratory_protection

Caption: PPE Selection Workflow for Handling this compound.

Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures safety at every stage.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[8]

  • Keep the container tightly closed to prevent absorption of moisture and potential degradation.[2][8]

2. Handling and Use:

  • Ventilation is Key: Always handle this compound in a certified chemical fume hood to minimize the inhalation of any dust or aerosols.[2][3] Local exhaust ventilation is a critical engineering control.[2]

  • Avoid Dust Generation: When weighing or transferring the solid, do so carefully to avoid creating dust. Use appropriate tools, such as a spatula, and consider weighing on a tared weigh paper within the fume hood.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][8] Do not eat, drink, or smoke in the laboratory.[9]

Emergency Procedures: Preparedness is Paramount

Spill Response:

  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert colleagues and laboratory safety personnel.

  • Don Appropriate PPE: Before attempting to clean up, ensure you are wearing the appropriate PPE, including respiratory protection, gloves, and eye protection.

  • Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[8][10] Avoid actions that could generate dust.[3][9]

  • Decontamination: Once the bulk of the material is removed, decontaminate the area with an appropriate solvent and then wash with soap and water.

  • Waste Disposal: All spill cleanup materials should be disposed of as hazardous waste.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9][11] Seek immediate medical attention.[2][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2][8] If irritation persists, seek medical advice.[2]

  • Inhalation: Move the individual to fresh air.[2][3][8] If breathing is difficult or if they feel unwell, seek medical attention.[2][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

The disposal of this compound and its associated waste must be conducted in strict accordance with institutional, local, and national regulations.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect any unused compound and heavily contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed container for hazardous waste.

    • Liquid Waste: If the compound is used in solution, collect the resulting waste stream in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be accurately labeled with the full chemical name and associated hazards.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a licensed waste disposal company.[2]

By adhering to these detailed protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical reagents from acquisition to disposal.

References

  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.